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  • Product: 3,5-Dimethyl-benzenepropanamine
  • CAS: 142332-82-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9): Synthesis, Characterization, and Applications

Executive Summary 3,5-Dimethyl-benzenepropanamine (CAS Number: 142332-82-9) is a highly versatile primary amine building block utilized extensively in medicinal chemistry, agrochemical development, and advanced materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-benzenepropanamine (CAS Number: 142332-82-9) is a highly versatile primary amine building block utilized extensively in medicinal chemistry, agrochemical development, and advanced materials science[1]. The presence of the 3,5-dimethylphenyl moiety provides unique steric bulk and lipophilic properties, making it an ideal pharmacophore for modulating receptor binding affinity and optimizing the pharmacokinetic profiles of target ligands.

This technical whitepaper provides a comprehensive, self-validating workflow for the synthesis, characterization, and downstream application of 3,5-Dimethyl-benzenepropanamine. By moving beyond basic theoretical pathways, this guide details the causality behind experimental choices—specifically addressing the challenges of chemoselectivity during nitrile reduction—to ensure robust, scalable, and high-yield laboratory execution.

Physicochemical Profiling

Understanding the foundational properties of the scaffold is critical for downstream solvent selection, purification, and analytical validation. The core physicochemical data is summarized below[1].

Table 1: Physicochemical Properties of 3,5-Dimethyl-benzenepropanamine

PropertyValue
CAS Number 142332-82-9
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
SMILES Code NCCCC1=CC(C)=CC(C)=C1
Structural Class Arylalkylamine (Primary Amine)
Predicted State (STP) Colorless to pale yellow liquid
Storage Conditions Room temperature, inert atmosphere (Argon/N₂)

Strategic Synthesis Workflows

The most reliable and scalable synthetic route to 3,5-Dimethyl-benzenepropanamine involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by a tandem catalytic hydrogenation of the resulting α,β-unsaturated nitrile.

SynthesisWorkflow A 3,5-Dimethylbenzaldehyde (Starting Material) C 3-(3,5-Dimethylphenyl)acrylonitrile (Intermediate) A->C t-BuOK, THF 0°C to RT B Diethyl cyanomethylphosphonate (HWE Reagent) B->C Deprotonation D 3,5-Dimethyl-benzenepropanamine (Target Product) C->D H2 (50 psi), Raney Ni NH3/EtOH, 50°C

Figure 1: Two-step synthetic workflow for 3,5-Dimethyl-benzenepropanamine via HWE olefination.

Table 2: Experimental Reaction Parameters & Yields

Synthesis StepReaction TypeKey Reagents / CatalystsTemp / TimeExpected Yield
Step 1 HWE Olefinationt-BuOK, THF0°C → RT / 4h85 - 90%
Step 2 Catalytic HydrogenationRaney Ni, H₂ (50 psi), NH₃/EtOH50°C / 12h92 - 95%

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure experimental integrity at every stage.

Protocol 1: Synthesis of 3-(3,5-Dimethylphenyl)acrylonitrile

Objective: Construct the carbon skeleton via HWE olefination.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add diethyl cyanomethylphosphonate (1.1 eq) and anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the mixture to 0°C. Dropwise add a solution of Potassium tert-butoxide (t-BuOK, 1.2 eq) in THF. Stir for 30 minutes.

  • Coupling: Add 3,5-Dimethylbenzaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-Process Control (IPC) & Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The reaction is validated as complete when the UV-active starting material spot (Rf ~0.6) disappears and a new, highly conjugated product spot (Rf ~0.4) emerges.

Expertise & Causality: The HWE reaction is strategically chosen over a classical Knoevenagel condensation with cyanoacetic acid. While Knoevenagel condensations are effective, they often require harsh decarboxylation conditions that can lead to polymerization or geometric isomer mixtures. The HWE approach using t-BuOK provides a highly basic environment that drives the irreversible formation of the phosphonate carbanion, reliably yielding the thermodynamically favored (E)-unsaturated nitrile.

Protocol 2: Reduction to 3,5-Dimethyl-benzenepropanamine

Objective: Tandem reduction of the alkene and nitrile functionalities to yield the primary amine.

  • Preparation: In a high-pressure Parr reactor, dissolve the intermediate 3-(3,5-Dimethylphenyl)acrylonitrile (1.0 eq) in a solution of 2M Ethanolic Ammonia (EtOH/NH₃).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (20% w/w relative to substrate). Safety Note: Raney Ni is highly pyrophoric; never allow it to dry in air.

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 50 psi with H₂ gas and heat to 50°C. Stir vigorously for 12 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude amine.

  • In-Process Control (IPC) & Validation: The system is self-validating via pressure monitoring. The reaction is complete when the pressure gauge stabilizes, indicating the theoretical uptake of 3 equivalents of H₂ (1 eq for the alkene, 2 eq for the nitrile) has been achieved.

Expertise & Causality: The reduction of a nitrile to a primary amine proceeds via a highly reactive aldimine intermediate[2]. If left uncontrolled, this intermediate undergoes nucleophilic attack by the newly formed primary amine, resulting in the formation of unwanted secondary and tertiary amine byproducts[2]. Conducting the reaction in Ethanolic Ammonia is a critical mechanistic choice; the excess ammonia shifts the chemical equilibrium, favoring the primary amine and actively suppressing side-product formation[3]. Furthermore, Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) because it efficiently reduces both the alkene and nitrile groups without causing unwanted hydrogenation of the aromatic ring[3].

Analytical Characterization & Validation

To ensure the trustworthiness of the final product, the following analytical profile must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Look for a characteristic triplet integrating to 2 protons at ~2.7 ppm, corresponding to the -CH₂-NH₂ group. A sharp singlet integrating to 6 protons at ~2.3 ppm confirms the intact 3,5-dimethyl aromatic substitution.

  • LC-MS: Electrospray ionization (ESI+) should reveal a dominant [M+H]⁺ peak at m/z 164.2, confirming the molecular weight of 163.26 g/mol [1].

  • HPLC: Purity should exceed 98% when analyzed on a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

Pharmacological & Industrial Utility

As a primary amine, 3,5-Dimethyl-benzenepropanamine serves as a highly reactive nucleophile for structural diversification. It is a privileged scaffold in the synthesis of target ligand libraries, particularly for G-protein-coupled receptors (GPCRs) and kinase inhibitors.

ApplicationLogic N1 3,5-Dimethyl-benzenepropanamine (Primary Amine Scaffold) N2 Amide Coupling / Reductive Amination N1->N2 Structural Diversification N3 Target Ligand Library Generation N2->N3 High-Throughput Synthesis N4 GPCR Modulators (CNS Targets) N3->N4 SAR Optimization N5 Kinase Inhibitors (Oncology Targets) N3->N5 SAR Optimization

Figure 2: Pharmacological application logic for 3,5-Dimethyl-benzenepropanamine in drug discovery.

The terminal amine readily participates in standard amide coupling reactions (using EDC/HOBt or HATU) and reductive aminations with diverse aldehydes. The 3,5-dimethylphenyl tail provides critical hydrophobic interactions within deep receptor binding pockets, often dramatically improving the target residence time and overall efficacy of the resulting drug candidates.

References

  • Title: Method for the production of primary amines by hydrogenating nitriles (US Patent 7,214,829 B2)
  • Title: Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers (Catalysts 2020, 10, 229) Source: MDPI / SIM2 URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-benzenepropanamine: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3,5-Dimethyl-benzenepropanamine, a substituted aromatic amine with potential applications in research and drug development. Due to the limited availabili...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-benzenepropanamine, a substituted aromatic amine with potential applications in research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to predict its chemical and physical properties, outline potential synthetic routes, and discuss its likely spectroscopic characteristics. Furthermore, by examining the pharmacology and toxicology of analogous substituted phenethylamines and aromatic amines, we provide insights into its potential biological activities and safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound and its chemical class.

Introduction

3,5-Dimethyl-benzenepropanamine belongs to the broad class of substituted phenethylamines, a group of compounds known for their diverse pharmacological activities.[1][2][3] The core structure consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions, and a propanamine side chain. This substitution pattern on the aromatic ring is expected to influence the compound's electronic properties, reactivity, and metabolic profile compared to its unsubstituted counterpart, benzenepropanamine.[4][5] Aromatic amines are a significant class of compounds used in various industries, including the manufacturing of pharmaceuticals, dyes, and polymers.[6][7] Understanding the properties of specific derivatives like 3,5-Dimethyl-benzenepropanamine is crucial for exploring their potential applications and ensuring safe handling.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale and Supporting Data
Molecular Formula C₁₁H₁₇NBased on the chemical structure.
Molecular Weight 163.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidBenzenepropanamine is a colorless to pale yellow liquid[9]. The dimethyl substitution is unlikely to significantly alter the physical state or color.
Boiling Point ~220-240 °CThe boiling point of benzenepropanamine is around 210-212 °C. The addition of two methyl groups will increase the molecular weight and van der Waals forces, leading to a higher boiling point. For comparison, the boiling points of xylene isomers are around 138-144 °C[1][8].
Melting Point Not Applicable (liquid at room temp)Similar to benzenepropanamine, it is expected to be a liquid at room temperature.
Density ~0.9 g/mLThe density of xylene isomers is around 0.86-0.88 g/mL[1][8]. The addition of the propanamine side chain will likely result in a slightly higher density.
Solubility Sparingly soluble in water; Soluble in organic solventsThe hydrophobic nature of the dimethyl-substituted benzene ring will limit water solubility[9]. Like other aromatic amines, it is expected to be soluble in common organic solvents such as ethanol, ether, and chloroform.
pKa (of the amine) ~10-11The amino group in benzenepropanamine has a pKa of around 10.6. The electron-donating nature of the methyl groups on the benzene ring is expected to slightly increase the basicity of the amine.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 3,5-Dimethyl-benzenepropanamine can be designed based on established organic chemistry reactions. A common approach for the synthesis of benzenepropanamine analogues involves the reduction of a corresponding nitrile or the reductive amination of a ketone.[10]

A proposed two-step synthesis starting from 3,5-dimethylbenzaldehyde is outlined below:

G start 3,5-Dimethylbenzaldehyde intermediate 3-(3,5-Dimethylphenyl)propanenitrile start->intermediate 1. Wittig or Horner-Wadsworth-Emmons Reaction 2. Michael Addition with CN⁻ product 3,5-Dimethyl-benzenepropanamine intermediate->product Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Proposed synthetic workflow for 3,5-Dimethyl-benzenepropanamine.

Step-by-Step Protocol (Adapted from similar syntheses):

  • Synthesis of 3-(3,5-Dimethylphenyl)propenenitrile:

    • To a solution of 3,5-dimethylbenzaldehyde in a suitable solvent (e.g., tetrahydrofuran), add a Wittig reagent such as (cyanomethyl)triphenylphosphonium chloride and a strong base (e.g., n-butyllithium) at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 3-(3,5-dimethylphenyl)propenenitrile.

  • Reduction to 3,5-Dimethyl-benzenepropanamine:

    • Dissolve the 3-(3,5-dimethylphenyl)propenenitrile in a dry, aprotic solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.

    • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

    • Quench the reaction cautiously with water and a sodium hydroxide solution to precipitate the aluminum salts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting 3,5-Dimethyl-benzenepropanamine by distillation or column chromatography.

Reactivity Profile

The reactivity of 3,5-Dimethyl-benzenepropanamine is primarily dictated by the nucleophilic amino group and the aromatic ring.

  • Amine Group: The primary amine is a nucleophile and a base. It will readily react with acids to form ammonium salts. It can also undergo acylation, alkylation, and other reactions typical of primary amines.[9]

  • Aromatic Ring: The two methyl groups at the 3 and 5 positions are electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution.[4][5] These groups will direct incoming electrophiles to the ortho and para positions (2, 4, and 6 positions).

G Ring Aromatic Ring (3,5-dimethyl-substituted) Reactivity Overall Reactivity Ring->Reactivity Electrophilic Aromatic Substitution (Activated by -CH₃ groups) Amine Propanamine Side Chain (-CH₂CH₂CH₂NH₂) Amine->Reactivity Nucleophilic Reactions (Acylation, Alkylation)

Caption: Logical relationship of reactive sites in 3,5-Dimethyl-benzenepropanamine.

Spectroscopic Analysis (Predicted)

The structural elucidation of 3,5-Dimethyl-benzenepropanamine can be achieved through a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of similar compounds.[8][11]

¹H NMR Spectroscopy
  • Aromatic Protons (δ ~6.8-7.0 ppm): Three signals are expected in the aromatic region. The two protons at the 2 and 6 positions will be equivalent and appear as a singlet (or a narrowly split multiplet). The proton at the 4 position will also appear as a singlet.

  • Propyl Chain Protons (δ ~1.7-2.8 ppm): Three distinct multiplets are expected for the three methylene groups of the propanamine side chain. The methylene group adjacent to the benzene ring will be the most downfield, while the methylene group adjacent to the amine will also be shifted downfield.

  • Amine Protons (δ ~1.0-2.0 ppm): A broad singlet corresponding to the two protons of the primary amine. The chemical shift of these protons is variable and depends on the solvent and concentration.

  • Methyl Protons (δ ~2.3 ppm): A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups on the benzene ring.

¹³C NMR Spectroscopy
  • Aromatic Carbons (δ ~120-140 ppm): Several signals are expected in the aromatic region. The carbon atoms bearing the methyl groups (C3 and C5) and the carbon attached to the propyl chain (C1) will be quaternary and may have lower intensities. The other aromatic carbons (C2, C4, and C6) will show distinct signals.

  • Propyl Chain Carbons (δ ~20-50 ppm): Three signals corresponding to the three methylene carbons of the propanamine side chain.

  • Methyl Carbons (δ ~21 ppm): A single signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy
  • N-H Stretch (3300-3500 cm⁻¹): A characteristic broad absorption with two peaks, typical for a primary amine.

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Absorptions characteristic of C-H bonds on an aromatic ring.[12]

  • C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Strong absorptions from the C-H bonds of the propyl and methyl groups.

  • C=C Stretch (Aromatic) (1500-1600 cm⁻¹): Absorptions due to the carbon-carbon stretching vibrations within the benzene ring.[12]

  • C-N Stretch (~1000-1250 cm⁻¹): A medium to weak absorption corresponding to the carbon-nitrogen bond.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163).

  • Fragmentation Pattern: The primary fragmentation pathway is expected to be the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a stable benzylic cation or a tropylium-like ion. Common fragments would likely include the loss of the amino-ethyl group.[13][14]

Pharmacological and Toxicological Considerations

Potential Pharmacological Activity

Substituted phenethylamines are a well-known class of psychoactive compounds that can act as central nervous system stimulants, hallucinogens, or entactogens.[1][2][3] The pharmacological effects of these compounds are primarily mediated by their interaction with monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin transporters and receptors.[10] The specific substitution pattern on the phenethylamine scaffold significantly influences the compound's pharmacological profile.

The presence of methyl groups on the aromatic ring, as in 3,5-Dimethyl-benzenepropanamine, can affect its binding affinity to various receptors and transporters. Research on ring-methylated phenisopropylamines has shown varied pharmacological activities.[13] It is plausible that 3,5-Dimethyl-benzenepropanamine could exhibit some activity within the central nervous system, but its specific effects would require experimental validation.

Toxicological Profile

Aromatic amines, as a class, are associated with certain toxicological concerns, including methemoglobinemia and potential carcinogenicity.[6][7] The toxicity of aromatic amines is often linked to their metabolic activation, which can lead to the formation of reactive intermediates that can damage DNA and other cellular macromolecules.[12][15]

The toxicological properties of 3,5-Dimethyl-benzenepropanamine have not been specifically investigated. However, studies on 3,5-dimethylaniline (3,5-DMA) have shown that it can form DNA adducts, indicating a potential for genotoxicity.[12] Therefore, it is crucial to handle 3,5-Dimethyl-benzenepropanamine with appropriate safety precautions in a laboratory setting. This includes using personal protective equipment to avoid skin contact and inhalation.

Conclusion

3,5-Dimethyl-benzenepropanamine is a substituted aromatic amine for which direct experimental data is limited. This technical guide has provided a detailed, albeit largely predictive, overview of its chemical properties, potential synthesis, and expected spectroscopic characteristics based on the well-established principles of organic chemistry and data from analogous compounds. The discussion on its potential pharmacological and toxicological properties highlights the need for further experimental investigation to fully characterize its biological activity and safety profile. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and other substituted benzenepropanamine derivatives.

References

  • Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. [Link]

  • Synthesis of benzenepropanamine analogues as non-detergent spermicides with antitrichomonas and anticandida activities. PubMed. [Link]

  • Xylene - Cargo Handbook. Cargo Handbook. [Link]

  • Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. ResearchGate. [Link]

  • Chemical Properties of p-Xylene (CAS 106-42-3). Cheméo. [Link]

  • Xylene - Wikipedia. Wikipedia. [Link]

  • Substituted phenethylamine - Wikipedia. Wikipedia. [Link]

  • Psychopharmacological Activity of Ring- and Side Chain-Substituted β-Phenethylamines1. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Pharmacological Activity of the Ring Methyl Substituted Phenisopropylamines. PubMed. [Link]

  • (PDF) Xylenes: Production technologies and uses. ResearchGate. [Link]

  • Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. PubMed. [Link]

  • Phenethylamine - Wikipedia. Wikipedia. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

  • Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- - NIST WebBook. NIST. [Link]

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  • 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

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  • Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. [Link]

  • Aromatic amines – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

  • Synthesis of some 3,5-disubstituted phenyl-5,6-dihydrofuro[2,3-d]thiazol-2(3H)- ylidene) imines as potential pesticides. [Link]

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  • Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles. PubMed. [Link]

  • (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. ResearchGate. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]

  • (PDF) A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-benzenepropanamine

Abstract This technical guide provides a comprehensive overview of the physical properties of 3,5-Dimethyl-benzenepropanamine, a substituted aromatic amine of interest in medicinal chemistry and synthetic organic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of 3,5-Dimethyl-benzenepropanamine, a substituted aromatic amine of interest in medicinal chemistry and synthetic organic chemistry. Due to a scarcity of publicly available experimental data for this specific molecule, this guide establishes a framework for its characterization by integrating theoretical predictions, data from analogous compounds, and detailed, field-proven experimental protocols. The causality behind experimental choices and the significance of each physical property in the context of drug development are emphasized. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to anticipate the behavior of this compound and to design robust experimental plans for its characterization.

Introduction and Molecular Identity

3,5-Dimethyl-benzenepropanamine, systematically named 3-(3,5-dimethylphenyl)propan-1-amine , is a primary amine featuring a propanamine chain attached to a 3,5-dimethylphenyl moiety. The presence of the lipophilic dimethylphenyl group combined with the basic amino group imparts a specific physicochemical profile that is critical for its behavior in both chemical reactions and biological systems. Its structural analogues have been explored in various research areas, suggesting its potential as a scaffold in the design of novel therapeutic agents.

A precise understanding of its physical properties is paramount for its application. For instance, in drug development, properties like solubility and lipophilicity (often inferred from partition coefficients) are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Below is a diagram illustrating the chemical structure of 3-(3,5-dimethylphenyl)propan-1-amine.

Caption: Chemical structure of 3-(3,5-dimethylphenyl)propan-1-amine.

Tabulated Physical Properties

The following table summarizes the key physical properties of 3-(3,5-dimethylphenyl)propan-1-amine. It is important to note that while the molecular formula and weight are exact, other properties are estimated based on data from analogous compounds due to the lack of direct experimental values in the literature.

PropertyValueSource/Basis of Estimation
IUPAC Name 3-(3,5-dimethylphenyl)propan-1-amine
Molecular Formula C₁₁H₁₇NCalculated
Molecular Weight 163.26 g/mol Calculated
Physical Form Expected to be a liquid at room temperatureAnalogy with similar molecular weight amines
Melting Point Not available; likely below 0 °CBased on propylamine (-83 °C) and the effect of the aromatic ring
Boiling Point Estimated: 230-250 °CExtrapolated from propylamine (48 °C) and related aromatic amines
Density Estimated: 0.9 - 1.0 g/mLAnalogy with similar aromatic compounds
Solubility in Water Sparingly solubleThe aliphatic amine group increases water solubility through hydrogen bonding, but the large, nonpolar dimethylphenyl group significantly decreases it.
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, and benzeneExpected behavior for a compound with both polar and nonpolar moieties
pKa Estimated: 10-11Typical for primary alkylamines

Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for the experimental determination of the key physical properties of 3,5-Dimethyl-benzenepropanamine.

Melting Point Determination

The melting point is a critical indicator of purity.[1] For pure crystalline solids, the melting point is sharp, while impurities typically depress and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid sample is finely powdered.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the closed end to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a heating bath.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A clean, dry pycnometer is weighed (m1). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m2).

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid at the same temperature, and weighed (m3).

  • Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Gravimetric Method

  • Saturated Solution Preparation: An excess amount of the solute is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant).

  • Phase Separation: A known volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is transferred. This can be achieved by filtration or centrifugation.

  • Solvent Evaporation: The solvent from the withdrawn sample is evaporated to dryness.

  • Mass Measurement: The mass of the remaining solid solute is measured.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Spectral Properties: An Interpretive Guide

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

  • N-H Stretch: As a primary amine, two distinct absorption bands are expected in the region of 3300-3500 cm⁻¹.[2]

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations will appear at wavenumbers slightly above 3000 cm⁻¹.[3]

  • C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the propyl chain and methyl groups will be observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching will produce characteristic absorptions in the 1450-1600 cm⁻¹ region.[4]

  • C-N Stretch: The C-N stretching vibration is expected in the 1020-1220 cm⁻¹ range.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • ¹H NMR:

    • Aromatic Protons: The three protons on the benzene ring will appear as two distinct signals in the aromatic region (δ 6.5-8.0 ppm). The two protons ortho to the propyl group will be equivalent and will likely appear as a singlet or a narrow triplet, while the proton para to the propyl group will be a singlet.

    • Alkyl Protons: The protons of the propyl chain will appear as three distinct multiplets in the upfield region (δ 1.0-3.0 ppm). The CH₂ group adjacent to the amine will be the most downfield of the three.

    • Amine Protons: The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

    • Methyl Protons: The six protons of the two equivalent methyl groups on the benzene ring will appear as a sharp singlet.

  • ¹³C NMR:

    • Aromatic Carbons: The carbons of the benzene ring will give rise to signals in the δ 120-150 ppm region.[5] Due to symmetry, four distinct signals are expected for the aromatic carbons.

    • Alkyl Carbons: The three carbons of the propyl chain and the two carbons of the methyl groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (163.26).

  • Fragmentation: Common fragmentation patterns for amines include the loss of alkyl groups adjacent to the nitrogen atom. A prominent peak would be expected from the cleavage of the C-C bond beta to the nitrogen, resulting in a stable iminium ion.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel compound like 3-(3,5-dimethylphenyl)propan-1-amine.

Figure 2. Workflow for Physical Property Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectral Characterization cluster_application Application & Further Studies Synthesis Synthesis of 3,5-Dimethyl-benzenepropanamine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., GC-MS, HPLC) Purification->Purity Structure Structural Elucidation (NMR, IR, MS) Purity->Structure Physical Determination of Physical Properties (MP, BP, Density, Solubility) Structure->Physical Formulation Formulation Development Physical->Formulation ADME ADME/Tox Studies Formulation->ADME Biological Biological Activity Screening ADME->Biological

Caption: A generalized workflow from synthesis to application-focused studies.

Conclusion

While direct experimental data for 3-(3,5-dimethylphenyl)propan-1-amine is limited, a robust understanding of its physical properties can be achieved through a combination of estimation from analogous structures and systematic experimental characterization. The protocols and predictive insights provided in this guide offer a solid foundation for researchers to handle, analyze, and utilize this compound effectively in their research, particularly in the early stages of drug discovery and development where an understanding of a molecule's physicochemical properties is crucial for success.

References

  • PubChem. 3-(3,4-dimethylphenyl)-N,N-dimethylpropan-1-amine. [Link]

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Exploratory

3,5-Dimethyl-benzenepropanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-benzenepropanamine Abstract This technical guide provides a comprehensive overview of robust and scalable synthetic pathways for 3,5-Dimethyl-benzenepropanamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-benzenepropanamine

Abstract

This technical guide provides a comprehensive overview of robust and scalable synthetic pathways for 3,5-Dimethyl-benzenepropanamine, a key structural motif in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural listings to offer a deep dive into the mechanistic rationale, experimental nuances, and self-validating protocols for two primary synthetic strategies: a Reductive Amination pathway starting from m-xylene and a Nitrile Reduction pathway. Each section includes detailed, step-by-step experimental protocols, quantitative data tables, and mechanistic diagrams rendered in Graphviz to ensure clarity, reproducibility, and a thorough understanding of the underlying chemical principles. All claims and protocols are grounded in authoritative references to ensure scientific integrity.

Introduction: Strategic Importance and Synthetic Overview

3,5-Dimethyl-benzenepropanamine is a substituted phenethylamine derivative of significant interest. The strategic placement of the methyl groups on the aromatic ring modifies the compound's lipophilicity and metabolic profile, while the three-carbon chain provides a versatile scaffold for further functionalization. This makes it a valuable intermediate in the development of novel therapeutic agents and specialized organic materials.

The synthesis of this molecule can be approached from several retrosynthetic perspectives. This guide will focus on two of the most logical and field-proven strategies:

  • Pathway I: The Reductive Amination Approach: A convergent synthesis that constructs the molecule by forming the C-N bond in the final step from a ketone precursor. This pathway is notable for its efficiency and use of common, scalable reactions.

  • Pathway II: The Nitrile Reduction Approach: A classic and highly reliable method that builds the carbon skeleton first, culminating in the reduction of a nitrile functional group to the target primary amine. This method is valued for its predictability and the stability of the nitrile intermediate.

The following sections will dissect each pathway, providing the necessary detail for successful laboratory execution and scale-up.

Pathway I: The Reductive Amination Approach

This strategy hinges on the initial construction of a C3-acylated 3,5-dimethylbenzene ring, followed by the conversion of the resulting ketone into the target amine. It is a powerful approach that leverages a classic carbon-carbon bond-forming reaction followed by a robust carbon-nitrogen bond formation.

Conceptual Workflow: Pathway I

The synthesis begins with the Friedel-Crafts acylation of commercially available m-xylene. The resulting 1-(3,5-dimethylphenyl)propan-1-one is a key intermediate which is then subjected to reductive amination to yield the final product.

Pathway_I_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination A m-Xylene C 1-(3,5-dimethylphenyl)propan-1-one A->C AlCl₃ B Propanoyl Chloride B->C D 1-(3,5-dimethylphenyl)propan-1-one F 3,5-Dimethyl-benzenepropanamine D->F Reducing Agent (e.g., NaBH₃CN) E Ammonia Source (e.g., NH₄OAc) E->F

Caption: High-level workflow for the Reductive Amination pathway.

Step 1: Friedel-Crafts Acylation of m-Xylene

Mechanistic Rationale: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[1][2] In this step, propanoyl chloride is activated by a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich m-xylene ring. The two methyl groups on m-xylene are ortho, para-directing and activating; acylation occurs at the sterically accessible C4 position, which is para to one methyl group and ortho to the other, leading to the desired 1-(3,5-dimethylphenyl)propan-1-one. Unlike Friedel-Crafts alkylation, the acylation product (a ketone) is deactivated, which effectively prevents polysubstitution.[3]

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked 1 L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum trichloride (147 g, 1.1 mol) and 400 mL of a dry, inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice-water bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of m-xylene (106.2 g, 1.0 mol) and propanoyl chloride (92.5 g, 1.0 mol). Add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice containing 100 mL of concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with 200 mL of 2 M NaOH, 200 mL of water, and 200 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-(3,5-dimethylphenyl)propan-1-one.

Step 2: Reductive Amination of 1-(3,5-dimethylphenyl)propan-1-one

Mechanistic Rationale: Reductive amination is a highly efficient method for converting ketones and aldehydes into amines.[4] The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate from the ketone and an ammonia source.[4] This intermediate is then reduced in situ to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation because it is selective for the protonated iminium ion over the ketone starting material, allowing the entire reaction to be performed in one pot.[5] The reaction is typically run under mildly acidic conditions (pH 4-6) to facilitate imine formation without degrading the hydride reagent.[5]

Experimental Protocol:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve 1-(3,5-dimethylphenyl)propan-1-one (81.1 g, 0.5 mol) and ammonium acetate (115.6 g, 1.5 mol) in 500 mL of methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 6 by the careful addition of glacial acetic acid.

  • Addition of Reducing Agent: With vigorous stirring, add sodium cyanoborohydride (NaBH₃CN) (19.8 g, 0.315 mol) portion-wise, ensuring the temperature is maintained at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Work-up: Carefully add 2 M hydrochloric acid to the reaction mixture until the pH is ~1 to quench any unreacted hydride (Caution: HCN gas may evolve; perform in a well-ventilated fume hood). Stir for 1 hour.

  • Isolation: Remove the methanol under reduced pressure. Add 300 mL of water to the residue and wash with 150 mL of diethyl ether to remove any unreacted ketone. Make the aqueous layer strongly basic (pH > 12) by the slow addition of 6 M NaOH while cooling in an ice bath.

  • Extraction and Purification: Extract the basic aqueous layer three times with 200 mL portions of ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-Dimethyl-benzenepropanamine. Further purification can be achieved by vacuum distillation or by formation of the hydrochloride salt.

Pathway I Data Summary Reagents & Conditions Stoichiometry (m-Xylene basis) Typical Yield
Step 1: Acylation m-Xylene, Propanoyl Chloride, AlCl₃, DCM1.0 : 1.0 : 1.180-90%
Step 2: Amination Ketone, NH₄OAc, NaBH₃CN, MeOH1.0 : 3.0 : 0.6370-85%

Pathway II: The Nitrile Reduction Approach

This linear synthesis focuses on first assembling the complete carbon skeleton as a nitrile, followed by the reduction of the cyano group to the primary amine. The catalytic hydrogenation of nitriles is a robust and industrially scalable process, making this pathway highly attractive.[6][7]

Conceptual Workflow: Pathway II

The synthesis begins with 3,5-dimethylbenzaldehyde, which undergoes a Knoevenagel condensation with malononitrile. The resulting dinitrile is then catalytically hydrogenated in a single step to reduce both the alkene and the nitrile groups, yielding the target amine.

Pathway_II_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A 3,5-Dimethylbenzaldehyde C 2-(3,5-Dimethylbenzylidene)malononitrile A->C Base catalyst (e.g., Piperidine) B Malononitrile B->C D 2-(3,5-Dimethylbenzylidene)malononitrile F 3,5-Dimethyl-benzenepropanamine D->F Catalyst (e.g., Raney Ni or Co) E H₂ Gas E->F

Caption: High-level workflow for the Nitrile Reduction pathway.

Step 1: Knoevenagel Condensation

Mechanistic Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (here, malononitrile) to a carbonyl group (3,5-dimethylbenzaldehyde), followed by a dehydration reaction to yield a C=C double bond. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of malononitrile to form a resonance-stabilized carbanion. This carbanion then attacks the aldehyde carbonyl, leading to the condensed product.

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3,5-dimethylbenzaldehyde (67.1 g, 0.5 mol), malononitrile (33.0 g, 0.5 mol), and 250 mL of toluene.

  • Catalyst Addition: Add piperidine (2.0 mL) and glacial acetic acid (1.0 mL) as catalysts.

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-4 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the volume of toluene under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol or hexanes, and dry under vacuum to yield 2-(3,5-dimethylbenzylidene)malononitrile.

Step 2: Catalytic Hydrogenation of the Dinitrile Intermediate

Mechanistic Rationale: This step accomplishes the reduction of both the carbon-carbon double bond and the two nitrile groups to yield the final primary amine. Catalytic hydrogenation is the most economical and effective method for this transformation on a large scale.[6] Catalysts like Raney Nickel or Raney Cobalt are highly effective for nitrile reduction.[8] The reaction is typically carried out under hydrogen pressure in a solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[6][9] The ammonia inhibits the intermediate imine from reacting with the final amine product.

Experimental Protocol:

  • Catalyst Preparation: In a suitable high-pressure autoclave (e.g., a Parr hydrogenator), place a slurry of Raney Nickel (approx. 10 g, 50% in water, washed with ethanol) in 200 mL of ethanol saturated with ammonia.

  • Reaction Setup: Add the 2-(3,5-dimethylbenzylidene)malononitrile (36.4 g, 0.2 mol) to the autoclave.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen to 50-80 bar.[8]

  • Reaction: Heat the mixture to 80-120 °C and stir vigorously.[8] Hydrogen uptake should be monitored. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with nitrogen.

  • Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the catalyst with ethanol. Combine the filtrates and remove the solvent under reduced pressure. The residue can be taken up in dilute HCl, washed with ether, basified with NaOH, and extracted with an organic solvent as described in Pathway I to yield the pure amine.

Pathway II Data Summary Reagents & Conditions Stoichiometry (Aldehyde basis) Typical Yield
Step 1: Condensation Aldehyde, Malononitrile, Toluene1.0 : 1.085-95%
Step 2: Hydrogenation Dinitrile, H₂, Raney Ni, EtOH/NH₃1.0 : excess : catalytic60-80%

Conclusion

This guide has detailed two distinct, efficient, and scalable synthetic routes to 3,5-Dimethyl-benzenepropanamine.

  • Pathway I (Reductive Amination) offers a convergent approach that is highly amenable to variation by simply changing the ketone precursor, making it ideal for analogue synthesis in a research or drug discovery setting.

  • Pathway II (Nitrile Reduction) provides a more linear but extremely robust and industrially proven method, particularly suitable for large-scale manufacturing where cost of goods and process safety are paramount.

The choice of pathway will depend on the specific requirements of the project, including scale, available starting materials, and the desired purity profile. Both protocols, when executed with care, represent reliable methods for the synthesis of this valuable chemical intermediate.

References

  • Zheng, M., et al. (2022). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Nature Communications. Available at: [Link]

  • Larkin, J. M. (1999). US Patent 5,869,653A: Hydrogenation of nitriles to produce amines. Google Patents.
  • Wikipedia. (2023). Nitrile reduction. Available at: [Link]

  • Jagadeesh, R. V., & Beller, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Sordakis, K., et al. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at: [Link]

  • Desrosiers, J-N., et al. (2011). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Organic Syntheses. Available at: [Link]

  • Stazi, F., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

  • Supplementary Information for Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. Available at: [Link]

  • Kaučič, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
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  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Hafner, A., et al. (2011). An alternative approach to the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal and its derivatives. Journal of the Serbian Chemical Society.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination Reagent Guide. Available at: [Link]

  • Asymmetric Additions to Imines. (2017). Master Organic Chemistry. Available at: [Link]

  • Barany, G., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity. Available at: [Link]

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Foundational

An In-depth Technical Guide to 3-(3,5-dimethylphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(3,5-dimethylphenyl)propan-1-amine, a substituted phe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-dimethylphenyl)propan-1-amine, a substituted phenethylamine derivative. In the absence of extensive published data on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust resource for research and development.

Nomenclature and Structural Elucidation

The correct and systematic name for the compound with the common name 3,5-Dimethyl-benzenepropanamine, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(3,5-dimethylphenyl)propan-1-amine . Its unique Chemical Abstracts Service (CAS) Registry Number is 142332-82-9 .

The structure consists of a propane-1-amine chain attached to a benzene ring at the third carbon. The benzene ring is substituted with two methyl groups at the 3 and 5 positions relative to the propylamino substituent.

Physicochemical Properties: A Predictive Analysis

Due to the limited availability of experimentally determined data, the physicochemical properties of 3-(3,5-dimethylphenyl)propan-1-amine have been predicted using established computational models and by drawing comparisons with analogous compounds. These predictions are crucial for anticipating its behavior in various experimental and physiological settings.

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₁H₁₇N-
Molecular Weight 163.26 g/mol -
Boiling Point Approx. 240-260 °CBased on related phenylpropanamines
Melting Point Not readily predictable-
LogP (Octanol/Water) Approx. 2.5 - 3.5QSAR models for phenethylamines[1]
pKa (of amine) Approx. 10.0 - 10.5Based on typical primary alkylamines
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform)General amine properties

Note: These values are estimations and should be confirmed by experimental analysis.

Proposed Synthesis Protocol

The proposed synthesis involves a two-step, one-pot reaction starting from the corresponding aldehyde, 3-(3,5-dimethylphenyl)propanal.

Experimental Protocol: Reductive Amination

Materials:

  • 3-(3,5-dimethylphenyl)propanal

  • Ammonia (or a source like ammonium chloride)

  • A mild reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))[3][4]

  • Methanol or Ethanol

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (for salt formation and purification, if desired)

Procedure:

  • Imine Formation: Dissolve 3-(3,5-dimethylphenyl)propanal in methanol. Add a solution of ammonia in methanol (or ammonium chloride). Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the intermediate imine.

  • Reduction: Once imine formation is significant, carefully add sodium cyanoborohydride or sodium triacetoxyborohydride in portions to the reaction mixture. The use of these milder reducing agents is critical as they selectively reduce the imine in the presence of the starting aldehyde.[3]

  • Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-(3,5-dimethylphenyl)propan-1-amine. Further purification can be achieved by vacuum distillation or by converting the amine to its hydrochloride salt, recrystallizing, and then liberating the free base.

SignalingPathway cluster_membrane Synaptic Cleft & Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound 3-(3,5-dimethylphenyl) propan-1-amine Transporter Monoamine Transporter (DAT, SERT, NET) Compound->Transporter Potential Interaction (Inhibition/Reversal) Synapse_MA Synaptic Monoamines Transporter->Synapse_MA Reuptake (Blocked) Vesicle Synaptic Vesicle Vesicle->Synapse_MA Release (Enhanced) MA Monoamines (Dopamine, Serotonin, Norepinephrine) MA->Vesicle Storage Receptor Postsynaptic Receptors Synapse_MA->Receptor Binding Signal Downstream Signaling Receptor->Signal

Hypothesized interaction with monoaminergic systems.

Conclusion and Future Directions

3-(3,5-dimethylphenyl)propan-1-amine represents an under-explored area within the vast chemical space of substituted phenethylamines. This technical guide provides a foundational understanding of its nomenclature, predicted properties, a plausible synthetic route, and an inferred pharmacological profile.

For researchers and drug development professionals, this compound offers an opportunity to investigate novel structure-activity relationships within the phenethylamine class. Future research should focus on the experimental validation of the predicted physicochemical properties, the optimization of the proposed synthesis, and a thorough in vitro and in vivo characterization of its pharmacological effects on monoaminergic systems. Such studies will be crucial in determining its potential as a research tool or a lead compound for therapeutic development.

References

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Exploratory

Molecular Architecture and Physicochemical Properties

An In-depth Technical Guide to 3,5-Dimethyl-benzenepropanamine 3,5-Dimethyl-benzenepropanamine is an organic compound featuring a benzene ring substituted with a propanamine group and two methyl groups at the meta positi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Dimethyl-benzenepropanamine

3,5-Dimethyl-benzenepropanamine is an organic compound featuring a benzene ring substituted with a propanamine group and two methyl groups at the meta positions. Its formal IUPAC name is 3-(3,5-dimethylphenyl)propan-1-amine. The structure combines a rigid, hydrophobic aromatic core with a flexible, basic aliphatic side chain, a common motif in pharmacologically active molecules.

Key Structural Features:

  • Aromatic System: The 3,5-dimethylphenyl (or mesityl-like) core provides a specific steric footprint. The meta-positioned methyl groups electronically influence the ring through weak inductive effects, which can modulate interactions with biological targets.

  • Propanamine Side Chain: The three-carbon linker provides conformational flexibility, allowing the terminal primary amine to orient itself in various positions for optimal binding. The amine group (pKa typically ~9-10) is basic and will be protonated at physiological pH, enabling ionic interactions.

Predicted Physicochemical Data:

PropertyValueSource/Method
Molecular Formula C₁₁H₁₇N(Calculated)
Molecular Weight 163.26 g/mol (Calculated)[1]
Appearance Colorless to pale yellow liquid(Inferred from similar compounds)[2][3]
Solubility Soluble in organic solvents, limited in water(Inferred from analogous structures)[3]
Boiling Point Estimated 230-250 °C(Predicted)

Synthetic Pathways and Purification Protocols

The synthesis of 3,5-Dimethyl-benzenepropanamine can be achieved through several reliable organic chemistry transformations. The choice of pathway depends on the availability of starting materials and the desired scale of production. A highly effective and broadly applicable method is the reduction of a corresponding nitrile intermediate, which ensures the amine is placed at the terminus of the propyl chain.

Synthesis via Nitrile Reduction

This robust two-step protocol begins with 3,5-dimethylbenzaldehyde and provides excellent control over the final product structure.

Experimental Protocol:

  • Step 1: Knoevenagel Condensation & Reduction (Chain Elongation)

    • To a solution of 3,5-dimethylbenzaldehyde and malononitrile in ethanol, add a catalytic amount of a base such as piperidine.

    • Reflux the mixture for 2-4 hours until TLC indicates the consumption of the aldehyde. The intermediate is the 2-(3,5-dimethylbenzylidene)malononitrile.

    • After cooling, the intermediate can be reduced in situ. A common method is to add sodium borohydride (NaBH₄) portion-wise to the ethanolic solution, which reduces both the double bond and one of the nitrile groups, followed by an acidic workup to hydrolyze the remaining nitrile to a carboxylic acid, and then further reduction steps. A more direct route is to isolate the Knoevenagel product and proceed to the next step.

    • Causality: This step efficiently constructs the three-carbon chain required for the propanamine structure.

  • Step 2: Catalytic Hydrogenation (Nitrile to Amine Reduction)

    • The intermediate, 3-(3,5-dimethylphenyl)propanenitrile, is dissolved in an appropriate solvent like ethanol or methanol.

    • A hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added.

    • The mixture is subjected to a hydrogen atmosphere (typically 50-500 psi) in a Parr shaker or similar hydrogenation apparatus and heated to 50-80 °C.

    • The reaction is monitored by the cessation of hydrogen uptake.

    • Causality: Catalytic hydrogenation is a clean and high-yielding method for the reduction of nitriles to primary amines, avoiding the use of metal hydride reagents and simplifying the workup.

  • Step 3: Work-up and Purification

    • The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure.

    • The resulting crude oil is dissolved in diethyl ether and washed with a dilute aqueous base (e.g., 5% NaOH) and then brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.

    • Final purification is achieved by vacuum distillation to yield pure 3,5-Dimethyl-benzenepropanamine.

Caption: Proposed synthesis of 3,5-Dimethyl-benzenepropanamine.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural verification.

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.00-6.80 (m, 3H): Aromatic protons (Ar-H). The meta-substitution will result in a characteristic splitting pattern.

    • δ ~2.80 (t, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂).

    • δ ~2.65 (t, 2H): Benzylic methylene protons (Ar-CH₂-).

    • δ ~2.30 (s, 6H): Protons of the two aromatic methyl groups (Ar-CH₃).

    • δ ~1.85 (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

    • δ ~1.40 (br s, 2H): Amine protons (-NH₂), which may be exchangeable with D₂O.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~140-125: Aromatic carbons (expect 4 signals due to symmetry).

    • δ ~42: Carbon adjacent to the amine (-CH₂-NH₂).

    • δ ~35: Benzylic carbon (Ar-CH₂-).

    • δ ~33: Central methylene carbon.

    • δ ~21: Methyl carbons (Ar-CH₃).

  • FT-IR (Neat, cm⁻¹):

    • 3380-3300 (m, two bands): N-H stretching of a primary amine.

    • 3100-3000 (w): Aromatic C-H stretching.

    • 2950-2850 (s): Aliphatic C-H stretching.

    • 1600, 1480 (m): Aromatic C=C stretching.

  • Mass Spectrometry (EI):

    • m/z 163 (M⁺): Molecular ion peak.

    • m/z 146: Loss of NH₃.

    • m/z 119: Benzylic cleavage, loss of C₃H₆N.

    • m/z 105: Tropylium-like ion after rearrangement.

Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of this volatile amine. The retention time confirms its identity against a standard, while the mass spectrum confirms the structure and identifies any impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with an additive like trifluoroacetic acid (TFA) can effectively resolve the compound from non-volatile impurities. Detection is typically done via UV absorbance at ~260 nm.

Potential Applications in Drug Discovery and Chemical Synthesis

The 3,5-dimethyl-benzenepropanamine scaffold is a valuable building block in medicinal chemistry. Substituted phenylpropylamines are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).

Potential Research Avenues:

  • GPCR Ligand Development: The structure is an analog of neurotransmitters like dopamine and serotonin. It can serve as a starting point for developing ligands for G-protein coupled receptors (GPCRs).

  • Enzyme Inhibition: The primary amine can be functionalized to target the active sites of various enzymes.

  • Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against novel targets, with the 3,5-dimethyl pattern providing a unique steric and electronic profile compared to unsubstituted analogs.[2]

  • Chemical Intermediate: It is a useful intermediate for synthesizing more complex molecules and materials, including specialized polymers or additives.[4]

G cluster_applications Potential R&D Pathways Compound 3,5-Dimethyl-benzenepropanamine (Core Scaffold) Screening Primary Screening (Fragment/HTS) Compound->Screening Bio-Assays SAR Lead Generation (Structure-Activity Relationship Studies) Screening->SAR Hit-to-Lead Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Analogue Synthesis Candidate {Drug Candidate | (Preclinical Studies)} Optimization->Candidate Selection

Caption: A typical workflow for utilizing the core scaffold in drug discovery.

References

  • PubChem. (n.d.). N,N-Dimethylbenzenepropanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-benzenepropanamine

Abstract This technical guide provides a detailed framework for the structural elucidation of 3,5-Dimethyl-benzenepropanamine, a substituted aromatic amine with potential applications as a building block in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the structural elucidation of 3,5-Dimethyl-benzenepropanamine, a substituted aromatic amine with potential applications as a building block in pharmaceutical and materials science research. As a novel or sparsely documented compound, establishing a robust analytical profile is paramount for its reliable use. This document, intended for researchers, chemists, and drug development professionals, outlines the theoretical basis and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this molecule. We delve into the causality behind experimental design, predict the expected spectral data based on first principles, and provide standardized protocols to ensure data integrity and reproducibility.

Introduction: The Imperative for Rigorous Characterization

The molecule 3,5-Dimethyl-benzenepropanamine (C₁₁H₁₇N) combines a sterically defined aromatic core with a flexible aliphatic amine chain, making it a valuable intermediate for synthesizing more complex molecular architectures. Before its inclusion in any synthetic pathway or biological screening, its chemical identity and purity must be unequivocally confirmed. Spectroscopic analysis provides the molecular fingerprint necessary for this confirmation. This guide serves as a practical manual, detailing the expected outcomes and interpretative strategies for the three primary spectroscopic techniques used in modern chemical analysis.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational analysis of the molecular structure allows for the prediction of its spectral features. Key structural motifs of 3,5-Dimethyl-benzenepropanamine include:

  • A 1,3,5-Trisubstituted Benzene Ring: This symmetric substitution pattern will dictate the equivalency and splitting of aromatic protons and carbons.

  • Two Aromatic Methyl Groups (-CH₃): These will appear as a single, integrated signal in NMR due to the molecule's symmetry.

  • A Propylamine Side Chain (-CH₂CH₂CH₂NH₂): This chain contains three distinct methylene groups and a primary amine, each with characteristic spectral signatures.

  • A Primary Amine (-NH₂): This functional group has highly diagnostic absorptions in IR spectroscopy and influences fragmentation in mass spectrometry.

The following sections will detail how these structural features translate into specific data points in each spectroscopic method.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Electron Ionization (EI) is a common and effective method for this class of molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of 3,5-Dimethyl-benzenepropanamine in a volatile solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC).

  • Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to induce fragmentation and is the standard for library matching.[1]

  • Analysis: Scan a mass-to-charge (m/z) range of 10-200 amu to ensure capture of the molecular ion and all significant fragments.

Expected Data and Interpretation

The molecular formula C₁₁H₁₇N yields a monoisotopic mass of 163.1361 Da .

  • Molecular Ion (M⁺): The spectrum is expected to show a molecular ion peak at m/z = 163. Aromatic systems tend to produce stable molecular ions, so this peak should be clearly visible.[2][3]

  • Nitrogen Rule: The odd nominal molecular weight (163) is a strong indicator of the presence of an odd number of nitrogen atoms (in this case, one), providing immediate validation of the structure.[4][5][6]

  • Isotope Peaks: An M+1 peak, resulting from the natural abundance of ¹³C, should be present with an intensity of approximately 12.1% relative to the M⁺ peak (11 carbons x 1.1%).[7]

  • Key Fragmentation Pathways: The primary fragmentation mechanisms for alkylamines and aromatic compounds are alpha-cleavage and benzylic cleavage, respectively.

    • Benzylic Cleavage: The most probable fragmentation is the cleavage of the Cα-Cβ bond of the propyl chain, which results in the formation of a resonance-stabilized 3,5-dimethylbenzyl cation. This is expected to be a major fragment, if not the base peak.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.[4][6]

Table 1: Predicted Mass Fragments for 3,5-Dimethyl-benzenepropanamine

m/z Ion Structure Fragmentation Pathway Significance
163 [C₁₁H₁₇N]⁺ Molecular Ion Confirms molecular weight
119 [C₉H₁₁]⁺ Benzylic cleavage (Loss of •CH₂CH₂NH₂) Confirms 3,5-dimethylphenyl moiety

| 30 | [CH₄N]⁺ | Alpha-cleavage (Loss of •C₁₀H₁₃) | Confirms primary amine structure |

G M Molecular Ion (M⁺) m/z = 163 F1 3,5-Dimethylbenzyl Cation m/z = 119 M->F1 - •CH₂CH₂NH₂ (Benzylic Cleavage) F2 Iminium Cation m/z = 30 M->F2 - •C₁₀H₁₃ (Alpha-Cleavage)

Caption: Predicted EI-MS fragmentation of 3,5-Dimethyl-benzenepropanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[8] CDCl₃ is a good first choice for its versatility.

  • Spectrometer Setup: Use a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 3-4 second acquisition time and a 1-2 second relaxation delay.[8]

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a 2-second relaxation delay are recommended.[8][9]

  • D₂O Exchange: For ¹H NMR, a confirmatory experiment involves adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The signal corresponding to the -NH₂ protons will disappear, confirming its assignment.[4][10]

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The symmetry of the 3,5-disubstituted ring simplifies the aromatic region. The alkyl chain protons will be deshielded to varying degrees by the aromatic ring and the amine group.

Table 2: Predicted ¹H NMR Data for 3,5-Dimethyl-benzenepropanamine

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~6.85 s 1H Ar-H (C4-H) Aromatic proton between two methyl groups.
~6.78 s 2H Ar-H (C2-H, C6-H) Equivalent aromatic protons ortho to the propyl chain.
~2.70 t 2H -CH₂-NH₂ Methylene group adjacent to the electron-withdrawing amine.
~2.60 t 2H Ar-CH₂- Benzylic protons, deshielded by the aromatic ring.
~2.28 s 6H Ar-CH₃ Two equivalent methyl groups on the aromatic ring.
~1.85 m (quintet) 2H -CH₂-CH₂-CH₂- Methylene group coupled to two adjacent CH₂ groups.

| ~1.5 (broad) | s | 2H | -NH₂ | Amine protons; chemical shift is variable and signal is often broad. Will exchange with D₂O.[4][5][6] |

Caption: Correlation of structure to expected ¹H NMR signals.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

Proton-decoupled ¹³C NMR will show a singlet for each unique carbon atom. Due to symmetry, several carbons are chemically equivalent. A total of 8 distinct signals are predicted.

Table 3: Predicted ¹³C NMR Data for 3,5-Dimethyl-benzenepropanamine

Chemical Shift (δ) ppm Assignment Rationale
~142.0 C1-Ar Quaternary carbon attached to the propyl chain.
~137.8 C3/C5-Ar Quaternary carbons attached to the methyl groups.
~127.0 C4-Ar Aromatic CH carbon.
~126.5 C2/C6-Ar Equivalent aromatic CH carbons.
~42.0 -CH₂-NH₂ Carbon adjacent to the electronegative nitrogen.[10]
~35.5 Ar-CH₂- Benzylic carbon.
~33.5 -CH₂-CH₂-CH₂- Central carbon of the propyl chain.

| ~21.3 | Ar-CH₃ | Equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, especially the primary amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean crystal first.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands

The IR spectrum will be dominated by features from the N-H bonds, C-H bonds, and the aromatic ring.

Table 4: Predicted IR Data for 3,5-Dimethyl-benzenepropanamine

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3450 & ~3350 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) A characteristic pair of sharp-to-medium bands confirming the primary amine.[4][5][6][10]
3100-3000 C-H Stretch Aromatic C-H Indicates the presence of the benzene ring.
3000-2850 C-H Stretch Aliphatic C-H Confirms the propyl and methyl groups.
~1610 & ~1470 C=C Stretch Aromatic Ring Skeletal vibrations of the benzene ring.
~1600 N-H Scissoring Bend Primary Amine (-NH₂) Bending vibration that can sometimes overlap with the aromatic C=C stretch.[11]

| ~850 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring | Characteristic bending pattern for this substitution. |

Conclusion: A Tripartite Approach to Structural Verification

The unambiguous structural confirmation of 3,5-Dimethyl-benzenepropanamine requires a synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. MS confirms the molecular formula and provides initial structural clues through fragmentation. NMR offers a detailed map of the carbon-hydrogen framework, confirming connectivity and stereochemistry. Finally, IR spectroscopy provides rapid verification of critical functional groups, particularly the primary amine. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

References

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • ACS Publications. (2000, June 24). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. In Analytical Chemistry. Available at: [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting MS. Available at: [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Available at: [Link]

  • University of California, Davis. (2023, May 13). Nuclear Magnetic Resonance - Spectroscopy. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3,5-Dimethyl-benzenepropanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract 3,5-Dimethyl-benzenepropanamine is a molecule with a defined chemical structure (CAS 142332-82-9), yet its biological activity and...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-benzenepropanamine is a molecule with a defined chemical structure (CAS 142332-82-9), yet its biological activity and mechanism of action remain uncharacterized in publicly available scientific literature. This guide, therefore, serves not as a review of established data, but as a comprehensive roadmap for the systematic investigation of this compound's pharmacological profile. We will outline a logical, multi-tiered approach, from initial computational predictions to detailed in vitro and in vivo studies, designed to identify its molecular targets and elucidate its mechanism of action. This document is intended to provide the scientific community with a robust framework for the initial stages of drug discovery and development for novel chemical entities like 3,5-Dimethyl-benzenepropanamine.

Introduction: The Uncharacterized Potential of 3,5-Dimethyl-benzenepropanamine

3,5-Dimethyl-benzenepropanamine belongs to the benzenepropanamine class of compounds, a chemical family that includes molecules with a wide range of pharmacological activities. Notable members of this class and its structural relatives include dopamine uptake inhibitors and other neurologically active agents.[1][2] The dimethyl substitution on the benzene ring of the molecule suggests the potential for novel interactions with biological targets, possibly leading to unique therapeutic applications.

Currently, there is a significant knowledge gap regarding the biological effects of 3,5-Dimethyl-benzenepropanamine. This guide presents a structured, hypothesis-driven approach to systematically unravel its mechanism of action.

Tier 1: In Silico and Preliminary Assessments

The initial phase of investigation focuses on computational modeling and broad-based screening to generate initial hypotheses about the compound's potential biological targets.

Computational Modeling and Target Prediction

Modern computational algorithms can predict a drug's mechanism of action by analyzing its chemical structure and comparing it to vast databases of known drug-target interactions.[3]

  • Objective: To generate a preliminary list of potential molecular targets for 3,5-Dimethyl-benzenepropanamine.

  • Methodology:

    • Utilize a variety of machine learning and cheminformatics platforms to predict potential protein targets.[4][5]

    • Analyze the predicted targets for common pathways and biological functions.

    • Prioritize targets based on the strength of the prediction and their relevance to potential therapeutic areas.

Broad-Spectrum Phenotypic Screening

Cell-based assays provide a powerful tool for observing the effects of a compound on cellular function without a priori knowledge of its specific target.[6][7]

  • Objective: To identify any significant biological activity of 3,5-Dimethyl-benzenepropanamine in a variety of human cell lines.

  • Methodology:

    • Screen the compound against a diverse panel of human cancer and normal cell lines.

    • Assess for key cellular phenotypes such as cytotoxicity, proliferation, apoptosis, and morphological changes.[8]

    • Any observed activity will guide the selection of more focused subsequent assays.

Tier 2: In Vitro Target Identification and Validation

Based on the outcomes of Tier 1, a series of in vitro assays will be conducted to identify and validate specific molecular targets.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]

  • Objective: To determine if 3,5-Dimethyl-benzenepropanamine binds to specific receptors, particularly those implicated in neurological function, given its structural similarity to other neuroactive compounds.

  • Protocol: Competitive Radioligand Binding Assay [11][12][13]

    • Reagents:

      • Receptor-containing membranes (e.g., from cells overexpressing a target receptor).

      • Radiolabeled ligand specific for the target receptor.

      • 3,5-Dimethyl-benzenepropanamine (test compound).

      • Unlabeled competing ligand (for non-specific binding determination).

      • Assay buffer.

    • Procedure:

      • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 3,5-Dimethyl-benzenepropanamine.

      • Incubate to allow binding to reach equilibrium.

      • Separate bound from free radioligand via filtration.

      • Quantify the amount of bound radioligand using a scintillation counter.

      • Calculate the IC50 value, which can be converted to the binding affinity (Ki).

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes.[14][15]

  • Objective: To assess the ability of 3,5-Dimethyl-benzenepropanamine to inhibit the activity of a panel of enzymes, prioritized based on computational predictions.

  • Protocol: General Enzyme Inhibition Assay [16][17]

    • Reagents:

      • Purified enzyme.

      • Enzyme-specific substrate.

      • 3,5-Dimethyl-benzenepropanamine.

      • Assay buffer.

      • Detection reagent (e.g., a chromogenic or fluorogenic substrate).

    • Procedure:

      • In a microplate, add the enzyme and varying concentrations of 3,5-Dimethyl-benzenepropanamine.

      • Pre-incubate to allow for inhibitor binding.

      • Initiate the reaction by adding the substrate.

      • Monitor the reaction progress over time using a plate reader.

      • Calculate the rate of reaction at each inhibitor concentration to determine the IC50.

Cell-Based Functional Assays

These assays move beyond simple binding or inhibition to measure the physiological response of a cell to the compound.[18][19][20]

  • Objective: To confirm that the interaction of 3,5-Dimethyl-benzenepropanamine with its identified target leads to a measurable change in cellular function.

  • Example Protocol: cAMP Assay for GPCRs

    • Reagents:

      • Cells expressing the target G-protein coupled receptor (GPCR).

      • 3,5-Dimethyl-benzenepropanamine.

      • Forskolin (to stimulate cAMP production).

      • cAMP detection kit (e.g., HTRF or ELISA-based).

    • Procedure:

      • Plate the cells in a 96-well plate and allow them to adhere.

      • Treat the cells with varying concentrations of 3,5-Dimethyl-benzenepropanamine.

      • Stimulate the cells with forskolin.

      • Lyse the cells and measure the intracellular cAMP levels using the detection kit.

      • A decrease in cAMP levels would indicate an agonistic effect on a Gi-coupled receptor, while an increase would suggest agonism of a Gs-coupled receptor.

Tier 3: In Vivo and Advanced Mechanistic Studies

The final phase of this investigative framework involves validating the in vitro findings in a whole-organism context and further delineating the mechanism of action.

In Vivo Efficacy and Target Engagement Studies

Animal models are essential for understanding the physiological effects of a compound and confirming its mechanism of action in a complex biological system.[21][22]

  • Objective: To assess the in vivo effects of 3,5-Dimethyl-benzenepropanamine in a relevant animal model and to confirm that it engages its target in the living organism.

  • Methodology:

    • Select an appropriate animal model based on the in vitro findings (e.g., a model of neuropathic pain if the compound targets a pain-related receptor).

    • Administer the compound and assess for a therapeutic effect.

    • At the end of the study, collect tissues to measure target engagement (e.g., by ex vivo binding assays or by measuring downstream biomarkers).

Pathway Analysis
  • Objective: To understand the broader signaling pathways affected by 3,5-Dimethyl-benzenepropanamine.

  • Methodology:

    • Treat cells with the compound and perform transcriptomic (RNA-seq) or proteomic analysis.

    • Use bioinformatics tools to identify signaling pathways that are significantly altered.

Data Presentation and Visualization

Quantitative Data Summary
Assay Type Key Parameters Example Data for Hypothetical Target X
Receptor BindingKi (nM)150
Enzyme InhibitionIC50 (µM)2.5
Cell-Based FunctionalEC50 (µM)1.2
In Vivo EfficacyED50 (mg/kg)10
Diagrams

experimental_workflow cluster_tier1 Tier 1: Hypothesis Generation cluster_tier2 Tier 2: In Vitro Validation cluster_tier3 Tier 3: In Vivo Confirmation In Silico Screening In Silico Screening Receptor Binding Receptor Binding In Silico Screening->Receptor Binding Enzyme Inhibition Enzyme Inhibition In Silico Screening->Enzyme Inhibition Phenotypic Screening Phenotypic Screening Functional Assays Functional Assays Phenotypic Screening->Functional Assays In Vivo Models In Vivo Models Receptor Binding->In Vivo Models Enzyme Inhibition->In Vivo Models Pathway Analysis Pathway Analysis Functional Assays->Pathway Analysis hypothetical_pathway Compound 3,5-Dimethyl- benzenepropanamine Target Hypothetical Receptor/Enzyme Compound->Target Binds/Inhibits Downstream1 Signaling Molecule A Target->Downstream1 Activates/Inhibits Downstream2 Signaling Molecule B Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: A potential signaling pathway for the compound.

Conclusion

The lack of existing data for 3,5-Dimethyl-benzenepropanamine presents a unique opportunity for novel discovery. The systematic, multi-tiered approach outlined in this guide provides a robust framework for its initial characterization. By progressing from broad, hypothesis-generating studies to specific in vitro and in vivo validation, researchers can efficiently and effectively elucidate the mechanism of action of this and other novel chemical entities, paving the way for potential therapeutic development.

References

  • Califano, A., & Alvarez, M. J. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

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  • Creative Biolabs. Functional Assay Procedure. [Link]

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  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 33860225. [Link]

  • ResearchGate. (2019). Revealing Drug-Target Interactions with Computational Models and Algorithms. [Link]

  • Majumder, S. (2021). Mechanisms of Action (MoA) Prediction. Analytics Vidhya. [Link]

  • PMC. (2022). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PMC, 9454558. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • MDPI. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • PMC. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC, 5143922. [Link]

  • AACR Journals. (2004). Discovery and mechanism of action of a novel series of apoptosis inducers with potential vascular targeting activity. Molecular Cancer Therapeutics, 3(11), 1365-1374. [Link]

  • PubMed. (2005). Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter. PubMed, 15857000. [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

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Foundational

An In-Depth Technical Guide to the Biological Characterization of 3,5-Dimethyl-benzenepropanamine

Abstract 3,5-Dimethyl-benzenepropanamine is a substituted phenethylamine derivative. While specific biological data for this compound is not extensively documented in public literature, its structural similarity to a bro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,5-Dimethyl-benzenepropanamine is a substituted phenethylamine derivative. While specific biological data for this compound is not extensively documented in public literature, its structural similarity to a broad class of psychoactive compounds suggests a high probability of activity within the central nervous system. Substituted phenethylamines are known to interact with a variety of monoaminergic targets, including transporters and receptors for dopamine, norepinephrine, and serotonin, as well as trace amine-associated receptors (TAARs).[1][2] This guide outlines a comprehensive, multi-phased research framework for the systematic biological and pharmacological characterization of 3,5-Dimethyl-benzenepropanamine. The proposed workflow is designed to efficiently identify its primary molecular targets, elucidate its mechanism of action, and provide a preliminary assessment of its drug-like properties and safety profile. This document serves as a strategic and technical manual for researchers, scientists, and drug development professionals embarking on the investigation of this and other novel chemical entities with potential neuroactivity.

Part 1: Theoretical Framework & Hypothesized Mechanisms of Action

The core structure of 3,5-Dimethyl-benzenepropanamine, a phenyl ring connected to an amine group by a three-carbon chain, places it within the broader class of phenethylamines. This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic stimulants, hallucinogens, and therapeutic agents.[1][2] The substitution pattern—specifically the two methyl groups at positions 3 and 5 of the phenyl ring—will modulate its physicochemical properties (e.g., lipophilicity, steric hindrance) and, consequently, its interaction with biological targets.

Based on this structural analogy, the primary hypothesis is that 3,5-Dimethyl-benzenepropanamine will exhibit activity at one or more components of the monoaminergic system. The most probable molecular targets include:

  • Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are primary targets for many phenethylamine-based drugs.[3] The compound could act as an inhibitor of neurotransmitter reuptake or as a substrate (releasing agent).

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by trace amines and certain psychoactive drugs.[4] It acts as a modulator of monoaminergic systems and is a key target for novel antipsychotic and psychostimulant research.[5][6]

  • Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine-like substances can disrupt the vesicular storage of monoamines by interacting with VMAT2, contributing to neurotransmitter release.[7]

  • Monoamine Receptors: Direct agonism or antagonism at dopamine (D1-D5), adrenergic (α1, α2, β), or serotonergic (5-HT1A, 5-HT2A/2C, etc.) receptors is also a possibility, though often secondary to transporter activity for this structural class.

The following diagram illustrates the potential points of interaction for a novel phenethylamine within a presynaptic monoaminergic neuron.

Hypothesized_Neuronal_Targets cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 NT VMAT2->NT Packaging Vesicle Synaptic Vesicle NT_synapse Vesicle->NT_synapse Release MAO MAO DAT DAT NET NET SERT SERT TAAR1 TAAR1 NT->MAO Degradation NT_synapse->DAT Reuptake Receptors Postsynaptic Receptors NT_synapse->Receptors Binding Compound 3,5-Dimethyl- benzenepropanamine Compound->VMAT2 3. Disruption Compound->MAO 4. Inhibition? Compound->DAT 1. Inhibition/ Release Compound->NET Compound->SERT Compound->TAAR1 2. Agonism Screening_Workflow start Start: 3,5-Dimethyl-benzenepropanamine phase1 Phase 1: Primary Screening (10 µM) - Transporter Uptake - Receptor Binding - MAO Inhibition - TAAR1 Functional start->phase1 decision1 Activity > 50%? phase1->decision1 phase2 Phase 2: Secondary Screening - Dose-Response (IC₅₀/EC₅₀) - Transporter Efflux Assay - Functional Assays (cAMP, Ca²⁺) decision1->phase2 Yes no_activity End: Inactive decision1->no_activity No adme_tox Part 3: ADME-Tox Profiling - Metabolic Stability - hERG Liability - Cytotoxicity phase2->adme_tox end End: Characterized Lead adme_tox->end

Caption: A streamlined workflow for the in vitro characterization of novel compounds.

If the compound is identified as a potent transporter inhibitor, it is crucial to distinguish between a simple uptake blocker (like cocaine) and a substrate-type releaser (like amphetamine). This can be achieved with a neurotransmitter efflux assay.

Experimental Protocol 2: Neurotransmitter Efflux Assay
  • Cell Culture and Loading: Plate and culture transporter-expressing HEK293 cells as described in Protocol 1. Load the cells with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) by incubating them in a buffer containing the radioligand for 30-60 minutes at 37°C.

  • Washing: After loading, wash the cells several times with fresh buffer to remove any extracellular radioligand.

  • Compound Application: Add the test compound (3,5-Dimethyl-benzenepropanamine) or a positive control releaser (e.g., d-amphetamine) at various concentrations to the cells.

  • Efflux Measurement: At specified time points (e.g., 0, 5, 10, 20 minutes), collect a sample of the extracellular buffer from each well.

  • Quantification: Measure the amount of radioactivity in the collected buffer samples using a scintillation counter. At the end of the experiment, lyse the cells to determine the total remaining intracellular radioactivity.

  • Data Analysis: Express the amount of efflux as a percentage of the total radioactivity initially loaded into the cells. Determine the EC₅₀ value for efflux by plotting the percentage of release against the compound concentration.

Part 3: ADME-Tox Profiling: Assessing Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical in drug development. For a CNS-active compound, key initial assessments include metabolic stability and cardiovascular safety (hERG liability).

Table 2: Key Early ADME-Tox Assays

AssayPurposeMethodologyKey Parameter
Metabolic Stability To assess susceptibility to metabolism by liver enzymes.Incubation with human liver microsomes (HLM) and an NADPH regenerating system.In vitro half-life (t½), Intrinsic Clearance (CLint)
hERG Liability To assess the risk of cardiac arrhythmia (QT prolongation).Patch-clamp electrophysiology or high-throughput thallium flux assay on hERG-expressing cells.IC₅₀ for hERG channel block
Cytotoxicity To assess general cellular toxicity.Incubation with a relevant cell line (e.g., SH-SY5Y) followed by an MTT or similar viability assay.CC₅₀ (50% cytotoxic concentration)
Experimental Protocol 3: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the rate at which the compound is metabolized by the primary Phase I drug-metabolizing enzymes (Cytochrome P450s). [8][9]

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system solution. [10]2. Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) in the reaction buffer. [10]3. Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction. [11]6. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Experimental Protocol 4: hERG Channel Inhibition Assay (Manual Patch Clamp)

Manual patch-clamp is the gold standard for assessing hERG liability, providing detailed information on the compound's effect on channel kinetics. [12][13]

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use a patch-clamp amplifier, data acquisition system, and microscope. Perform recordings in the whole-cell configuration at physiological or near-physiological temperature (35-37°C). [12]3. Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate the hERG current.

  • Recording Protocol:

    • Establish a stable whole-cell recording with a high-resistance seal (>1 GΩ).

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV). [14] * Record a stable baseline current in the vehicle control solution.

  • Compound Application: Perfuse the cell with increasing concentrations of 3,5-Dimethyl-benzenepropanamine, allowing the current to reach a steady state at each concentration.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of block relative to the baseline current. Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Part 4: In Vivo Validation: Preliminary Behavioral Assessment

Should in vitro data reveal a potent and selective profile with an acceptable preliminary safety margin, initial in vivo studies can provide insights into the compound's CNS effects and overall physiological impact.

Experimental Protocol 5: Rodent Locomotor Activity Assay

This assay is a fundamental screen for assessing the stimulant, depressant, or psychoactive effects of a novel compound. [15]

  • Animals: Use male adult mice (e.g., C57BL/6J strain). Acclimate the animals to the testing room and the activity chambers for at least 60 minutes before the experiment.

  • Compound Administration: Administer 3,5-Dimethyl-benzenepropanamine via an appropriate route (e.g., intraperitoneal injection, i.p.) at several doses (e.g., 1, 3, 10, 30 mg/kg), along with a vehicle control group.

  • Data Collection: Immediately after injection, place each mouse into an individual open-field activity chamber equipped with infrared beams to automatically track movement. Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect. Calculate the total activity for each animal over the entire session. Compare the dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative or depressant effect.

Caption: Decision tree for guiding subsequent in vivo studies based on initial locomotor results.

Conclusion and Future Directions

This technical guide presents a logical and resource-efficient cascade for the comprehensive biological characterization of 3,5-Dimethyl-benzenepropanamine. By starting with a broad, hypothesis-driven in vitro screening panel and progressing through detailed functional and safety assays, researchers can rapidly build a detailed pharmacological profile of this novel chemical entity. The outcomes of these studies will determine its primary mechanism of action, its potency and selectivity, and its preliminary safety and liability profile. Positive results from this framework would justify more advanced preclinical studies, including detailed pharmacokinetic analysis, expanded behavioral pharmacology, and formal toxicology assessments, paving the way for potential therapeutic development.

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Exploratory

A Methodological Framework for the Pharmacological Characterization of 3,5-Dimethyl-benzenepropanamine, a Novel Research Chemical

Abstract: The emergence of novel psychoactive substances necessitates a robust, systematic framework for their pharmacological evaluation. This guide presents a comprehensive, multi-tiered strategy for the in-depth chara...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The emergence of novel psychoactive substances necessitates a robust, systematic framework for their pharmacological evaluation. This guide presents a comprehensive, multi-tiered strategy for the in-depth characterization of 3,5-Dimethyl-benzenepropanamine, a research chemical with an unelucidated pharmacological profile. Structurally related to known monoaminergic modulators, this compound warrants a thorough investigation to determine its molecular targets, functional activity, and potential drug-like properties. We outline a logical progression from in silico prediction to detailed in vitro pharmacodynamic and pharmacokinetic assessments. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each stage of the characterization cascade.

Introduction and Strategic Overview

3,5-Dimethyl-benzenepropanamine is a derivative of benzenepropanamine (also known as 3-phenylpropylamine), a scaffold known to interact with monoamine transporters.[1][2][3] The addition of two methyl groups to the phenyl ring at positions 3 and 5 creates a novel chemical entity whose interaction with biological systems is unknown. Its structural similarity to compounds like N,N-dimethylphenethylamine (N,N-DMPEA), which exhibits weak adrenergic activity, suggests a potential for interaction with central nervous system (CNS) targets.[4]

This guide proposes a systematic approach to define the pharmacological profile of this compound. The core objective is to move from broad, unbiased screening to high-potency target validation and finally to an assessment of its metabolic fate. This workflow is designed to be self-validating, with each stage informing the next, ensuring a resource-efficient and scientifically rigorous characterization.

Phase I: Preliminary Assessment and Target Prediction

Before committing to resource-intensive wet-lab experiments, a preliminary assessment provides crucial direction.

In Silico Target Prediction

The first step is to use the chemical structure of 3,5-Dimethyl-benzenepropanamine to predict its likely biological targets. Computational models, such as those based on quantitative structure-activity relationships (QSAR) and pharmacophore similarity, can compare the compound's structure against databases of ligands with known biological activities.

  • Hypothesis: Based on the benzenepropanamine core, the primary hypothesized targets are the monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] Secondary targets could include adrenergic, serotonergic, and trace amine-associated receptors (e.g., TAAR1), given the profiles of structurally related molecules.[5]

Physicochemical Profiling

Understanding the compound's fundamental chemical properties is essential for designing assays and predicting its drug-like behavior (e.g., oral bioavailability, CNS penetration).

ParameterPredicted ValueRationale & Implication
Molecular Weight ~177.29 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five <500).
logP (Octanol/Water) ~2.5 - 3.0Indicates moderate lipophilicity, suggesting potential for membrane permeability and CNS penetration.
pKa (basic) ~9.5 - 10.5The primary amine is expected to be protonated at physiological pH, which is critical for target interaction and solubility.
Aqueous Solubility ModerateSolubility will need to be empirically determined to prepare accurate stock solutions for biological assays.

Phase II: In Vitro Pharmacodynamics - Target Identification and Functional Characterization

This phase aims to empirically identify and validate the compound's molecular targets and quantify its functional effect on them.

Broad Receptor Screening for Target Discovery

The most unbiased first step is to screen the compound against a wide panel of CNS targets. Commercial services (e.g., the NIMH Psychoactive Drug Screening Program or commercial CROs) offer comprehensive binding assays for over 100 G-protein coupled receptors (GPCRs), ion channels, and transporters.[6]

Experimental Protocol 1: Comprehensive Radioligand Binding Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 3,5-Dimethyl-benzenepropanamine hydrochloride in DMSO.

  • Assay Concentration: Perform an initial screen at a fixed concentration of 10 µM.

  • Target Panel: Utilize a panel including, but not limited to, all serotonin receptor subtypes, dopamine receptors, adrenergic receptors, histamine receptors, muscarinic receptors, and the monoamine transporters (SERT, DAT, NET).

  • Methodology: The assay measures the displacement of a specific, high-affinity radioligand from its target by the test compound.

  • Data Analysis: Results are expressed as a percentage of inhibition of radioligand binding. A cutoff of >50% inhibition at 10 µM is typically used to identify "hits" that warrant further investigation.

High-Affinity Target Validation: Affinity and Selectivity

Any "hits" from the broad screen must be validated to determine the compound's binding affinity (Ki) and its selectivity for one target over others.

Experimental Protocol 2: Saturation Radioligand Binding Assays

  • Objective: To determine the inhibition constant (Ki) of 3,5-Dimethyl-benzenepropanamine for each primary target identified in Protocol 1.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human transporter of interest (e.g., hSERT, hDAT, hNET).

    • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).[1]

    • Filtration apparatus and scintillation counter.

  • Methodology:

    • Prepare serial dilutions of 3,5-Dimethyl-benzenepropanamine (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of radioligand (near its Kd value), and the varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand inhibition against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Activity: Reuptake Inhibition vs. Releasing Activity

High binding affinity does not reveal function. For transporters, the compound could be a reuptake inhibitor (blocker) like fluoxetine or a substrate that induces reverse transport (a releaser) like amphetamine. This distinction is critical for predicting its psychoactive effects.

Experimental Protocol 3: Synaptosomal Monoamine Uptake Assay

  • Objective: To measure the compound's ability to inhibit the uptake of neurotransmitters into nerve terminals.

  • Materials:

    • Freshly prepared synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Methodology:

    • Pre-incubate synaptosomes with varying concentrations of 3,5-Dimethyl-benzenepropanamine or a reference inhibitor (e.g., cocaine, fluoxetine).

    • Initiate uptake by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over ice-cold buffer.

    • Quantify the amount of radioactivity taken up by the synaptosomes via scintillation counting.

  • Data Analysis: Plot percent inhibition of uptake versus log compound concentration to determine the IC50 for uptake inhibition.[2]

The workflow for pharmacodynamic characterization is summarized in the diagram below.

PD_Workflow cluster_0 Phase I: Prediction cluster_1 Phase II: In Vitro Pharmacodynamics InSilico In Silico Screening (Target Prediction) BroadScreen Broad Receptor Screen (>100 Targets @ 10 µM) InSilico->BroadScreen Hypothesis (e.g., Monoamine Transporters) PhysChem Physicochemical Profiling BindingAssay Affinity Determination (Ki from IC50) BroadScreen->BindingAssay Identified 'Hits' (e.g., SERT, DAT >50% inh.) FunctionalAssay Functional Assays (e.g., Uptake Inhibition IC50) BindingAssay->FunctionalAssay High-Affinity Targets (Sub-micromolar Ki) Conclusion Pharmacodynamic Profile FunctionalAssay->Conclusion Definitive Mechanism (e.g., 'SERT-selective reuptake inhibitor')

Caption: Workflow for in vitro pharmacodynamic characterization.

Phase III: In Vitro Pharmacokinetics - ADME Profiling

A compound's efficacy is determined not only by its target interaction but also by its ability to reach the target and persist for a sufficient duration. In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are crucial for predicting a compound's in vivo behavior.

Metabolic Stability

Experimental Protocol 4: Liver Microsomal Stability Assay

  • Objective: To determine the compound's intrinsic clearance rate by liver enzymes, primarily Cytochrome P450s (CYPs).

  • Materials: Pooled human liver microsomes (HLM), NADPH (as a cofactor).

  • Methodology:

    • Incubate 3,5-Dimethyl-benzenepropanamine (e.g., at 1 µM) with HLM in the presence of NADPH at 37°C.

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Cytochrome P450 (CYP) Inhibition

Experimental Protocol 5: CYP Inhibition Assay

  • Objective: To assess the compound's potential to cause drug-drug interactions by inhibiting major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[7][8]

  • Methodology: Use commercially available kits that employ fluorescent probe substrates specific to each CYP isoform.

    • Incubate HLM, a CYP-specific probe substrate, and varying concentrations of 3,5-Dimethyl-benzenepropanamine.

    • Measure the rate of formation of the fluorescent metabolite.

    • A decrease in fluorescence indicates inhibition.

  • Data Analysis: Calculate an IC50 value for the inhibition of each major CYP isoform. High potency inhibition (low micromolar or nanomolar IC50) signals a significant risk for drug-drug interactions.

The logical flow for early ADME assessment is depicted below.

Caption: Key assays in an initial in vitro ADME assessment.

Synthesis and Conclusion

The pharmacological characterization of a novel compound like 3,5-Dimethyl-benzenepropanamine must be approached with scientific rigor and a logical, phased methodology. The framework presented here, progressing from computational prediction to empirical in vitro testing of pharmacodynamics and pharmacokinetics, provides a clear path to elucidating its mechanism of action and assessing its potential as a pharmacological tool or therapeutic lead.

By first casting a wide net with broad screening and then focusing resources on validating high-affinity targets, this approach efficiently builds a comprehensive profile. The functional and metabolic data generated through these protocols are essential for predicting the compound's in vivo effects, safety profile, and overall potential. This guide provides the foundational strategy for any research team seeking to undertake the critical task of characterizing a novel chemical entity.

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  • Vertex AI Search. N,N-Dimethylphenethylamine - Wikipedia. Accessed March 14, 2026.
  • Vertex AI Search. N,n-dimethylphenethylamine (n,n-dmpea) | vital.ly. Accessed March 14, 2026.
  • Vertex AI Search. N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More - WebMD. Accessed March 14, 2026.
  • Vertex AI Search. Binding Affinity of 3-Phenylpropylamine Derivatives at Monoamine Transporters: A Comparative Analysis - Benchchem. Accessed March 14, 2026.
  • Vertex AI Search. Comparative Pharmacological Properties of 3,3-Diphenylpropylamine Analogs: A Guide for Researchers - Benchchem. Accessed March 14, 2026.
  • Vertex AI Search. Chemical Properties of Benzenepropanamine (CAS 2038-57-5) - Cheméo. Accessed March 14, 2026.
  • Vertex AI Search. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - Our journal portfolio - PLOS. Accessed March 14, 2026.
  • Vertex AI Search. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC. Accessed March 14, 2026.

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Foundational

3,5-Dimethyl-benzenepropanamine literature review

An In-Depth Technical Guide to 3,5-Dimethyl-benzenepropanamine: Synthesis, Analysis, and Hypothesized Therapeutic Potential Introduction The benzenepropanamine scaffold is a privileged structure in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Dimethyl-benzenepropanamine: Synthesis, Analysis, and Hypothesized Therapeutic Potential

Introduction

The benzenepropanamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous neurologically active pharmaceuticals. Its inherent lipophilicity and conformational flexibility allow it to effectively cross the blood-brain barrier and interact with a variety of central nervous system (CNS) targets. The strategic placement of substituents on the phenyl ring is a cornerstone of drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

This guide focuses on 3,5-Dimethyl-benzenepropanamine , a specific analogue where two methyl groups are positioned meta to the propylamino side chain. This substitution pattern significantly increases the molecule's lipophilicity and introduces steric bulk, which can dictate metabolic pathways and refine target selectivity. While direct pharmacological data on this specific compound is limited, its structural features make it a compelling subject for investigation. This document serves as a technical resource for researchers, providing a plausible synthetic route, a robust analytical framework, and a hypothesis-driven exploration of its potential therapeutic applications based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 3,5-Dimethyl-benzenepropanamine is provided below. These properties are essential for designing experimental protocols, including solvent selection for synthesis and analytical method development.

PropertyValueSource
CAS Number 142332-82-9Commercial Vendor
Molecular Formula C₁₁H₁₇NCommercial Vendor
Molecular Weight 163.26 g/mol Commercial Vendor
Predicted logP 2.8 - 3.2Cheminformatics Software
Predicted pKa 10.2 - 10.6 (Amine)Cheminformatics Software
Appearance Likely a colorless to pale yellow oilInferred from related amines

Synthesis and Derivatization

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-stage process: selective oxidation of a methyl group, carbon chain elongation, and finally, reductive amination to install the primary amine.

Pharmacological_Hypothesis Core 3,5-Dimethyl-benzenepropanamine Scaffold CNS CNS Activity Core->CNS AntiInflam Anti-inflammatory Core->AntiInflam Antimicrobial Antimicrobial Core->Antimicrobial CNS_ev Analogy to Benzydamine (Serotonin/Cannabinoid Modulation) & other psychoactive propanamines CNS->CNS_ev AntiInflam_ev Analogy to Substituted Benzylamines (COX-1/COX-2 Inhibition) AntiInflam->AntiInflam_ev Antimicrobial_ev Analogy to Substituted Amines (e.g., Benzopentathiepin-6-amines, Anti-MRSA/Fungal Activity) Antimicrobial->Antimicrobial_ev

Exploratory

3,5-Dimethyl-benzenepropanamine safety and handling

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethyl-benzenepropanamine Introduction and Scope This guide provides a comprehensive overview of the safety and handling protocols for 3,5-Dimethyl-benzenep...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethyl-benzenepropanamine

Introduction and Scope

This guide provides a comprehensive overview of the safety and handling protocols for 3,5-Dimethyl-benzenepropanamine (CAS No. 142332-82-9). As a niche research chemical, specific toxicological and safety data for this compound are not extensively published.[1] Therefore, this document employs a scientifically rigorous, analog-based hazard assessment. By analyzing data from structurally similar compounds—including the parent benzenepropanamine, other dimethyl-substituted aromatic amines, and related propylamine derivatives—we can establish a robust and conservative safety framework. This principle of "safety by analogy" is a cornerstone of responsible chemical research, particularly in drug development where novel molecules are frequently synthesized.

The protocols and insights herein are intended for researchers, chemists, and drug development professionals. The causality behind each recommendation is explained to empower users not just to follow procedures, but to understand the risks and make informed safety decisions.

Compound Profile and Predicted Physicochemical Properties

3,5-Dimethyl-benzenepropanamine is an organic compound featuring a benzene ring substituted with two methyl groups and a propanamine side chain.[1] While specific experimental data for this molecule is scarce, its properties can be predicted based on analogs. It is expected to be a liquid, similar to related benzenepropanamines, with a characteristic amine odor and solubility in organic solvents.[2][3]

PropertyPredicted Value / CharacteristicRationale / Analog Data Source
Chemical Formula C₁₁H₁₇NPubChem[4]
Molecular Weight 163.26 g/mol PubChem[4]
Appearance Colorless to pale yellow liquidBased on Benzenepropanamine[2] and 3,5-Dimethylthiophenol[5]
Odor Distinctive amine / StenchBased on Benzenepropanamine[2] and 3,5-Dimethylthiophenol[5]
Solubility Soluble in organic solvents; limited water solubilityBased on Benzenepropanamine[2] and meta-Fluoxetine[6]
Boiling Point Predicted >180 °CAnalogs like Benzylamine boil at 184-185 °C[7]

Hazard Identification and Risk Assessment

The primary directive when handling a compound with limited data is to assume a high degree of hazard based on the riskiest characteristics of its structural analogs.

Principle of Analog-Based Hazard Assessment

The functional groups and structural motifs of a molecule dictate its reactivity and toxicological profile. The 3,5-dimethylphenyl group and the propylamine tail of the target compound are present in various chemicals for which extensive safety data exists. This allows us to anticipate hazards such as skin corrosivity, systemic toxicity, and potential genotoxicity.

Anticipated Primary Hazards
  • Severe Skin Corrosion and Eye Damage: This is the most significant anticipated hazard. Aromatic amines, such as 2,4-Dimethylbenzylamine, are classified as causing severe skin burns and eye damage (H314).[8] Similarly, 3-Dimethylaminopropylamine is known to be corrosive.[9][10] The basicity of the amine group is the primary driver of this property.

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful effects if swallowed, in contact with skin, or inhaled are highly probable. The analog 3,5-Dimethylthiophenol is classified as acutely toxic via all three routes.[5] General toxicity warnings are common for related amines.[11][12]

  • Organ Toxicity and Genotoxicity: There is a credible concern for organ-specific and genetic damage. 3,5-Dimethylaminophenol, a metabolite of the related 3,5-dimethylaniline, has been shown to be potentially genotoxic, causing dose-dependent cytotoxicity and the production of reactive oxygen species (ROS).[13]

  • Combustibility: While not highly flammable, the compound is likely combustible and can form explosive vapor/air mixtures at elevated temperatures, a common characteristic of similar organic liquids.[7][10]

Predicted GHS Hazard Classification

Based on the available data from structural analogs, 3,5-Dimethyl-benzenepropanamine should be handled as if it meets the criteria for the following GHS classifications:

Hazard ClassGHS Hazard CodeDescriptionAnalog Source(s)
Acute Toxicity, OralH302 Harmful if swallowed[5][11]
Acute Toxicity, DermalH312 Harmful in contact with skin[5][7]
Skin CorrosionH314 Causes severe skin burns and eye damage[8][9]
Serious Eye DamageH318 Causes serious eye damage[8]
Acute Toxicity, InhalationH332 Harmful if inhaled[5]
Specific Target Organ ToxicityH371 / H373 May cause damage to organs[13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls provide the primary barrier, supplemented by a robust PPE protocol.

Engineering Controls
  • Chemical Fume Hood: All handling of 3,5-Dimethyl-benzenepropanamine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of potentially toxic and corrosive vapors.[8][12][14]

  • Safety Stations: An operational safety shower and eyewash station must be immediately accessible within the laboratory.[15] Their location should be known and unobstructed at all times.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the highest potential risk—in this case, severe skin and eye corrosion.

Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles (ANSI Z87.1 rated) AND a full-face shield.The high probability of corrosivity (H314) necessitates protection against both splashes (goggles) and full facial contact (face shield).[8]
Hand Nitrile or Neoprene gloves. Double-gloving is recommended.Inspect gloves before each use. Consult the manufacturer's data for breakthrough times. Dispose of contaminated gloves immediately using proper removal technique.[8][16]
Body Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required.Provides a barrier against skin contact.[12]
Respiratory Not required for standard handling inside a fume hood.A respirator with an organic vapor cartridge may be necessary for spill cleanup or in case of ventilation failure.[12][17]
PPE Workflow

Correctly donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Experimental Protocol: Handling and Transfer

This protocol is designed to be a self-validating system, minimizing risk at each step.

  • Pre-Handling Verification:

    • Confirm the fume hood is operational and the sash is at the appropriate height.

    • Verify the path to the eyewash station and safety shower is clear.

    • Assemble all necessary equipment (glassware, reagents, waste container) inside the fume hood before introducing the compound.

  • Aliquotting the Compound:

    • Don all required PPE as per the workflow in Section 4.3.

    • Place the primary container of 3,5-Dimethyl-benzenepropanamine in a secondary container (e.g., a beaker) to contain any potential drips.

    • Perform all transfers over a spill tray or absorbent pad within the fume hood.

    • Use only compatible materials (e.g., glass, PTFE).

    • Do not breathe vapors or allow any skin or eye contact.[8]

  • Post-Handling:

    • Tightly seal the primary container.[8]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Dispose of all contaminated disposable materials (e.g., pipette tips, wipes, gloves) in a designated hazardous waste container.

    • Doff PPE according to the workflow, minimizing contact with potentially contaminated outer surfaces.

    • Wash hands and forearms thoroughly with soap and water.[11]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[5][8]

  • Container: Keep the container tightly closed to prevent the escape of vapors.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and sources of ignition.[12][14]

  • Access: Store in a locked cabinet or otherwise secured area accessible only to authorized personnel.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

Spill_Response Start Spill Detected Alert Alert personnel and evacuate area Start->Alert Assess Assess spill size (from a safe distance) Alert->Assess Call_EHS Call Emergency Personnel / Environmental Health & Safety Assess->Call_EHS Large Spill Don_PPE Don full PPE: Respirator, double gloves, face shield, lab coat Assess->Don_PPE Small Spill (trained personnel only) Contain Contain spill with absorbent dikes Don_PPE->Contain Absorb Cover with inert absorbent material (e.g., vermiculite, sand) Contain->Absorb Collect Carefully collect material into a labeled hazardous waste container Absorb->Collect Decon Decontaminate the area Collect->Decon Dispose Dispose of waste per regulations Decon->Dispose

Caption: Emergency Spill Response Workflow.

First Aid Measures

Immediate and appropriate first aid is critical. Seek medical attention in all cases of exposure. [8]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical attention. [5]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. Call for immediate medical attention. [8]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately. [7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [8]

Waste Disposal

All waste containing 3,5-Dimethyl-benzenepropanamine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of it down the drain or in regular trash.[7]

Conclusion

While 3,5-Dimethyl-benzenepropanamine lacks specific safety data, a thorough analysis of its structural analogs dictates that it must be handled with extreme caution. Researchers and professionals must treat this compound as a corrosive, acutely toxic, and potentially organ-damaging substance. Adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is not merely a recommendation but a necessity for ensuring laboratory safety. The principles of analog-based risk assessment and proactive exposure prevention are paramount when working at the frontiers of chemical and pharmaceutical research.

References

  • SAFETY DATA SHEET - 2,4-Dimethylbenzylamine. Fisher Scientific.

  • Chemical Properties of Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). Cheméo.

  • SAFETY DATA SHEET - Benzylamine. MilliporeSigma.

  • SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. TCI Chemicals.

  • Safety Data Sheet - Phenylpropylmethylamine Hydrochloride. Toronto Research Chemicals (LGC Standards).

  • PRODUCT INFORMATION - meta-Fluoxetine (hydrochloride). Cayman Chemical.

  • 142332-82-9 | 3,5-Dimethyl-benzenepropanamine. BLD Pharm.

  • SAFETY DATA SHEET - 3,5-Dimethylthiophenol. Fisher Scientific.

  • N,N-Dimethylbenzenepropanamine. PubChem, National Center for Biotechnology Information.

  • CAS 2038-57-5: Benzenepropanamine. CymitQuimica.

  • Safety Data Sheet. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • CAS 22374-89-6: alpha-methyl-benzenepropanamine. CymitQuimica.

  • 3-Dimethylaminopropylamine - Safety Data Sheet. ChemicalBook.

  • Material Safety Data Sheet - 4-Aminoacetophenone. Spectrum Chemical.

  • Safety Data Sheet - acc. to OSHA HCS. Chemical Management.

  • SAFETY DATA SHEET - 2-Butanone oxime. Sigma-Aldrich.

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA).

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Foundational

An In-depth Technical Guide to the Safe Handling of 3,5-Dimethyl-benzenepropanamine

Disclaimer: Specific safety, toxicological, and ecological data for 3,5-Dimethyl-benzenepropanamine (CAS No. 142332-82-9) is not extensively documented in publicly available literature or safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific safety, toxicological, and ecological data for 3,5-Dimethyl-benzenepropanamine (CAS No. 142332-82-9) is not extensively documented in publicly available literature or safety data sheets. This guide has been synthesized by extrapolating data from structurally similar compounds, including other alkyl-substituted benzenepropanamines and dimethylanilines. The principles and protocols outlined herein are based on the general hazards associated with this class of chemicals and are intended to provide a robust framework for safe handling. A thorough, lab-specific risk assessment must be conducted before commencing any work with this compound.

Section 1: Compound Identification and Physicochemical Profile

Understanding a compound's fundamental properties is the first step in a comprehensive safety assessment. 3,5-Dimethyl-benzenepropanamine is an organic compound featuring a benzene ring substituted with two methyl groups and a propanamine side chain.

Table 1: Compound Identifiers and Properties

Identifier Value Source
IUPAC Name 3-(3,5-dimethylphenyl)propan-1-amine N/A
CAS Number 142332-82-9 [1]
Molecular Formula C₁₁H₁₇N [1]
Molecular Weight 163.26 g/mol [1]
Predicted Boiling Point ~250-270 °C Inferred
Predicted Solubility Limited solubility in water; soluble in organic solvents. [2]

| Appearance | Likely a colorless to pale yellow liquid with a characteristic amine odor. |[2][3] |

The presence of the amine group suggests the compound is basic and may be corrosive.[4][5] The aromatic ring and alkyl chain indicate it is combustible.

Section 2: Hazard Analysis and Inferred GHS Classification

While a specific Globally Harmonized System (GHS) classification is not available, analysis of related amine compounds allows for an inferred hazard profile. Aromatic amines can be potent irritants and may possess significant systemic toxicity.[6]

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Inferred From
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. [7]
Skin Corrosion/Irritation Category 1B/2 H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation. [8][9]
Serious Eye Damage/Irritation Category 1 H318: Causes serious eye damage. [8][10]

| Specific Target Organ Toxicity | May be applicable | H373: May cause damage to organs through prolonged or repeated exposure. | |

Expert Insight: The primary hazards associated with substituted benzenepropanamines are skin/eye corrosivity and potential for harm if ingested.[8][9] The amine functional group is often responsible for corrosive properties, while the overall molecule's bioavailability can lead to systemic effects.[5] Always assume a novel or sparsely-documented amine is corrosive and toxic until proven otherwise.

Section 3: Proactive Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. Before the first gram of 3,5-Dimethyl-benzenepropanamine is handled, a comprehensive risk assessment must be performed. This workflow ensures that all potential hazards are identified and controlled.

Experimental Risk Assessment Protocol
  • Information Gathering: Collect all available data on the target compound and structurally related analogues. Review safety guidelines for aromatic amines.[5]

  • Hazard Identification: Based on the inferred GHS classification, identify all potential hazards: chemical (corrosivity, toxicity, flammability) and procedural (aerosol generation, spills).

  • Exposure Scenario Mapping: Detail every step of the planned experiment, from weighing and dissolution to reaction quenching and purification. For each step, identify potential routes of exposure (inhalation, dermal, ingestion, ocular).

  • Control Measure Implementation: Assign specific control measures to mitigate the risks identified in the previous step. Follow the hierarchy of controls:

    • Elimination/Substitution: (Not applicable here)

    • Engineering Controls: Mandate the use of a certified chemical fume hood for all manipulations.[11][12] Ensure a safety shower and eyewash station are immediately accessible.[13]

    • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Never work alone.[12] Ensure all users are trained on the specific hazards.

    • Personal Protective Equipment (PPE): Specify the required PPE (see Section 4).

  • Emergency Preparedness: Outline detailed procedures for spills, fire, and personnel exposure. Ensure all necessary emergency supplies (spill kits, fire extinguishers, first aid) are available and inspected.

  • Review and Approval: The complete risk assessment and SOP must be reviewed and approved by the laboratory supervisor or safety officer before work begins.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_action Phase 3: Action & Review Info 1. Gather Data on Compound & Analogs Hazard 2. Identify Potential Hazards (GHS) Info->Hazard Exposure 3. Map Exposure Scenarios per Step Hazard->Exposure Controls 4. Assign Control Measures (Hierarchy of Controls) Exposure->Controls Emergency 5. Define Emergency Procedures Controls->Emergency Review 6. Review & Approve SOP and Assessment Emergency->Review StartWork Begin Experiment Review->StartWork

Caption: Proactive Risk Assessment Workflow for Novel Compounds.

Section 4: Safe Handling, Storage, and Engineering Controls

Strict adherence to proper handling and storage protocols is non-negotiable.

Engineering Controls
  • Ventilation: All work involving 3,5-Dimethyl-benzenepropanamine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood with a face velocity between 80-125 feet per minute.[12]

  • Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance of the work area.[13]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12][14]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[14] For prolonged contact or when handling larger quantities, consider double-gloving.[12]

    • Lab Coat: A flame-retardant lab coat must be worn and fully buttoned.[15]

    • Clothing: Full-length pants and closed-toe shoes are mandatory.[12]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls fail, a full-face respirator with an appropriate organic vapor cartridge should be used.[14]

Storage and Handling
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][15] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][15] Store in a designated corrosives cabinet.

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent the formation of vapors or aerosols.[11] Use non-sparking tools and take precautionary measures against static discharge.[14][15] Wash hands thoroughly after handling.[15]

Section 5: Emergency Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures
  • General Advice: Show the safety data sheet (or this guide) to the doctor in attendance.[15]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14][16]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15][16] Seek immediate medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][16]

  • Specific Hazards: The compound is combustible. Vapors may be heavier than air and can form explosive mixtures with air.[15] Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[16]

  • Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[14][16]

Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, but prevent the spread of vapors to other areas.

  • Control Ignition Sources: Remove all sources of ignition (sparks, flames).[14]

  • Containment: Wear full PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[14]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15]

Sources

Exploratory

Discovery of 3,5-Dimethyl-benzenepropanamine

An In-Depth Technical Guide to the Synthesis and Potential Utility of 3,5-Dimethyl-benzenepropanamine Abstract This technical guide provides a comprehensive overview of 3,5-Dimethyl-benzenepropanamine, a substituted phen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Utility of 3,5-Dimethyl-benzenepropanamine

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-benzenepropanamine, a substituted phenethylamine. While the specific discovery and development history of this compound is not extensively documented in peer-reviewed literature, its structural relationship to a class of pharmacologically significant molecules makes it a compound of interest for researchers in medicinal chemistry and drug development. This document outlines a plausible and efficient synthetic pathway for its preparation, provides detailed experimental protocols, and discusses its potential physicochemical properties and pharmacological relevance based on established structure-activity relationships within the phenethylamine class. The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and investigate this and related molecules.

Introduction: The Phenethylamine Scaffold and a Case for 3,5-Dimethyl-benzenepropanamine

The phenethylamine scaffold is a foundational structural motif in neuropharmacology. Endogenous neurotransmitters such as dopamine, norepinephrine, and epinephrine are based on this framework. Furthermore, a vast array of synthetic derivatives have been developed, leading to therapeutics and research tools that modulate monoamine systems. These compounds can act as receptor agonists or antagonists, or as inhibitors of monoamine transporters and metabolic enzymes.

3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9) is a derivative of benzenepropanamine, featuring two methyl groups on the phenyl ring. The substitution pattern on the aromatic ring is a critical determinant of a phenethylamine's pharmacological profile, influencing its potency, selectivity, and metabolic stability. The 3,5-dimethyl substitution pattern is of particular interest as it can alter the electronic properties and steric bulk of the aromatic ring, potentially leading to unique interactions with biological targets. This guide presents a logical and experimentally robust approach to the synthesis of this compound, providing a foundation for its further investigation.

Retrosynthetic Analysis and Synthetic Strategy

A logical approach to the synthesis of a primary amine like 3,5-Dimethyl-benzenepropanamine is through the reduction of a suitable nitrogen-containing functional group. A nitrile offers a reliable and direct route to a primary amine with the addition of two carbons to the side chain. This retrosynthetic analysis simplifies the target molecule to a more readily accessible starting material.

G TGT 3,5-Dimethyl-benzenepropanamine INT1 3,5-Dimethyl-benzenepropanenitrile TGT->INT1 C-N Reduction (e.g., LiAlH4) SM1 1-(Bromomethyl)-3,5-dimethylbenzene INT1->SM1 Nitrile Synthesis (SN2) SM2 Sodium Cyanide (NaCN) INT1->SM2

Caption: Retrosynthetic analysis of 3,5-Dimethyl-benzenepropanamine.

Based on this analysis, a two-step forward synthesis was devised. The strategy involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form the corresponding nitrile, followed by the reduction of the nitrile to the target primary amine. This approach is well-precedented and generally high-yielding.[1][2][3]

Proposed Synthetic Pathway

The proposed synthesis of 3,5-Dimethyl-benzenepropanamine is a two-step process starting from 1-(bromomethyl)-3,5-dimethylbenzene.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction A 1-(Bromomethyl)-3,5-dimethylbenzene B 3,5-Dimethyl-benzenepropanenitrile A->B  NaCN, DMSO C 3,5-Dimethyl-benzenepropanenitrile D 3,5-Dimethyl-benzenepropanamine C->D  1. LiAlH4, THF  2. H2O workup

Caption: Proposed two-step synthesis of 3,5-Dimethyl-benzenepropanamine.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-equipped chemical laboratory with appropriate safety precautions.

Step 1: Synthesis of 3,5-Dimethyl-benzenepropanenitrile

This step involves a nucleophilic substitution reaction where the bromide in 1-(bromomethyl)-3,5-dimethylbenzene is displaced by a cyanide ion.

Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: While stirring, add 1-(bromomethyl)-3,5-dimethylbenzene (1.0 equivalent) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3,5-Dimethyl-benzenepropanenitrile.

Step 2: Synthesis of 3,5-Dimethyl-benzenepropanamine

The nitrile functional group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][4][5][6][7]

Protocol:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Reagent Addition: Dissolve 3,5-Dimethyl-benzenepropanenitrile (1.0 equivalent) in anhydrous THF and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitoring by TLC is recommended).

  • Work-up (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate will form.

  • Isolation: Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether. Combine the filtrate and the washings.

  • Purification: Dry the organic solution over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 3,5-Dimethyl-benzenepropanamine. The product can be further purified by distillation under reduced pressure.

Characterization and Physicochemical Properties

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include two singlets for the two methyl groups, a multiplet for the aromatic protons, and multiplets for the three methylene groups of the propanamine chain, as well as a broad singlet for the amine protons.

  • ¹³C NMR: Signals corresponding to the aromatic carbons (including the quaternary carbons attached to the methyl groups), the three aliphatic carbons, and the nitrile or amine carbon in the intermediate and final product, respectively.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (~2250 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) would confirm the conversion.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-(Bromomethyl)-3,5-dimethylbenzeneC₉H₁₁Br199.09224
3,5-Dimethyl-benzenepropanenitrileC₁₁H₁₃N159.23(Predicted)
3,5-Dimethyl-benzenepropanamineC₁₁H₁₇N163.26(Predicted)

Potential Pharmacological Significance and Future Research

Substituted phenethylamines are well-known for their interactions with monoamine systems. The introduction of methyl groups at the 3 and 5 positions of the phenyl ring can influence the molecule's interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) and G-protein coupled receptors.

Hypothetical Mechanism of Action: Based on its structure, 3,5-Dimethyl-benzenepropanamine could potentially act as a substrate for monoamine transporters, leading to the release of neurotransmitters, or as a direct agonist at trace amine-associated receptors (TAARs) or other monoamine receptors.

G Compound 3,5-Dimethyl- benzenepropanamine Transporter Monoamine Transporter (e.g., DAT, SERT, NET) Compound->Transporter Binds to/Reverses Transporter Neurotransmitter Neurotransmitter (e.g., Dopamine) Transporter->Neurotransmitter Increases Cytosolic Concentration Vesicle Synaptic Vesicle PostsynapticReceptor Postsynaptic Receptor Vesicle->PostsynapticReceptor Increased Synaptic Concentration Neurotransmitter->Vesicle Efflux from Vesicles Signaling Downstream Signaling PostsynapticReceptor->Signaling

Caption: Hypothetical signaling pathway for a phenethylamine derivative.

Future Research Directions:

  • In Vitro Profiling: The synthesized compound should be screened against a panel of monoamine transporters and receptors to determine its binding affinities and functional activities.

  • In Vivo Studies: Depending on the in vitro profile, animal studies could be conducted to assess its effects on locomotor activity, drug discrimination, and other behavioral paradigms.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with different substitution patterns on the phenyl ring or modifications to the alkyl chain would help to elucidate the SAR for this chemical series.

Conclusion

While not a widely studied compound, 3,5-Dimethyl-benzenepropanamine represents an interesting target for chemical synthesis and pharmacological evaluation due to its place within the phenethylamine class. This guide provides a robust and logical pathway for its synthesis, based on well-established chemical transformations. The detailed protocols and discussion of potential properties and applications are intended to serve as a valuable resource for researchers interested in exploring the chemical space of substituted phenethylamines and developing novel probes for the central nervous system.

References

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.).
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  • Chem LibreTexts. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). ACS Publications. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). [Link]

  • Libretexts. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3,5-Dimethyl-benzenepropanamine from 3,5-dimethylbenzaldehyde

An Application Note and Protocol for the Synthesis of 3,5-Dimethyl-benzenepropanamine from 3,5-Dimethylbenzaldehyde Abstract This document provides a comprehensive guide for the synthesis of 3,5-Dimethyl-benzenepropanami...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3,5-Dimethyl-benzenepropanamine from 3,5-Dimethylbenzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-Dimethyl-benzenepropanamine, a valuable amine compound for research and development in pharmaceuticals and specialty chemicals. The protocol details a robust two-step synthetic pathway commencing with 3,5-dimethylbenzaldehyde. The synthesis involves an initial base-catalyzed Henry (nitroaldol) condensation with nitromethane to yield the intermediate, 1-(3,5-dimethylphenyl)-2-nitropropene. This intermediate is subsequently reduced to the target primary amine. This application note offers detailed, step-by-step experimental procedures, explanations of the underlying chemical principles, and necessary data for researchers in organic synthesis and drug development.

Introduction

3,5-Dimethyl-benzenepropanamine and its analogs are of significant interest in medicinal chemistry due to their structural relation to various biologically active molecules. The synthesis of such compounds requires reliable and scalable methods. The starting material, 3,5-dimethylbenzaldehyde, is a readily available aromatic aldehyde.[1][2] The synthetic strategy outlined herein employs a classic C-C bond-forming reaction followed by a functional group reduction, providing a straightforward and efficient route to the desired propanamine structure.

The overall synthetic pathway is depicted below:

Synthetic_Pathway Start 3,5-Dimethylbenzaldehyde Intermediate 1-(3,5-dimethylphenyl)-2-nitropropene Start->Intermediate Step 1: Henry Condensation (Nitromethane, Base) Final 3,5-Dimethyl-benzenepropanamine Intermediate->Final Step 2: Reduction (e.g., LiAlH4 or H2/Pd-C)

Caption: Overall two-step synthesis route.

Part 1: Synthesis of 1-(3,5-dimethylphenyl)-2-nitropropene (Intermediate I)

Mechanistic Insight: The Henry Reaction

The first step is a Henry reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[3] The reaction, also known as a nitroaldol reaction, begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion.[3] This anion then attacks the electrophilic carbonyl carbon of 3,5-dimethylbenzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, 1-(3,5-dimethylphenyl)-2-nitropropene. The use of a base like ammonium acetate or an amine is common for driving the reaction towards the dehydrated product.[4][5]

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylbenzaldehyde (1.0 eq) and nitromethane (1.5 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol. To this solution, add the base catalyst, for example, ammonium acetate (0.5 eq).

  • Reaction: Heat the mixture to reflux (typically around 100-120 °C) and maintain for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water, which should cause the crude product to precipitate as a yellow solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual catalyst and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield pure 1-(3,5-dimethylphenyl)-2-nitropropene as yellow crystals.[6]

Data Presentation: Materials and Reaction Parameters

Table 1: Reagent Specifications

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)MolesEquivalents
3,5-Dimethylbenzaldehyde134.18[1]10.0 g0.07451.0
Nitromethane61.046.8 g (6.0 mL)0.11181.5
Ammonium Acetate77.082.87 g0.03720.5
Glacial Acetic Acid60.05~50 mL--

Table 2: Key Experimental Parameters

ParameterValue
Reaction TemperatureReflux (~118 °C)
Reaction Time2-4 hours
Work-up ProcedurePrecipitation in ice water
Purification MethodRecrystallization

Part 2: Synthesis of 3,5-Dimethyl-benzenepropanamine (Target Compound)

Mechanistic Insight: Reduction of a Nitroalkene

The second step involves the reduction of both the nitro group and the carbon-carbon double bond of the nitropropene intermediate. This transformation can be achieved using powerful reducing agents. A common and highly effective method is reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether. The hydride reagent delivers H⁻ ions to reduce the electron-deficient double bond and the nitro group, ultimately yielding the saturated primary amine after an aqueous work-up. Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can also be employed for this transformation.[7]

G cluster_0 Reduction & Work-up A Suspend LiAlH4 in anhydrous THF B Add Intermediate I solution dropwise at 0 °C A->B 1 C Reflux reaction mixture B->C 2 D Quench reaction (Fieser method) C->D 3 E Filter solids D->E 4 F Extract with ether E->F 5 G Dry organic layer F->G 6 H Purify by distillation G->H 7

Caption: Experimental workflow for the reduction step.

Experimental Protocol

CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water. This procedure must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Reaction Setup: Assemble a three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

  • Hydride Suspension: Carefully add lithium aluminum hydride (3.0 eq) to anhydrous tetrahydrofuran (THF) in the flask and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the 1-(3,5-dimethylphenyl)-2-nitropropene (Intermediate I, 1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser method) is designed to produce a granular, easily filterable precipitate.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.

  • Extraction: Combine the filtrate and the washings. The product can be further extracted from the aqueous layer if necessary. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 3,5-Dimethyl-benzenepropanamine can be purified by vacuum distillation to yield a colorless oil.

Data Presentation: Materials and Reaction Parameters

Table 3: Reagent Specifications

ReagentMolar Mass ( g/mol )Quantity (for 5g scale)MolesEquivalents
Intermediate I191.225.0 g0.02611.0
Lithium Aluminum Hydride37.952.97 g0.07833.0
Anhydrous THF72.11~100 mL--
15% NaOH (aq)40.00As per quench--

Table 4: Key Experimental Parameters

ParameterValue
Reaction TemperatureReflux (~66 °C)
Reaction Time4-6 hours
Work-up ProcedureFieser quench
Purification MethodVacuum Distillation

Conclusion

The described two-step protocol provides an effective and reproducible method for the synthesis of 3,5-Dimethyl-benzenepropanamine from 3,5-dimethylbenzaldehyde. The methodology relies on well-established chemical transformations, ensuring high yields and purity of the final product. This guide serves as a valuable resource for researchers requiring access to this and related amine compounds for further investigation.

References

  • Condensation with Nitromethane - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2006, April 15). Sciencemadness Discussion Board. [Link]

  • Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents. (n.d.).
  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange. (2014, November 4). Chemistry Stack Exchange. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. (1922). Organic Syntheses. [Link]

  • CN114105789A - Synthesis method of dimethylamino propylamine diisopropanol - Google Patents. (n.d.).
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. (2018, April 30). Scientific Research Publishing. [Link]

  • MDP2NP - 2-HEAA catalysed Henry condensation. (2025, January 10). The Vespiary. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI. (2015, September 17). MDPI. [Link]

  • Synthesis of dimethyl benzaldehyde - CN1439744A - Google Patents. (n.d.).
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • 3-(3,4-dimethylphenyl)-N,N-dimethylpropan-1-amine | C13H21N | CID 130286536 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. (n.d.). Scientific Research Publishing. [Link]

  • Knoevenagel condensation between benzaldehyde and diethyl malonate. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. (2013, September 20). AIDIC. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder. [Link]

  • Henry reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (n.d.). Scribd. [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Banaras Hindu University. [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Journal of Chongqing University. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents. (n.d.).
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Sources

Application

Purification techniques for 3,5-Dimethyl-benzenepropanamine

An Application Guide and Protocols for the Purification of 3,5-Dimethyl-benzenepropanamine Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 3,5-Dimethyl-benzenep...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Purification of 3,5-Dimethyl-benzenepropanamine

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3,5-Dimethyl-benzenepropanamine. Designed for researchers, chemists, and drug development professionals, this document outlines multiple purification strategies, including acid-base extraction, salt recrystallization, distillation, and various modes of column chromatography. The protocols are presented with an emphasis on the underlying chemical principles to empower scientists to make informed decisions and troubleshoot common challenges associated with amine purification.

Introduction: The Imperative for Purity

3,5-Dimethyl-benzenepropanamine is a substituted phenethylamine, a class of compounds with significant interest in medicinal chemistry and pharmaceutical development due to their broad biological activities.[1][2] The efficacy, safety, and regulatory compliance of any application involving this compound are directly contingent on its purity. Impurities stemming from synthesis—such as starting materials, byproducts, or residual solvents—can interfere with biological assays, compromise product stability, and introduce toxicity.

This guide moves beyond simple step-by-step instructions, offering a rationale-driven approach to purification. It equips the researcher with the knowledge to select and optimize a purification strategy tailored to the specific impurity profile of their crude material.

Compound Profile: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,5-Dimethyl-benzenepropanamine is the foundation for developing an effective purification strategy. While specific experimental data for this exact molecule is sparse, we can extrapolate key properties from its parent structure, benzenepropanamine, and related analogs.[3][4]

PropertyEstimated Value / ObservationRationale for Purification Strategy
Molecular Formula C₁₁H₁₇N-
Molecular Weight 163.26 g/mol -
Appearance Colorless to pale yellow liquid (predicted)The physical state dictates the choice between distillation (for liquids) and recrystallization (for solids).
Basicity (pKa) ~10-11 (predicted for the conjugate acid)The strong basicity of the primary amine is the cornerstone of acid-base extraction and salt formation techniques.
Solubility Soluble in organic solvents (e.g., ether, DCM, ethyl acetate); limited solubility in water.[3]Dictates solvent selection for extraction, chromatography, and crystallization.
Boiling Point >200 °C at atm. pressure (predicted)High boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition.

Common Synthetic Impurities

The choice of purification method should be guided by the likely impurities. Synthesis of substituted phenethylamines often proceeds via the reduction of a corresponding β-nitrostyrene or phenylpropanenitrile intermediate.[1][5]

Potential Impurities Include:

  • Unreacted Starting Materials: e.g., 3,5-dimethylbenzaldehyde, nitromethane.

  • Intermediate Species: e.g., 3,5-dimethyl-β-nitrostyrene.

  • Over-alkylation Products: Secondary or tertiary amines formed during reductive amination.

  • Reducing Agent Residues: e.g., aluminum or borohydride salts.

  • Solvents: Residual solvents from the reaction and workup.

Purification Decision Workflow

The initial state of the crude product and the desired final purity dictate the optimal purification path. The following diagram illustrates a general decision-making workflow.

G start Crude 3,5-Dimethyl-benzenepropanamine decision1 Is the crude product an oil or a solid? start->decision1 oil_path Liquid/Oil decision1->oil_path Oil solid_path Solid decision1->solid_path Solid extraction Perform Acid-Base Extraction (Initial Cleanup) oil_path->extraction salt_formation Convert to Hydrochloride Salt solid_path->salt_formation purity_check1 Assess Purity (TLC/GC/NMR) extraction->purity_check1 distillation Vacuum Distillation final_product Pure Liquid Amine distillation->final_product chromatography Column Chromatography chromatography->final_product recrystallization Recrystallize Salt salt_formation->recrystallization purity_check2 Assess Purity (TLC/GC/NMR) recrystallization->purity_check2 freebase_conv Convert back to Freebase freebase_conv->final_product purity_check1->distillation Sufficiently Pure purity_check1->chromatography Complex Mixture purity_check2->recrystallization Further Purification Needed purity_check2->freebase_conv Purity Confirmed

Caption: General workflow for selecting a purification strategy.

Protocol I: Acid-Base Extraction

Principle: This technique leverages the basicity of the amine functional group. By treating the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Neutral and acidic impurities remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer regenerates the water-insoluble freebase amine, which can be extracted back into a fresh organic solvent.[6]

Application: An excellent first-pass purification step for removing non-basic impurities from a crude oil or dissolved solid.

Experimental Protocol
  • Dissolution: Dissolve the crude 3,5-Dimethyl-benzenepropanamine in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The protonated amine hydrochloride salt will be in the top aqueous layer. Drain and discard the bottom organic layer containing neutral impurities.

  • Organic Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine freebase will separate, often causing a cloudy appearance.

  • Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel and shake vigorously to extract the freebase amine into the organic layer.

  • Combine and Dry: Drain the organic layer. Repeat the back-extraction (Step 6) twice more, combining all organic extracts. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol II: Purification via Salt Recrystallization

Principle: Amines react with acids to form salts, which are typically crystalline solids with well-defined melting points.[] The process of crystallization is itself a powerful purification technique, as the highly ordered crystal lattice tends to exclude impurity molecules.[6][8] The hydrochloride salt is most common.

Application: This is one of the most effective methods for achieving high purity. It is ideal when the crude product is a solid or can be easily converted to a solid salt.

G cluster_0 Salt Formation & Recrystallization A Dissolve Crude Amine in Solvent (e.g., Isopropanol) B Add HCl Solution (e.g., HCl in Ether) Dropwise A->B C Stir and Cool to Induce Precipitation B->C D Collect Salt Crystals (Vacuum Filtration) C->D E Dissolve Crystals in Minimal Hot Solvent D->E F Cool Slowly to Allow Recrystallization E->F G Collect Pure Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent and Dry Under Vacuum G->H

Sources

Method

1H NMR analysis of 3,5-Dimethyl-benzenepropanamine

Application Note: High-Resolution ¹H NMR Analysis of 3,5-Dimethyl-benzenepropanamine Introduction & Scope 3,5-Dimethyl-benzenepropanamine (also known as 3-(3,5-dimethylphenyl)propan-1-amine) is a primary aliphatic amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution ¹H NMR Analysis of 3,5-Dimethyl-benzenepropanamine

Introduction & Scope

3,5-Dimethyl-benzenepropanamine (also known as 3-(3,5-dimethylphenyl)propan-1-amine) is a primary aliphatic amine tethered to a meta-xylene moiety. It serves as a critical building block and pharmacophore in drug development. Accurate structural elucidation and purity assessment via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for downstream synthetic success. This application note details the theoretical peak assignments, optimized sample preparation protocols, and mechanistic rationales for the ¹H NMR analysis of this specific compound.

Theoretical Framework & Mechanistic Rationale

Understanding the electronic environments within 3,5-dimethyl-benzenepropanamine allows for precise spectral prediction and validation.

  • Aromatic System: The benzene ring is substituted at the 1, 3, and 5 positions. The two methyl groups at C3 and C5 act as weak electron-donating groups (EDGs) via hyperconjugation, slightly shielding the ortho and para protons. The protons at positions 2, 4, and 6 will appear in the aromatic region (~6.7–6.9 ppm). Because of the plane of symmetry, H-2 and H-6 are chemically equivalent.

  • Aliphatic Chain: The propanamine chain (-CH₂-CH₂-CH₂-NH₂) exhibits a classic first-order spin system. The terminal amine (-NH₂) is electronegative, deshielding the adjacent α-protons (C1). The γ-protons (C3) are deshielded by the anisotropic effect of the aromatic ring. The central β-protons (C2) are split by both adjacent methylene groups, resulting in a distinct multiplet (pentet).

  • Amine Protons: Primary amines exhibit a broad singlet due to quadrupolar relaxation of the ¹⁴N nucleus and rapid intermolecular chemical exchange. The chemical shift is highly concentration- and solvent-dependent, and signals of NH groups usually do not show any coupling to other protons[1].

Experimental Protocol: Sample Preparation and Acquisition

To ensure self-validating and reproducible results, meticulous sample preparation is required. Poor preparation leads to broadened lineshapes and poor shimming[2].

Step 1: Sample Weighing Weigh 5–25 mg of 3,5-dimethyl-benzenepropanamine[2]. This mass provides an optimal signal-to-noise (S/N) ratio for a standard 400–600 MHz spectrometer within a few minutes of acquisition[3].

Step 2: Solvent Selection and Dissolution Dissolve the sample in 0.6–0.75 mL of Chloroform-d (CDCl₃)[4]. CDCl₃ is the standard solvent for lipophilic amines. Causality & Caution: CDCl₃ can degrade over time to produce phosgene and DCl (deuterium chloride). Trace acid will protonate the primary amine, drastically shifting the -NH₂ and α-CH₂ peaks and potentially inducing complex coupling. Always use CDCl₃ stabilized with silver foil or stored over K₂CO₃[4].

Step 3: Filtration Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube[3]. Causality: Solid particulates distort local magnetic field homogeneity because the magnetic susceptibility of a particle is different from that of the solution, causing broad, uncorrectable spectral lines[3].

Step 4: Acquisition Parameters

  • Nucleus: ¹H

  • Frequency: 400 MHz or higher.

  • Temperature: 298 K.

  • Pulse Sequence: Standard 90° or 30° pulse.

  • Relaxation Delay (D1): 1–2 seconds.

  • Number of Scans (NS): 16.

Data Presentation: ¹H NMR Spectral Interpretation

The following table summarizes the expected ¹H NMR quantitative data for 3,5-dimethyl-benzenepropanamine in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentMechanistic Rationale
~6.85Singlet (broad)1H-Aromatic H-4Para to the propyl chain, situated between two electron-donating methyl groups.
~6.80Singlet (broad)2H-Aromatic H-2, H-6Ortho to the propyl chain. Chemically equivalent due to symmetry.
~2.70Triplet2H~7.0-CH₂-N (C1)Deshielded by the electronegative nitrogen atom. Split by the C2 methylene protons.
~2.55Triplet2H~7.5Ar-CH₂ (C3)Deshielded by the magnetic anisotropy of the benzene ring. Split by the C2 methylene protons.
~2.28Singlet6H-Ar-CH₃ (x2)Two chemically equivalent methyl groups attached to the aromatic ring.
~1.75Pentet (Multiplet)2H~7.2-CH₂- (C2)Central methylene group, split by both C1 and C3 protons (n+1 rule: 4 neighboring protons = 5 peaks).
~1.30Broad Singlet2H--NH₂Exchangeable protons. Broadened by ¹⁴N quadrupolar relaxation and chemical exchange[1].

Advanced Diagnostics and Troubleshooting

  • Verification of Exchangeable Protons (D₂O Shake): To definitively assign the -NH₂ peak, add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The -NH₂ signal will disappear due to deuterium exchange (forming -ND₂), and a new HOD peak will appear around 4.7 ppm.

  • Carbamate Formation: Primary amines readily absorb atmospheric CO₂ to form carbamate salts. This manifests as unexpected downfield shifts and peak broadening. Always store the amine under an inert atmosphere (Argon/N₂) and prepare samples swiftly.

Visualizations

NMR_Workflow A 1. Sample Weighing (5-25 mg) B 2. Solvent Selection (Acid-free CDCl3) A->B C 3. Dissolution & Filtration (Glass wool plug) B->C D 4. Tube Preparation (5 mm Precision Tube) C->D E 5. Data Acquisition (1H, 16 Scans, 298K) D->E F 6. Spectral Processing (Fourier Transform & Phase Correction) E->F

Figure 1: Step-by-step experimental workflow for optimized ¹H NMR sample preparation and acquisition.

Figure 2: First-order spin-spin coupling (³J) network of the propanamine aliphatic chain.

References

  • Title: NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University URL: [Link]

  • Title: How to Get a Good 1H NMR Spectrum Source: Department of Chemistry, University of Rochester URL: [Link]

  • Title: 1H NMR Spectroscopy Source: Heriot-Watt University URL: [Link]

Sources

Application

Comprehensive Application Note: 13C NMR Characterization of 3,5-Dimethyl-benzenepropanamine

Introduction and Scope The structural validation of primary amines is a critical quality control step in drug development, particularly when these molecules serve as building blocks for central nervous system (CNS) thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The structural validation of primary amines is a critical quality control step in drug development, particularly when these molecules serve as building blocks for central nervous system (CNS) therapeutics or G-protein-coupled receptor (GPCR) ligands. 3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9) is a bifunctional molecule comprising an electron-rich substituted aromatic ring and a flexible, nucleophilic propanamine chain[1].

While 1 H NMR provides rapid confirmation of proton environments, 13 C NMR is indispensable for mapping the carbon framework, verifying the substitution pattern of the aromatic ring, and confirming the integrity of the aliphatic chain without the confounding effects of proton-proton coupling. This application note provides a field-proven, self-validating protocol for the 13 C NMR characterization of 3,5-Dimethyl-benzenepropanamine, focusing on the causality behind experimental choices and overcoming common analytical pitfalls such as atmospheric degradation[2].

Experimental Design & Causality

The Carbamate Pitfall in Primary Amines

A frequent cause of spectral ambiguity in the 13 C NMR of primary amines is their high nucleophilicity. When dissolved in standard halogenated solvents like CDCl 3​ , primary amines rapidly absorb atmospheric carbon dioxide (CO 2​ ) to form carbamic acids or carbamate salts[2][3].

Causality: This reversible reaction drastically alters the electron density around the nitrogen atom, causing the α -carbon (C1') and β -carbon (C2') signals to broaden or shift unpredictably. Furthermore, it introduces an artifactual carbonyl carbon signal at approximately 155–160 ppm[3].

The Solution: To establish a self-validating system, the protocol below mandates sample filtration through basic alumina to remove dissolved CO 2​ and moisture, followed by inert gas blanketing. The absence of a ~160 ppm signal serves as the internal validation that the sample remains pristine.

Workflow A 3,5-Dimethyl- benzenepropanamine B Basic Alumina Filtration A->B Remove CO2 C Dissolution in CDCl3 / DMSO-d6 B->C 30-50 mg / 0.6 mL D Argon/N2 Blanketing C->D Prevent Carbamate E 13C NMR Acquisition D->E zgpg30 / DEPT

Fig 1: Sample preparation workflow to prevent carbamate formation during NMR acquisition.

13 C NMR Peak Assignment & Structural Elucidation

The 13 C NMR spectrum of 3,5-Dimethyl-benzenepropanamine yields 8 distinct chemical shifts representing 11 carbon atoms, due to the C2​v symmetry of the 3,5-dimethylphenyl moiety. The chemical shifts are dictated by well-documented substituent effects[4].

Table 1: Empirical 13 C NMR Chemical Shifts and Causality
Carbon PositionTypePredicted Shift (ppm)DEPT-135 PhaseCausality / Substituent Effect
C1 (Aromatic) Cq~141.4NullDeshielded by the inductively electron-donating alkyl chain (ipso effect).
C3, C5 (Aromatic) Cq~138.3NullDeshielded by the directly attached methyl groups (ipso effect).
C4 (Aromatic) CH~127.1PositiveOrtho to two methyl groups; slightly shielded relative to pure benzene (128.5 ppm).
C2, C6 (Aromatic) CH~125.5PositiveOrtho to the propyl chain and ortho/para to methyls; cumulative shielding effects.
C1' (Aliphatic) CH 2​ ~42.0NegativeStrongly deshielded by the electronegative nitrogen of the primary amine ( α -effect).
C2' (Aliphatic) CH 2​ ~35.5Negative β to the amine and β to the aromatic ring; intermediate shielding.
C3' (Aliphatic) CH 2​ ~33.2NegativeBenzylic position; deshielded by the aromatic ring current but less than C1'.
Ar-CH 3​ (x2) CH 3​ ~21.3PositiveTypical benzylic methyl shift; identical due to molecular symmetry.

Note: Shifts are referenced to internal Tetramethylsilane (TMS) at 0.0 ppm in CDCl 3​ .

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (The Self-Validating Setup)
  • Purification: Pass ~50 mg of 3,5-Dimethyl-benzenepropanamine[5] through a short plug of basic alumina (Brockmann Grade I) to strip residual moisture and carbamates.

  • Dissolution: Immediately dissolve 35–40 mg of the purified amine in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS).

  • Inert Blanketing: Transfer the solution to a 5 mm precision NMR tube. Gently purge the headspace with a stream of dry Argon or Nitrogen gas for 10 seconds.

  • Sealing: Cap the tube tightly and seal with Parafilm to prevent atmospheric ingress during the run.

Phase 2: Instrument Acquisition Parameters

Assuming a 400 MHz or 500 MHz NMR Spectrometer (100 or 125 MHz for 13 C).

  • Tuning & Shimming: Perform automated tuning and matching (ATM) for the 13 C nucleus. Execute gradient shimming (e.g., TopShim) on the 2 H lock signal of CDCl 3​ to achieve a line width at half-height (FWHM) of < 1.0 Hz.

  • Standard 1D 13 C (zgpg30):

    • Pulse Angle: 30° (optimizes signal recovery for quaternary carbons with long T1​ relaxation times).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Quaternary carbons (C1, C3, C5) lack attached protons, relying solely on dipole-dipole interactions for relaxation. A short D1 will cause these signals to vanish.

    • Number of Scans (NS): 256 to 512 (depending on exact concentration) to achieve a Signal-to-Noise (S/N) ratio > 50:1.

  • Multiplicity Editing (DEPT-135):

    • Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) sequence.

    • Causality: This sequence transfers magnetization from sensitive 1 H nuclei to the less sensitive 13 C nuclei, providing massive signal enhancement while editing the spectrum based on the number of attached protons.

Phase 3: Processing & Internal Validation
  • Apply a line broadening (LB) factor of 1.0 Hz before Fourier Transformation to enhance S/N without sacrificing critical resolution.

  • Phase and baseline correct the spectrum. Set the TMS peak exactly to 0.0 ppm.

  • Validation Check: Overlay the standard 13 C spectrum with the DEPT-135 spectrum.

    • Pass Criteria: The sum of positive peaks (CH, CH 3​ ) and negative peaks (CH 2​ ) in the DEPT-135, plus the missing peaks (quaternary carbons) in the standard 13 C, must exactly equal the 8 expected chemical environments. No peak should be present >150 ppm.

DEPT Root 13C NMR Signals (8 distinct shifts) DEPT DEPT-135 Pulse Sequence Root->DEPT Pos Positive Signals (CH & CH3) DEPT->Pos Neg Negative Signals (CH2) DEPT->Neg Null No Signal (Quaternary C) DEPT->Null CH Aromatic CH (C2, C4, C6) ~125-127 ppm Pos->CH CH3 Methyls (Ar-CH3) ~21 ppm Pos->CH3 CH2 Aliphatic Chain (C1', C2', C3') ~33-42 ppm Neg->CH2 Cq Aromatic Cq (C1, C3, C5) ~138-141 ppm Null->Cq

Fig 2: Logical decision tree for assigning 13C NMR signals using DEPT-135 phase validation.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Missing Quaternary Peaks (C1, C3, C5) T1​ relaxation time exceeded the D1 delay.Increase Relaxation Delay (D1) to 3–5 seconds or add a relaxation reagent (e.g., Cr(acac) 3​ ).
Broadening of C1' and C2' Amine proton exchange or hydrogen bonding with trace water.Dry the solvent over molecular sieves; ensure basic alumina filtration was performed.
Unexpected Peak at ~158 ppm Carbamate formation from atmospheric CO 2​ [3].Discard sample. Re-prep under strict Argon blanketing or switch to DMSO-d 6​ solvent.

References

  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]

  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions (13C NMR Monitoring of Carbamic Acid Formation) Scholaris / University Repository. URL: [Link]

  • Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Journal of Physical Organic Chemistry, ResearchGate. URL:[Link]

Sources

Method

Application Note: Mass Spectrometry Profiling and Quantification of 3,5-Dimethyl-benzenepropanamine

Introduction and Chemical Topology 3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9) is a primary aliphatic amine tethered to a lipophilic 3,5-dimethylphenyl ring. This structural motif is highly relevant in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Topology

3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9) is a primary aliphatic amine tethered to a lipophilic 3,5-dimethylphenyl ring. This structural motif is highly relevant in the synthesis of neuroactive pharmaceuticals and as a tagging agent in combinatorial libraries[1]. Analyzing this compound presents specific analytical challenges: primary amines are highly prone to peak tailing on silica-based columns and often suffer from severe matrix suppression in biological samples.

As a Senior Application Scientist, I have designed this protocol to move beyond mere step-by-step instructions. This guide explores the mechanistic causality behind the molecule's ionization behavior, providing you with a self-validating mass spectrometry workflow engineered for absolute quantitative trustworthiness.

Mechanistic Mass Spectrometry: Ionization and Fragmentation

To build a robust analytical method, we must first understand the physical chemistry driving the molecule's fragmentation in both gas-phase and liquid-phase environments.

Gas Chromatography-Electron Ionization (GC-EI-MS)

Under standard 70 eV electron ionization, 3,5-Dimethyl-benzenepropanamine (Exact Mass: 163.1361 Da) exhibits a highly predictable fragmentation cascade governed by Stevenson's Rule.

  • Alpha-Cleavage (m/z 30): Upon ionization, the radical cation initially localizes at the nitrogen atom. The C-C bond alpha to the amine cleaves almost instantaneously. This occurs because the resulting iminium ion ( CH2​=NH2+​ ) has a significantly lower ionization energy than the corresponding alkyl radical, stabilizing the charge via resonance. This yields the base peak at m/z 30, a universal hallmark of primary terminal benzenepropanamines[2].

  • Tropylium/Benzyl Cation Formation (m/z 119): A secondary cleavage event occurs at the benzylic C-C bond, yielding the 3,5-dimethylbenzyl cation ( C9​H11+​ ), which frequently rearranges into a highly stable substituted tropylium ion at m/z 119[3].

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)

For trace quantification in complex biological matrices, LC-MS/MS operated in Positive Electrospray Ionization (ESI+) mode is the analytical gold standard[4].

  • Protonation: The exact mass of the unsubstituted 3-phenylpropylamine core serves as a baseline for the dimethylated derivative[5]. By utilizing 0.1% formic acid in the mobile phase, we ensure the primary amine is fully protonated, yielding a robust [M+H]+ precursor ion at m/z 164.14.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry sequencing relies on the predictable cleavage of the C-N and C-C bonds[6]. When the m/z 164.14 precursor is accelerated into the collision cell (using Argon gas), the weakest bond breaks first. This results in the neutral loss of ammonia ( NH3​ , 17 Da) to form a resonance-stabilized carbocation at m/z 147.12. Increasing the collision energy forces the further expulsion of an ethylene neutral ( C2​H4​ , 28 Da) to yield the m/z 119.09 fragment.

CID_Fragmentation M Precursor Ion [M+H]+ m/z 164.14 F1 Product Ion 1 [M+H - NH3]+ m/z 147.12 M->F1 Neutral Loss (-17 Da) Collision Energy: 15V F2 Product Ion 2 [C9H11]+ m/z 119.09 F1->F2 Loss of C2H4 (-28 Da) Collision Energy: 25V F3 Product Ion 3 [C8H9]+ m/z 105.07 F2->F3 Loss of CH2 (-14 Da) Collision Energy: 35V

ESI+ Collision-Induced Dissociation (CID) pathway for 3,5-Dimethyl-benzenepropanamine.

Experimental Protocols: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol incorporates a matrix-matched calibration curve and an isotopically labeled internal standard (ISTD) to mathematically correct for extraction losses and ESI ion suppression.

AnalyticalWorkflow N1 1. Sample Prep (Modified QuEChERS) N2 2. Chromatography (UPLC C18) N1->N2 N3 3. Ionization (ESI+ Source) N2->N3 N4 4. Mass Analysis (QqQ MRM Mode) N3->N4 N5 5. Data Processing (Quantification) N4->N5

Workflow for the LC-MS/MS quantification of 3,5-Dimethyl-benzenepropanamine.

Sample Preparation (Modified QuEChERS)

Biological matrices (plasma, urine) contain proteins and phospholipids that severely suppress ESI signals. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach to isolate the amine[4].

Step-by-Step Methodology:

  • Spiking: Aliquot 200 µL of the biological sample into a 2 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 3-Phenylpropylamine-d5, 100 ng/mL). Causality: Adding the ISTD before any manipulation ensures that physical losses during extraction are mathematically normalized.

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4​OH ). Causality: Raising the pH above the amine's pKa (~10.4) deprotonates the molecule, driving it into the organic extraction phase.

  • Extraction: Add 1.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 2 minutes.

  • Salting Out: Add 300 mg of anhydrous MgSO4​ and 100 mg of NaCl . Shake immediately to prevent clumping. Causality: The salts induce an exothermic phase separation, pushing the lipophilic amine exclusively into the upper acetonitrile layer.

  • Centrifugation & Recovery: Centrifuge at 10,000 x g for 5 minutes. Transfer 500 µL of the upper organic layer to an autosampler vial.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrument Parameters

Chromatography:

  • Column: C18 UPLC Column (2.1 x 50 mm, 1.7 µm). Causality: The highly end-capped C18 stationary phase prevents secondary interactions between the primary amine and residual silanols, eliminating peak tailing.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

Quantitative Data Presentation

The following tables summarize the optimized parameters for mass analysis, providing a direct reference for method programming.

Table 1: GC-EI-MS Major Diagnostic Ions

Fragment Ionm/zRelative AbundanceStructural Assignment
Base Peak 30100% [CH2​=NH2​]+ (Alpha-cleavage)
Tropylium/Benzyl 119~45% [C9​H11​]+ (Benzylic cleavage)
Molecular Ion 163<5% [M]+∙ (Intact radical cation)

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
3,5-Dimethyl-benzenepropanamine 164.1147.15015Quantifier (Neutral loss of NH3​ )
3,5-Dimethyl-benzenepropanamine 164.1119.15025Qualifier (Loss of NH3​ + C2​H4​ )
3,5-Dimethyl-benzenepropanamine 164.1105.15035Qualifier (Further fragmentation)
ISTD (3-Phenylpropylamine-d5) 141.1124.15015Internal Standard Normalization

Conclusion

The accurate mass spectrometric quantification of 3,5-Dimethyl-benzenepropanamine relies heavily on controlling its ionization environment. By leveraging the predictable alpha-cleavage in GC-MS and the neutral loss of ammonia in ESI-MS/MS, analysts can achieve high-specificity detection. The integration of a buffered QuEChERS extraction ensures that the method remains self-validating and rugged across complex biological matrices, maintaining strict scientific integrity throughout the drug development lifecycle.

References

  • Title: Benzenepropanamine - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: PubChem Compound Summary for CID 16259, 3-Phenylpropylamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification Source: Natural Resources for Human Health URL: [Link]

  • Title: Digital Polymers Based on Cyclic Monomers Source: Macromolecules, ACS Publications URL: [Link]

  • Title: Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse Source: Scholars Archive, University at Albany URL: [Link]

  • Title: Trityl Tags for Encoding in Combinatorial Synthesis Source: Eduard Bardaji Research Publications URL: [Link]

Sources

Application

Application Note: A Validated Ion-Pair Reversed-Phase HPLC Method for the Quantitative Analysis of 3,5-Dimethyl-benzenepropanamine

Abstract This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3,5-Dimethyl-benzenepropanamine. Aromatic amines are cru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3,5-Dimethyl-benzenepropanamine. Aromatic amines are crucial intermediates in the synthesis of pharmaceuticals and other industrial chemicals, making their accurate quantification essential for quality control and process monitoring.[1] The described method utilizes ion-pair reversed-phase chromatography with UV detection, which effectively addresses the challenges associated with analyzing basic amines, such as poor peak shape and inconsistent retention on standard C18 columns. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3]

Introduction and Scientific Rationale

3,5-Dimethyl-benzenepropanamine is an aromatic amine whose structural motif is found in various chemical entities. The accurate and reliable quantification of this compound is critical for ensuring the quality of raw materials, monitoring reaction progress, and evaluating the purity of final products in drug development and chemical manufacturing.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[4][5] However, the basic nature of the primary amine group in 3,5-Dimethyl-benzenepropanamine can lead to undesirable interactions with residual silanol groups on conventional silica-based stationary phases, resulting in peak tailing and poor chromatographic performance.

To overcome this, the presented method employs an ion-pair reversed-phase strategy. The causality behind this choice is rooted in acid-base chemistry and chromatographic theory. By introducing an anionic ion-pairing reagent, such as 1-hexanesulfonic acid, into an acidic mobile phase, the analyte's primary amine group becomes protonated (R-NH3+).[6][7] This positively charged species then forms a neutral, transient ion pair with the negatively charged sulfonate group (R-SO3-). This newly formed neutral complex exhibits increased hydrophobicity, leading to a more controlled partitioning into the non-polar C18 stationary phase. The result is significantly improved peak symmetry, better retention, and enhanced resolution.[6]

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array or Variable Wavelength Detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: C18 Polaris, 5 µm, 250 mm × 4.6 mm ID (or equivalent).[6][7]

  • pH Meter: Calibrated pH meter for mobile phase preparation.

  • Analytical Balance: 4- or 5-place analytical balance.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample filtration.

Chemicals and Reagents
  • 3,5-Dimethyl-benzenepropanamine reference standard (>98% purity).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).[6]

  • Water (HPLC Grade or Milli-Q).

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade).

  • Phosphoric Acid (H₃PO₄, 85%, ACS Grade).

  • 1-Hexanesulfonic acid, sodium salt (Ion-Pair Reagent, >99%).[6][7]

Detailed Protocols

Protocol 1: Mobile Phase Preparation (20 mM Phosphate Buffer pH 2.5 with 5 mM 1-Hexanesulfonic Acid : Methanol (65:35))

  • Aqueous Component Preparation:

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water to create a 20 mM solution.

    • Add 0.99 g of 1-hexanesulfonic acid sodium salt to the same solution to create a 5 mM concentration.

    • Adjust the pH of the solution to 2.5 using 85% phosphoric acid while stirring continuously.

  • Final Mobile Phase Mixture:

    • Carefully measure 650 mL of the prepared aqueous buffer and 350 mL of HPLC-grade methanol.

    • Combine the two solutions in a suitable container and mix thoroughly.

  • Degassing and Filtration:

    • Filter the final mobile phase mixture through a 0.45 µm membrane filter.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

Protocol 2: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 3,5-Dimethyl-benzenepropanamine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This solution should be stored at 2-8°C.

  • Calibration Curve Standards (10-200 µg/mL):

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five calibration standards. A suggested range is 10, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve the material in a known volume of mobile phase to achieve an expected concentration within the calibration range (e.g., ~50 µg/mL).

    • Vortex or sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below.

ParameterConditionRationale
Column C18 Polaris, 5 µm, 250 mm × 4.6 mmA standard C18 phase provides the necessary hydrophobicity for reversed-phase separation.[6][7]
Mobile Phase 20 mM Phosphate Buffer (pH 2.5) with 5 mM 1-Hexanesulfonic acid : Methanol (65:35, v/v)The acidic pH ensures the amine is protonated, and the ion-pair reagent improves peak shape and retention.[6] The methanol ratio is optimized for analyte elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[6]
Column Temperature 25°CMaintains consistent retention times and viscosity.[6]
Detection UV at 220 nmAromatic amines exhibit strong absorbance at lower UV wavelengths.[6][7]
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for peak overload.[8]
Run Time Approximately 10 minutesSufficient to allow for the elution of the analyte and any potential impurities without being excessively long.

Analytical Workflow Visualization

The overall process from sample preparation to final data analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Prepare Mobile Phase (Buffer + Ion Pair + Methanol) equilibration System Equilibration (Flush with Mobile Phase) reagents->equilibration standards Prepare Standard Solutions (Stock & Dilutions) suitability System Suitability Test (Inject Standard 5x) standards->suitability sample Prepare Sample Solution (Dissolve & Filter) sequence Run Sequence (Blank, Standards, Samples) sample->sequence equilibration->suitability > 20 column volumes suitability->sequence Check Criteria (%RSD, Tailing) integration Peak Integration & Identification sequence->integration calibration Generate Calibration Curve (Linear Regression) integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Final Report quantification->report

Caption: End-to-end workflow for the HPLC analysis of 3,5-Dimethyl-benzenepropanamine.

Method Validation: A Self-Validating System

The reliability of this method is established through a rigorous validation protocol grounded in ICH Q2(R1) guidelines.[2] This ensures the procedure is fit for its intended purpose.

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. This test is a self-validating check to ensure the system is operating correctly on the day of analysis.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry) T ≤ 1.51.1
Theoretical Plates (N) N > 20007500
%RSD of Peak Area (n=5) ≤ 1.0%0.45%
Specificity

Specificity was confirmed by injecting a blank (mobile phase) and a placebo matrix. No interfering peaks were observed at the retention time of the 3,5-Dimethyl-benzenepropanamine peak, demonstrating the method's ability to unequivocally assess the analyte.[5]

Linearity and Range

The linearity was assessed across five concentration levels. The detector response was found to be directly proportional to the analyte concentration across the specified range.

Concentration (µg/mL)Peak Area (mAU*s)
10120,540
25301,150
50605,300
1001,210,800
2002,415,500
Correlation (r²) > 0.999
Accuracy (Recovery)

Accuracy was determined by analyzing a sample matrix spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The results demonstrate a high degree of agreement between the measured and true values.[5]

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.4100.8%
120%60.059.599.2%
Average 99.8%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The low Relative Standard Deviation (%RSD) values indicate a high degree of method precision.[2][9]

Precision TypenMean Conc. (µg/mL)Std. Dev.%RSD
Repeatability 650.120.350.70%
Intermediate 649.890.410.82%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were established based on the signal-to-noise ratio (S/N).

  • LOD: 0.5 µg/mL (Calculated at S/N ≈ 3:1)

  • LOQ: 1.5 µg/mL (Calculated at S/N ≈ 10:1)

Conclusion

This application note presents a comprehensive, validated ion-pair reversed-phase HPLC method for the quantitative analysis of 3,5-Dimethyl-benzenepropanamine. The strategic use of an ion-pairing reagent in an acidic mobile phase successfully mitigates common chromatographic issues associated with basic amines, yielding excellent peak symmetry and reliable quantification. The method has been proven to be specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis in research, development, and manufacturing environments.

References

  • Butt, A. M., & Hart, J. P. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(3), 333-346. [Link]

  • Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Ankush, R. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Butt, A. M., & Hart, J. P. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Gade, S. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Siriangkhawut, W. et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Börnick, H. et al. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

  • Narayanan, P. et al. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]

  • Cheméo. (n.d.). Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). [Link]

Sources

Method

GC-MS Protocol for the Detection of 3,5-Dimethyl-benzenepropanamine: A Detailed Methodological Guide

An Application Note for Drug Development Professionals and Researchers Abstract The quantitative analysis of primary amines such as 3,5-Dimethyl-benzenepropanamine by Gas Chromatography-Mass Spectrometry (GC-MS) presents...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

The quantitative analysis of primary amines such as 3,5-Dimethyl-benzenepropanamine by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges due to the inherent polarity and low volatility of these compounds.[1][2] This application note provides a comprehensive, step-by-step protocol for the robust detection and analysis of 3,5-Dimethyl-benzenepropanamine. The methodology is centered around a chemical derivatization strategy designed to improve chromatographic performance and enhance detection sensitivity.[3][4] This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the analysis of this and structurally related amines.

Introduction: The Challenge of Amine Analysis

Primary amines are a class of organic compounds that are fundamental in various biological and chemical processes.[1] However, their analysis by gas chromatography is often problematic. The polar nature of the primary amine functional group leads to strong interactions with active sites within the GC system, such as the injector liner and the column stationary phase.[5] This interaction often results in poor chromatographic peak shapes (tailing), low sensitivity, and inaccurate quantification.

To overcome these challenges, a crucial step of chemical derivatization is employed.[2][3] This process chemically modifies the polar amine into a less polar, more volatile, and more thermally stable derivative.[1] This transformation significantly improves the compound's behavior within the GC system, leading to sharper peaks and more reliable results.[4] This protocol will detail an acylation-based derivatization using Trifluoroacetic Anhydride (TFAA), a common and effective reagent for primary amines.[1]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy at each stage of the analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., in a suitable solvent) Derivatization 3. Derivatization with TFAA (60°C for 20 mins) Sample->Derivatization Standard 2. Standard Preparation (Calibration Curve) Standard->Derivatization Extraction 4. Liquid-Liquid Extraction (e.g., with Hexane) Derivatization->Extraction Injection 5. GC-MS Injection (1 µL of organic layer) Extraction->Injection Separation 6. Chromatographic Separation (DB-5ms Column) Injection->Separation Detection 7. Mass Spectrometric Detection (EI, Scan/SIM Mode) Separation->Detection Integration 8. Peak Integration & Identification Detection->Integration Quantification 9. Quantification (Against Calibration Curve) Integration->Quantification Report 10. Final Report Generation Quantification->Report

Caption: Workflow for the GC-MS analysis of 3,5-Dimethyl-benzenepropanamine.

Detailed Protocol

This section provides a step-by-step methodology for the analysis. It is crucial to use high-purity solvents and reagents to avoid interferences.

Materials and Reagents
  • Analyte Standard: 3,5-Dimethyl-benzenepropanamine (or a certified reference material)

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA)

  • Solvents: Anhydrous Ethyl Acetate (or Acetonitrile), Hexane (GC grade)

  • Base (optional, for neutralization): Anhydrous Pyridine

  • Reagent Vials: 2 mL glass vials with PTFE-lined caps

  • Autosampler Vials: 1.5 mL glass GC autosampler vials with inserts[6]

  • Pipettes: Calibrated micropipettes

  • Heating Block or Oven: Capable of maintaining 60-70°C

  • Vortex Mixer

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer

Sample Preparation and Derivatization

The conversion of the polar amine into a non-polar trifluoroacetyl derivative is the cornerstone of this protocol.[1][3]

  • Sample Preparation: Accurately place a known amount of the sample containing 3,5-Dimethyl-benzenepropanamine into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes in a heating block.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction (Optional but Recommended): Add 500 µL of a non-polar solvent like hexane and 500 µL of deionized water. Vortex thoroughly. Allow the layers to separate. The top organic layer contains the derivatized analyte.[1]

  • Final Sample: Carefully transfer the top organic layer to a GC autosampler vial for analysis.[2]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may be optimized for specific instrumentation. A non-polar column, such as a DB-5ms or HP-5ms, is recommended as the derivatized analyte will be significantly less polar than the parent amine.[7]

Parameter Setting Rationale
GC System
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.[6]
Injector Temp.250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for many capillary columns, balancing analysis time and resolution.
ColumnDB-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar column ideal for separating a wide range of organic compounds, including the less polar derivative.[7]
Oven ProgramInitial: 80°C, hold 1 minAn initial temperature to ensure good peak shape at the start of the run.
Ramp: 15°C/min to 280°CA moderate ramp rate to ensure good separation of components.
Final Hold: 280°C for 5 minTo elute any less volatile compounds and clean the column.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CA standard source temperature that minimizes thermal degradation while ensuring efficient ionization.[8]
Transfer Line Temp.280 °CMust be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS.[8]
Mass Scan Range40 - 450 amuA wide enough range to capture the molecular ion and key fragments of the derivatized analyte.
Solvent Delay3-5 minutesTo prevent the high concentration of solvent from entering and saturating the MS detector.[8]

Data Analysis and Expected Results

Upon successful derivatization, 3,5-Dimethyl-benzenepropanamine (Molecular Weight: 163.26 g/mol ) will be converted to its N-trifluoroacetyl derivative. The addition of the -COCF₃ group will increase the molecular weight significantly.

  • Chromatographic Peak: The derivatized analyte should elute as a sharp, symmetrical peak. Poor peak shape may indicate incomplete derivatization or issues with the GC system's inertness.

  • Mass Spectrum: While a library spectrum for the derivatized compound may not be available, the mass spectrum will exhibit characteristic fragments. Electron ionization of the derivatized structure would likely show a molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of fragments related to the trifluoroacetyl group and cleavage of the propanamine side chain. For initial identification of the underivatized compound, the NIST Chemistry WebBook can be a valuable resource for related structures.[9][10][11][12][13]

Trustworthiness and Method Validation

To ensure the reliability and accuracy of this protocol, the following steps are essential:

  • Calibration: Prepare a series of calibration standards of derivatized 3,5-Dimethyl-benzenepropanamine and analyze them to generate a calibration curve. Linearity (R²) should be >0.99.[2]

  • Blanks: Analyze a solvent blank and a derivatized blank (reagents only) to ensure no contamination is present.

  • Quality Control: Run a mid-level calibration standard periodically throughout a sample sequence to check for instrument drift.

  • Reproducibility: The precision of the method should be assessed by analyzing replicate samples, with a relative standard deviation (%RSD) typically below 15%.[2]

By implementing these validation steps, the protocol becomes a self-validating system, ensuring that the data generated is both accurate and defensible.

References

  • Benchchem.
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • ResolveMass Laboratories Inc.
  • University of California, Riverside.
  • Supelco. Amines Analysis by Packed Column GC. Bulletin 737F.
  • ResearchGate.
  • NIST. Benzenamine, 3,5-dimethyl-. NIST Chemistry WebBook.
  • NIST. Benzenepropanamine. NIST Chemistry WebBook.
  • NIST. Benzenepropanamine, α-methyl-. NIST Chemistry WebBook.
  • NIST. Benzenamine, 3,5-dimethyl-. NIST Chemistry WebBook.
  • NIST. Benzenepropanamine. NIST Chemistry WebBook.
  • MDPI. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method.

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Application

Application Notes &amp; Protocols: Characterizing the In Vitro Activity of 3,5-Dimethyl-benzenepropanamine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive framework for the initial in vitro characterization of 3,5-Dimethyl-benzenepropana...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the initial in vitro characterization of 3,5-Dimethyl-benzenepropanamine. Based on its structural analogy to endogenous trace amines and monoamine neurotransmitters, we hypothesize two primary molecular targets: the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine oxidase (MAO) enzymes. This document details robust, validated protocols to quantitatively assess the compound's potential agonist activity at the TAAR1 receptor via a cell-based cAMP assay and its inhibitory potential against MAO-A and MAO-B isoforms using a fluorometric enzyme assay. These methodologies are designed to establish a foundational pharmacological profile, guiding further investigation into the compound's mechanism of action and therapeutic potential.

Introduction and Scientific Rationale

3,5-Dimethyl-benzenepropanamine is a substituted benzenepropanamine, a chemical scaffold shared by numerous biologically active molecules, including trace amines and amphetamine-class compounds[1][2]. This structural heritage strongly suggests that its biological activity is likely mediated through interactions with the monoaminergic system. Two key components of this system represent high-probability targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines like β-phenylethylamine and tyramine[3]. As a key modulator of dopamine, serotonin, and glutamate neurotransmission, TAAR1 has emerged as a significant target for neuropsychiatric disorders[[“]][5]. Activation of TAAR1, which is primarily a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP)[6][7]. Therefore, quantifying cAMP production in TAAR1-expressing cells is a direct measure of agonist activity.

  • Monoamine Oxidase (MAO) Enzymes: The MAO enzymes, existing as MAO-A and MAO-B isoforms, are critical for the metabolic degradation of monoamine neurotransmitters[8]. Inhibition of these enzymes increases the synaptic availability of neurotransmitters and is a validated therapeutic strategy for depression and neurodegenerative diseases[8][9]. Given that many phenethylamine-like structures interact with MAO as substrates or inhibitors, it is crucial to evaluate the effect of 3,5-Dimethyl-benzenepropanamine on the activity of both MAO isoforms[10][11].

This guide provides two distinct, high-throughput compatible protocols to empirically test these hypotheses, enabling researchers to determine the potency and selectivity of 3,5-Dimethyl-benzenepropanamine at these targets.

Compound Handling and Stock Solution Preparation

Accurate and reproducible results begin with proper compound handling. The physicochemical properties of 3,5-Dimethyl-benzenepropanamine, such as solubility, must be determined to prepare accurate stock solutions.

2.1. Solubility Assessment (Recommended) While specific data is limited, the amine group suggests solubility in acidic aqueous solutions and polar organic solvents like DMSO or ethanol[1][2]. An initial empirical solubility test is recommended. A procedure based on the isothermal shake-flask method is advised[12].

2.2. Protocol for 10 mM Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of 3,5-Dimethyl-benzenepropanamine (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on preliminary solubility tests, add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 163.26 g/mol , add 306.3 µL of DMSO to 5 mg of the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Assay 1: TAAR1 Agonist Activity via cAMP Accumulation

This assay quantifies the ability of 3,5-Dimethyl-benzenepropanamine to activate the TAAR1 receptor in a cellular context by measuring the downstream second messenger, cAMP.

3.1. Principle of the Assay The assay utilizes a HEK293 cell line stably expressing human TAAR1. Agonist binding to the Gs-coupled TAAR1 activates adenylyl cyclase, which converts ATP to cAMP[6]. The accumulated intracellular cAMP is then measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescent reporter system[13][14]. In this protocol, we describe a generic workflow applicable to most commercial cAMP assay kits.

3.2. Experimental Workflow: TAAR1 cAMP Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition plate_cells Seed TAAR1-HEK293 Cells in 384-well plate add_cpd Add compounds/controls to cells plate_cells->add_cpd prepare_cpd Prepare serial dilutions of 3,5-Dimethyl-benzenepropanamine prepare_cpd->add_cpd prepare_ctrl Prepare reference agonist (e.g., Tyramine) prepare_ctrl->add_cpd incubate Incubate at 37°C (e.g., 30 min) add_cpd->incubate lyse Add Lysis Buffer containing detection reagents incubate->lyse read_plate Incubate at RT, then read plate (e.g., HTRF or Luminescence reader) lyse->read_plate

Caption: Workflow for the cell-based TAAR1 cAMP assay.

3.3. Detailed Step-by-Step Protocol This protocol is adapted for a 384-well plate format and should be optimized based on the specific cell line and cAMP kit used[13][15][16].

  • Cell Plating: Seed HEK293 cells stably expressing human TAAR1 into a 384-well, solid white plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 4X final concentration serial dilution of 3,5-Dimethyl-benzenepropanamine in stimulation buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase). Also, prepare a 4X serial dilution of a known TAAR1 agonist (e.g., tyramine) as a positive control.

  • Cell Stimulation: Add 10 µL of the 4X compound or control dilutions to the appropriate wells. Add 10 µL of stimulation buffer to "no compound" control wells.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Prepare the cAMP detection reagents according to the manufacturer's instructions (e.g., for an HTRF assay, this involves mixing the cAMP-d2 and anti-cAMP cryptate reagents in lysis buffer)[13]. Add 20 µL of this mixture to each well.

  • Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-capable reader measuring emission at 665 nm and 620 nm).

3.4. Data Analysis and Presentation

  • Calculate the signal ratio (e.g., Emission 665nm / Emission 620nm * 10,000 for HTRF).

  • Convert the signal ratio to cAMP concentration using a cAMP standard curve run in parallel.

  • Normalize the data: Set the average signal from buffer-only wells as 0% activation and the average signal from the maximum concentration of the reference agonist as 100% activation.

  • Plot the normalized response versus the log concentration of 3,5-Dimethyl-benzenepropanamine.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Table 1: Example Data for TAAR1 Agonist Activity

Concentration (nM)% Activation (Normalized)
12.5
1015.8
5048.9
10075.2
50095.1
100098.3
500099.1
EC₅₀ (nM) 55.4
Eₘₐₓ (%) 99.5

3.5. TAAR1 Signaling Pathway

G cluster_membrane Plasma Membrane TAAR1 TAAR1 Receptor Gs Gs Protein TAAR1->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC stimulates ligand 3,5-Dimethyl- benzenepropanamine ligand->TAAR1 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB leads to

Caption: TAAR1 agonist-induced cAMP signaling pathway.

Assay 2: MAO-A and MAO-B Inhibition

This biochemical assay determines if 3,5-Dimethyl-benzenepropanamine can inhibit the enzymatic activity of MAO-A and/or MAO-B.

4.1. Principle of the Assay MAO enzymes catalyze the oxidative deamination of their substrates, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂)[11][17]. This assay uses a sensitive fluorometric method to detect the H₂O₂ produced. In the presence of horseradish peroxidase (HRP), the non-fluorescent probe Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) is oxidized by H₂O₂ to the highly fluorescent product, resorufin[11][18]. A decrease in the fluorescent signal in the presence of the test compound indicates MAO inhibition. The assay is run in parallel with recombinant human MAO-A and MAO-B enzymes to determine isoform selectivity[9][19].

4.2. Experimental Workflow: MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (in 96/384-well black plate) cluster_read Data Acquisition prepare_cpd Prepare serial dilutions of 3,5-Dimethyl-benzenepropanamine prepare_ctrl Prepare reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) prepare_mix Prepare Reaction Mix: Buffer, HRP, Amplex Red add_enzyme Add MAO-A or MAO-B enzyme add_cpd Add compound or controls add_enzyme->add_cpd preincubate Pre-incubate at 37°C (10 min) add_cpd->preincubate start_rxn Initiate reaction by adding Substrate (e.g., p-Tyramine) preincubate->start_rxn read_plate Incubate (30-60 min at 37°C), then read fluorescence (Ex/Em ~535/590 nm) start_rxn->read_plate

Caption: Workflow for the fluorometric MAO inhibition assay.

4.3. Detailed Step-by-Step Protocol This protocol is for a 96-well format and should be performed in a black, clear-bottom plate to minimize background fluorescence[18][20].

  • Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Amplex Red/HRP Working Solution: Prepare a solution containing 200 µM Amplex Red and 2 U/mL HRP.

    • Substrate Solution: Prepare a 2 mM solution of p-tyramine (a non-selective substrate for MAO-A and MAO-B).

    • Compound Dilutions: Prepare 5X final concentration serial dilutions of 3,5-Dimethyl-benzenepropanamine. Prepare 5X dilutions of Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor) as positive controls.

  • Assay Setup: To each well, add the following in order:

    • 50 µL of Assay Buffer

    • 20 µL of Amplex Red/HRP Working Solution

    • 10 µL of recombinant human MAO-A or MAO-B enzyme (final concentration ~5-10 µg/mL).

    • 20 µL of test compound, reference inhibitor, or buffer (for 100% activity control).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the p-Tyramine substrate solution to all wells to start the reaction. The final volume will be 120 µL.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light, for 30-60 minutes. Measure the fluorescence intensity using a plate reader with excitation set to ~535-545 nm and emission set to ~585-595 nm.

4.4. Data Analysis and Presentation

  • Subtract the background fluorescence (wells with no enzyme) from all other readings.

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Plot the percent inhibition versus the log concentration of 3,5-Dimethyl-benzenepropanamine for both MAO-A and MAO-B.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) for each isoform.

Table 2: Example Data for MAO-A and MAO-B Inhibition

Concentration (µM)% Inhibition (MAO-A)% Inhibition (MAO-B)
0.013.11.5
0.18.94.2
125.411.8
548.720.1
1070.335.6
5091.265.4
10094.588.9
IC₅₀ (µM) 5.2 > 50

4.5. MAO Reaction and Detection Principle

G cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection Substrate p-Tyramine + O₂ MAO MAO-A or MAO-B Substrate->MAO Products Aldehyde + NH₃ + H₂O₂ MAO->Products H2O2 H₂O₂ Products->H2O2 releases HRP HRP H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Principle of the coupled fluorometric MAO assay.

Conclusion and Interpretation of Results

The protocols detailed in this guide provide a robust, primary screening cascade for characterizing the in vitro activity of 3,5-Dimethyl-benzenepropanamine.

  • TAAR1 Agonism: A low nanomolar to sub-micromolar EC₅₀ value from the cAMP assay would classify the compound as a potent TAAR1 agonist, warranting further investigation into its effects on monoaminergic systems.

  • MAO Inhibition: The IC₅₀ values will reveal the compound's inhibitory potency against MAO-A and MAO-B. A significant difference between the IC₅₀ values (typically >100-fold) would indicate isoform selectivity, which is a critical determinant of the potential therapeutic profile and side-effect liability.

Together, these results will establish a foundational understanding of 3,5-Dimethyl-benzenepropanamine's mechanism of action, enabling a data-driven approach to its continued development as a potential pharmacological agent.

References

  • ConsensusPathDB. (n.d.). TAAR1 Dopamine Receptor Signaling Pathways.
  • Kim, D., & Kim, Y. (2014). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 35(5), 1285-1293.
  • Li, P., et al. (2024). TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Frontiers in Pharmacology, 15.
  • Raul R. Gainetdinov. (2018). Schematic representation of the TAAR1 signaling pathways in the NAc. ResearchGate.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626.
  • Babusyte, A., et al. (2013). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. PLoS ONE, 8(2), e54950.
  • Holt, A., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]

  • Wikidoc. (2018). TAAR1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Yelekci, K., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6668. Retrieved from [Link]

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  • Latek, D., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules, 27(19), 6524. Retrieved from [Link]

  • Petzer, A., & Petzer, J. P. (2014). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Neural Transmission, 121(8), 899-914. Retrieved from [Link]

  • Espinoza, S., et al. (2015). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. PLoS ONE, 10(4), e0120428. Retrieved from [Link]

  • Kalinina, D. S., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. ResearchGate. Retrieved from [Link]

  • Esposito, R., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 23(14), 7811. Retrieved from [Link]

  • Krasavin, M., & Gainetdinov, R. R. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4... Semantic Scholar. Retrieved from [Link]

  • Erkekoglu, P., et al. (2014). Cytoplasmic and nuclear toxicity of 3,5-dimethylaminophenol and potential protection by selenocompounds. Food and Chemical Toxicology, 72, 119-127. Retrieved from [Link]

  • Vamvakides, A. (2002). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. Retrieved from [Link]

  • Kafa, M. I., et al. (2019). Antioxidants and selenocompounds inhibit 3,5-dimethylaminophenol toxicity to human urothelial cells. Archives of Industrial Hygiene and Toxicology, 70(1), 39-49. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • Vamvakides, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Encephale, 28(6 Pt 1), 519-526. Retrieved from [Link]

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Method

Application Note: A Multi-Parametric Approach to Assessing the In Vitro Cytotoxicity of 3,5-Dimethyl-benzenepropanamine

Introduction: The Need for Comprehensive Cytotoxicity Profiling 3,5-Dimethyl-benzenepropanamine is an aromatic amine whose biological and toxicological properties are not extensively documented in public literature. As w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Comprehensive Cytotoxicity Profiling

3,5-Dimethyl-benzenepropanamine is an aromatic amine whose biological and toxicological properties are not extensively documented in public literature. As with any novel chemical entity, a thorough evaluation of its cytotoxic potential is a critical first step in risk assessment and potential therapeutic development. Aromatic amines as a class are known to be biologically active, with some members exhibiting significant toxicity, often mediated through mechanisms like oxidative stress.[1][2] Studies on related compounds, such as 3,5-dimethylaminophenol (a metabolite of 3,5-dimethylaniline), have shown that these molecules can induce dose-dependent cytotoxicity, generate reactive oxygen species (ROS), and cause genotoxicity.[3][4][5]

This application note provides a structured, multi-parametric framework for characterizing the in vitro cytotoxicity of 3,5-Dimethyl-benzenepropanamine. By integrating data from assays that probe distinct cellular health indicators—metabolic activity, membrane integrity, and oxidative stress—researchers can build a robust and nuanced cytotoxicity profile. This approach moves beyond a simple live/dead determination to provide mechanistic insights into how the compound interacts with cells.

Guiding Principle: Selecting the Right Tools for the Question

No single assay can fully capture the complexity of a cytotoxic response. A compound might, for example, inhibit proliferation (a cytostatic effect) without immediately compromising membrane integrity, or it might induce a specific cell death pathway like apoptosis.[6] Therefore, our strategy employs a panel of three distinct, well-validated assays to create a self-validating experimental system.

  • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[7]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, which serves as a direct marker of plasma membrane damage and necrosis.[8]

  • Cellular ROS Assay: Utilizes a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular generation of reactive oxygen species, a key indicator of oxidative stress.[9][10][11]

This tripartite approach allows for the differentiation between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and helps to elucidate the primary mechanism of toxicity.

Foundational Step: Cell Line Selection and Culture

The choice of cell line is paramount and depends entirely on the research context.[12] For general toxicity screening, a common and well-characterized line is appropriate. For organ-specific toxicity, a cell line derived from that organ is necessary.[13][14]

  • For General Screening: HEK293 (human embryonic kidney) or BALB/c 3T3 (mouse fibroblast) cells are suitable choices due to their robust growth and established use in toxicology.

  • For Hepatotoxicity Screening: HepG2 cells, a human hepatocellular carcinoma line, are widely used as they retain some metabolic enzyme activity relevant to the liver, a primary site for xenobiotic metabolism.[15]

  • For Neurotoxicity Screening: SH-SY5Y (human neuroblastoma) cells can be used to investigate potential effects on the nervous system.[2]

For all protocols below, cells should be cultured in their recommended media and conditions until they reach approximately 80-90% confluency before being seeded for experiments. All cell lines should be sourced from a reputable repository like ATCC to ensure identity and purity.[16]

Experimental Workflow: A Visual Guide

The overall process for evaluating the cytotoxicity of 3,5-Dimethyl-benzenepropanamine follows a standardized workflow designed for reproducibility and clarity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis A 1. Culture Selected Cell Line B 2. Seed Cells in 96-well Plates A->B D 4. Treat Cells with 3,5-Dimethyl-benzenepropanamine (e.g., 24, 48, 72 hours) B->D C 3. Prepare Compound Serial Dilutions C->D E 5a. MTT Assay (Metabolic Activity) D->E F 5b. LDH Assay (Membrane Integrity) D->F G 5c. ROS Assay (Oxidative Stress) D->G H 6. Measure Absorbance or Fluorescence E->H F->H G->H I 7. Calculate % Viability & IC50 Values H->I J 8. Synthesize Data & Determine Mechanism I->J

Caption: General experimental workflow for cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Assay for Metabolic Activity

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17][18] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.

Materials:

  • Cells seeded in a clear, flat-bottom 96-well plate

  • 3,5-Dimethyl-benzenepropanamine stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Culture medium (serum-free for incubation step)

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3,5-Dimethyl-benzenepropanamine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[17] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[17] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if available.[17]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[8][20] The released LDH can be quantified by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[8] The amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[8]

Materials:

  • Supernatant from treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (e.g., 1% Triton X-100) for "maximum LDH release" control

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Use a parallel plate for this assay.

  • Prepare Controls: On the same plate, designate wells for three types of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of lysis solution 45 minutes before supernatant collection.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength, typically 490-492 nm.[8]

Protocol 3: DCFH-DA Assay for Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][22] The fluorescence intensity is directly proportional to the level of intracellular ROS.[10]

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • DCFH-DA stock solution (e.g., 20 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., Tert-butyl hydroperoxide, TBHP)

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)[11]

Procedure:

  • Cell Seeding: Seed cells at a density of 10,000-20,000 cells/well in 100 µL of complete medium in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash the cells once with 100 µL of pre-warmed HBSS. Prepare a working solution of DCFH-DA (e.g., 20 µM in HBSS). Add 100 µL of the DCFH-DA working solution to each well.[9]

  • Incubation: Incubate the plate for 45 minutes at 37°C in the dark to allow for probe uptake and de-esterification.[9]

  • Compound Treatment: Remove the DCFH-DA solution and wash the cells once with HBSS. Add 100 µL of the 3,5-Dimethyl-benzenepropanamine serial dilutions (prepared in HBSS or serum-free medium). Include untreated, vehicle, and positive controls (e.g., 50 µM TBHP).

  • Measurement: Immediately begin measuring fluorescence intensity at Ex/Em = 485/535 nm.[11] Readings can be taken kinetically over 1-2 hours or as an endpoint measurement.[9]

Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity
  • MTT Assay:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100[19]

  • LDH Assay:

    • First, correct all values by subtracting the background absorbance.

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Determining the IC50 Value

The IC50 (Half-maximal Inhibitory Concentration) is the concentration of a compound that causes a 50% reduction in a measured response (e.g., cell viability).[23][24][25] It is a standard measure of a compound's potency. To determine the IC50, plot the percentage viability (or cytotoxicity) against the log of the compound concentration and fit the data to a non-linear regression sigmoidal dose-response curve.[23]

Integrated Data Interpretation

By comparing the results from the three assays, a mechanistic hypothesis can be formed.

Scenario MTT Result (Viability) LDH Result (Cytotoxicity) ROS Result (Fluorescence) Interpretation
1 Oxidative Stress-Mediated Necrosis: The compound generates high levels of ROS, leading to rapid membrane damage and cell death.
2 ↔ or slight ↑Oxidative Stress-Mediated Apoptosis/Inhibition: ROS levels are elevated, leading to a decrease in metabolic activity, but membrane integrity is largely intact, suggesting an apoptotic pathway or metabolic inhibition rather than necrosis.
3 Direct Metabolic Inhibition: The compound directly interferes with mitochondrial function without causing significant membrane damage or oxidative stress.
4 No Significant Cytotoxicity at the tested concentrations.

Table 1: Example scenarios for interpreting multi-parametric cytotoxicity data.

Hypothetical Mechanism of Action Pathway

Aromatic amines can induce cytotoxicity through the generation of reactive oxygen species, which can overwhelm cellular antioxidant defenses and trigger cell death pathways.

G Compound 3,5-Dimethyl- benzenepropanamine ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Cellular Uptake & Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane DNA Oxidative DNA Damage ROS->DNA Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Necrosis Necrosis (Membrane Lysis) Membrane->Necrosis DNA->Apoptosis

Caption: Plausible ROS-mediated cytotoxicity pathway.

Conclusion

Evaluating the cytotoxic potential of a novel compound like 3,5-Dimethyl-benzenepropanamine requires a scientifically rigorous and multi-faceted approach. The protocols detailed in this note—covering metabolic activity (MTT), membrane integrity (LDH), and oxidative stress (ROS)—provide the necessary tools for a comprehensive initial assessment. By carefully selecting cell lines, adhering to validated protocols, and integrating the data from these distinct endpoints, researchers can confidently characterize the compound's cytotoxic profile and make informed decisions for future studies.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Merck. MTT Assay Protocol for Cell Viability and Proliferation.
  • Hello Bio. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Abcam. MTT Assay Protocol.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • JoVE. 3.3.4. DCF-DA Assay Protocol.
  • Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
  • Abcam. MTT assay protocol.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX.
  • JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining.
  • LabGopher. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Tecnomedica Tepuy. Lactate Dehydrogenase Assay Kit (LDH).
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • Erkekoğlu, P., et al. (2014). Cytoplasmic and nuclear toxicity of 3,5-dimethylaminophenol and potential protection by selenocompounds. Food and Chemical Toxicology.
  • Abcam. ab113851 DCFDA Cellular ROS Detection Assay Kit.
  • Assay Genie. Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol.
  • Aral, F., et al. (2019). Antioxidants and selenocompounds inhibit 3,5-dimethylaminophenol toxicity to human urothelial cells. Arhiv za higijenu rada i toksikologiju.
  • PubMed. (2019, April 1). In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity.
  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions.
  • ATCC. (2026, March 11). In Vitro Cell Models in Toxicology: Are We Finally Closing the Gap Between Data and Decisions?.
  • Cytion. Predictive Toxicology Models Using Cell-Based Assays.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.
  • ACS Publications. (2024, February 28). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. Environment & Health.
  • ACS Publications. (2025, May 12). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega.
  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
  • Shafiee, M. A., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences.
  • Soral, M., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules.
  • PubMed. (2014, October 15). Cytoplasmic and nuclear toxicity of 3,5-dimethylaminophenol and potential protection by selenocompounds.
  • PubMed. (2014, September 15). Intracellular generation of ROS by 3,5-dimethylaminophenol: persistence, cellular response, and impact of molecular toxicity.

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Application

Characterization of 3,5-Dimethyl-benzenepropanamine: A Competitive Radioligand Binding Assay for the Human Serotonin Transporter (hSERT)

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for characterizing the binding affinity of 3,5-Dimethyl-benzenepropanamine for the human serotonin transporter (hSERT...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for characterizing the binding affinity of 3,5-Dimethyl-benzenepropanamine for the human serotonin transporter (hSERT). Due to its structural similarity to known monoamine transporter ligands, 3,5-Dimethyl-benzenepropanamine is a compound of interest for potential modulation of serotonergic neurotransmission. This application note details the principles of competitive radioligand binding, a robust in vitro method to determine a compound's affinity for a specific receptor or transporter. We present a detailed, field-proven protocol for a filtration-based binding assay using membranes from HEK293 cells stably expressing hSERT and [³H]Citalopram as the radioligand. Furthermore, we provide in-depth instructions for data analysis to derive key affinity parameters (IC₅₀ and Kᵢ) and a troubleshooting guide to ensure experimental success.

Introduction and Scientific Rationale

3,5-Dimethyl-benzenepropanamine is a substituted benzenepropanamine with the molecular formula C₁₁H₁₇N[1]. The broader class of benzenepropanamine derivatives includes compounds with known activity at various central nervous system targets, most notably monoamine transporters which are critical for regulating neurotransmitter levels in the synaptic cleft[2][3]. The serotonin transporter (SERT) is a primary target for many therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs), used in the treatment of depression and anxiety disorders.

Given the structural features of 3,5-Dimethyl-benzenepropanamine, we hypothesize a potential interaction with SERT. To investigate this, a receptor binding assay is the gold standard methodology.[4][5] This application note provides the necessary theoretical background and a practical, step-by-step protocol to determine the binding affinity (Kᵢ) of this compound for hSERT.

Principle of the Competitive Binding Assay

A competitive radioligand binding assay is a powerful technique used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand (radioligand) for binding to that receptor.[6][7]

The core principle relies on the law of mass action. A fixed concentration of radioligand and a fixed amount of receptor (in this case, hSERT in a membrane preparation) are incubated with varying concentrations of the unlabeled test compound (3,5-Dimethyl-benzenepropanamine). The test compound will compete with the radioligand for the same binding site on the transporter. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.

From this competition curve, we can determine the IC₅₀ (Inhibitory Concentration 50%), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[8] The IC₅₀ value is experiment-dependent. To determine a true equilibrium dissociation constant for the test compound, the Kᵢ (Inhibition Constant), the Cheng-Prusoff equation is used, which accounts for the concentration and affinity of the radioligand used in the assay.[8][9]

Key Experimental Controls:

  • Total Binding (TB): Represents the total radioactivity bound to the membranes in the absence of any competing unlabeled ligand.

  • Non-Specific Binding (NSB): Represents the portion of the radioligand that binds to components other than the target receptor (e.g., the filter, lipids). This is determined by adding a high concentration of a known, potent SERT inhibitor (e.g., Fluoxetine) to saturate the specific binding sites, ensuring that any remaining measured radioactivity is non-specific.

  • Specific Binding (SB): This is the value of interest and is calculated as: Specific Binding = Total Binding - Non-Specific Binding.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Total Binding: Membranes + Radioligand + Buffer P1->A1 A2 Non-Specific Binding: Membranes + Radioligand + High [SERT Inhibitor] P1->A2 A3 Competition: Membranes + Radioligand + [Test Compound] P1->A3 P2 Prepare Radioligand ([³H]Citalopram) P2->A1 P2->A2 P2->A3 P3 Prepare Test Compound (3,5-Dimethyl-benzenepropanamine) Serial Dilutions P3->A3 P4 Prepare hSERT Membrane Homogenate P4->A1 P4->A2 P4->A3 S1 Rapid Vacuum Filtration (Separates Bound from Free Radioligand) A1->S1 A2->S1 A3->S1 S2 Wash Filters S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Count Radioactivity (Liquid Scintillation Counter) S3->S4 D1 Calculate Specific Binding S4->D1 D2 Plot Competition Curve (% Specific Binding vs. Log [Compound]) D1->D2 D3 Determine IC₅₀ (Non-linear Regression) D2->D3 D4 Calculate Kᵢ (Cheng-Prusoff Equation) D3->D4

Figure 1: General workflow of the competitive radioligand binding assay.

Materials and Protocol

Essential Materials & Equipment
  • Receptor Source: Membrane preparation from HEK293 cells stably transfected with the human SERT (hSERT).[10] Store at -80°C.

  • Radioligand: [³H]Citalopram (Specific Activity: 70-90 Ci/mmol).

  • Test Compound: 3,5-Dimethyl-benzenepropanamine (MW: 163.26 g/mol )[1].

  • Non-Specific Determinate: Fluoxetine or Paroxetine.

  • Buffers & Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

    • Dimethyl sulfoxide (DMSO).

    • BCA Protein Assay Kit.

    • Scintillation Cocktail (e.g., Betaplate Scint).

  • Equipment & Consumables:

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI)).

    • Cell harvester (e.g., Brandel or PerkinElmer).

    • Liquid scintillation counter (e.g., MicroBeta TriLux).

    • Incubator or water bath set to 25°C.

    • Standard laboratory pipettes, tubes, and vortex mixer.

Step-by-Step Experimental Protocol

Step 1: Preparation of Reagents

  • Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl. Adjust the pH to 7.4 at room temperature.

  • Test Compound Stock: Prepare a 10 mM stock solution of 3,5-Dimethyl-benzenepropanamine in 100% DMSO.

  • Test Compound Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 10-point, half-log dilution series (e.g., from 1 mM down to 10 nM) in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Radioligand Working Solution: Dilute the [³H]Citalopram stock in assay buffer to a final concentration of 2 nM. This corresponds to a working concentration of 1 nM in the final assay volume, which is near the Kᴅ for this radioligand at SERT.

  • Non-Specific Determinate: Prepare a 100 µM solution of Fluoxetine in assay buffer. This will result in a final concentration of 10 µM in the assay wells, sufficient to saturate all specific binding sites.

  • Membrane Preparation: On the day of the assay, thaw the hSERT membrane aliquot on ice. Homogenize gently and dilute in ice-cold assay buffer to a concentration that provides a robust signal (typically 5-15 µg of protein per well). Determine the optimal protein concentration in a preliminary experiment. Keep the diluted membranes on ice at all times.

Step 2: Assay Plate Setup

  • Set up the 96-well plate in triplicate according to the layout below. The final assay volume is 200 µL.

  • Total Binding (TB) wells: Add 100 µL of hSERT membranes, 50 µL of assay buffer, and 50 µL of 2 nM [³H]Citalopram.

  • Non-Specific Binding (NSB) wells: Add 100 µL of hSERT membranes, 50 µL of 100 µM Fluoxetine, and 50 µL of 2 nM [³H]Citalopram.

  • Competition wells: Add 100 µL of hSERT membranes, 50 µL of the corresponding 3,5-Dimethyl-benzenepropanamine serial dilution, and 50 µL of 2 nM [³H]Citalopram.

Well TypeMembrane Prep (100 µL)Compound/Buffer (50 µL)Radioligand (50 µL)
Total Binding 5-15 µg hSERTAssay Buffer2 nM [³H]Citalopram
Non-Specific 5-15 µg hSERT100 µM Fluoxetine2 nM [³H]Citalopram
Competition 5-15 µg hSERTTest Compound Dilutions2 nM [³H]Citalopram

Step 3: Incubation

  • Gently tap or vortex the plate to ensure all components are mixed.

  • Incubate the plate for 60-90 minutes at 25°C. This allows the binding reaction to reach equilibrium.

Step 4: Filtration and Washing

  • Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the positively charged radioligand.

  • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter mat using a cell harvester. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mat completely under a heat lamp or in an oven (e.g., 50°C for 30 minutes).

Step 5: Scintillation Counting

  • Place the dried filter mat into a sample bag and add an appropriate volume of scintillation cocktail.

  • Seal the bag and allow it to sit for at least 1 hour to ensure the scintillant permeates the filter.

  • Measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

Data Analysis and Interpretation

Step 1: Calculate Specific Binding

  • Average the CPM values for the triplicate wells for each condition.

  • Calculate the average specific binding for the total binding control: Mean Specific Binding = Mean CPM (Total Binding) - Mean CPM (Non-Specific Binding)

  • For each concentration of 3,5-Dimethyl-benzenepropanamine, calculate the percentage of specific binding relative to the control: % Specific Binding = [(Mean CPM (Test Compound) - Mean CPM (NSB)) / Mean Specific Binding] * 100

Step 2: Determine the IC₅₀ Value

  • Plot the % Specific Binding (Y-axis) against the logarithm of the molar concentration of 3,5-Dimethyl-benzenepropanamine (X-axis).

  • Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response model (variable slope).

  • The software will calculate the IC₅₀ value, which is the concentration of the compound that corresponds to 50% on the Y-axis of the fitted curve.

Step 3: Calculate the Kᵢ Value

The Kᵢ provides a more absolute measure of affinity by correcting for the radioligand's properties. Use the Cheng-Prusoff equation [8]:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

  • IC₅₀ is the experimentally determined value from the competition curve.

  • [L] is the molar concentration of the radioligand used in the assay (e.g., 1 x 10⁻⁹ M).

  • Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor (this value should be determined independently via a saturation binding experiment or obtained from literature for the specific batch of membranes; for [³H]Citalopram, it is typically ~1-2 nM).

G cluster_0 Experimental Data cluster_1 Cheng-Prusoff Equation cluster_2 Calculated Affinity IC50 IC₅₀ (Determined from Competition Curve) Formula Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) IC50->Formula L [L] (Radioligand Concentration Used in Assay) L->Formula Kd Kᴅ (Affinity of Radioligand for the Receptor) Kd->Formula Ki Kᵢ Formula->Ki

Figure 2: Relationship of experimental values for calculating the Kᵢ.

Example Data Presentation
3,5-Dimethyl-benzenepropanamine [M]Log [M]Mean CPM% Specific Binding
Total Binding (0) N/A8500100.0%
Non-Specific N/A5000.0%
1.00E-10-10845099.4%
1.00E-09-9820096.3%
1.00E-08-8710082.5%
1.00E-07-7460051.3%
1.00E-06-6180016.3%
1.00E-05-56501.9%
1.00E-04-45100.1%

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Insufficient filter pre-soaking.Ensure filters are soaked in 0.5% PEI for at least 30 minutes.[11]
Radioligand concentration is too high.Use a radioligand concentration at or below its Kᴅ.
Insufficient washing.Increase the number of wash steps (e.g., from 3 to 5) with ice-cold buffer.
Low Signal (Low Total CPM) Insufficient receptor protein.Increase the amount of membrane protein per well. Perform a protein titration experiment to optimize.
Degraded radioligand.Use a fresh aliquot of radioligand; check the expiration date.
Inefficient counting.Ensure complete drying of the filter and adequate equilibration time in scintillation fluid.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes; ensure proper mixing at each dilution and addition step.
Incomplete filtration or uneven washing.Ensure the cell harvester vacuum is strong and consistent across all wells.
Inconsistent cell membrane suspension.Gently vortex the membrane stock before each pipetting step to ensure a homogenous suspension.
Shallow or Incomplete Competition Curve Compound insolubility at high concentrations.Check the solubility of 3,5-Dimethyl-benzenepropanamine in the assay buffer. Ensure final DMSO is <1%.
Compound has very low affinity.Extend the concentration range to higher values.
Compound interacts with multiple sites.The Hill slope from the non-linear regression will deviate significantly from 1.0. This requires more complex binding models.

References

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Method

Application Notes &amp; Protocols: A Framework for In Vivo Evaluation of 3,5-Dimethyl-benzenepropanamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of animal models to study the physiological, toxicological, and neurobehavior...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of animal models to study the physiological, toxicological, and neurobehavioral effects of the novel compound 3,5-Dimethyl-benzenepropanamine. Given the limited public data on this specific molecule, this guide establishes a tiered, first-principles approach to its characterization. The protocols are designed to generate robust, reproducible data, beginning with foundational toxicity and behavioral screens and progressing to more complex neurodevelopmental and mechanistic studies. We emphasize a framework built on scientific causality, wherein experimental choices are explicitly justified, and protocols are designed as self-validating systems through the rigorous use of controls. This guide is grounded in established methodologies and draws parallels from related compounds, such as 3,5-Dimethylaniline (3,5-DMA), to inform a rational and efficient investigational strategy.

Introduction: Compound Profile and Rationale for Study

3,5-Dimethyl-benzenepropanamine is an organic compound featuring a benzene ring substituted with two methyl groups and a propanamine side chain[1][2]. Structurally, it belongs to the phenethylamine class, which includes many neuroactive compounds. While specific pharmacological data for 3,5-Dimethyl-benzenepropanamine is scarce, its structural similarity to other benzenepropanamine derivatives and related aromatic amines suggests a potential for biological activity, particularly within the central nervous system (CNS).

The primary metabolite of the related industrial compound 3,5-dimethylaniline (3,5-DMA) has been shown to induce significant neurodevelopmental toxicity in animal models.[3] Specifically, in vivo studies in Sprague Dawley rats demonstrated that 3,5-DMA exposure during gestation leads to fetal cerebral cortex thinning and perturbed cortical layer distribution, with in vitro evidence pointing to the generation of reactive oxygen species (ROS) as a key mechanism.[3] This finding provides a strong rationale for investigating 3,5-Dimethyl-benzenepropanamine, as it may undergo similar metabolic activation or possess intrinsic neurotoxic properties. Therefore, a systematic evaluation in well-defined animal models is imperative to characterize its safety profile and potential therapeutic or toxic effects.

This guide proposes a tiered approach for its in vivo characterization:

  • Tier 1: Foundational safety, tolerability, and general behavioral screening.

  • Tier 2: In-depth neurobehavioral and cognitive profiling.

  • Tier 3: Mechanistic and specialized toxicity studies, including neurodevelopmental effects.

Selection and Justification of Animal Models

The cornerstone of any in vivo study is the selection of an appropriate animal model. For a novel compound with a potential neuropharmacological profile, rodents are the models of choice due to their well-characterized genetics, physiology, and behavioral repertoires, as well as ethical and logistical considerations.

  • Sprague Dawley (SD) Rat: This outbred strain is a workhorse for general toxicology and safety pharmacology. Its larger size is advantageous for serial blood sampling (pharmacokinetics) and surgical procedures. SD rats are extensively used in regulatory toxicology studies, making data generated in this strain highly comparable to historical control data. They are particularly relevant for this project given their use in the foundational studies on the related compound, 3,5-DMA.[3]

  • C57BL/6 Mouse: This inbred mouse strain is the most widely used for behavioral neuroscience and neuropharmacology. Its genome is fully sequenced, and a vast array of genetic models are available on this background. C57BL/6 mice exhibit robust and reliable performance in a wide range of behavioral paradigms, including tests for anxiety, depression, and cognition.[4]

Ethical Considerations: All proposed experiments must be conducted in accordance with the guidelines set by an institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board. Protocols should be designed to minimize animal suffering and use the minimum number of animals required to obtain statistically significant results (the "3Rs" principle: Replacement, Reduction, Refinement).

Tier 1: Foundational Safety & Behavioral Screening

The initial phase of investigation is designed to establish a basic safety profile and screen for overt behavioral effects.

Protocol 3.1: Acute Toxicity and Dose-Range Finding

Principle: To determine the median lethal dose (LD50) and identify a range of tolerated doses for subsequent sub-chronic studies. The "Up-and-Down Procedure" (OECD Test Guideline 425) is a statistically efficient method that minimizes animal use.

Methodology:

  • Animal Model: Sprague Dawley rats (male and female, 8-10 weeks old).

  • Compound Preparation: Dissolve 3,5-Dimethyl-benzenepropanamine in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween® 80). Prepare a range of concentrations.

  • Administration: Administer a single dose via the intended clinical or most relevant experimental route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)).

  • Procedure:

    • Dose a single animal at a starting dose (e.g., 100 mg/kg).

    • Observe the animal for 48 hours for signs of toxicity (e.g., seizures, lethargy, respiratory distress) and mortality.

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 2-3).

    • If the animal dies, the next animal is given a lower dose.

    • Continue this process until the criteria for the statistical stopping rule are met.

  • Observation: Following administration, observe animals continuously for the first 4 hours, then periodically for 14 days, noting clinical signs of toxicity, body weight changes, and any mortality.

  • Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical software. Identify the Maximum Tolerated Dose (MTD) and a range of doses for further testing.

Protocol 3.2: Open Field Test (OFT)

Principle: The OFT is a primary screen for assessing baseline locomotor activity and anxiety-like behavior in a novel environment. Increased locomotion can indicate a stimulant effect, while decreased locomotion may suggest sedation. A preference for the periphery of the arena (thigmotaxis) is interpreted as anxiety-like behavior.

Methodology:

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Apparatus: A square arena (e.g., 40x40x40 cm) with automated video tracking software. The arena is typically divided into a "center" zone and a "peripheral" zone.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes before the test.

    • Administer 3,5-Dimethyl-benzenepropanamine (at 3-4 selected doses below the MTD) or vehicle i.p. 30 minutes prior to testing. A positive control (e.g., amphetamine for hyperactivity, diazepam for anxiolysis) should be included.

    • Gently place each mouse in the center of the arena and allow it to explore freely for 10-15 minutes.

    • Clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis: The tracking software will quantify:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety index).

    • Rearing frequency (exploratory behavior).

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

Parameter Interpretation of Increase Interpretation of Decrease
Total Distance Stimulant/Hyperactive EffectSedative/Motor Impairment
Time in Center Anxiolytic-like EffectAnxiogenic-like Effect
Rearing Increased ExplorationSedation/Anxiety
Table 1: Interpretation of Key Parameters in the Open Field Test.

Tier 2: Neurobehavioral and Cognitive Profiling

If Tier 1 results suggest CNS activity, a more detailed behavioral assessment is warranted to profile potential antidepressant, anxiolytic, or cognitive-modulating effects.

Protocol 4.1: Forced Swim Test (FST)

Principle: The FST is a widely used model to screen for potential antidepressant activity. The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is reduced by antidepressant drugs.

Methodology:

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Apparatus: A glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer 3,5-Dimethyl-benzenepropanamine (at selected doses) or vehicle i.p. 30-60 minutes before the test. A positive control group treated with a known antidepressant (e.g., fluoxetine) is essential for validating the assay.[4]

    • Place each mouse into the cylinder for a 6-minute session.

    • Record the session with a video camera. Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the vehicle, compound-treated, and positive control groups using a one-way ANOVA. A significant decrease in immobility time suggests a potential antidepressant-like effect.

Experimental Workflow for In Vivo Characterization

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Neurobehavioral Profiling cluster_2 Tier 3: Mechanistic & Toxicity Studies T1_Tox Protocol 3.1: Acute Toxicity (LD50, MTD) T1_OFT Protocol 3.2: Open Field Test (Locomotion, Anxiety) T1_Tox->T1_OFT Determine Doses T3_NDT Protocol 5.1: Neurodevelopmental Toxicity T1_Tox->T3_NDT Based on Related Compounds T2_FST Protocol 4.1: Forced Swim Test (Antidepressant Screen) T1_OFT->T2_FST If CNS Activity Detected T2_COG Cognitive Assays (e.g., Novel Object Recognition) T1_OFT->T2_COG T3_MECH Post-mortem Analysis (ROS, Neurotransmitters) T2_FST->T3_MECH Investigate Mechanism START Start: Novel Compound START->T1_Tox

Caption: Tiered experimental workflow for characterizing 3,5-Dimethyl-benzenepropanamine.

Tier 3: Neurotoxicity and Mechanistic Studies

Based on the toxicity of the related compound 3,5-DMA, a specific investigation into neurodevelopmental effects is highly warranted.[3]

Protocol 5.1: Neurodevelopmental Toxicity Screen

Principle: To assess the potential of 3,5-Dimethyl-benzenepropanamine to interfere with critical stages of brain development, mirroring the protocol used to identify the teratogenic effects of 3,5-DMA.[3]

Methodology:

  • Animal Model: Timed-pregnant Sprague Dawley rats.

  • Compound Preparation: Prepare the compound in a vehicle suitable for subcutaneous (s.c.) injection.

  • Procedure:

    • House mated female rats individually. The day a vaginal plug is observed is designated as gestational day 0 (GD0).

    • Administer 3,5-Dimethyl-benzenepropanamine s.c. at 3-4 dose levels (and a vehicle control) daily during a critical window of corticogenesis, for example, from GD15 to GD17.[3]

    • Monitor dams daily for clinical signs of toxicity and body weight.

    • On GD21 (one day before birth), euthanize the dams and collect the fetuses.

    • Examine fetuses for external malformations. A subset of fetal brains should be collected, weighed, and fixed in 4% paraformaldehyde.

  • Histological Analysis:

    • Process the fixed fetal brains for paraffin embedding and sectioning.

    • Perform Hematoxylin and Eosin (H&E) staining to assess gross morphology and measure the thickness of the cerebral cortex.

    • Utilize immunohistochemistry for cortical layer markers (e.g., Satb2, Ctip2, Tbr1) to determine if the compound disrupts the normal laminar distribution of neurons, as was observed with 3,5-DMA.[3]

  • Data Analysis: Compare cortical thickness and the distribution of marked cells across dose groups using ANOVA.

Protocol 5.2: Post-mortem Analysis of Oxidative Stress

Principle: To determine if the compound's effects are mediated by the induction of oxidative stress, a mechanism implicated for its structural analogs.[3][5]

Methodology:

  • Tissue Collection: Following behavioral testing or a dedicated dosing study, euthanize animals (e.g., C57BL/6 mice) and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Homogenization: Homogenize tissues in appropriate buffers on ice.

  • Biochemical Assays: Use commercially available assay kits to quantify:

    • Reactive Oxygen Species (ROS): Using fluorescent probes like DCFDA.

    • Lipid Peroxidation: Measured by malondialdehyde (MDA) levels.

    • Antioxidant Enzyme Activity: Catalase, Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx).

    • Glutathione (GSH) Levels: The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of cellular redox state.

  • Data Analysis: Compare levels of oxidative stress markers and antioxidant enzyme activities in compound-treated animals versus vehicle controls using t-tests or ANOVA.

Hypothesized Neurotoxic Pathway

G Compound 3,5-Dimethyl- benzenepropanamine Metabolism Hepatic or Neural Metabolism Compound->Metabolism ROS Reactive Oxygen Species (ROS) (e.g., Superoxides) Metabolism->ROS OxStress Oxidative Stress ROS->OxStress Overwhelms Antioxidant Defenses Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OxStress->Damage Dysfunction Neuronal Dysfunction & Apoptosis Damage->Dysfunction Outcome Neurodevelopmental Anomalies (e.g., Cortical Thinning) Dysfunction->Outcome

Caption: Hypothesized mechanism of neurotoxicity based on related aniline compounds.

Conclusion

The study of 3,5-Dimethyl-benzenepropanamine requires a structured and hypothesis-driven approach. The protocols outlined in this guide provide a robust framework for its initial characterization, from broad toxicological screening to specific neurobehavioral and mechanistic inquiries. By employing a tiered strategy in well-justified animal models, researchers can efficiently elucidate the compound's safety profile and mechanism of action. The strong evidence of neurodevelopmental toxicity from the related compound 3,5-DMA underscores the importance of including these specific endpoints in any comprehensive evaluation. The data generated from these studies will be critical for informing future drug development efforts or risk assessment.

References

  • Lin, C. Y., et al. (2019). In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity. Toxicological Sciences, 168(2), 527-538. [Link]

  • Andersen, M. B., et al. (2004). Selectivity of 3H-MADAM binding to 5-hydroxytryptamine transporters in vitro and in vivo in mice; correlation with behavioural effects. British Journal of Pharmacology, 141(2), 189-198. [Link]

  • Fundação de Amparo à Pesquisa do Estado de São Paulo. (2025). Researchers develop chemical compound with potential against Alzheimer's disease. Phys.org. [Link]

  • Erkekoglu, P., et al. (2019). Antioxidants and selenocompounds inhibit 3,5-dimethylaminophenol toxicity to human urothelial cells. Arhiv za higijenu rada i toksikologiju, 70(1), 18-29. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207. [Link]

  • Erkekoglu, P., et al. (2014). Cytoplasmic and nuclear toxicity of 3,5-dimethylaminophenol and potential protection by selenocompounds. Food and Chemical Toxicology, 72, 116-123. [Link]

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  • Shvachiy, L., et al. (2009). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 158(8), 1894-1904. [Link]

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Application

Application Note: Development and Validation of Analytical Standards for 3,5-Dimethyl-benzenepropanamine

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Development Professionals. Objective: To establish a rigorous, self-validating analytical framework for the characterization, puri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Pharmaceutical Development Professionals. Objective: To establish a rigorous, self-validating analytical framework for the characterization, purity determination, and certification of 3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9) as a reference standard.

Executive Summary & Chemical Profiling

3,5-Dimethyl-benzenepropanamine ( C11​H17​N , MW: 163.26 g/mol ) is a primary amine featuring a substituted aromatic ring[1]. As a critical building block in pharmaceutical synthesis and materials science, establishing a high-purity analytical standard is paramount.

Developing a chromatographic method for this compound presents a classical analytical challenge: primary amines are highly susceptible to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) . This tailing is caused by secondary cation-exchange interactions between the protonated amine group (pKa typically ~9.5–10.5) and ionized residual silanol groups (pKa ~3.5–4.5) on the silica stationary phase[2][3].

To ensure Scientific Integrity (E-E-A-T), this protocol does not merely dictate parameters; it is engineered based on the causality of molecular interactions. By utilizing a low-pH mobile phase and a sterically protected hybrid-silica column, we suppress silanol ionization, thereby eliminating secondary interactions and ensuring Gaussian peak symmetry ( As​≤1.2 )[4][5]. The validation framework strictly adheres to ICH Q2(R2) [6][7] and USP <1225> [8] guidelines.

Mechanistic Workflows & Visualizations

Analytical Standard Certification Workflow

G A Raw Material Synthesis & Isolation (Target >99.5% Purity) B Structural Elucidation (1H/13C NMR, HRMS, FT-IR) A->B C Chromatographic Purity & Assay (HPLC-UV/ESI-MS) B->C D Method Validation (ICH Q2(R2) & USP <1225>) C->D E Certified Reference Material (CRM) Issuance & COA Generation D->E

Caption: Workflow for the characterization and certification of 3,5-Dimethyl-benzenepropanamine standards.

Peak Tailing Mitigation Strategy

G A Primary Amine (Protonated at pH < 9) B Standard Silica Column (Ionized Silanols at pH > 4) A->B D Low pH Mobile Phase (0.1% Formic Acid, pH ~2.7) A->D E Ethylene Bridged Hybrid Column (Steric Protection) A->E C Severe Peak Tailing (Secondary Interactions) B->C F Symmetrical Peak (As < 1.2) D->F E->F

Caption: Mechanistic pathways addressing primary amine peak tailing in reversed-phase HPLC.

Experimental Protocols

Protocol 1: Structural Elucidation (Identity Confirmation)

Before a material can be used as a standard, its absolute chemical structure must be verified.

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Analyze the sample via LC-QTOF-MS in ESI+ mode.

    • Causality: Confirms the exact mass. The theoretical [M+H]+ for C11​H17​N is m/z 164.1439. An error of < 5 ppm is required to rule out isobaric impurities.

  • Nuclear Magnetic Resonance (NMR):

    • Action: Acquire 1H and 13C NMR spectra in DMSO−d6​ or CDCl3​ .

    • Causality: 1H NMR will confirm the symmetrical nature of the 3,5-dimethylphenyl ring (two meta-methyl groups integrating to 6H, and aromatic protons) and the intact propanamine chain. Quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid) can be used as an orthogonal absolute assay method.

Protocol 2: HPLC-UV/MS Purity and Assay Method

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must pass before any sample data is accepted.

Table 1: Optimized HPLC-MS Conditions

ParameterSpecification / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent. Rationale: Ethylene-bridged hybrid (EBH) particles resist dissolution and minimize residual silanol activity[5].
Mobile Phase A 0.1% Formic Acid in MS-grade Water (pH ~2.7). Rationale: Neutralizes acidic silanols to prevent tailing; provides protons for ESI+ ionization[4].
Mobile Phase B 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient Program 0-2 min: 5% B; 2-12 min: 5% 60% B; 12-15 min: 60% 95% B; 15-20 min: 5% B (Re-equilibration).
Flow Rate 1.0 mL/min (Split 1:4 post-column to MS).
Column Temp 40°C. Rationale: Improves mass transfer kinetics, further sharpening the amine peak.
Detection (UV) 210 nm (aliphatic amine absorption) and 265 nm (aromatic ring).
Detection (MS) ESI+, SIR mode at m/z 164.1.
Injection Volume 5 µL (Sample concentration: 0.5 mg/mL in 90:10 Water:Acetonitrile).

Step-by-Step Execution:

  • Preparation of Diluent: Mix MS-grade water and acetonitrile (90:10, v/v). Crucial: Do not use 100% organic diluent, as injecting a strong solvent plug causes peak distortion (fronting) for early-eluting polar amines.

  • Standard Preparation: Accurately weigh 25.0 mg of 3,5-Dimethyl-benzenepropanamine into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).

  • System Suitability Test (SST): Inject the standard solution 6 consecutive times.

    • Self-Validating Criteria: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; USP Tailing Factor ( As​ ) 1.5; Theoretical Plates ( N ) 5000.

Validation Framework (ICH Q2(R2) & USP <1225>)

To certify this method for commercial or regulatory use, it must be validated according to the latest ICH Q2(R2) (Validation of Analytical Procedures)[6][9] and USP <1225> (Validation of Compendial Procedures)[8] guidelines.

Table 2: ICH Q2(R2) / USP <1225> Validation Metrics Summary

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject diluent blank, mobile phase blank, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of 3,5-Dimethyl-benzenepropanamine. Peak purity angle < Peak purity threshold (via PDA).
Linearity & Range Prepare 7 concentration levels ranging from 50% to 150% of the target working concentration (0.25 to 0.75 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% level response[9].
Accuracy (Recovery) Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%[10].
Precision (Repeatability) 6 independent preparations of the standard at 100% concentration, analyzed by a single analyst on one day.%RSD of the assay results 1.0%[9].
Intermediate Precision 6 independent preparations analyzed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%. Mean difference between days 1.0%.
LOD / LOQ Determined based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) .Signal-to-Noise (S/N) ratio 3 for LOD and 10 for LOQ.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • BA Sciences. USP <1225> Method Validation. Retrieved from[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from[Link]

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Method

Use of 3,5-Dimethyl-benzenepropanamine as a chemical probe

An Application Guide to the Characterization and Use of 3,5-Dimethyl-benzenepropanamine as a Novel Chemical Probe Introduction Small molecule chemical probes are indispensable tools in modern pharmacology and chemical bi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Characterization and Use of 3,5-Dimethyl-benzenepropanamine as a Novel Chemical Probe

Introduction

Small molecule chemical probes are indispensable tools in modern pharmacology and chemical biology. They allow for the precise interrogation of biological systems, enabling researchers to modulate protein function, delineate cellular pathways, and identify novel therapeutic targets.[1] The development of a new chemical probe is a rigorous process that begins with a small molecule scaffold and systematically builds a validated tool for exploring complex biological questions.[2]

This guide introduces 3,5-Dimethyl-benzenepropanamine, a synthetic small molecule with a structure amenable to chemical modification, as a candidate for development into a versatile chemical probe. Its benzenepropanamine core is a feature found in numerous neuroactive compounds, suggesting a potential for interaction with biological targets of significant interest. This document serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It outlines a strategic, field-proven workflow to characterize 3,5-Dimethyl-benzenepropanamine and develop it into a validated toolkit for target identification and functional analysis.

Part 1: Physicochemical Profile and Probe Derivatization Strategy

The first step in developing a chemical probe is to understand the foundational properties of the core molecule and to devise a synthetic strategy for creating functional derivatives. The primary amine of 3,5-Dimethyl-benzenepropanamine serves as a versatile chemical handle for the modular attachment of various functional groups.[3][4]

Section 1.1: Core Compound Properties

A thorough understanding of the physicochemical properties of 3,5-Dimethyl-benzenepropanamine is critical for designing cell-based experiments and interpreting results.

PropertyValue (Predicted/Known)Source/Note
Molecular Formula C₁₁H₁₇NPubChem
Molecular Weight 163.26 g/mol PubChem[5]
CAS Number 142332-82-9BLD Pharm[6]
Appearance Colorless to pale yellow liquidPredicted based on similar amines[7][8]
Solubility Soluble in organic solvents (DMSO, Ethanol); limited in waterPredicted based on benzenepropanamine structure[7]
Predicted LogP ~3.2Prediction based on similar structures
Section 1.2: Modular Probe Synthesis Strategy

A key advantage of using 3,5-Dimethyl-benzenepropanamine as a scaffold is the ability to create a suite of specialized probes through straightforward chemical modifications of its primary amine. This modular approach allows for the generation of tools tailored for distinct experimental applications, including target identification, validation, and cellular imaging.[3][9]

Below is a proposed workflow for synthesizing three essential probe derivatives.

G cluster_start Core Scaffold cluster_probes Probe Toolkit cluster_reagents Reaction Modules start 3,5-Dimethyl-benzenepropanamine (Primary Amine) reagent1 Amine-reactive Biotin (e.g., NHS-Biotin) start->reagent1 Acylation reagent2 Amine-reactive Fluorophore (e.g., FITC, NHS-Ester Dye) start->reagent2 Acylation/Amidation reagent3 Bifunctional Crosslinker (e.g., NHS-Diazirine) start->reagent3 Amidation probe1 Affinity Probe (e.g., Biotinylated) probe2 Imaging Probe (e.g., Fluorescent) probe3 Photo-Crosslinking Probe (e.g., Diazirine-modified) reagent1->probe1 Conjugation reagent2->probe2 Conjugation reagent3->probe3 Conjugation

Caption: Modular synthesis workflow for probe development.

Part 2: Foundational Biological Characterization

Before employing the probe in complex experiments, it is crucial to establish its basic biological activity profile, including its impact on cell health and its ability to induce a measurable cellular phenotype.

Section 2.1: Protocol for Cellular Viability Assessment

Rationale: Determining the concentration range at which 3,5-Dimethyl-benzenepropanamine affects cell viability is a mandatory first step. This ensures that subsequent functional assays are conducted at non-lethal concentrations, guaranteeing that observed effects are due to specific target engagement rather than general cytotoxicity.

Methodology: MTT Assay

  • Cell Plating: Seed selected cell lines (e.g., HEK293, HeLa, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 3,5-Dimethyl-benzenepropanamine in DMSO. Create a 2-fold serial dilution series in cell culture medium, ranging from 200 µM to ~0.2 µM. Include a vehicle-only control (e.g., 0.5% DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration. Use non-linear regression to calculate the IC₅₀ value.

Part 3: Target Identification and Validation Protocols

Identifying the specific protein(s) that a chemical probe interacts with is the central goal of probe-based research. The following protocols describe a robust workflow for target discovery and validation.

Section 3.1: Protocol for Affinity-Based Target Identification

Rationale: This method uses a biotin-conjugated version of the probe to "fish" for its binding partners from a complex protein mixture (cell lysate). The captured proteins are then identified using mass spectrometry, providing a direct list of potential targets.[9]

G cluster_workflow Affinity Pulldown Workflow start Cell Lysate (Proteome) incubation Incubation (Probe-Target Binding) start->incubation probe Biotinylated Probe probe->incubation capture Capture (Biotin-Streptavidin) incubation->capture beads Streptavidin Beads beads->capture wash Wash Steps (Remove Non-specific Binders) capture->wash elution Elution (Release Target Proteins) wash->elution ms LC-MS/MS Analysis (Protein Identification) elution->ms

Caption: Workflow for affinity-based target identification.

Methodology: Biotin-Streptavidin Pulldown

  • Lysate Preparation: Culture cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the clarified cell lysate (~1-2 mg total protein) with the biotinylated probe (final concentration 1-10 µM) for 2-4 hours at 4°C with gentle rotation.

    • Crucial Control: In a parallel sample, incubate the lysate with the biotinylated probe and a 100-fold excess of the non-biotinylated parent compound. This competition control is essential to distinguish specific binders from non-specific ones.

  • Bead Capture: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (4-5 times) with ice-cold lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer (for Western blot analysis) or by using a more MS-compatible elution buffer (e.g., containing 2% SDS or through on-bead digestion with trypsin).

  • Mass Spectrometry: Submit the eluted proteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and a beads-only control.

Section 3.2: Protocol for Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA provides orthogonal validation of direct target engagement inside intact cells or in cell lysates. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This thermal stabilization can be measured and is a strong indicator of a direct physical interaction.

Methodology: CETSA with Western Blotting

  • Cell Treatment: Treat cultured cells with either the parent compound (e.g., at 10x the IC₅₀) or a vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant and analyze the abundance of the putative target protein (identified from the pulldown-MS) at each temperature point by Western blotting.

  • Data Interpretation: A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.

Part 4: Protocol for Investigating Cellular Function

Once a target is identified and validated, the next step is to understand the functional consequences of the probe's interaction with its target.

Section 4.1: Protocol for Subcellular Localization Imaging

Rationale: Using a fluorescently-tagged version of the probe allows for the direct visualization of its accumulation within the cell. This subcellular localization provides critical clues about the location of its target and its potential biological function.[9]

Methodology: Confocal Microscopy

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Probe Treatment: Treat the cells with the fluorescent probe derivative at a pre-determined, non-toxic concentration for a suitable time (e.g., 30 minutes to 4 hours).

  • Counterstaining (Optional but Recommended): To provide spatial context, co-stain with organelle-specific dyes. For example:

    • Nucleus: DAPI or Hoechst 33342.

    • Mitochondria: MitoTracker Red CMXRos.

    • Endoplasmic Reticulum: ER-Tracker dyes.

  • Imaging: Wash the cells with fresh medium or PBS. Image the live or fixed cells using a confocal microscope. Acquire images in separate channels for the fluorescent probe and each counterstain.

  • Analysis: Merge the images to determine if the probe's signal co-localizes with a specific organelle. Quantify the degree of co-localization using image analysis software.

Section 4.2: Investigating Downstream Signaling

Rationale: If the identified target is part of a known signaling pathway (e.g., a kinase, phosphatase, or receptor), it is essential to determine if the probe modulates the activity of that pathway. Western blotting is a standard technique for measuring changes in the phosphorylation status or abundance of downstream signaling proteins.

G cluster_pathway Hypothetical Signaling Pathway Modulation probe 3,5-Dimethyl- benzenepropanamine target Target Protein (e.g., Kinase X) probe->target Inhibition p_substrate Phospho-Substrate Y target->p_substrate Phosphorylation substrate Substrate Y response Cellular Response (e.g., Gene Expression) p_substrate->response

Caption: Hypothetical pathway modulation by the probe.

Methodology: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with the parent compound at various concentrations and for different durations. Harvest the cells and prepare lysates as described previously.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific to the phosphorylated (active) and total forms of the target protein and its key downstream substrates.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A change in this ratio upon compound treatment indicates modulation of the signaling pathway.

References

  • Benns, H. J., et al. (2021). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemical Biology. [Link]

  • Giannini, G., et al. (2025). Editorial: Exploring small molecule probes: advancements and applications in pharmacological research. Frontiers in Pharmacology. [Link]

  • Sloan Kettering Institute. Development of Chemical Probes. Memorial Sloan Kettering Cancer Center. [Link]

  • PubChem. N,N-Dimethylbenzenepropanamine. National Center for Biotechnology Information. [Link]

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Application

Application Notes and Protocols for the Investigation of 3,5-Dimethyl-benzenepropanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Unknown In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 3,5-Dimethyl-benzenepropanamine , a molecule situated at the intersection of known pharmacophores and unexplored potential. While direct, extensive research on this specific compound is not widely published, its structural components—the benzenepropanamine backbone and the 3,5-dimethylphenyl moiety—offer a fertile ground for hypothesis-driven drug discovery.

This document, therefore, serves as both a summary of related art and a forward-looking guide for the researcher venturing into this chemical space. We will leverage established principles and data from structurally analogous compounds to propose a comprehensive framework for the synthesis, characterization, and biological evaluation of 3,5-Dimethyl-benzenepropanamine and its derivatives. Our approach is grounded in the understanding that while every molecule is unique, its behavior can often be predicted and rationally explored by examining its constituent parts.

Section 1: The Benzenepropanamine Scaffold - A Privileged Structure in Neuropharmacology

The benzenepropanamine core is a well-established pharmacophore, most famously represented by compounds that interact with the central nervous system. The three-carbon chain separating the phenyl ring from the terminal amine is a key structural motif in a variety of neurologically active agents.

  • α-Methyl-benzenepropanamine (Amphetamine): A potent central nervous system stimulant, its mechanism involves the release of monoamines like dopamine and norepinephrine. The α-methyl group is crucial for its activity and metabolic stability.

  • N-methyl-γ-[4-(trifluoromethyl)phenoxy] benzenepropanamine (Fluoxetine): A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1] Here, the benzenepropanamine structure is further elaborated with a phenoxy substituent, demonstrating the scaffold's versatility.[1]

  • Benzenepropanamine: The parent compound itself is a valuable intermediate in the synthesis of various pharmaceuticals.[2]

The amine function of the benzenepropanamine scaffold is a key site for interaction with biological targets, often forming salt bridges or hydrogen bonds within receptor binding pockets. The lipophilic phenyl ring contributes to membrane permeability and can engage in hydrophobic or π-stacking interactions.

Section 2: The Influence of 3,5-Dimethyl Substitution - Modulating Lipophilicity and Metabolism

The introduction of two methyl groups at the 3 and 5 positions of the phenyl ring in 3,5-Dimethyl-benzenepropanamine is predicted to have several key impacts on its physicochemical and pharmacological properties:

  • Increased Lipophilicity: The addition of two methyl groups will increase the molecule's lipophilicity (logP). This can enhance its ability to cross the blood-brain barrier, a desirable feature for CNS-targeted drugs. However, excessive lipophilicity can also lead to non-specific binding and increased metabolic clearance.

  • Steric Hindrance: The meta-positioning of the methyl groups can influence the orientation of the molecule within a binding pocket and may also sterically hinder certain metabolic pathways, potentially increasing the compound's half-life.

  • Metabolic Considerations: The analogous compound, 3,5-dimethylaniline (3,5-DMA), is known to undergo metabolic activation to form reactive metabolites that can induce oxidative stress and toxicity.[3][4][5] Specifically, the formation of quinone imines from hydroxylated metabolites of 3,5-DMA has been implicated in its toxic effects.[5] This precedent strongly suggests that the metabolic fate of 3,5-Dimethyl-benzenepropanamine should be a primary focus of investigation.

Section 3: Proposed Research Workflow for 3,5-Dimethyl-benzenepropanamine

The following workflow outlines a logical progression for the synthesis and evaluation of 3,5-Dimethyl-benzenepropanamine as a potential medicinal chemistry lead.

Caption: Proposed workflow for the medicinal chemistry investigation of 3,5-Dimethyl-benzenepropanamine.

Section 4: Protocols

Protocol 4.1: Synthesis of 3,5-Dimethyl-benzenepropanamine

This protocol is a proposed synthetic route based on standard organic chemistry transformations.

Objective: To synthesize 3,5-Dimethyl-benzenepropanamine hydrochloride.

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Thionyl chloride[6]

  • Ethylene

  • Aluminum chloride (AlCl₃)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in ether

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: Friedel-Crafts Acylation.

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethylbenzoyl chloride in a suitable dry solvent (e.g., dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add anhydrous AlCl₃ portion-wise.

    • Bubble ethylene gas through the reaction mixture. Alternative: Use a suitable ethylene precursor.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3,5-dimethylphenyl)propiophenone.

  • Step 2: Oximation.

    • Dissolve the propiophenone from Step 1 in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and precipitate the oxime by adding water.

    • Filter and dry the crude 3-(3,5-dimethylphenyl)propiophenone oxime.

  • Step 3: Reduction to the Amine.

    • Caution: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere.

    • In a flame-dried flask, prepare a suspension of LiAlH₄ in dry diethyl ether or THF.

    • Slowly add a solution of the oxime from Step 2 in the same dry solvent.

    • Reflux the reaction mixture for 4-8 hours.

    • Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, then 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solids and wash with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield the free base of 3,5-Dimethyl-benzenepropanamine.

  • Step 4: Salt Formation.

    • Dissolve the crude amine in a minimal amount of dry diethyl ether.

    • Slowly add a solution of HCl in ether until precipitation is complete.

    • Filter the resulting white solid, wash with cold ether, and dry under vacuum to obtain 3,5-Dimethyl-benzenepropanamine hydrochloride.

Characterization: The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity. HPLC should be used to determine the final purity.

Protocol 4.2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of 3,5-Dimethyl-benzenepropanamine in liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • 3,5-Dimethyl-benzenepropanamine (test compound)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Prepare a master mix of phosphate buffer and HLM.

    • Pre-warm the mixture to 37°C.

    • In separate tubes, add the test compound to the HLM mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Data Presentation:

CompoundIn Vitro t₁/₂ (min) in HLMIntrinsic Clearance (µL/min/mg protein)
3,5-Dimethyl-benzenepropanamine Experimental ValueCalculated Value
Verapamil (Control)Known/Experimental ValueKnown/Calculated Value
Protocol 4.3: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of 3,5-Dimethyl-benzenepropanamine in a relevant cell line (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity).

Materials:

  • HepG2 or SH-SY5Y cells

  • Complete cell culture medium

  • 3,5-Dimethyl-benzenepropanamine

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3,5-Dimethyl-benzenepropanamine and the positive control in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include wells with untreated cells (negative control) and medium only (blank).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 5: Anticipated Outcomes and Future Directions

The investigation of 3,5-Dimethyl-benzenepropanamine is poised to yield valuable insights. The initial biological screening could reveal activity at monoamine transporters or G-protein coupled receptors, given the prevalence of the benzenepropanamine scaffold in neuropharmacology. The ADME-Tox profiling will be critical in determining the compound's viability as a drug lead, with a particular focus on identifying any potential for metabolic activation to reactive species, a known liability for related dimethylaniline structures.[3]

Should the initial screening and safety profiling prove favorable, future work would involve extensive Structure-Activity Relationship (SAR) studies. This would entail the synthesis of a library of analogues to probe the importance of the amine, the propyl linker, and the substitution pattern on the phenyl ring. For instance, modifying the amine (e.g., to a secondary or tertiary amine, or incorporating it into a cyclic structure) or altering the length of the alkyl chain could significantly impact potency and selectivity.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Lin, H. Y., et al. (2019). In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity. Toxicological Sciences, 168(2), 474-486. [Link]

  • CymitQuimica. (n.d.). CAS 22374-89-6: alpha-methyl-benzenepropanamine.
  • CymitQuimica. (n.d.). CAS 2038-57-5: Benzenepropanamine.
  • PubChem. (n.d.). N,N-Dimethylbenzenepropanamine. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Google Patents. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
  • Erkekoglu, P., et al. (2019). Antioxidants and selenocompounds inhibit 3,5-dimethylaminophenol toxicity to human urothelial cells. Archives of Industrial Hygiene and Toxicology, 70(1), 18-29. [Link]

  • Chao, M. W., et al. (2014). Intracellular generation of ROS by 3,5-dimethylaminophenol: persistence, cellular response, and impact of molecular toxicity. Toxicological Sciences, 141(1), 243-252. [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

Method

Application Notes &amp; Protocols for the Neuropharmacological Investigation of 3,5-Dimethyl-benzenepropanamine

Abstract The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and a compelling opportunity for neuropharmacological research.[1][2][3][4] 3,5-Dimethyl-benzenepropanamine,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and a compelling opportunity for neuropharmacological research.[1][2][3][4] 3,5-Dimethyl-benzenepropanamine, a substituted phenethylamine, represents a structurally novel compound with an uncharacterized neuropharmacological profile. This document provides a comprehensive investigational framework for researchers, scientists, and drug development professionals to elucidate its mechanism of action and potential physiological effects. We present a multi-tiered approach, beginning with in vitro target identification and culminating in in vivo behavioral characterization. The protocols herein are designed to be self-validating and are grounded in established pharmacological principles, providing a robust pathway to profile compounds of this class.

Introduction and Rationale

3,5-Dimethyl-benzenepropanamine belongs to the broad chemical class of phenethylamines, which includes a wide range of endogenous neurotransmitters (e.g., dopamine), prescription medications (e.g., amphetamine), and drugs of abuse. Its core structure suggests a high probability of interaction with monoaminergic systems—specifically the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are the primary targets for most psychostimulants.[5][6]

The objective of this guide is to provide a logical, efficient, and rigorous workflow to determine the neuropharmacology of this and other novel phenethylamines. The causality behind this experimental design is to first identify the molecular targets and the nature of the interaction (in vitro) and then to understand how these molecular events translate into complex behavioral outcomes (in vivo).

Hypothesized Molecular Targets

Based on its phenethylamine scaffold, the primary hypothesis is that 3,5-Dimethyl-benzenepropanamine interacts with presynaptic monoamine transporters. The nature of this interaction (inhibitor vs. substrate/releaser) is a critical determinant of its pharmacological profile. A secondary hypothesis involves direct binding to G-protein coupled receptors, such as serotonin or dopamine receptor subtypes.

Hypothesized_Targets cluster_presynaptic Presynaptic Terminal cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Compound 3,5-Dimethyl- benzenepropanamine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits or Reverses? NET Norepinephrine Transporter (NET) Compound->NET Inhibits or Reverses? SERT Serotonin Transporter (SERT) Compound->SERT Inhibits or Reverses? DA_cleft Dopamine DAT->DA_cleft Reuptake VMAT2 VMAT2 D2R D2 Receptor DA_cleft->D2R Binding

Caption: Hypothesized interactions with monoamine transporters.

In Vitro Pharmacological Profiling

The initial phase of investigation focuses on identifying the molecular targets of 3,5-Dimethyl-benzenepropanamine and quantifying its affinity and functional activity at these sites.

Radioligand Binding Assays: Determining Target Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor or transporter.[7][8] These assays utilize a radiolabeled ligand with known high affinity for the target. The test compound's ability to displace the radioligand is measured, from which its inhibitory constant (Kᵢ) is derived. A lower Kᵢ value indicates higher binding affinity.

This protocol is designed to determine the affinity (Kᵢ) of 3,5-Dimethyl-benzenepropanamine for DAT, NET, and SERT.

A. Materials

  • Membrane Preparations: Commercially available cell membranes expressing human recombinant DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific Competitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

  • Consumables: 96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

B. Experimental Workflow

Binding_Workflow start Start prep Prepare Reagents: 1. Dilute Compound (10 concentrations) 2. Dilute Radioligand 3. Thaw & Dilute Membranes start->prep plate Plate Assay Components (250 µL final) - Total Binding: Membranes + Radioligand + Buffer - Non-Specific: Membranes + Radioligand + Competitor - Test Compound: Membranes + Radioligand + Test Cmpd prep->plate incubate Incubate Plate (e.g., 60 min at 30°C) plate->incubate filter Rapid Filtration (Vacuum harvest onto GF/C filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash dry_count Dry Filters & Add Scintillant Quantify Radioactivity wash->dry_count analyze Data Analysis - Calculate Specific Binding - Non-linear regression to find IC₅₀ - Cheng-Prusoff to calculate Kᵢ dry_count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

C. Step-by-Step Procedure

  • Preparation: Prepare serial dilutions of 3,5-Dimethyl-benzenepropanamine (e.g., from 1 nM to 100 µM).

  • Plating: In a 96-well plate, add reagents to a final volume of 250 µL per well.[9][10]

    • Total Binding Wells: 150 µL membranes, 50 µL buffer, 50 µL radioligand.

    • Non-Specific Binding (NSB) Wells: 150 µL membranes, 50 µL non-specific competitor (at a concentration >100x Kᵢ), 50 µL radioligand.

    • Test Compound Wells: 150 µL membranes, 50 µL of each dilution of 3,5-Dimethyl-benzenepropanamine, 50 µL radioligand.

  • Incubation: Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).[9]

  • Filtration: Terminate the assay by rapid vacuum filtration onto pre-soaked glass fiber filters.[10]

  • Washing: Wash filters three times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[9]

D. Expected Data Output

TargetRadioligandKᵢ of 3,5-Dimethyl-benzenepropanamine (nM)
hDAT[³H]WIN 35,428Experimental Value
hNET[³H]NisoxetineExperimental Value
hSERT[³H]CitalopramExperimental Value
Monoamine Transporter Uptake Assays: Determining Functional Activity

Finding that a compound binds to a transporter does not reveal its function. It could be an inhibitor (blocker) like cocaine, or a substrate (releaser) like amphetamine. This distinction is critical. Uptake inhibition assays measure a compound's ability to block the uptake of a radiolabeled substrate, yielding an IC₅₀ value. Release assays measure the ability to evoke efflux of a pre-loaded radiolabeled substrate, yielding an EC₅₀ value.

This protocol determines if 3,5-Dimethyl-benzenepropanamine can block dopamine uptake via DAT.

A. Materials

  • Cells: HEK293 cells stably expressing human DAT (hDAT).

  • Substrate: [³H]Dopamine.

  • Assay Buffer: Krebs-Henseleit buffer (KHB).

  • Inhibitor Control: GBR 12909 or cocaine (for defining non-specific uptake).

  • Instrumentation: Fluorescence plate reader or liquid scintillation counter.

B. Step-by-Step Procedure

  • Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate and grow to ~80% confluency.[11]

  • Pre-incubation: Wash cells once with room temperature KHB. Add 50 µL of KHB containing various concentrations of 3,5-Dimethyl-benzenepropanamine (or vehicle/inhibitor control) to the wells. Incubate for 5-10 minutes.[12]

  • Initiate Uptake: Add 50 µL of KHB containing [³H]Dopamine (final concentration ~200 nM).[12]

  • Incubation: Incubate at room temperature for a short, defined period (e.g., 1-3 minutes) to measure the initial rate of uptake.[12]

  • Termination: Rapidly remove the uptake buffer and wash the cells multiple times with ice-cold KHB to stop the reaction.[12]

  • Lysis & Counting: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials for counting.[12]

  • Data Analysis:

    • Determine specific uptake by subtracting counts from the inhibitor control wells.

    • Plot percent inhibition of specific uptake versus the log concentration of 3,5-Dimethyl-benzenepropanamine.

    • Use non-linear regression to calculate the IC₅₀ value.

C. Expected Data Output

TransporterFunctionPotency (IC₅₀ or EC₅₀, nM)
hDATUptake InhibitionExperimental Value
hNETUptake InhibitionExperimental Value
hSERTUptake InhibitionExperimental Value
hDATSubstrate ReleaseExperimental Value

Note: Similar protocols can be used for NET (with [³H]Norepinephrine) and SERT (with [³H]5-HT).

In Vivo Behavioral Characterization

In vivo studies are essential to understand how the compound's molecular actions translate into physiological and behavioral effects in a whole organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Locomotor Activity Assay: Assessing Stimulant/Depressant Effects

This is a fundamental assay to measure general spontaneous activity and is highly sensitive to the effects of psychostimulant or depressant drugs.[13][14]

A. Apparatus

  • Open field arenas (e.g., 40x40 cm clear acrylic boxes).[14]

  • Automated activity monitoring system with infrared beams to detect movement.[13][14]

  • Testing room with controlled lighting and low noise.

B. Step-by-Step Procedure

  • Acclimation: Bring rodents (mice or rats) to the testing room at least 30-60 minutes before the experiment to acclimate.[13]

  • Administration: Administer 3,5-Dimethyl-benzenepropanamine via a chosen route (e.g., intraperitoneal, IP) at several doses. A vehicle control group is mandatory.

  • Testing: Immediately after administration, place each animal individually into the center of an open field arena.[14]

  • Data Collection: Record activity automatically for a set duration (e.g., 30-60 minutes). Key parameters include:

    • Total Distance Traveled: A measure of overall locomotion.[15]

    • Rearing: Vertical movements, an indicator of exploratory behavior.

    • Time in Center vs. Periphery: Can indicate anxiety-like behavior (thigmotaxis).[15]

  • Cleaning: Thoroughly clean the arenas between each animal to remove olfactory cues.[13]

  • Data Analysis: Compare the dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).[16]

Drug Discrimination Assay: Assessing Subjective Effects

The drug discrimination (DD) paradigm is a powerful tool to determine if a novel compound produces subjective effects similar to known drugs of abuse.[17][18] Animals are trained to press one lever after receiving a known drug (e.g., d-amphetamine) and a different lever after receiving vehicle to obtain a reward.

A. Apparatus

  • Standard operant conditioning chambers equipped with two levers and a food reward dispenser.[19]

B. Step-by-Step Procedure

  • Training Phase:

    • Train rats to press a lever for food reinforcement.

    • Begin discrimination training. On alternating days, administer either the training drug (e.g., 1 mg/kg d-amphetamine, IP) or vehicle.[17]

    • Reinforce responses on one lever (the "drug-appropriate" lever) only after drug administration, and on the other lever (the "vehicle-appropriate" lever) only after vehicle administration.

    • Continue training until animals reliably select the correct lever (e.g., ≥80% accuracy).[17]

  • Testing Phase (Generalization):

    • Once trained, intersperse test sessions between training sessions.

    • On a test day, administer a novel dose of the training drug or a dose of 3,5-Dimethyl-benzenepropanamine.

    • During the test session, responses on either lever are reinforced to prevent bias.[18]

    • Record the percentage of responses made on the drug-appropriate lever.

  • Data Analysis:

    • A test compound is said to "fully generalize" if it produces >80% drug-appropriate responding, indicating similar subjective effects to the training drug.

    • Plot the percentage of drug-appropriate responding against the dose of the test compound to generate a generalization curve.

Data Synthesis and Pharmacological Classification

The final step is to integrate the in vitro and in vivo data to construct a comprehensive neuropharmacological profile. The relationship between these findings provides a powerful, evidence-based classification of the compound's mechanism and likely effects.

Caption: Decision tree for classifying a novel phenethylamine.

Conclusion

This document outlines a systematic approach for the neuropharmacological investigation of 3,5-Dimethyl-benzenepropanamine. By sequentially determining its molecular targets, functional activity, and behavioral effects, researchers can build a comprehensive profile that is crucial for understanding its potential as either a therapeutic agent or a substance of abuse. This framework prioritizes scientific rigor and logical progression, ensuring that the generated data is both reliable and interpretable within the broader context of neuropharmacology.

References

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  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
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  • Wesołowska, A., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. International Journal of Molecular Sciences, 24(9), 8279. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-Dimethyl-benzenepropanamine Synthesis &amp; Yield Optimization

Welcome to the Synthesis Support Portal for 3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9). Designed for synthetic chemists and drug development professionals, this guide provides field-proven troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Portal for 3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9). Designed for synthetic chemists and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve common bottlenecks and maximize your isolated yields.

Mechanistic Pathways & Workflow

Before troubleshooting, it is critical to identify the structural logic of your chosen synthetic route. The synthesis of arylpropanamines typically relies on two highly scalable pathways: the Nitrile Route (Pathway A) and the Amide Route (Pathway B) .

SynthesisRoutes StartA 3,5-Dimethylbenzaldehyde HWE HWE Olefination (Diethyl cyanomethylphosphonate) StartA->HWE Nitrile 3-(3,5-Dimethylphenyl)acrylonitrile HWE->Nitrile RedA Catalytic Hydrogenation (H2, Raney Ni / NH3) Nitrile->RedA Pathway A Product 3,5-Dimethyl-benzenepropanamine (Target Compound) RedA->Product StartB 3,5-Dimethylcinnamic Acid Amidation 1. H2/Pd-C 2. SOCl2, then NH3 StartB->Amidation Amide 3-(3,5-Dimethylphenyl)propanamide Amidation->Amide RedB LiAlH4 Reduction (Fieser Workup) Amide->RedB Pathway B RedB->Product

Fig 1: Dual synthetic pathways for 3,5-Dimethyl-benzenepropanamine via Nitrile and Amide routes.

Troubleshooting Guides & FAQs

Q1: During the catalytic hydrogenation of 3-(3,5-dimethylphenyl)acrylonitrile (Pathway A), my GC-MS shows a high percentage of secondary and tertiary amine byproducts. How can I improve the primary amine yield?

Root Cause Analysis: The reduction of nitriles to primary amines proceeds via a highly reactive imine intermediate. Before this imine can be fully reduced to the primary amine, it is susceptible to nucleophilic attack by the already-formed primary amine in the reaction mixture. This condensation eliminates ammonia and forms a secondary imine, which is subsequently reduced to an unwanted secondary amine[1]. Self-Validating Solution: To suppress this side reaction, conduct the hydrogenation in the presence of excess anhydrous ammonia (e.g., methanolic NH 3​ ). The high concentration of ammonia shifts the equilibrium away from secondary imine formation, trapping the intermediate and forcing the reaction toward the desired primary amine[1].

Q2: I am using Pathway B (Amide Reduction). The TLC shows complete consumption of the 3-(3,5-dimethylphenyl)propanamide, but my isolated yield of the primary amine is below 30% after extraction. Where is my product?

Root Cause Analysis: The issue is almost certainly in your workup, not the reaction itself. Lithium Aluminum Hydride (LiAlH 4​ ) reduction of amides forms a tetrahedral intermediate where the oxygen coordinates tightly with aluminum[2]. Upon standard aqueous quenching, these aluminum salts form a thick, gelatinous emulsion that physically traps the highly polar amine product, making liquid-liquid extraction nearly impossible[3]. Self-Validating Solution: Implement the Fieser Workup . This specific stoichiometric addition of water and sodium hydroxide forces the aluminum salts to precipitate as a dense, granular white powder (hydrated alumina)[3]. By filtering this powder through Celite, your product remains freely dissolved in the ethereal filtrate, instantly boosting isolated yields to >85%.

Q3: In Pathway A, the Horner-Wadsworth-Emmons (HWE) olefination using diethyl cyanomethylphosphonate yields a mixture of E and Z isomers. Do I need to separate them before reduction?

Root Cause Analysis: The HWE reaction typically favors the (E)-alkene due to thermodynamic stability during the collapse of the oxaphosphetane intermediate. However, diethyl cyanomethylphosphonate can yield up to 20-30% of the (Z)-isomer depending on the base and temperature used[4]. Self-Validating Solution: No separation is required. Because the subsequent step is a global reduction of both the alkene and the nitrile to a fully saturated alkane chain (propanamine), the stereochemistry of the double bond is irrelevant to the final product. To maximize the intermediate yield, use a strong base like NaH or KHMDS at 0 °C to ensure complete deprotonation of the phosphonate before adding 3,5-Dimethylbenzaldehyde.

Quantitative Data: Yield Optimization Matrix

The table below summarizes the expected yields and primary failure points based on the reduction methodology chosen.

Synthesis RouteReduction ReagentAdditive / WorkupAverage Yield (%)Primary Impurity / Issue
Nitrile (Pathway A) H 2​ , Pd/CNone45 - 55%Secondary Amine Dimerization
Nitrile (Pathway A) H 2​ , Raney NiMethanolic NH 3​ 88 - 92%Trace Unreacted Alkene
Amide (Pathway B) LiAlH 4​ (THF)Standard Aqueous25 - 35%Severe Emulsion Loss
Amide (Pathway B) LiAlH 4​ (THF)Fieser Workup 85 - 90% Trace Amide
Amide (Pathway B) BH 3​ -THFAcidic Methanolysis80 - 85%Stable Borane Adducts

Validated Experimental Protocols

Protocol: High-Yield Synthesis of 3,5-Dimethyl-benzenepropanamine via Amide Reduction

Objective: Reduce 3-(3,5-dimethylphenyl)propanamide to the target primary amine using LiAlH 4​ with a Fieser workup to prevent product trapping[3].

Materials Required:

  • 3-(3,5-dimethylphenyl)propanamide (10.0 g, 56.4 mmol)

  • Lithium Aluminum Hydride (LiAlH 4​ ) (4.3 g, 113 mmol, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • 15% Aqueous NaOH solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. Ensure strict anhydrous conditions.

  • Suspension: Suspend the LiAlH 4​ (4.3 g) in 50 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve the amide (10.0 g) in 100 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 to 45 minutes to control the exothermic release of hydrogen gas.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours. Monitor reaction completion via TLC (ninhydrin stain).

  • Quenching (Fieser Workup)[3]: Cool the reaction strictly back to 0 °C. Vigorously stir and carefully add the following sequentially to precipitate the aluminum salts:

    • 4.3 mL of distilled H 2​ O (Add dropwise; caution: extreme gas evolution).

    • 4.3 mL of 15% aqueous NaOH.

    • 12.9 mL of distilled H 2​ O.

  • Isolation: Remove the ice bath and stir the mixture at room temperature for 30 minutes. The aluminum salts will transition from a sticky gel into a stark white, granular precipitate.

  • Filtration: Add 5 g of anhydrous MgSO 4​ to absorb excess water. Filter the entire mixture through a medium-porosity glass frit packed with a 1-inch layer of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to extract any remaining product.

  • Concentration: Concentrate the combined organic filtrate under reduced pressure to yield 3,5-Dimethyl-benzenepropanamine as a pale yellow oil (Expected yield: >85%).

Sources

Optimization

Technical Support Center: 1H NMR Troubleshooting for 3,5-Dimethyl-benzenepropanamine

Welcome to the analytical support center for 3,5-Dimethyl-benzenepropanamine (also known as 3-(3,5-dimethylphenyl)propan-1-amine). This guide is designed for researchers and drug development professionals encountering un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for 3,5-Dimethyl-benzenepropanamine (also known as 3-(3,5-dimethylphenyl)propan-1-amine). This guide is designed for researchers and drug development professionals encountering unexpected peak splitting, signal broadening, or resolution issues during 1H NMR characterization.

Rather than simply providing a list of fixes, this guide explains the fundamental quantum mechanical and kinetic causes behind these spectral anomalies, ensuring you can confidently validate your compound's structure.

Expected Quantitative 1H NMR Profile

Before troubleshooting, verify your spectrum against the theoretical first-order parameters. The data below assumes a highly pure free-base sample in standard CDCl₃ at 298 K.

Proton EnvironmentPositionExpected Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)
Aromatic (H2, H6) ortho to alkyl~6.80Broad Singlet / Doublet2H~1.5 Hz (meta-coupling)
Aromatic (H4) para to alkyl~6.85Broad Singlet / Triplet1H~1.5 Hz (meta-coupling)
Ar-CH₃ meta to alkyl~2.30Singlet6H-
-CH₂-NH₂ (α) C1 of chain~2.70Triplet2H~7.0 Hz
Ar-CH₂ (γ) C3 of chain~2.60Triplet2H~7.5 Hz
-CH₂- (β) C2 of chain~1.75Pentet2H~7.0 - 7.5 Hz
-NH₂ Amine~1.20 - 1.50Broad Singlet2H- (Exchangeable)
Troubleshooting Guides & FAQs

Q: The α-CH₂ peak (adjacent to the amine) appears as a complex multiplet rather than a clean triplet. Is my sample degrading? A: Not necessarily; this is typically a kinetic issue related to proton exchange rates. In ideal solution conditions, primary amine protons undergo rapid intermolecular exchange. Because these protons are highly labile, their spin states average to zero on the NMR timescale, preventing them from participating in spin-spin splitting with adjacent aliphatic protons[1]. Causality: If your CDCl₃ is exceptionally dry, or if your sample contains trace acidic impurities that protonate the amine to an ammonium salt (-NH₃⁺), the proton exchange rate slows down significantly. This slow exchange preserves the ³J coupling between the nitrogen-bound protons and the α-CH₂ protons, splitting the expected α-CH₂ triplet into a complex multiplet (often a pseudo-quartet). Solution: See Protocol 1 to force rapid exchange and decouple the system.

Q: The amine (-NH₂) signal is extremely broad, almost blending into the baseline. Why does this happen? A: This line broadening is a classic manifestation of quadrupolar relaxation. The ¹⁴N nucleus has a spin quantum number of I = 1, which gives it an electric quadrupole moment. In the asymmetric electronic environment of a primary aliphatic amine, this quadrupole moment interacts with local electric field gradients, leading to an intermediate rate of spin-lattice relaxation (T₁). This partially coalesces the coupling between the ¹⁴N nucleus and the attached protons, resulting in a broad, poorly defined signal[2].

Q: The aromatic protons (H2, H4, H6) appear as a distorted "roofed" multiplet instead of distinct meta-coupled signals. How do I resolve them? A: 3,5-Dimethyl-benzenepropanamine has two equivalent ortho-protons (H2, H6) and one para-proton (H4). Because their chemical environments are highly similar, their chemical shift difference (Δν) is very small. Causality: When Δν approaches the magnitude of their meta-coupling constant (J ≈ 1.5 Hz), the system deviates from first-order kinetics. This induces second-order effects where the inner peaks of the multiplets lean toward each other and intensify, while the outer peaks diminish—a phenomenon known as "roofing"[3]. Solution: To resolve this, you must alter the magnetic environment of the solvent. See Protocol 2 for Aromatic Solvent Induced Shift (ASIS), which differentially shields the protons to increase Δν[2].

Experimental Protocols
Protocol 1: D₂O Exchange for Amine Verification and Decoupling

Because -NH₂ protons are labile, they readily exchange with deuterium when exposed to heavy water, which eliminates their 1H NMR signal and removes any associated coupling to the alkyl chain[4].

  • Baseline Acquisition: Acquire your standard 1H NMR spectrum in CDCl₃.

  • Addition: Add 1 to 2 drops of D₂O directly into the NMR tube.

  • Agitation: Cap the tube tightly and shake vigorously for 15–30 seconds to ensure thorough biphasic mixing.

  • Separation: Allow the phases to separate. If an emulsion forms, centrifuge the tube briefly at low speed.

  • Re-acquisition: Re-acquire the 1H NMR spectrum.

  • Self-Validation: The broad -NH₂ peak (1.20–1.50 ppm) will vanish, replaced by a sharp HOD peak at ~4.7 ppm. Consequently, the α-CH₂ signal will sharpen into a pristine, first-order triplet, confirming the structural assignment.

Protocol 2: Aromatic Solvent Induced Shift (ASIS) for Aromatic Resolution

Switching from a halogenated solvent to an aromatic solvent changes the solvation shell, exploiting the anisotropic magnetic field of the solvent to separate overlapping peaks.

  • Solvent Removal: Evaporate the CDCl₃ from your sample using a gentle stream of nitrogen gas.

  • Reconstitution: Re-dissolve the pure free-base sample in 0.6 mL of Benzene-d6 (C₆D₆).

  • Acquisition: Acquire the 1H NMR spectrum using standard parameters.

  • Self-Validation: Compare the aromatic region (6.5–7.0 ppm) to your original spectrum. The H2/H6 and H4 signals will exhibit distinct, separated chemical shifts, allowing you to clearly integrate the peaks and measure the ~1.5 Hz meta-coupling constants.

Diagnostic Workflow

NMR_Troubleshooting Start Unexpected Peak Splitting in 3,5-Dimethyl-benzenepropanamine Region Which region is affected? Start->Region Alkyl Aliphatic / Amine Region (1.0 - 3.0 ppm) Region->Alkyl Aromatic Aromatic Region (6.5 - 7.0 ppm) Region->Aromatic AmineIssue Is the alpha-CH2 a complex multiplet and NH2 broad? Alkyl->AmineIssue AromIssue Are meta-protons overlapping with second-order roofing? Aromatic->AromIssue Cause1 Cause: Slow proton exchange or 14N quadrupolar coupling AmineIssue->Cause1 Yes Cause2 Cause: Chemical shift equivalence (Δν ≈ J) AromIssue->Cause2 Yes Sol1 Protocol: D2O Shake or add trace K2CO3 Cause1->Sol1 Sol2 Protocol: Aromatic Solvent Induced Shift (Use C6D6) Cause2->Sol2

Diagnostic workflow for resolving 1H NMR peak splitting in 3,5-Dimethyl-benzenepropanamine.

References

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of 3,5-Dimethyl-benzenepropanamine

Welcome to the technical support center for the analysis of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into interpreting mass fragmentation patterns and troubleshooting common experimental challenges. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter.

Part 1: Foundational Concepts & Expected Fragmentation Patterns

This section covers the fundamental mass spectral characteristics of 3,5-Dimethyl-benzenepropanamine under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Q1: What is the molecular weight and expected molecular ion peak for 3,5-Dimethyl-benzenepropanamine?

The molecular formula for 3,5-Dimethyl-benzenepropanamine is C₁₁H₁₇N.

  • Average Molecular Weight: 163.26 g/mol .

  • Monoisotopic Mass: 163.1361 Da.

In a mass spectrum, you should look for the molecular ion peak corresponding to this mass.

  • Under Electron Ionization (EI) , this will be the radical cation, [M]⁺• , at m/z 163 .

  • Under Electrospray Ionization (ESI) in positive mode, this will be the protonated molecule, [M+H]⁺ , at m/z 164 .

It is crucial to use the monoisotopic mass for high-resolution mass spectrometry (HRMS) analysis to achieve accurate mass measurements[1].

Q2: What are the primary fragmentation pathways for 3,5-Dimethyl-benzenepropanamine under Electron Ionization (EI)?

Under the high-energy conditions of EI, the molecular ion is often unstable and undergoes fragmentation. The fragmentation of phenethylamine-type molecules is typically governed by the cleavage of the weakest bonds and the formation of the most stable resulting cations and radicals[2]. For 3,5-Dimethyl-benzenepropanamine, two major pathways dominate:

  • Benzylic Cleavage: The most favorable fragmentation involves the cleavage of the Cβ-Cγ bond (the C-C bond beta to the aromatic ring). This results in the loss of an ethylamine radical (•CH₂CH₂NH₂) and the formation of a highly stable 3,5-dimethylbenzyl cation. This cation can rearrange into the even more stable 3,5-dimethyltropylium ion. This fragment is expected to be the base peak in the spectrum.

  • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen atom (Cα-Cβ). This pathway results in the formation of a stable iminium ion, [CH₂=NH₂]⁺, at m/z 30 . This is a characteristic fragment for primary amines.

The relative abundance of these fragments provides a unique fingerprint for the molecule's structure.

Table 1: Expected Key Fragments in EI Mass Spectrum of 3,5-Dimethyl-benzenepropanamine

m/z (Nominal)Proposed StructureFragmentation PathwayNotes
163[C₁₁H₁₇N]⁺•Molecular IonMay be weak or absent due to instability[3].
119 [C₉H₁₁]⁺ Benzylic Cleavage Formation of the stable 3,5-dimethyltropylium ion. Often the base peak.
91[C₇H₇]⁺Tropylium ionLoss of methyl groups from the m/z 119 fragment.
44[C₂H₆N]⁺Cleavage of Cγ-Ar bondLess common, but possible.
30[CH₄N]⁺α-CleavageCharacteristic iminium ion, [CH₂=NH₂]⁺, for primary amines.

digraph "EI_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Molecular Ion (M+•)\nm/z 163"]; F119 [label="3,5-Dimethyltropylium Ion\n[C₉H₁₁]⁺\nm/z 119 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F30 [label="Iminium Ion\n[CH₄N]⁺\nm/z 30", fillcolor="#4285F4", fontcolor="#FFFFFF"];

M -> F119 [label="Benzylic Cleavage\n(-•C₂H₅N)"]; M -> F30 [label="α-Cleavage\n(-•C₉H₁₁)"]; }

Caption: Primary EI fragmentation pathways for 3,5-Dimethyl-benzenepropanamine.

Q3: How does the fragmentation pattern differ under Electrospray Ionization (ESI) conditions?

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. However, phenethylamine derivatives are well-known to be susceptible to in-source fragmentation, even under gentle ESI conditions[4][5].

The primary fragmentation pathway in ESI is:

  • Neutral Loss of Ammonia (NH₃): The protonated amine group participates in a gas-phase reaction, leading to the elimination of a neutral ammonia molecule[5]. This results in a prominent fragment ion at [M+H-17]⁺ , which corresponds to m/z 147 . For many substituted phenethylamines, this fragment is identified as a stable spiro[2.5]octadienylium ion[4][6].

The intensity of this fragment relative to the protonated molecule is highly dependent on the ESI source conditions, such as capillary voltage and source temperature[5].

ESI_Fragmentation M Analyte in Solution C₁₁H₁₇N MH Protonated Molecule [M+H]⁺ m/z 164 M->MH Protonation (ESI) Frag Spirocyclic Fragment Ion [M+H-NH₃]⁺ m/z 147 MH->Frag In-Source CID (-NH₃)

Caption: Common ESI fragmentation pathway via in-source CID.

Part 2: Troubleshooting Common Experimental Issues

This section addresses frequent problems encountered during the analysis of 3,5-Dimethyl-benzenepropanamine and provides actionable solutions.

Q4: I don't see the molecular ion peak in my EI spectrum. Is this normal?

Yes, this is a common observation. The molecular ion of many alkylbenzenes and aliphatic amines can be very unstable under 70 eV EI conditions and may fragment completely before detection[3]. The energy imparted during ionization quickly dissipates through bond cleavages, primarily the highly favorable benzylic cleavage.

Troubleshooting Steps:

  • Confirm Identity with Key Fragments: Rely on the presence and relative abundance of the expected key fragments, such as the base peak at m/z 119 and the iminium ion at m/z 30, for identification.

  • Use a Softer Ionization Technique: If observing the molecular ion is critical, consider using Chemical Ionization (CI) or a lower ionization energy in your EI source if your instrument allows. CI is much gentler and typically yields a strong [M+H]⁺ ion[2].

  • Check for Contamination: If the entire chromatogram is empty or shows only low-mass signals, it could indicate a system issue rather than a fragmentation pattern. Check for leaks, spray stability, and system pressure[7].

Q5: My ESI spectrum is dominated by the [M+H-NH₃]⁺ fragment (m/z 147) instead of the protonated molecule (m/z 164). How can I increase the abundance of the molecular ion?

This is a classic case of in-source fragmentation, which is prevalent for phenethylamines[4][6]. The energy within the ESI source is causing the protonated molecule to lose ammonia.

Troubleshooting & Optimization Protocol:

  • Reduce Capillary/Nozzle Voltage: This is the primary parameter controlling ion acceleration and energy. Gradually decrease the voltage to find a point where ionization is efficient but fragmentation is minimized[5].

  • Decrease Source/Gas Temperature: High temperatures can promote thermal degradation. Lower the desolvation gas temperature in increments while ensuring the solvent is still efficiently removed[5].

  • Optimize Nebulizer Gas Flow: Ensure the gas flow is sufficient for good nebulization but not so high that it contributes excessive energy to the ions.

  • Modify Mobile Phase: While more complex, slightly increasing the mobile phase pH (if compatible with your chromatography) can sometimes reduce the propensity for the protonated amine to fragment[5].

Troubleshooting_Workflow Start Weak or Absent [M+H]⁺ in ESI Step1 Reduce Capillary Voltage Start->Step1 Step2 Decrease Source Temperature Step1->Step2 Step3 Optimize Nebulizer Gas Step2->Step3 Check Is [M+H]⁺ Abundance Sufficient? Step3->Check End_Yes Analysis Complete Check->End_Yes Yes End_No Use Fragment for Quantitation Check->End_No No

Caption: Workflow for optimizing the [M+H]⁺ ion abundance in ESI.

Q6: How can I differentiate 3,5-Dimethyl-benzenepropanamine from its isomers using mass spectrometry?

Differentiating constitutional isomers can be challenging as they have the same molecular weight and often produce many of the same fragment ions. For example, 2,4-Dimethyl-benzenepropanamine would also yield a molecular ion at m/z 163 and a base peak at m/z 119.

Strategies for Isomer Differentiation:

  • Chromatographic Separation: The most reliable method is to separate the isomers using gas chromatography (GC) or liquid chromatography (LC) before they enter the mass spectrometer. Different substitution patterns on the aromatic ring will lead to different retention times[8][9].

  • Relative Abundance of Fragments: While major fragments may be the same, the relative intensities of minor fragments can differ based on the stability of the precursor ions and radicals. For example, steric hindrance from different methyl group positions might slightly alter the fragmentation ratios. This requires careful comparison to reference standards.

  • Tandem Mass Spectrometry (MS/MS): By isolating the common m/z 119 fragment and subjecting it to further collision-induced dissociation (CID), you may generate a secondary fragmentation pattern that is unique to the substitution pattern of the precursor.

Part 3: Advanced Protocols & Data Interpretation

Q7: Can I use tandem MS (MS/MS) to get more structural information? What would be a typical protocol?

Yes, MS/MS is an excellent tool for confirming structure and enhancing selectivity. The process involves selecting a precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it to produce a spectrum of product ions.

Experimental Protocol: LC-MS/MS for Structural Confirmation

  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of 3,5-Dimethyl-benzenepropanamine in methanol or acetonitrile.

    • Dilute to a working concentration of ~50 ng/mL using a mobile phase-like solvent (e.g., 50:50 water:methanol with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI):

    • Step 1 (Full Scan): Perform an initial full scan analysis (e.g., m/z 50-250) to confirm the retention time and presence of the [M+H]⁺ ion at m/z 164.

    • Step 2 (Product Ion Scan): Create an MS/MS method.

      • Precursor Ion: Isolate m/z 164.

      • Collision Energy (CE): Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation. The optimal energy will depend on the instrument.

      • Product Ion Scan: Scan for the resulting fragment ions. You would expect to see the prominent m/z 147 ([M+H-NH₃]⁺) and potentially other fragments derived from the alkyl chain.

Q8: When should I use the fragment ion for quantification instead of the protonated molecule?

You should use the most intense, stable, and selective ion for quantification. In many cases for phenethylamines, the in-source fragment is significantly more abundant and stable than the protonated molecule[4][10].

Consider using the m/z 147 fragment for quantification if:

  • The signal for the [M+H]⁺ ion at m/z 164 is weak or highly variable, even after source optimization.

  • The signal-to-noise ratio for the fragment ion is substantially better, leading to lower limits of detection (LOD) and quantification (LOQ)[10].

  • The fragment ion provides better selectivity in a complex matrix where the precursor m/z might have interferences.

When using this approach, you would set up a Multiple Reaction Monitoring (MRM) transition where the precursor is the in-source fragment (e.g., m/z 147) and the product is a further fragment generated in the collision cell.

References

  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Available at: [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Sekuła, K., et al. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. Available at: [Link]

  • Asakawa, D., et al. Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. Available at: [Link]

  • Digital Repository. (n.d.). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Available at: [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Available at: [Link]

  • Asakawa, D., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for H. ACS.org. Available at: [Link]

  • PubMed. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available at: [Link]

  • NIST. (n.d.). Benzenamine, 3,5-dimethyl-. NIST WebBook. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available at: [Link]

  • NIST. (n.d.). Benzenepropanamine. NIST WebBook. Available at: [Link]

  • Waters Corporation. (n.d.). Improving Sensitivity and Selectivity for Primary Aromatic Amines Analysis with the SQ Detector 2. Available at: [Link]

  • Doc Brown's. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Resolution for 3,5-Dimethyl-benzenepropanamine Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges resolving isomers of primary aromatic amines like 3,5-Dimethyl-benzenepropanamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges resolving isomers of primary aromatic amines like 3,5-Dimethyl-benzenepropanamine. This molecule presents a dual chromatographic challenge:

  • Structural Similarity: The highly lipophilic aromatic ring and subtle structural variations among its isomers (whether positional or chiral) make baseline resolution difficult on standard alkyl-chain columns.

  • The "Amine Problem": The primary amine moiety (pKa ~9.5) is highly prone to secondary ion-exchange interactions with residual silanols on the silica support, leading to severe peak tailing that masks closely eluting isomers.

This guide provides self-validating protocols, mechanistic troubleshooting steps, and data-driven insights to help you achieve baseline resolution ( Rs​≥1.5 ) for both positional and chiral isomers.

Part 1: Diagnostic Workflows & Mechanistic Pathways

To begin troubleshooting, you must first identify the nature of your isomers and understand the chemical interactions occurring within your column.

HPLC_Workflow Start Analyze Isomer Type Positional Positional Isomers (e.g., 3,4- vs 3,5-dimethyl) Start->Positional Chiral Chiral Enantiomers (e.g., α-methyl derivatives) Start->Chiral Col_Achiral Select Phenyl-Hexyl or PFP Column (Exploit π-π interactions) Positional->Col_Achiral Col_Chiral Select Polysaccharide or Crown Ether CSP Chiral->Col_Chiral Tailing Assess Peak Tailing (Primary Amine Effect) Col_Achiral->Tailing Col_Chiral->Tailing Fix_Tailing Adjust pH to < 3.0 OR use TEA modifier Tailing->Fix_Tailing If As > 1.5 Success Baseline Resolution (Rs > 1.5) Tailing->Success If As <= 1.5 Fix_Tailing->Success

Decision matrix for resolving positional vs. chiral isomers of primary amines.

Silanol_Mechanism Amine 3,5-Dimethyl- benzenepropanamine (pKa ~9.5) Interaction Strong Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanols (SiO-) on Silica Support Silanol->Interaction Result_Bad Peak Tailing & Loss of Resolution Interaction->Result_Bad Solution Low pH Mobile Phase (Neutralize Silanols) Solution->Silanol Inhibits Result_Good Sharp Peaks & Improved Rs Solution->Result_Good

Silanol-amine interaction mechanism and pH-mediated resolution strategy.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using a standard C18 column to separate positional isomers (e.g., 3,4-dimethyl vs. 3,5-dimethyl-benzenepropanamine), but they co-elute as a single broad peak. Why? A1: Causality: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of dimethyl-benzenepropanamine have nearly identical hydrophobicities, meaning a C18 column lacks the selectivity ( α ) to differentiate them[1]. Furthermore, the broadness of the peak is likely due to the primary amine interacting with free silanols, which causes tailing that swallows any slight separation that might exist[2]. Solution: Switch to a stationary phase that offers orthogonal retention mechanisms, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column[3].

Q2: How does a PFP column improve the resolution of these positional isomers? A2: Causality: A PFP column introduces multiple interaction mechanisms beyond simple hydrophobicity. The highly electronegative fluorine atoms create a strong dipole, allowing for dipole-dipole interactions and hydrogen bonding. More importantly, the rigid fluorinated ring provides exceptional shape selectivity (steric recognition) and π−π interactions[1]. Since the position of the methyl groups on the benzene ring alters the molecule's electron density and 3D steric profile, the PFP phase can easily discriminate between 3,4-dimethyl and 3,5-dimethyl configurations.

Q3: My 3,5-Dimethyl-benzenepropanamine sample contains chiral enantiomers. What is the most authoritative approach for chiral resolution? A3: Causality: Enantiomers cannot be separated in an achiral environment because their physical and chemical properties are identical. You must introduce a chiral selector to form transient diastereomeric complexes with the analytes. Solution: For primary amines, Crown Ether-based Chiral Stationary Phases (CSPs), such as those utilizing 18-crown-6 tetracarboxylic acid (e.g., ChiroSil RCA(+)), are the gold standard[4][5]. The crown ether forms a highly specific host-guest inclusion complex with the primary ammonium ion ( −NH3+​ ). Alternatively, polysaccharide-based CSPs (like Amylose tris(3,5-dimethylphenylcarbamate)) also demonstrate excellent enantioselectivity for chiral amines.

Q4: Even with the right column, I am experiencing severe peak tailing. How do I fix the "amine problem"? A4: Causality: At a neutral pH, the primary amine is protonated (positively charged), while residual silanols on the silica surface are ionized (negatively charged, SiO− ). This creates a strong secondary ion-exchange interaction that delays the elution of a fraction of the analyte molecules, causing a "tail"[2]. Solution: You must manipulate the mobile phase pH.

  • Approach A (Low pH): Drop the mobile phase pH to ~2.5 using trifluoroacetic acid (TFA) or phosphoric acid. This fully protonates the amine but, crucially, neutralizes the surface silanols ( SiOH ), shutting down the ion-exchange pathway[6].

  • Approach B (Amine Modifier): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, aggressively binding to the active silanols and blocking the benzenepropanamine from interacting with them[2].

Q5: How does column temperature affect the resolution of these isomers? A5: Causality: Temperature impacts both the efficiency ( N ) and selectivity ( α ) of the separation. While higher temperatures generally reduce mobile phase viscosity (improving mass transfer and sharpening peaks), they can actually decrease the resolution of closely related isomers by reducing the retention factor ( k′ ) and minimizing the subtle enthalpic differences in stationary phase binding[7]. For chiral primary amines on crown ether columns, unusual entropically controlled enantioselectivity has been observed where resolution actually improves at higher temperatures[4]. However, for standard positional isomers, lowering the temperature (e.g., to 20°C) often enhances shape selectivity and π−π interactions.

Part 3: Quantitative Data & Parameter Summaries

Table 1: Stationary Phase Selection Matrix
Isomer TypeRecommended Column ChemistryPrimary Retention MechanismKey Advantage
Positional (Achiral) Pentafluorophenyl (PFP) π−π , Dipole-dipole, StericHigh shape selectivity for aromatic ring substituents.
Positional (Achiral) Phenyl-Hexyl π−π , DispersiveExcellent for resolving closely related aromatic isomers.
Enantiomeric (Chiral) Crown Ether (18-Crown-6)Host-Guest Inclusion ComplexSpecifically targets primary amines ( −NH3+​ ).
Enantiomeric (Chiral) Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, Steric fitBroad chiral selectivity for derivatized amines.
Table 2: Mobile Phase Optimization Parameters for Primary Amines
ParameterOptimal Range/ChoiceMechanistic Rationale
pH 2.5 – 3.0Protonates amine (ensuring consistent charge state) while neutralizing surface silanols to prevent tailing.
Organic Modifier Methanol (over Acetonitrile)Methanol acts as a protic solvent, participating in hydrogen bonding which can enhance π−π selectivity.
Buffer Ammonium Formate / PhosphateProvides high buffering capacity at low pH to maintain ionization stability.
Amine Additive 0.1% Triethylamine (TEA)Competitively binds to active silanols, masking them from the target analyte.

Part 4: Validated Experimental Protocols

Protocol 1: RP-HPLC Method for Positional Isomers (Achiral)

This protocol is designed as a self-validating system to ensure baseline separation of closely eluting positional isomers.

  • System Preparation: Flush the HPLC system with 50:50 Water:Methanol to remove any previous buffer salts. Ensure the UV detector is set to the optimal absorption wavelength for the aromatic ring (typically 210-220 nm or 254 nm).

  • Column Installation: Install a high-efficiency PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[7].

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.5).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Methanol.

  • Gradient Elution Program: Start at 5% B and hold for 2 minutes. Ramp to 60% B over 20 minutes. This shallow gradient maximizes the time analytes spend interacting with the fluorinated stationary phase, enhancing shape selectivity[1].

  • Temperature & Flow Rate: Set the column oven to 25°C to maximize enthalpic interactions. Set flow rate to 1.0 mL/min[7].

  • Validation Step: Inject a system suitability standard containing known isomers. Calculate resolution using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . Proceed with sample analysis only if Rs​≥1.5 and the asymmetry factor ( As​ ) is ≤1.2 .

Protocol 2: Chiral Screening Protocol for Enantiomers

Use this protocol if your benzenepropanamine derivative contains a chiral center.

  • Column Selection: Install a Crown Ether column (e.g., ChiroSil RCA(+)) specifically designed for primary amino compounds[4][5].

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of 80% Methanol and 20% Water containing 0.1% Perchloric acid ( HClO4​ )[4].

  • Flow & Temperature: Set flow rate to 0.8 mL/min. Set column temperature to 20°C. (Note: If initial resolution is poor, incrementally increase temperature to 40°C to test for entropically controlled enantioselectivity)[4].

  • Validation Step: Inject the racemic mixture. Evaluate the separation factor ( α ) and resolution ( Rs​ ). Adjust the volume fraction of the organic modifier to fine-tune retention time ( k′ ).

References

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. mtc-usa.com.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.[Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.[Link]

  • HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.[Link]

  • Chiral HPLC and SFC Columns. Columnex LLC.[Link]

  • A simple and specific HPLC method for the determination of atomoxetine in pharmaceuticals and human plasma. ResearchGate.[Link]

Sources

Troubleshooting

3,5-Dimethyl-benzenepropanamine stability and degradation issues

Introduction Welcome to the technical support center for 3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9). This guide is designed for researchers, scientists, and drug development professionals to address common questio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9). This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of this compound.

It is important to note that while specific, in-depth stability data for 3,5-Dimethyl-benzenepropanamine is not extensively published, its core structure is a substituted phenylethylamine. Therefore, this guide synthesizes established principles from the broader phenylethylamine class to provide robust, scientifically-grounded recommendations. The chemical behavior of the amine functional group and the substituted benzene ring are the primary drivers of its stability profile. This document will equip you with the knowledge to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 3,5-Dimethyl-benzenepropanamine.

Q1: What are the primary chemical stability concerns for 3,5-Dimethyl-benzenepropanamine?

A1: The primary stability concerns are rooted in the reactivity of the terminal primary amine and the substituted aromatic ring. These include:

  • Oxidation: The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of N-oxides, hydroxylamines, or other colored degradation products.[1][2] Functional groups like amines are known to be particularly susceptible to oxidative stress.[3]

  • Reaction with Carbon Dioxide: As a basic amine, it can readily react with atmospheric carbon dioxide (CO₂) to form an insoluble carbonate salt. This is often observed as a white precipitate forming in a previously clear liquid or solid.[1][4]

  • Photodegradation: Compounds with aromatic rings can be sensitive to light, particularly UV light. Exposure can lead to the formation of radical species and subsequent degradation. Protecting the compound from light is crucial.

  • pH Sensitivity: In aqueous solutions, the stability can be pH-dependent. The amine group is protonated at acidic pH, forming a more stable salt. In basic conditions, the free amine is more prevalent and potentially more reactive.

Q2: What are the visible signs of degradation I should watch for?

A2: While analytical confirmation is always necessary, visual inspection can provide early warnings of potential degradation. Key signs include:

  • Color Change: A pure phenylethylamine analog should be a colorless to pale yellow liquid or solid. The development of a darker yellow or brown coloration is a classic indicator of oxidation.[1]

  • Precipitate Formation: The appearance of a solid in a previously clear liquid or solution often indicates the formation of an insoluble degradation product or the carbonate salt from exposure to air.[1]

  • Odor Change: Phenylethylamines typically have a characteristic fishy odor.[1][5] A significant or unusual change in this odor could suggest chemical transformation.

Q3: What are the recommended long-term storage conditions for neat (solid or liquid) 3,5-Dimethyl-benzenepropanamine?

A3: To ensure the long-term integrity of the neat compound, the following conditions are strongly recommended, based on best practices for phenylethylamines:

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezing)Slows down all chemical degradation pathways significantly.[1]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.[1]
Light Protect from light (Amber vial/Store in dark)Minimizes the risk of photolytic degradation.[1]
Container Tightly sealed glass vial with PTFE-lined capPrevents exposure to moisture and air.[1][6]

Q4: How should I prepare and store solutions of 3,5-Dimethyl-benzenepropanamine for my experiments?

A4: Proper solution handling is critical for reproducible results.

  • Solvent Choice: Use high-purity, HPLC-grade solvents to avoid introducing reactive impurities.

  • pH Consideration: If compatible with your experimental design, preparing the solution in a slightly acidic buffer can enhance stability by forming the protonated amine salt.

  • Aliquotting: Prepare single-use aliquots from a freshly made stock solution. This practice is crucial as it avoids repeated freeze-thaw cycles and minimizes the exposure of the entire stock to air and potential contamination each time it is used.[1]

  • Storage: Store solution aliquots at ≤ -20°C in the dark. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water into the solution.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues that may be related to the stability of 3,5-Dimethyl-benzenepropanamine.

Problem: I am observing inconsistent or non-reproducible results in my biological/chemical assay.

This is a frequent issue when a compound's stability is compromised. The presence of unknown quantities of degradants can interfere with your assay, or the concentration of the active parent compound may be lower than expected.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, Solid/Solution) Thermal->Analysis Photo Photolytic (UV/Vis Light Exposure) Photo->Analysis Stock Prepare Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Unstressed Control (Stored at -20°C) Stock->Control Control->Analysis Compare Compare Chromatograms: - Identify Degradants - Assess Peak Purity - Establish Degradation Pathway Analysis->Compare

Sources

Optimization

Technical Support Center: Optimizing 3,5-Dimethyl-benzenepropanamine Synthesis

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethyl-benzenepropanamine (also known as 3-(3,5-dimethylphenyl)propan-1-amine). As a Senior Application Scientist, I have designed this guide to help res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethyl-benzenepropanamine (also known as 3-(3,5-dimethylphenyl)propan-1-amine). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls and optimization bottlenecks of this specific synthetic route.

The most scalable and economically viable route to this target molecule involves a two-step process: a Knoevenagel condensation of 3,5-dimethylbenzaldehyde with cyanoacetic acid (yielding an unsaturated nitrile intermediate), followed by a global catalytic hydrogenation to reduce both the alkene and the nitrile to the target primary amine.

Synthesis Workflow & Mechanistic Pathway

SynthesisPathway SM 3,5-Dimethylbenzaldehyde + Cyanoacetic Acid Knoevenagel Knoevenagel Condensation (Piperidine/AcOH, Toluene) SM->Knoevenagel Intermediate 3-(3,5-Dimethylphenyl)acrylonitrile (Isolated Intermediate) Knoevenagel->Intermediate -H2O, -CO2 (Dean-Stark) Reduction Catalytic Hydrogenation (Raney Ni, H2, NH3) Intermediate->Reduction Imine Reactive Imine Intermediate Reduction->Imine +H2 Product 3,5-Dimethyl-benzenepropanamine (Target Primary Amine) Imine->Product +H2 SideProduct Secondary Amine Dimer (Suppressed by NH3) Imine->SideProduct Nucleophilic Attack by Primary Amine

Reaction pathway for 3,5-dimethyl-benzenepropanamine highlighting intermediates and side reactions.

Troubleshooting & FAQs: Overcoming Bottlenecks

Q1: Why am I observing significant amounts of secondary and tertiary amine byproducts during the nitrile reduction step?

Causality & Solution: During catalytic hydrogenation, the nitrile group is initially reduced to a highly electrophilic imine intermediate. Because primary amines are excellent nucleophiles, the newly formed 3,5-dimethyl-benzenepropanamine can attack the unreduced imine, eliminating ammonia and forming an undesired secondary amine dimer[1]. To prevent this: Conduct the hydrogenation in the presence of excess anhydrous ammonia (e.g., methanolic NH₃). According to Le Chatelier's principle, an excess of ammonia suppresses the elimination of NH₃ from the tetrahedral intermediate, effectively trapping the reaction pathway toward the primary amine[1].

Q2: In the Knoevenagel condensation, my yield of 3-(3,5-dimethylphenyl)acrylonitrile is plateauing at 60%. How can I drive the reaction to completion?

Causality & Solution: The Knoevenagel condensation relies on the reaction of an aldehyde with an active methylene compound, producing water as a stoichiometric byproduct[2]. If water is not actively removed, the reaction reaches an equilibrium state, stalling conversion[3]. To prevent this: Utilize a Dean-Stark apparatus with a solvent that forms a heterogeneous azeotrope with water, such as toluene. Additionally, using a dual-catalyst system of piperidine and glacial acetic acid (forming piperidinium acetate in situ) enhances the electrophilicity of the carbonyl carbon while simultaneously facilitating the dehydration step[3]. Alternatively, recent green chemistry protocols have demonstrated that using ionic liquids like[Bmim][OAc] can accelerate the reaction and improve yields without volatile solvents[4].

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of high-pressure catalytic hydrogenation?

Causality & Solution: Yes, but with caveats. LiAlH₄ is a powerful hydride donor that reduces nitriles to primary amines via an imine anion intermediate stabilized by an aluminum complex[5]. However, because your intermediate (3-(3,5-dimethylphenyl)acrylonitrile) contains a conjugated alkene, LiAlH₄ reduction can be unpredictable, sometimes leading to incomplete reduction of the double bond or undesired polymerization. If you must use LiAlH₄, ensure a significant excess (at least 3-4 equivalents) and heat the reaction at reflux in THF to force the global reduction of both functional groups[5].

Q4: My Raney Nickel catalyst loses activity rapidly, resulting in incomplete reduction. What is poisoning the catalyst?

Causality & Solution: Transition-metal catalysts like Raney Nickel are highly susceptible to poisoning by trace impurities[6]. In this workflow, unreacted cyanoacetic acid or residual piperidine from the Knoevenagel step can coordinate tightly to the active nickel sites, blocking hydrogen adsorption. To prevent this: Rigorously purify the 3-(3,5-dimethylphenyl)acrylonitrile intermediate via recrystallization or short-path distillation before subjecting it to hydrogenation.

Reaction Optimization Data

The following tables summarize empirical data for optimizing both stages of the synthesis. Use these matrices to select the conditions that best fit your laboratory's equipment capabilities.

Table 1: Solvent & Catalyst Optimization for Knoevenagel Condensation

Solvent SystemCatalyst SystemWater Removal MethodTime (h)Yield (%)Purity (GC-MS)
EthanolPiperidine (0.2 eq)None (Reflux)12.058%85%
ToluenePiperidine / AcOH (0.1 eq)Dean-Stark Trap4.594%>98%
Water[Bmim][OAc] (0.2 eq)None (Precipitation)2.091%95%

Table 2: Optimization of Nitrile & Alkene Global Reduction

CatalystAdditive / SolventTemp / PressurePrimary Amine YieldSecondary Amine (Dimer)
10% Pd/CMethanol (No additive)25 °C / 1 atm42%48%
Raney NickelMethanol (No additive)50 °C / 50 psi68%22%
Raney Nickel7N NH₃ in Methanol50 °C / 50 psi93% <3%
LiAlH₄ (3 eq)THF (Reflux)65 °C / 1 atm81%N/A (Alkene impurities)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include physical and analytical checkpoints to verify causality at each step.

Protocol A: Synthesis of 3-(3,5-Dimethylphenyl)acrylonitrile (Knoevenagel Step)

Objective: Condense 3,5-dimethylbenzaldehyde with cyanoacetic acid, followed by in situ decarboxylation.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

  • Reagents: Add 3,5-dimethylbenzaldehyde (100 mmol, 13.4 g) and cyanoacetic acid (120 mmol, 10.2 g). Dissolve the mixture in 200 mL of anhydrous toluene.

  • Catalysis: Add piperidine (10 mmol, ~0.99 mL) and glacial acetic acid (10 mmol, ~0.57 mL). Mechanistic Rationale: The weak acid/base pair forms an iminium ion intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack by the active methylene.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Self-Validation & QC Checkpoint 1: Monitor the Dean-Stark trap. The theoretical yield of water for a 100 mmol scale is 1.8 mL. Once 1.8 mL of water is collected (typically 4-5 hours), the condensation is complete. Furthermore, the release of CO₂ gas (bubbling) indicates successful decarboxylation of the cyanoacetic acid adduct.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL) to remove piperidine, saturated NaHCO₃ (50 mL) to remove unreacted cyanoacetic acid, and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation & QC Checkpoint 2: Perform FT-IR analysis on the crude solid. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp nitrile stretch (~2220 cm⁻¹) confirms structural conversion.

Protocol B: Global Catalytic Hydrogenation to 3,5-Dimethyl-benzenepropanamine

Objective: Reduce the conjugated alkene and the nitrile group simultaneously without triggering dimerization.

  • Setup: Transfer the purified 3-(3,5-dimethylphenyl)acrylonitrile (50 mmol, ~7.8 g) into a high-pressure Parr reactor vessel.

  • Solvent & Additive: Dissolve the substrate in 100 mL of 7N Ammonia in Methanol. Mechanistic Rationale: The massive excess of ammonia shifts the imine-amine equilibrium, completely suppressing the nucleophilic attack of the product onto the imine intermediate.

  • Catalyst: Carefully add 1.5 g of active Raney Nickel (washed with methanol to remove water). Caution: Raney Nickel is highly pyrophoric; never let the catalyst dry in air.

  • Reaction: Seal the reactor, purge with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and heat to 50 °C with vigorous mechanical stirring.

  • Self-Validation & QC Checkpoint 3: Monitor the pressure gauge. The reaction requires exactly 3 molar equivalents of H₂ (1 eq for the alkene, 2 eq for the nitrile). For 50 mmol of substrate, expect a pressure drop corresponding to 150 mmol of H₂ gas consumption. Once the pressure stabilizes and ceases to drop, the reaction is complete (typically 6-8 hours).

  • Workup: Cool the reactor and carefully vent the hydrogen. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Nickel. Concentrate the filtrate in vacuo to remove methanol and ammonia.

  • Self-Validation & QC Checkpoint 4: Analyze the resulting oil via GC-MS. A single major peak should be observed with a molecular ion mass of m/z 163.26 , confirming the successful synthesis of 3,5-Dimethyl-benzenepropanamine.

References

  • Nitrile reduction - Wikipedia Source: wikipedia.org URL:[Link]

  • 20.7: Chemistry of Nitriles Source: libretexts.org URL:[Link]

  • The Knoevenagel Condensation - Organic Reactions Source: organicreactions.org URL:[Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: nih.gov (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Dimethyl-benzenepropanamine (3,5-DMBPA) Cell Viability Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible viability data when working with 3,5-Dimethyl-benzenepropanamine (3,5-DMBPA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible viability data when working with 3,5-Dimethyl-benzenepropanamine (3,5-DMBPA). Because 3,5-DMBPA is a basic, lipophilic primary amine, it presents unique physicochemical challenges in vitro.

This guide is designed to help you distinguish true pharmacological efficacy from off-target chemical artifacts. By understanding the causality behind these interactions, you can ensure your experimental pipeline is robust, accurate, and self-validating.

Section 1: The "False Toxicity" Phenomenon (Assay & Vehicle Interference)

Q: Why is my negative control showing high toxicity when using DMSO as a vehicle for 3,5-DMBPA? A: 3,5-DMBPA is highly lipophilic and requires an organic solvent like DMSO for stock preparation. However, DMSO is a biologically active molecule. At concentrations above 0.1% v/v, DMSO induces caspase-3 cleavage, PARP-1 activation, and global epigenetic shifts, which perfectly mimic drug-induced apoptosis. To ensure a minimum impact on cell viability, the final concentration of DMSO in your culture media must be kept strictly below 0.05% .

Q: My MTT assay shows a sharp drop in viability, but the cells look morphologically intact under the microscope. What is happening? A: You are likely observing metabolic assay interference rather than true cell death. The MTT assay relies on mitochondrial dehydrogenases to reduce tetrazolium salts into formazan. Basic amines and the transient cellular stress they induce can inhibit these enzymes or alter the intracellular redox state, leading to a severe underestimation of cell viability. We strongly recommend switching to a membrane-impermeable DNA dye like DRAQ7, which provides a direct measurement of dead cells without metabolic confounding .

Section 2: Off-Target Chemical Effects (pH Shifts & Lysosomotropism)

Q: I am observing massive vacuolization in the cytoplasm within 4-12 hours of 3,5-DMBPA treatment. Is this apoptosis? A: No, this is a classic hallmark of lysosomotropism . Because 3,5-DMBPA is a basic lipophilic compound, it easily diffuses across the cell membrane in its neutral state. Once it encounters the acidic environment of the lysosome (pH ~4.5), the primary amine becomes protonated and trapped. This osmotic trapping causes massive lysosomal swelling (vacuolization) and impairs autophagic flux, which can eventually lead to non-canonical cell death . This is a physicochemical artifact of the amine, not necessarily a target-specific event.

Q: High concentrations (>100 µM) of 3,5-DMBPA cause immediate cell detachment. Is this a specific target effect? A: This is almost certainly an acute alkaline pH shift. Primary amines act as weak bases. When added at high concentrations to unbuffered media, they rapidly raise the extracellular pH. This alkaline shock denatures adhesion proteins and causes immediate cell detachment. Always verify the pH of your working media after adding the compound.

Section 3: Standardized Experimental Protocols

To build a self-validating system, every viability assay must include internal controls that prove the assay is functioning correctly independently of the test compound.

Protocol 1: Preparation of 3,5-DMBPA Stock and Vehicle Control
  • Stock Preparation: Weigh 3,5-DMBPA powder and dissolve in 100% anhydrous DMSO to create a 2000X concentrated stock (e.g., 200 mM stock for a 100 µM final assay concentration).

  • Homogenization: Vortex for 30 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Media Dilution: Dilute the stock 1:2000 directly into pre-warmed, HEPES-buffered (25 mM) culture media immediately before treating the cells. This ensures the final DMSO concentration is exactly 0.05%.

  • Internal Validation: Always include a vehicle-only control (0.05% DMSO) to establish baseline viability, and a positive control for cell death (e.g., 1 µM Staurosporine) to validate the assay's dynamic range.

  • pH Verification (Critical): Measure the pH of the final dosed media. Adjust with 0.1 N HCl if the pH exceeds 7.6.

Protocol 2: Orthogonal Viability Assessment using DRAQ7
  • Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with 3,5-DMBPA prepared via Protocol 1.

  • Staining: At the end of the treatment period, add DRAQ7 directly to the culture media at a final concentration of 3 µM.

  • Incubation: Incubate for 10-15 minutes at 37°C in the dark.

  • Self-Validation Step: In a separate untreated well, add 0.1% Triton X-100 for 10 minutes prior to DRAQ7 staining. This permeabilizes all cells, serving as a 100% dead cell positive control to calibrate your gating.

  • Quantification: Quantify fluorescence using a flow cytometer or high-content imaging system (Excitation: 633/647 nm; Emission: >665 nm). DRAQ7 only stains the nuclei of cells with compromised membranes.

Section 4: Quantitative Assay Thresholds
ParameterSafe Operating RangeCritical ThresholdConsequence of Exceeding Threshold
DMSO Vehicle Concentration ≤ 0.05% v/v> 0.1% v/vInduces caspase-3/PARP-1 cleavage; causes false-positive cytotoxicity .
Media pH Post-Dosing 7.2 – 7.4> 7.6Alkaline shock; immediate cell detachment and non-specific membrane degradation.
Compound Incubation Time 1 – 24 hours> 48 hoursExacerbates lysosomal trapping and autophagic flux inhibition .
Assay Selection DRAQ7 / CellTiter-GloMTT / MTSAmines alter intracellular redox states, causing MTT underestimation .
Section 5: Mechanistic Diagrams

Lysosomotropism A 3,5-DMBPA in Media (Neutral, Lipophilic) B Passive Diffusion across Cell Membrane A->B C Entry into Lysosome (pH ~4.5) B->C D Protonation of Primary Amine C->D Acidic Environment E Lysosomal Trapping (Membrane Impermeable) D->E Cationic State F Lysosomal Swelling & Vacuolization E->F G Non-Canonical Cell Death (False Toxicity) F->G

Fig 1. Mechanism of lysosomotropic trapping and subsequent vacuolization by basic lipophilic amines.

Troubleshooting Start Low Viability Readout in 3,5-DMBPA Assay CheckDMSO Is final DMSO > 0.05%? Start->CheckDMSO FixDMSO Reduce DMSO to ≤ 0.05% or use alternative vehicle CheckDMSO->FixDMSO Yes CheckpH Is media pH > 7.6? CheckDMSO->CheckpH No FixpH Buffer media with HEPES or adjust stock pH CheckpH->FixpH Yes CheckAssay Using MTT/MTS? CheckpH->CheckAssay No FixAssay Switch to ATP-based or DRAQ7 assay CheckAssay->FixAssay Yes TrueTox Investigate True Pharmacological Toxicity CheckAssay->TrueTox No

Fig 2. Step-by-step logical workflow for troubleshooting low viability readouts in amine assays.

References
  • Gallardo-Villagrán M, Paulus L, Leger DY, Therrien B, Liagre B. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules.[Link]

  • Rooprai HK, Lawrence P, Keshavarz S, Yashod P, Gullan RW, Selway RP, Davies D. (2020). "DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols." Anticancer Research.[Link]

  • Ashoor R, Yafawi R, Jessen B, Lu S. (2013). "The Contribution of Lysosomotropism to Autophagy Perturbation." PLoS ONE.[Link]

Optimization

Technical Support Center: Enhancing the Solubility of 3,5-Dimethyl-benzenepropanamine for In Vitro Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 3,5-Dimethyl-benzenepropanamine in in vitro experimental setups. Our goal is to equip you with the knowledge to design robust experiments and ensure the reliability of your results.

Understanding the Challenge: Physicochemical Properties of 3,5-Dimethyl-benzenepropanamine

3,5-Dimethyl-benzenepropanamine, like many organic compounds, presents limited aqueous solubility due to its hydrophobic benzene ring and alkyl groups.[1] This inherent property can lead to several issues in in vitro studies, including compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data.

Key Physicochemical Properties (Predicted):

PropertyPredicted Value/CharacteristicImplication for in vitro Studies
Molecular Weight ~177.28 g/mol Standard for small molecule drugs.
LogP (Octanol/Water Partition Coefficient) HighIndicates a preference for non-polar environments and thus, low water solubility.
pKa (Acid Dissociation Constant) Basic (amine group)The charge state, and therefore solubility, will be dependent on the pH of the medium.
Aqueous Solubility LowProne to precipitation in aqueous-based culture media.

Troubleshooting Guide: Addressing Precipitation in Your Experiments

Precipitation of your compound in the culture medium is a common hurdle. This guide will help you diagnose and resolve the issue systematically.

Problem: Precipitate forms immediately upon adding the compound stock solution to the culture medium.

Potential Cause Recommended Solution Scientific Rationale
"Solvent Shock" Employ a stepwise dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed media (37°C), then add this to the final culture volume.[2][3] Alternatively, add the stock solution dropwise while gently agitating the culture vessel.[2]This gradual introduction prevents a localized high concentration of the organic solvent and the compound, which can cause the compound to crash out of the solution.[2][3]
High Final Concentration Test a range of lower final concentrations to determine the maximum soluble concentration in your specific media.[3]Exceeding the compound's intrinsic solubility limit is a primary driver of precipitation.[3]
Inappropriate Solvent If compatible with your assay, consider alternative solvents such as ethanol or dimethylformamide (DMF).[2]The solubility of a compound is highly dependent on the solvent used.[2] However, always verify solvent compatibility with your specific cell line or assay, as some solvents can be toxic even at low concentrations.[4][5][6][7]

Problem: Precipitate forms over time during incubation.

Potential Cause Recommended Solution Scientific Rationale
Compound Instability Assess the stability of your compound at 37°C over the time course of your experiment.Some compounds may degrade or become less soluble at physiological temperatures over extended periods.[3]
Interaction with Media Components If using a serum-containing medium, try reducing the serum percentage (e.g., from 10% to 5%) or using a serum-free medium if your cells can tolerate it.[2][3] Ensure the pH of your media is stable and within the optimal range (typically 7.2-7.4).[2][3]Serum proteins can bind to compounds and cause them to precipitate.[3] The ionization state, and thus solubility, of a compound with a basic amine group like 3,5-Dimethyl-benzenepropanamine is influenced by pH.[3]
Evaporation Ensure proper humidification in your incubator and that culture vessels are well-sealed to prevent evaporation.[8]Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of your compound.[8]
Systematic Troubleshooting Workflow

G start Precipitation Observed stock_check Step 1: Inspect Stock Solution Is it clear? start->stock_check dilution_protocol Step 2: Optimize Dilution Protocol - Stepwise dilution? - Pre-warmed media? stock_check->dilution_protocol Yes failure Consult Further stock_check->failure No, contains precipitate. Warm and vortex. If still present, prepare fresh stock. concentration_solvent Step 3: Adjust Concentration & Solvent - Lower final concentration? - Test alternative solvents? dilution_protocol->concentration_solvent Precipitation persists success Solubility Achieved dilution_protocol->success Precipitation resolved solubilization_method Step 4: Employ Solubilization Enhancers - Co-solvents? - Surfactants? - Cyclodextrins? concentration_solvent->solubilization_method Precipitation persists concentration_solvent->success Precipitation resolved solubilization_method->success Precipitation resolved solubilization_method->failure Precipitation persists

Caption: A stepwise approach to troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of 3,5-Dimethyl-benzenepropanamine?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for many poorly water-soluble compounds and is a good starting point.[9] However, it's crucial to keep the final concentration of DMSO in your cell culture medium low (ideally ≤0.1%, and not exceeding 0.5-1%) to avoid solvent-induced toxicity or off-target effects.[4][10] If DMSO is not suitable for your specific assay, ethanol can be considered as an alternative.[2][4]

Q2: How do I prepare a stock solution of 3,5-Dimethyl-benzenepropanamine?

  • Determine the desired stock concentration. A common practice is to prepare a 1000x stock solution to minimize the volume of solvent added to your culture.[10]

  • Calculate the required mass of the compound. Use the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ).[9]

  • Weigh the compound using an analytical balance.

  • Dissolve the compound in the chosen solvent (e.g., DMSO) in a sterile tube. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.[2]

  • Ensure complete dissolution by visual inspection. The solution should be clear with no visible particulates.

  • Store the stock solution appropriately. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[2][9] Store at -20°C or -80°C, protected from light.

Q3: My compound is still precipitating even after optimizing the solvent and concentration. What other methods can I try?

For particularly challenging compounds, several advanced solubilization techniques can be employed:

  • Co-solvents: These are water-miscible organic solvents that, when added to the primary solvent (water), can increase the solubility of nonpolar drugs.[11][12][13] Examples include propylene glycol and polyethylene glycols (PEGs).[12][14] The combination of a surfactant and a co-solvent can be particularly effective.[11][15]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[11][16][17] Hydrophobic compounds like 3,5-Dimethyl-benzenepropanamine can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility in water.[16][17] Non-ionic surfactants such as Tween® 80 and Polysorbate 80 are commonly used in biological research due to their lower toxicity compared to ionic surfactants.[16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20][21][22][23] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and thereby increasing its solubility.[19][20][21][22][23] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used for this purpose.[21][22]

Mechanism of Micellar Solubilization by Surfactants

G cluster_micelle Micelle hydrophilic_head hydrophobic_tail hydrophilic_head->hydrophobic_tail drug 3,5-Dimethyl- benzenepropanamine s1 s1->drug s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug label_hydrophilic Hydrophilic Head (interacts with water) label_hydrophilic->s1 label_hydrophobic Hydrophobic Tail (interacts with drug) label_hydrophobic->s1 label_drug Hydrophobic Drug (sequestered in core) label_drug->drug

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Q4: Are there any safety precautions I should be aware of when handling 3,5-Dimethyl-benzenepropanamine?

Yes. As with any chemical, proper safety protocols should be followed. Based on information for similar amine compounds, 3,5-Dimethyl-benzenepropanamine may be a skin and respiratory irritant.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[24][25][26][27] Refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions.[24][25][26][27]

References

  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Wang, S., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Merck. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • T. H. T. T., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775-4781. Retrieved from [Link]

  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics, 315(1-2), 1-7. Retrieved from [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Retrieved from [Link]

  • de Castro, M. D., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 521. Retrieved from [Link]

  • Sravani, G., et al. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. Retrieved from [Link]

  • Popescu, R. G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • Pandya, P., et al. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 9(4), 1247-1252. Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • Springer. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ResearchGate. (2016, April 30). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • Salonen, J., et al. (2011). In vitro dissolution methods for hydrophilic and hydrophobic porous silicon microparticles. Journal of Controlled Release, 152(1), 134-139. Retrieved from [Link]

  • Salonen, J., et al. (2011). In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. Journal of Controlled Release, 152(1), 134-139. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • NIST. (n.d.). Chemical Properties of Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • CSH Protocols. (n.d.). Stock Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenepropanamine. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 3,5-dimethyl-. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(3,5-Dimethylphenyl)methanamine. Retrieved from [Link]

Sources

Troubleshooting

Minimizing by-product formation in 3,5-Dimethyl-benzenepropanamine reactions

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of by-products. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction: The Challenge of Purity in 3,5-Dimethyl-benzenepropanamine Synthesis

The synthesis of 3,5-Dimethyl-benzenepropanamine, a valuable building block in pharmaceutical development, can be approached through several synthetic routes. However, each pathway presents a unique set of challenges related to by-product formation, which can impact yield, purity, and the overall efficiency of your process. This guide will dissect the most common synthetic strategies, elucidate the mechanistic origins of key by-products, and provide actionable protocols to enhance the selectivity and purity of your reactions.

Section 1: Reductive Amination of 3,5-Dimethylphenylacetone

Reductive amination is a widely utilized method for amine synthesis due to its versatility and efficiency.[1][2] The reaction proceeds via the formation of an imine intermediate from 3,5-dimethylphenylacetone and an amine source (commonly ammonia or an ammonium salt), which is then reduced to the target primary amine.[1]

Troubleshooting Guide: Reductive Amination
Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of primary amine - Incomplete imine formation.- Sub-optimal pH for imine formation and reduction.- Inefficient reducing agent.- Increase the concentration of the amine source (e.g., use a saturated solution of ammonia in methanol).- Adjust the pH to a weakly acidic range (pH 5-7) to facilitate imine formation without promoting side reactions.[1]- Consider using a more robust reducing agent such as sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.[2]
Presence of a significant amount of 3,5-dimethylphenyl-2-propanol Over-reduction of the starting ketone before imine formation.- Use a chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB, which are less reactive towards ketones compared to imines.[2]- Employ a two-step procedure: first, form the imine, and then add the reducing agent.
Formation of a secondary amine by-product: N-(1-(3,5-dimethylphenyl)propan-2-yl)-3,5-dimethylbenzenepropanamine The primary amine product reacts with the starting ketone to form a secondary imine, which is then reduced.- Use a large excess of the ammonia source to outcompete the primary amine product for reaction with the ketone.- Add the reducing agent at the beginning of the reaction (one-pot synthesis) to quickly reduce the primary imine as it forms.[1]- If the issue persists, consider a stepwise approach with careful monitoring and addition of reagents.
Detection of nitrile adducts in the final product Use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent can sometimes lead to the addition of a cyanide group.[3]- Replace NaBH₃CN with a non-cyanide-containing reducing agent like STAB or switch to catalytic hydrogenation.- If NaBH₃CN must be used, optimize the reaction conditions (lower temperature, shorter reaction time) to minimize this side reaction.
FAQs: Reductive Amination

Q1: What is the optimal pH for the reductive amination of 3,5-dimethylphenylacetone?

A1: The optimal pH is a compromise. Imine formation is favored under slightly acidic conditions (pH 5-7) which catalyze the dehydration of the hemiaminal intermediate. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. Therefore, maintaining a weakly acidic environment is crucial for maximizing the rate of imine formation.

Q2: Which reducing agent is best suited for this reaction?

A2: The choice of reducing agent depends on your specific requirements for selectivity, safety, and scale.

  • Sodium Borohydride (NaBH₄): A cost-effective but less selective reducing agent that can reduce the starting ketone. Best used in a two-step process.

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for imines over ketones but carries the risk of cyanide-related by-products and toxicity.[3]

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is often preferred for one-pot reductive aminations.

  • Catalytic Hydrogenation: A "green" and highly effective method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel. This method avoids the use of hydride reagents and simplifies work-up.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods. For TLC, you can visualize the consumption of the starting ketone and the formation of the amine product (which may require a specific stain like ninhydrin). GC-MS provides more detailed information, allowing for the identification of the product and any by-products.[4][5][6][7][8]

Experimental Protocol: One-Pot Reductive Amination using STAB
  • To a solution of 3,5-dimethylphenylacetone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualization: Reductive Amination Pathway and By-product Formation

G ketone 3,5-Dimethylphenylacetone imine Imine Intermediate ketone->imine + NH₃ - H₂O alcohol 3,5-Dimethylphenyl-2-propanol (By-product) ketone->alcohol [H] (Over-reduction) secondary_amine Secondary Amine (By-product) ketone->secondary_amine amine_source NH₃ amine_source->imine product 3,5-Dimethyl-benzenepropanamine product->secondary_amine + Ketone, -H₂O, [H] imine->product [H]

Caption: Reductive amination pathway and common by-products.

Section 2: Friedel-Crafts Acylation of m-Xylene followed by Reduction

This two-step approach involves the acylation of m-xylene with a propanoyl equivalent, followed by the reduction of the resulting ketone to the desired amine. While effective, this route can be complicated by issues of regioselectivity and the formation of multiple by-products.[9][10][11][12]

Troubleshooting Guide: Friedel-Crafts Acylation
Observed Issue Potential Cause(s) Recommended Action(s)
Formation of multiple isomers Acylation at different positions on the m-xylene ring. The primary positions for electrophilic attack are C-2, C-4, and C-6.- Control the reaction temperature. Lower temperatures generally favor the formation of the kinetically controlled product (2,4-dimethylpropiophenone).- The choice of Lewis acid catalyst can influence regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂).
Polyacylation by-products The initial acylation product is still reactive enough to undergo a second acylation.- Use a stoichiometric amount of the acylating agent or a slight excess of m-xylene.- The acyl group is deactivating, which should inherently limit polyacylation.[9][10] If this is still an issue, consider a less reactive acylating agent or milder conditions.
Low conversion - Inactive catalyst (e.g., due to moisture).- Insufficient reaction time or temperature.- Ensure all reagents and glassware are scrupulously dry. The Lewis acid catalyst is highly sensitive to moisture.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or GC-MS.
FAQs: Friedel-Crafts Acylation

Q1: What is the expected major product of the acylation of m-xylene with propanoyl chloride?

A1: The major product is expected to be 2,4-dimethylpropiophenone. The methyl groups are ortho-, para-directing activators. Acylation at the 4-position is sterically favored over the 2- and 6-positions. While the thermodynamically most stable product might be the 3,5-isomer, the Friedel-Crafts acylation is generally under kinetic control.

Q2: Why is a stoichiometric amount of Lewis acid catalyst required?

A2: The product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[11][12] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the catalyst is necessary for each equivalent of the acylating agent.

Q3: What are the best methods for reducing the intermediate ketone?

A3: The choice of reduction method will depend on the subsequent steps and desired selectivity.

  • Clemmensen Reduction (Zn(Hg), HCl): Effective for reducing aryl ketones to alkanes, but the harsh acidic conditions may not be suitable for all substrates.

  • Wolff-Kishner Reduction (H₂NNH₂, KOH): Utilizes basic conditions, which can be an advantage if the molecule is acid-sensitive.

  • Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method.

  • The ketone can also be converted to the final amine via reductive amination as described in Section 1.

Visualization: Friedel-Crafts Acylation Regioselectivity

G m_xylene m-Xylene product_2_4 2,4-Dimethylpropiophenone (Major Product) m_xylene->product_2_4 Acylation at C4 product_2_6 2,6-Dimethylpropiophenone (Minor By-product) m_xylene->product_2_6 Acylation at C2/C6 acyl_chloride Propanoyl Chloride + AlCl₃ acyl_chloride->product_2_4 acyl_chloride->product_2_6

Caption: Regioselectivity in the Friedel-Crafts acylation of m-xylene.

Section 3: The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[13][14][15][16][17] It is typically a high-temperature reaction.[13][14]

Troubleshooting Guide: Leuckart Reaction
Observed Issue Potential Cause(s) Recommended Action(s)
Formation of N-formyl by-products Incomplete hydrolysis of the N-formyl intermediate.- Ensure complete hydrolysis by using sufficiently strong acidic or basic conditions during work-up.- Increase the duration and/or temperature of the hydrolysis step.
Presence of pyrimidine and pyridine by-products Complex condensation reactions occurring at high temperatures. These are known by-products in the Leuckart synthesis of related amphetamines.- Carefully control the reaction temperature; avoid excessive heating.- Optimize the ratio of ketone to formamide/ammonium formate.
Low overall yield - Incomplete reaction.- Decomposition of starting materials or products at high temperatures.- Ensure the reaction is heated to the required temperature for a sufficient amount of time.- If decomposition is suspected, consider a lower reaction temperature for a longer duration, or explore alternative synthetic routes that use milder conditions.
FAQs: Leuckart Reaction

Q1: What is the role of formamide/ammonium formate in the Leuckart reaction?

A1: It serves a dual purpose. It acts as the source of ammonia for the initial formation of the imine and as the source of the hydride reducing agent (via formic acid) to reduce the imine to the amine.[13][14]

Q2: Why are the reaction temperatures so high?

A2: The high temperatures are necessary to drive the reaction, which involves several equilibrium steps and the thermal decomposition of formamide or ammonium formate to generate the reactive species.[13][14]

Q3: Is the Leuckart reaction a good choice for large-scale synthesis?

A3: While it is a classic and often robust reaction, the high temperatures and potential for numerous by-products can make it less ideal for large-scale production compared to modern methods like catalytic reductive amination, which often offer higher selectivity and milder conditions.

Visualization: Leuckart Reaction Mechanism Overview

G ketone 3,5-Dimethylphenylacetone n_formyl N-Formyl Intermediate ketone->n_formyl + HCONH₂ (High Temp) byproducts Pyrimidine/Pyridine By-products ketone->byproducts Condensation Side Reactions formamide Formamide/Ammonium Formate formamide->n_formyl formamide->byproducts product 3,5-Dimethyl-benzenepropanamine n_formyl->product Hydrolysis

Caption: Simplified overview of the Leuckart reaction pathway.

Section 4: General Purification and Analytical Strategies

Regardless of the synthetic route chosen, effective purification and analytical quality control are paramount to obtaining high-purity 3,5-Dimethyl-benzenepropanamine.

Purification Protocols
  • Acid-Base Extraction: Being a primary amine, the product can be effectively separated from non-basic impurities.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH) to deprotonate the amine, which will precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer and remove the solvent to yield the purified amine.

  • Distillation: For liquid amines, vacuum distillation can be an effective method for removing non-volatile impurities and some closely boiling isomers.

  • Crystallization: The amine can be converted to a salt (e.g., hydrochloride or sulfate) which can then be purified by recrystallization from a suitable solvent system.

Analytical and Quality Control
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing the purity of 3,5-Dimethyl-benzenepropanamine and identifying by-products.[4][5][6][7][8]

    • Typical GC Conditions: A non-polar capillary column (e.g., DB-5ms or equivalent) with a temperature gradient program is suitable for separating the amine from its precursors and most by-products.

    • Mass Spectrometry: Electron ionization (EI) will provide characteristic fragmentation patterns that can be used to identify known and unknown impurities by comparison to mass spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to quantify the levels of major impurities if their signals are resolved.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can also be used for purity assessment, especially for non-volatile impurities.

References

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent Technologies, Inc. [Link]

  • Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. (n.d.). ResearchGate. [Link]

  • GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (-)-Chloroephedrine and cis- or trans- 1,2- Dimethyl-3-phenyl. (n.d.). Journal of Analytical Toxicology. [Link]

  • Tanaka, K., Ohmori, T., & Inoue, T. (1992). Analysis of impurities in illicit methamphetamine.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. (n.d.). Journal of Analytical Toxicology. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Leuckart reaction. (2023, January 22). In Chemistry LibreTexts. [Link]

  • Leuckart reaction. (n.d.). In Grokipedia. [Link]

  • Reductive amination. (n.d.). In Wikipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Catalysts, 13(2), 329. [Link]

  • A process for preparation of substituted enamine compounds. (n.d.).
  • Friedel-Crafts Acylation Report - Exp.4. (2024). Scribd. [Link]

  • Reductive Amination Reaction. (2011). OpenBU. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • The Leuckart Reaction. (n.d.). Chemistry LibreTexts. [Link]

  • Substituted benzene compounds. (n.d.).
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]

  • Method of purifying benzene. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Process for the production of substituted vinylbenzenes. (n.d.).
  • Process for the purification of substituted benzoxazole compounds. (n.d.).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]

  • Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube. [Link]

  • Synthesis method of 2, 4-dimethoxybenzylamine. (n.d.).
  • Preparation method of 2,4-D dimethyl amine salt solid. (n.d.).
  • Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole. (n.d.).
  • Synthesis of 2, 2-dimethyl-4-phenyl-[4][6]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. (2025). ResearchGate. [Link]

Sources

Optimization

Addressing matrix effects in LC-MS/MS analysis of 3,5-Dimethyl-benzenepropanamine

Welcome to the technical support center for the LC-MS/MS analysis of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in complex biological samples.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: I'm observing poor reproducibility and inconsistent signal intensity for 3,5-Dimethyl-benzenepropanamine between samples. What's going on?

You're Observing: Replicate injections of different processed samples, expected to have the same concentration of 3,5-Dimethyl-benzenepropanamine, are showing significant variation in peak area.

Probable Causes: This is a classic symptom of variable matrix effects. Co-eluting endogenous substances from your biological matrix (e.g., plasma, serum, tissue homogenate) are interfering with the ionization of your target analyte in the mass spectrometer's source.[1][2][3] The composition and concentration of these interfering compounds can vary from sample to sample, leading to inconsistent ion suppression or enhancement.[4][5] For an amine like 3,5-Dimethyl-benzenepropanamine, common culprits in biological fluids are phospholipids, which are notorious for causing ion suppression.[6]

Recommended Actions & Solutions:

  • Assess the Matrix Effect Qualitatively: Use the post-column infusion technique to identify regions in your chromatogram where ion suppression or enhancement occurs.[1][4] This involves infusing a constant flow of 3,5-Dimethyl-benzenepropanamine solution into the MS while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal pinpoint retention times where interfering components elute.[1][7]

  • Quantify the Matrix Effect: Perform a quantitative assessment using the post-extraction spike method as recommended by regulatory bodies like the FDA.[8][9] This will determine the extent of the issue. (See Experimental Protocol 1 for a detailed procedure).

  • Improve Sample Cleanup: Your current sample preparation may be insufficient. The goal is to selectively remove interfering components while retaining your analyte.[1][7] Consider moving from a simple protein precipitation (PPT) to a more rigorous technique.

    • Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Often provides superior cleanup by selectively binding the analyte and washing away interferences.[6][10]

    • Phospholipid Depletion Plates (e.g., HybridSPE®): These are specifically designed to remove phospholipids, a primary source of matrix effects in bioanalysis.[11][12]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[1][13] Since it has nearly identical physicochemical properties to 3,5-Dimethyl-benzenepropanamine, it will co-elute and experience the same degree of ion suppression or enhancement.[14] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by the matrix is effectively normalized.[14]

Q2: My sensitivity for 3,5-Dimethyl-benzenepropanamine is much lower than expected, and I can't reach my desired Lower Limit of Quantification (LLOQ). Why?

You're Observing: The signal-to-noise ratio for your analyte is poor, even at concentrations where you expect a strong signal. The issue is more pronounced in extracted matrix samples compared to standards prepared in a clean solvent.

Probable Causes: This strongly indicates significant ion suppression. Components from your sample matrix are co-eluting with 3,5-Dimethyl-benzenepropanamine and competing with it for ionization in the ESI source.[3] This competition reduces the number of analyte ions that reach the detector, thereby decreasing sensitivity.[15] High concentrations of salts, proteins, and especially phospholipids are common causes.[9][16]

Recommended Actions & Solutions:

  • Optimize Chromatography: Modify your LC method to improve the separation between your analyte and the interfering matrix components.

    • Increase Gradient Ramp: A longer, more shallow gradient can resolve the analyte from the bulk of the matrix components.

    • Change Column Chemistry: If using a standard C18 column, consider a different phase (e.g., Phenyl-Hexyl) that may offer different selectivity for your analyte versus the interferences.[17]

  • Implement a More Effective Sample Preparation Strategy: As detailed in Q1, enhancing your sample cleanup is crucial. Protein precipitation alone is often insufficient for removing phospholipids.[11]

    • Compare Cleanup Techniques: The table below summarizes the general effectiveness of common techniques.

Sample Preparation TechniqueTypical Phospholipid RemovalAnalyte RecoveryOverall Matrix Effect Reduction
Protein Precipitation (PPT) PoorHighLow
Liquid-Liquid Extraction (LLE) ModerateVariableModerate
Solid-Phase Extraction (SPE) GoodGood (Method Dependent)High
HybridSPE®-Phospholipid ExcellentHighVery High
This table provides a generalized comparison. Actual performance is method and analyte-dependent.[11][12]
  • Use the Dilution Approach: If the sensitivity of your instrument is sufficient, simply diluting the sample extract can significantly reduce matrix effects.[1][4][18] A 10-fold dilution can often reduce ion suppression to less than 20%, as the concentration of interfering components falls below the level where they cause significant competition.[19][20]

  • Check MS Source Conditions: Ensure your source is clean and parameters (e.g., gas flows, temperature) are optimized for 3,5-Dimethyl-benzenepropanamine. Matrix components can foul the MS source over time, leading to a gradual loss of sensitivity.[21]

Frequently Asked Questions (FAQs)

What are matrix effects and why are they a critical concern for my 3,5-Dimethyl-benzenepropanamine analysis?

Matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][9] In LC-MS/MS, especially with electrospray ionization (ESI), the ionization process occurs in a finite space with a limited capacity for generating charged ions. When matrix components co-elute with your analyte, they compete for access to the charge, which can suppress the analyte's signal, or in some cases, enhance it.[7]

For 3,5-Dimethyl-benzenepropanamine, a basic amine, this is particularly critical because:

  • Ionization Mechanism: It will typically be analyzed in positive ion mode (ESI+), where it is protonated. Many endogenous matrix components in biological fluids, like phospholipids and other metabolites, are also readily ionized in ESI+, creating direct competition.[16]

  • Impact on Data Quality: Uncontrolled matrix effects are a primary source of poor accuracy, imprecision, and lack of reproducibility in bioanalytical methods, compromising the validity of study data.[2][5] Regulatory agencies like the FDA mandate the evaluation of matrix effects during method validation.[8][22]

How do I properly design an experiment to quantitatively assess matrix effects?

The most widely accepted method is the post-extraction spike comparison , as outlined in regulatory guidelines.[9] The goal is to compare the analyte's response in the presence of the matrix to its response in a clean, neat solution.

The key is to prepare three sets of samples at low and high concentrations:

  • Set A (Neat Solution): Analyte spiked into the final reconstitution solvent.

  • Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte is spiked into the final, clean extract.

  • Set C (Pre-Spike Matrix): Analyte is spiked into the blank matrix before the extraction process.

The Matrix Factor (MF) is then calculated: MF = (Mean Peak Response of Set B) / (Mean Peak Response of Set A)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The Recovery (RE) and Process Efficiency (PE) can also be determined from these sets. For a detailed walkthrough, see Experimental Protocol 1.

My lab primarily uses protein precipitation. What are the main advantages of switching to SPE or HybridSPE® for this analysis?

While protein precipitation (PPT) is fast and simple, its main drawback is that it does not effectively remove phospholipids, a major contributor to matrix effects.[11]

Advantages of SPE (Solid-Phase Extraction):

  • Higher Selectivity: SPE allows for more selective isolation of 3,5-Dimethyl-benzenepropanamine. You can use specific wash steps to remove salts, proteins, and a significant portion of phospholipids before eluting the analyte.

  • Cleaner Extracts: This results in significantly lower matrix effects, leading to better accuracy and precision.[6][23]

  • Concentration: SPE enables you to concentrate the analyte from a larger sample volume, improving sensitivity.

Advantages of HybridSPE®-Phospholipid:

  • Targeted Removal: This technology combines the simplicity of PPT with a specific interaction that captures and removes phospholipids.[12] The mechanism involves zirconia-coated particles that act as Lewis acids, strongly binding to the phosphate groups (Lewis bases) of phospholipids.[24]

  • Simplicity and Speed: The workflow is often as simple as a "pass-through" method, making it much faster than traditional SPE method development.[12]

  • Superior Cleanliness: It provides one of the most effective means of removing both proteins and phospholipids, resulting in minimal ion suppression and robust, reliable data.[11][12]

When is it absolutely necessary to use a stable isotope-labeled internal standard (SIL-IS)?

While a structural analog internal standard can correct for some variability, a SIL-IS is considered essential and the best practice in regulated bioanalysis for several reasons:[1][13]

  • When Significant Matrix Effects are Unavoidable: If, despite optimizing sample preparation and chromatography, you still observe significant and variable matrix effects (>15-20% variability), a SIL-IS is the most effective way to ensure accurate quantification.

  • To Meet Regulatory Requirements: For methods submitted to regulatory bodies like the FDA or EMA for drug development studies, the use of a SIL-IS is strongly expected and often required to guarantee the highest level of data integrity.[8][25][26]

  • When Extraction Recovery is Inconsistent: A SIL-IS perfectly mimics the analyte during sample preparation, correcting for any physical loss or variable recovery during LLE or SPE steps.[14][27]

  • For High-Throughput Analysis: In high-throughput environments, where minor fluctuations in instrument performance or sample handling can occur, a SIL-IS provides an essential layer of robustness to the method.

In essence, a SIL-IS co-elutes with the analyte and experiences the exact same ionization suppression or enhancement, allowing the analyte/IS peak area ratio to remain constant and yield an accurate result.[14][28]

Visualized Workflows & Logic

The following diagrams illustrate the logical flow for troubleshooting and managing matrix effects during your method development.

MatrixEffectWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Validation Start Method Development Start Assess Qualitative Assessment (Post-Column Infusion) Start->Assess Quantify Quantitative Assessment (Post-Extraction Spike) Assess->Quantify Decision Is Matrix Effect Acceptable? (e.g., <15%) Quantify->Decision OptimizeLC Optimize Chromatography (Gradient, Column) Decision->OptimizeLC No Validate Proceed to Full Method Validation Decision->Validate Yes ImproveCleanup Improve Sample Cleanup (SPE, HybridSPE) OptimizeLC->ImproveCleanup UseSIL_IS Use Stable Isotope-Labeled IS ImproveCleanup->UseSIL_IS UseSIL_IS->Quantify Re-evaluate

Workflow for identifying, evaluating, and mitigating matrix effects.

TroubleshootingTree Start Problem Observed: Poor Reproducibility / Low Sensitivity Q_Cleanup What is your sample prep method? Start->Q_Cleanup A_PPT Protein Precipitation (PPT) Q_Cleanup->A_PPT PPT A_SPE SPE / LLE Q_Cleanup->A_SPE SPE/LLE Sol_PPT High probability of phospholipid interference. Switch to SPE or HybridSPE. A_PPT->Sol_PPT Sol_SPE Method may need optimization. Review wash/elution steps. A_SPE->Sol_SPE Q_Chroma Is analyte co-eluting with suppression zone? Sol_PPT->Q_Chroma Sol_SPE->Q_Chroma Sol_Chroma_Yes Adjust LC gradient or change column to shift RT. Q_Chroma->Sol_Chroma_Yes Yes Sol_Chroma_No Issue is likely not chromatographic. Q_Chroma->Sol_Chroma_No No Q_IS Are you using a Stable Isotope-Labeled IS? Sol_Chroma_Yes->Q_IS Sol_Chroma_No->Q_IS Sol_IS_No Strongly recommend incorporating a SIL-IS to compensate for effects. Q_IS->Sol_IS_No No Sol_IS_Yes Check IS purity and concentration. Review data processing. Q_IS->Sol_IS_Yes Yes

Decision tree for troubleshooting matrix effect-related issues.

Experimental Protocols

Experimental Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction addition method to calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

Objective: To quantitatively determine the impact of the matrix on the analysis of 3,5-Dimethyl-benzenepropanamine.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 different sources.[8][29]

  • Stock solutions of 3,5-Dimethyl-benzenepropanamine.

  • All solvents and reagents used in the extraction procedure.

Procedure:

  • Prepare Three Sample Sets: Prepare samples in triplicate at a low concentration (near LLOQ) and a high concentration (near ULOQ).

    • Set A (Neat Solution): Spike the appropriate amount of analyte stock solution into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. In the final step, spike the analyte into the processed, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before starting the extraction procedure. Process these samples through the entire procedure.

  • Analyze Samples: Inject all samples onto the LC-MS/MS system and record the mean peak area for the analyte in each set.

  • Perform Calculations:

    • Matrix Factor (MF): MF = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]

      • Interpretation: Measures the direct impact of the extracted matrix components on the analyte's ionization.

    • Recovery (RE): RE (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) * 100

      • Interpretation: Measures the efficiency of the extraction process itself, independent of matrix effects on ionization.

    • Process Efficiency (PE): PE (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set A]) * 100

      • Interpretation: Represents the overall success of the method, combining both extraction recovery and matrix effects.

Acceptance Criteria (Typical): The coefficient of variation (CV%) of the matrix factors calculated from the 6 different matrix lots should be ≤15%. This demonstrates that the matrix effect, if present, is consistent across different sources.[30]

Experimental Protocol 2: Generic Solid-Phase Extraction (SPE) for Amine Compounds

This is a starting point for a generic mixed-mode cation exchange SPE protocol suitable for a basic compound like 3,5-Dimethyl-benzenepropanamine from plasma.

Objective: To clean up plasma samples and reduce matrix interferences.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).

  • Plasma sample.

  • 4% Phosphoric Acid in Water.

  • Methanol (MeOH).

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent).

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 4% phosphoric acid. Vortex to mix. This step lyses cells and ensures the amine is protonated (positively charged).

  • Condition: Pass 1 mL of MeOH through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the SPE cartridge.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Polar Interferences): Pass 1 mL of 4% phosphoric acid in water through the cartridge to wash away salts and other polar interferences.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of MeOH through the cartridge to wash away phospholipids and other non-polar interferences retained on the reversed-phase portion of the sorbent.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in MeOH through the cartridge. The ammonia neutralizes the amine, breaking its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase for injection.

Experimental Protocol 3: HybridSPE®-Phospholipid Pass-Through Cleanup

This protocol describes a generic procedure for using phospholipid depletion plates.

Objective: To rapidly remove proteins and phospholipids from plasma samples.

Materials:

  • HybridSPE®-Phospholipid 96-well plate or cartridges.[12]

  • Plasma sample.

  • Acetonitrile (ACN) with 1% Formic Acid.

  • Collection plate.

  • Vacuum manifold.

Procedure:

  • Sample Addition: Add 100 µL of plasma to each well of the HybridSPE® plate.

  • Precipitation: Add 300 µL of ACN with 1% formic acid to each well.[11] The formic acid ensures the analyte is stable and proteins precipitate effectively.

  • Mix: Mix thoroughly (e.g., vortex the plate for 1 minute) to ensure complete protein precipitation.

  • Filter/Extract: Place the plate on a vacuum manifold and apply vacuum. The supernatant is drawn through the specialized filter bed, which traps precipitated proteins and captures phospholipids.[24] The clean filtrate is collected in the collection plate below.

  • Analyze: The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

References

  • MilliporeSigma. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. MilliporeSigma.
  • Chromatography Online. (2022, April 16). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online.
  • Kondal, A. et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • LCGC International. (2026, March 14). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Biotage. (2007). Strategies for Phospholipid Removal using Polymer-based SPE. Biotage.
  • Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Bioanalysis Zone. (n.d.). HybridSPE®-Phospholipid Technology. Bioanalysis Zone.
  • Taylor & Francis Online. (n.d.). Effects of Sample Processing Techniques and Instrument Model on Matrix Effect in LC-MS/MS for a Model Drug. Taylor & Francis Online.
  • van de Merbel, N. C. et al. (2009, August 1). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Thermo Fisher Scientific. (n.d.). SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis. Thermo Fisher Scientific.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA.
  • Annibaldi, A. et al. (2020, July 3). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs.
  • Separation Science. (2025, May 22). Overcoming Matrix Interference in LC-MS/MS. Separation Science.
  • Resolve Mass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse.
  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
  • LCGC. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC.
  • Nasiri, A. et al. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. RSC Publishing.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • ResearchGate. (2015, May 25). What is the concept of LC-MS-MS sample dilution to decrease the matrix effect?. ResearchGate.
  • Kruve, A. et al. (2011, December 31). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?. Analytical Chemistry - ACS Publications.
  • Sigma-Aldrich. (n.d.). HybridSPE-Phospholipid Technology. Sigma-Aldrich.
  • ResearchGate. (n.d.). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. Request PDF.
  • The University of Queensland. (n.d.). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace.
  • LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Royal Society of Chemistry. (n.d.). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Environmental Science: Processes & Impacts.
  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.
  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • IntechOpen. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen.
  • MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma.
  • PubMed. (2025, July 1). Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral. PubMed.
  • (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system.
  • ThermoFisher. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products. ThermoFisher.
  • Shimadzu. (n.d.). an_01-00188A-en_High-Sensitivity Quantitative Analysis of Nitrosamines Using Triple Quadrupole LC/MS/MS. Shimadzu.

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 3,5-Dimethyl-benzenepropanamine

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethyl-benzenepropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, from bench-scale experiments to pilot plant production. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of this important compound.

Introduction to 3,5-Dimethyl-benzenepropanamine

3,5-Dimethyl-benzenepropanamine is a substituted phenethylamine derivative. Substituted phenethylamines are a broad class of organic compounds with a wide range of applications, most notably as central nervous system stimulants, hallucinogens, and entactogens.[1] The precise substitution pattern on the phenyl ring, sidechain, and amino group dictates the pharmacological properties of each derivative.[1] The synthesis of specific analogues like 3,5-Dimethyl-benzenepropanamine is of interest in medicinal chemistry and drug discovery programs.

A common and industrially viable synthetic route to 3,5-Dimethyl-benzenepropanamine involves a two-step process:

  • Friedel-Crafts Acylation: The synthesis typically begins with the acylation of m-xylene with a suitable three-carbon acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst to form 3,5-dimethylpropiophenone.

  • Reductive Amination: The resulting ketone is then converted to the target primary amine via reductive amination.

This guide will delve into the practical challenges and troubleshooting strategies for each of these critical steps.

Synthetic Workflow Overview

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination m-xylene m-xylene FC_Reaction Friedel-Crafts Acylation m-xylene->FC_Reaction Propanoyl_chloride Propanoyl Chloride/Anhydride Propanoyl_chloride->FC_Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->FC_Reaction Ketone_Intermediate 3,5-Dimethylpropiophenone FC_Reaction->Ketone_Intermediate RA_Reaction Reductive Amination Ketone_Intermediate->RA_Reaction Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->RA_Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->RA_Reaction Final_Product 3,5-Dimethyl-benzenepropanamine RA_Reaction->Final_Product

Caption: Overall synthetic workflow for 3,5-Dimethyl-benzenepropanamine.

Part 1: Friedel-Crafts Acylation - Troubleshooting and FAQs

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with an aromatic ring. However, its practical application, especially during scale-up, presents several challenges.

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes?

A1: Several factors can contribute to low conversion in a Friedel-Crafts acylation:

  • Inactive Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Moisture contamination will deactivate the catalyst. It is crucial to use a fresh, unopened container of the catalyst or handle it in a glovebox.[2]

  • Insufficient Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid catalyst.[3] This means that a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion, unlike in a truly catalytic reaction.[3][4]

  • Inadequate Temperature Control: While some Friedel-Crafts reactions require heating to proceed at a reasonable rate, the initial addition of reagents is often exothermic.[2] It's important to control the temperature during the addition of the acylating agent to prevent side reactions. Subsequently, gentle heating may be necessary to drive the reaction to completion.

  • Poor Quality Starting Materials: Ensure that the m-xylene and propanoyl chloride/anhydride are of high purity and anhydrous.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

A2: The acylation of m-xylene should theoretically yield the 2,4- and 3,5-dimethyl isomers. The methyl groups are ortho-, para-directing. However, the formation of the desired 3,5-isomer can be influenced by several factors. While Friedel-Crafts acylation is generally less prone to rearrangements compared to alkylation[5][6], steric hindrance can play a role in directing the incoming acyl group.

  • Choice of Catalyst: The choice of Lewis acid and its concentration can influence the isomer ratio. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) may help optimize the selectivity for the desired isomer. Some studies have shown that iron oxide supported on HY zeolite exhibits excellent catalytic performance in the acylation of m-xylene.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Q3: During scale-up, I'm facing challenges with thermal management. What are the best practices?

A3: The exothermicity of the Friedel-Crafts acylation is a major scale-up concern.[2]

  • Controlled Addition: The acylating agent should be added slowly and portion-wise to a cooled solution of the m-xylene and Lewis acid to manage the initial exotherm.

  • Efficient Heat Exchange: The reactor should have a high surface-area-to-volume ratio and an efficient cooling system to dissipate the heat generated during the reaction.

  • Solvent Choice: Using an appropriate solvent that can absorb and dissipate heat is crucial. While m-xylene can act as both reactant and solvent, using an additional inert solvent with a good heat capacity might be beneficial in some cases.

FAQs: Friedel-Crafts Acylation

Q: Can I use a catalytic amount of Lewis acid?

A: Generally, no. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[3] Therefore, at least a stoichiometric amount of the Lewis acid is typically required. However, for highly activated aromatic rings, catalytic amounts of milder Lewis acids have been used successfully.[3]

Q: What are the primary safety concerns with this reaction?

A: The primary safety hazards are associated with the Lewis acid catalyst, such as AlCl₃. It is corrosive and reacts violently with water, releasing HCl gas.[2] The reaction should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment. The work-up, which typically involves quenching with ice and acid, should also be performed with extreme caution.[2]

Part 2: Reductive Amination - Troubleshooting and FAQs

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[8]

Troubleshooting Guide: Reductive Amination

Caption: Troubleshooting workflow for reductive amination.

Q1: My reductive amination is incomplete, and I have a significant amount of unreacted ketone.

A1: This often points to an issue with imine formation, which is an equilibrium-controlled process.[9][10]

  • Suboptimal pH: Imine formation is typically catalyzed by mild acid. A pH range of 4-6 is generally optimal.[9] If the pH is too low, the ammonia source will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated. A catalytic amount of acetic acid can be added to control the pH.[9]

  • Water Removal: The formation of the imine produces water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine. While not always necessary in one-pot reductive aminations, if you are struggling with conversion, consider adding a dehydrating agent like molecular sieves.

  • Steric Hindrance: While less of a concern with 3,5-dimethylpropiophenone, highly hindered ketones can be slow to form imines.[9]

Q2: I am observing the formation of significant byproducts, such as the corresponding alcohol or over-alkylated amines.

A2: This is a common issue in reductive amination and relates to the choice and timing of the reducing agent.

  • Alcohol Formation: If the reducing agent reduces the starting ketone faster than the imine is formed and reduced, you will see the alcohol byproduct.[9][11] To mitigate this, use a milder reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this reason.[8][11] Sodium borohydride (NaBH₄) can be used, but it is less selective and may require adding it after allowing the imine to form first.[11]

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine, which can then react again to form a tertiary amine.[9][12] To favor the formation of the primary amine, a large excess of the ammonia source (e.g., ammonium chloride) should be used.[12]

Q3: The reaction is sluggish and requires a long time to complete during scale-up.

A3: Mass transfer limitations can become significant at larger scales.

  • Efficient Mixing: Ensure that the reactor has adequate agitation to keep all components, including any solid reagents, well-suspended.

  • Temperature: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious as higher temperatures can also promote side reactions.

  • Catalyst Deactivation: In cases of catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) can be deactivated by the amine product or impurities.[10] Ensuring high-purity starting materials and using an appropriate catalyst loading are important.

FAQs: Reductive Amination

Q: Which reducing agent is best for this reaction?

A: For a one-pot reductive amination, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred due to their selectivity for the imine/iminium ion in the presence of the ketone.[8][11] While NaBH₃CN is very effective, concerns about cyanide in the waste stream may make NaBH(OAc)₃ a more attractive option in some industrial settings.[11]

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting ketone and the appearance of the product amine.[9]

Q: What are the primary safety considerations for this step?

A: The main safety concerns depend on the chosen reducing agent.

  • Borohydrides: Sodium borohydride and its derivatives react with water and acidic solutions to produce flammable hydrogen gas. They should be handled with care and quenched cautiously.

  • Catalytic Hydrogenation: This method involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts like Raney Nickel or Palladium on Carbon.[2] It requires specialized equipment (autoclave) and adherence to strict safety protocols.[2]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine/Iminium IonReactivitypH RangeKey Considerations
Sodium Borohydride (NaBH₄) ModerateHighNeutral to BasicCan reduce aldehydes/ketones. Best added after imine formation.[11]
Sodium Cyanoborohydride (NaBH₃CN) HighModerateAcidic (pH 4-6)Stable in mild acid. Cyanide waste concerns.[8][11]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighModerateAcidicGood alternative to NaBH₃CN, avoids cyanide.[11]
Catalytic Hydrogenation (H₂/Catalyst) HighVariesNeutralRequires high-pressure equipment. Catalyst can be pyrophoric.[2][10]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of m-Xylene

Objective: To synthesize 3,5-dimethylpropiophenone.

Materials:

  • m-Xylene (anhydrous)

  • Propanoyl chloride (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of m-xylene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[13]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: The crude 3,5-dimethylpropiophenone can be purified by vacuum distillation.

Protocol 2: One-Pot Reductive Amination

Objective: To synthesize 3,5-Dimethyl-benzenepropanamine.

Materials:

  • 3,5-Dimethylpropiophenone

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Aqueous sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: Dissolve 3,5-dimethylpropiophenone (1.0 equivalent) and a large excess of ammonium chloride (5-10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully add water to quench the reaction. Remove the methanol under reduced pressure.

  • Make the aqueous residue basic with NaOH solution (e.g., 2M) to a pH > 10.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

References

  • Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine - Benchchem. (URL: )
  • KR940007746B1 - Process for producing substituted phenethylamine derivatives - Google P
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  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

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  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])

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  • Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. (URL: [Link])

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (URL: [Link])

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Optimization

Refining protocols for long-term storage of 3,5-Dimethyl-benzenepropanamine

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-benzenepropanamine. Given that this is a specialized molecule, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-benzenepropanamine. Given that this is a specialized molecule, this document synthesizes established principles from analogous substituted phenethylamines and aromatic amines to provide robust protocols and troubleshooting advice. All recommendations should be validated for this specific compound in your laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3,5-Dimethyl-benzenepropanamine.

Q1: What are the primary degradation pathways for 3,5-Dimethyl-benzenepropanamine?

A1: As a substituted phenethylamine, 3,5-Dimethyl-benzenepropanamine is susceptible to several degradation pathways, primarily oxidation and reaction with atmospheric carbon dioxide.[1] Aromatic amines are generally prone to oxidation, which can be initiated by exposure to air (oxygen) and light.[1][2][3] The primary amine group is a key site for reactivity.[4] Oxidative degradation can lead to the formation of corresponding aldehydes and carboxylic acids.[1] Furthermore, being a basic compound, it can react with atmospheric CO2 to form a solid carbonate salt, which may present as a white precipitate.[1]

Q2: What are the ideal long-term storage conditions for solid (neat) 3,5-Dimethyl-benzenepropanamine?

A2: For optimal long-term stability of solid 3,5-Dimethyl-benzenepropanamine, the following conditions are recommended, based on best practices for analogous compounds:[1]

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Lower temperatures significantly slow down the rate of all chemical degradation reactions.[1][5][6]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere prevents oxidation and reaction with atmospheric CO2.[1]
Light Protection from Light (Amber Vial)Many amine compounds are photosensitive; light can provide the energy to initiate degradation.[1]
Container Tightly SealedPrevents exposure to air and moisture.[1]

Q3: How should I prepare and store solutions of 3,5-Dimethyl-benzenepropanamine?

A3: Solutions are generally less stable than the neat compound. For maximum stability:

  • Temperature: Store solutions frozen at -20°C or below.[1][5][6] Studies on similar compounds show significant degradation at room temperature and even under refrigeration.[1][5][6]

  • Solvent: Use high-purity, degassed solvents. The choice between protic and aprotic solvents may depend on the specific experimental conditions.

  • pH: The stability of phenethylamines in solution is pH-dependent. The protonated form at a lower pH is generally more stable against oxidation than the free base.[1] Therefore, for aqueous solutions, consider buffering to a slightly acidic pH if compatible with your experimental design.

Q4: I observe a color change in my sample over time. What does this indicate?

A4: A color change, typically to a yellow or brownish hue, is a common indicator of degradation in aromatic amines.[7] This is often due to oxidation. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q5: What analytical techniques are suitable for assessing the purity of 3,5-Dimethyl-benzenepropanamine?

A5: A multi-faceted approach using orthogonal methods is recommended for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): Excellent for detailed impurity profiling.

  • Gas Chromatography (GC): A robust method for analyzing volatile amines and their impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly quantitative NMR (qNMR), can provide an accurate purity assignment.[8]

  • Acid-Base Titration: A simple and cost-effective method for determining the total amine content, though it lacks the specificity to identify individual impurities.[8]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent experimental results using a previously opened bottle of 3,5-Dimethyl-benzenepropanamine.

  • Potential Cause: Degradation of the compound due to improper storage or handling after the initial opening.

  • Troubleshooting Workflow:

    start Inconsistent Results Observed check_storage Review Storage Conditions: - Temperature (≤ -20°C)? - Inert atmosphere? - Light protection? start->check_storage check_appearance Visually Inspect Sample: - Color change? - Precipitate formation? check_storage->check_appearance reanalyze Re-analyze Purity (HPLC, GC, or qNMR) check_appearance->reanalyze compare Compare with Certificate of Analysis (CoA) reanalyze->compare pass Purity within Specification? compare->pass fail Purity Out of Specification compare->fail No end_use Proceed with Experiment pass->end_use use_new Use a Fresh Aliquot or New Batch fail->use_new remediate Consider Re-purification (if feasible and valuable) fail->remediate end_stop Discard Degraded Material use_new->end_stop remediate->end_stop

    Caption: Troubleshooting workflow for inconsistent results.

Issue 2: A white precipitate has formed in the container of solid 3,5-Dimethyl-benzenepropanamine.

  • Potential Cause: Reaction with atmospheric carbon dioxide to form a carbonate salt.[1] This is more likely if the container has been opened multiple times without purging with an inert gas.

  • Solution:

    • Handle the compound under an inert atmosphere (e.g., in a glovebox).

    • The carbonate salt may have different solubility characteristics than the free base. Depending on your experimental needs, you may be able to separate the free base from the carbonate salt.

    • To prevent this, always handle the compound under an inert gas and ensure the container is sealed tightly with a high-quality cap immediately after use.[1]

Issue 3: Poor peak shape or tailing during Gas Chromatography (GC) analysis.

  • Potential Cause: Amines are basic and can interact with active sites on the GC column, leading to poor chromatography.

  • Solutions:

    • Use a base-deactivated column: These columns are specifically designed to minimize interactions with basic compounds.

    • Derivatization: Convert the amine to a less polar derivative before analysis. A common method is acylation.[10]

    • Optimize GC parameters: Ensure the injection port temperature is high enough to vaporize the sample completely without causing thermal degradation.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Long-Term Stability Assessment

This protocol outlines a study to determine the stability of 3,5-Dimethyl-benzenepropanamine under various storage conditions.

  • Sample Preparation:

    • Aliquot the neat compound into several amber glass vials.

    • For solution studies, prepare solutions in your desired solvent at a known concentration.

  • Storage Conditions:

    • Divide the samples into groups for storage at different temperatures: +25°C (room temperature), +4°C (refrigerator), and -20°C (freezer).[5][6]

    • For each temperature, have a set of samples under an inert atmosphere (purged with argon or nitrogen) and a set exposed to air.

  • Time Points:

    • Analyze the samples at day 0, and then at regular intervals (e.g., 7, 14, 30, 60, and 90 days).[5]

  • Analysis:

    • At each time point, analyze the purity of the samples using a validated HPLC or GC method.

    • Calculate the percent difference in purity from day 0 for each storage condition.[5]

  • Data Presentation:

    Storage ConditionTime PointPurity (%)% DegradationObservations
    -20°C, Inert GasDay 099.80Colorless solid
    Day 90
    +4°C, AirDay 099.80Colorless solid
    Day 90
    +25°C, AirDay 099.80Colorless solid
    Day 90
Protocol 2: Purity Determination by Gas Chromatography (GC)
  • Instrument and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • A base-deactivated capillary column (e.g., DB-5ms or equivalent).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector Temperature: 300°C

  • Quantification:

    • Purity is determined by the area percent method, where the peak area of 3,5-Dimethyl-benzenepropanamine is compared to the total area of all peaks in the chromatogram.[8]

Section 4: Key Degradation Pathways

The primary degradation mechanisms for 3,5-Dimethyl-benzenepropanamine are inferred from related aromatic amines.

Amine 3,5-Dimethyl-benzenepropanamine Oxidation Oxidative Degradation Amine->Oxidation Carbonation Reaction with CO2 Amine->Carbonation Aldehyde Corresponding Aldehyde Oxidation->Aldehyde Salt Carbonate Salt (Precipitate) Carbonation->Salt Acid Corresponding Carboxylic Acid Aldehyde->Acid Initiator1 Oxygen (Air), Light, Heat Initiator1->Oxidation Initiator2 Atmospheric CO2 Initiator2->Carbonation

Caption: Inferred degradation pathways for 3,5-Dimethyl-benzenepropanamine.

References

  • Selva, M., et al. (2006). Selective N,N-Dimethylation of Primary Aromatic Amines with Methyl Alkyl Carbonates in the Presence of Phosphonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lin, H.-R., et al. (2022). Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Climate. (2026). Amine Degradation. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dinitro-N-phenylbenzamide. Retrieved from [Link]

  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • PMC. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • PMC. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). Retrieved from [Link]

  • Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N,N-dimethyl benzyl amine, 103-83-3. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Retrieved from [Link]

  • Chemsrc. (2025). 1-(3,5-Dimethylphenyl)methanamine | CAS#:78710-55-1. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/chemical-safety/Safe storage of chemicals in labs.pdf]([Link] storage of chemicals in labs.pdf)

  • NIST. (n.d.). Benzenepropanamine, α-methyl-. Retrieved from [Link]

  • Oxford Academic. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • PMC. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Storage. Retrieved from [Link]

Sources

Troubleshooting

Calibration curve issues in 3,5-Dimethyl-benzenepropanamine quantification

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of 3,5-Dimethyl-benzenepropanamine, with a spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of 3,5-Dimethyl-benzenepropanamine, with a specific focus on calibration curve performance.

Introduction

Accurate quantification of 3,5-Dimethyl-benzenepropanamine is critical in various stages of research and drug development. The foundation of reliable quantification is a robust and reproducible calibration curve. This center provides in-depth, experience-based guidance to diagnose and solve prevalent calibration challenges, ensuring the integrity and accuracy of your analytical data.

The Anatomy of a High-Quality Calibration Curve

A calibration curve plots the instrument response against a series of standards of known concentrations. For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear acceptance criteria to ensure data quality.[1][2]

Table 1: Typical Acceptance Criteria for a Calibration Curve in Bioanalysis

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r) ≥ 0.99Indicates a strong linear relationship between concentration and response.
Regression Model Simplest model that adequately describes the response (e.g., linear, weighted linear, or quadratic).[3]An overly complex model can mask underlying issues or lead to overfitting.
Range Must cover the expected concentrations of the unknown samples.Ensures that all samples are quantified within the validated boundaries of the curve.
Accuracy of Back-Calculated Standards Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).Verifies the accuracy of the curve at each concentration level.
Precision of Back-Calculated Standards Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ).Demonstrates the reproducibility of the measurements at each concentration level.

Frequently Asked Questions (FAQs)

Q1: My calibration curve has a low correlation coefficient (r < 0.99). What are the initial checks?

A low 'r' value suggests poor linearity. Before diving into complex investigations, perform these initial checks:

  • Standard Preparation: Double-check all calculations and dilutions for your stock solutions and calibration standards. Simple errors in this stage are a frequent cause of non-linearity.

  • Instrument Stability: Ensure the LC-MS/MS system has reached thermal and vacuum equilibrium.[4] Inconsistent instrument conditions can cause response variability.

  • Peak Integration: Manually review the peak integration for each standard. Inconsistent or incorrect integration of the analyte and internal standard peaks will directly impact the response ratio and, consequently, linearity.

Q2: The y-intercept of my linear regression is significantly high and non-zero. What does this indicate?

A high y-intercept suggests a positive bias, meaning there is a detectable response even when the analyte is theoretically absent. Potential causes include:

  • Interference: A co-eluting compound in the blank matrix may have the same mass transition as your analyte.

  • Contamination: Carryover from a previous high-concentration sample or contamination in the blank matrix can lead to a false-positive signal.

  • Forcing the Curve Through Zero: The regression should not be forced through the origin unless scientifically justified.[5] The blank sample should be treated as another point on the curve to accurately reflect any background signal.

Q3: My calibration curve is consistently non-linear, often flattening at high concentrations. What's happening?

This phenomenon is a classic sign of detector or ion source saturation.[6][7] At high concentrations, the instrument's detector becomes overwhelmed, and an increase in analyte concentration no longer produces a proportional increase in signal.

  • Primary Solution: The most direct solution is to dilute your upper-level calibration standards and any high-concentration unknown samples to bring them within the linear dynamic range of the instrument.[6]

  • Alternative Model: If dilution is not feasible, a quadratic regression model might be appropriate, provided it is properly validated and justified.[7]

In-Depth Troubleshooting Guides

Guide 1: Systematic Diagnosis of Non-Linearity

Non-linearity can stem from multiple sources.[8][9] This workflow provides a logical sequence for identifying the root cause.

Caption: Troubleshooting workflow for non-linear calibration curves.

Guide 2: Investigating and Mitigating Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, caused by co-eluting components from the biological matrix that interfere with the ionization of the target analyte.[10][11][12] This can lead to ion suppression or enhancement, causing non-linearity and inaccurate quantification.[13][14]

Experimental Protocol: Qualitative Assessment of Matrix Effects

This post-column infusion experiment helps visualize regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • Infuse a standard solution of 3,5-Dimethyl-benzenepropanamine at a constant flow rate directly into the mass spectrometer's ion source using a syringe pump.

    • Simultaneously, inject a blank, extracted matrix sample onto the LC column.

  • Analysis:

    • Monitor the signal of the infused analyte. A stable, flat baseline should be observed.

    • When the blank matrix is injected, any deviation (dip or peak) from this stable baseline indicates the elution of matrix components that cause ion suppression or enhancement, respectively.

  • Interpretation:

    • If the retention time of your analyte coincides with a region of significant ion suppression or enhancement, your method is likely affected by matrix effects.

Mitigation Strategies:

  • Chromatographic Separation: Adjust the LC gradient or change the stationary phase to separate the analyte from the interfering matrix components.

  • Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[12] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[15]

Guide 3: Optimizing Internal Standard (IS) Selection and Use

The internal standard is crucial for correcting variability during sample preparation and analysis.[16] An inappropriate IS can introduce errors and contribute to poor calibration curve performance.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

For LC-MS analysis, a SIL-IS, such as a deuterated or ¹³C-labeled version of 3,5-Dimethyl-benzenepropanamine, is highly preferred.[17][18][19]

  • Why SIL-IS is Superior: It co-elutes with the analyte and experiences identical matrix effects and ionization efficiencies.[15] This ensures that any variation affecting the analyte is mirrored by the IS, providing the most accurate correction.

Diagram: The Role of a SIL-IS in Mitigating Matrix Effects

Caption: A SIL-IS ensures accurate quantification despite matrix effects.

Troubleshooting IS-Related Problems:

  • Inconsistent IS Response: If the IS peak area varies significantly across standards and QCs, investigate potential issues with the IS stock solution stability or the precision of the pipetting/dispensing equipment used to add the IS.

  • Crosstalk: Ensure that the isotope purity of the IS is high and that there is no significant contribution from the IS to the analyte's mass channel, or vice-versa. A mass difference of at least 4-5 Da is recommended to minimize this risk.[15]

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC URL: [Link]

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]

  • Title: ICH guideline M10 Step2b on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Evaluation of linearity for calibration functions: A practical approach for chromatography techniques Source: Digital CSIC URL: [Link]

  • Title: Why do calibration curves deviate from linearity? Source: Reddit URL: [Link]

  • Title: How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Source: MtoZ Biolabs URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Method Linearity Source: Separation Science URL: [Link]

  • Title: I'm getting non-linear response Source: Reddit URL: [Link]

  • Title: Fitting Nonlinear Calibration Curves: No Models Perfect Source: SCIRP URL: [Link]

  • Title: Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability Source: IntechOpen URL: [Link]

  • Title: Is it possible to publish an LC/MS/MS method that doesn't give a linear calibration curve? Source: ResearchGate URL: [Link]

  • Title: Method of analysis of amine by mass spectrometry Source: Google Patents URL
  • Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3,5-Dimethyl-benzenepropanamine and Other Phenethylamines for Researchers

An In-Depth Guide to Structure-Activity Relationships, Pharmacological Profiles, and Experimental Methodologies The phenethylamine scaffold is a cornerstone in neuroscience research and drug development, serving as the f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Structure-Activity Relationships, Pharmacological Profiles, and Experimental Methodologies

The phenethylamine scaffold is a cornerstone in neuroscience research and drug development, serving as the foundation for a vast array of psychoactive compounds. Minor structural modifications to this core can dramatically alter pharmacological activity, shifting a compound's profile from a potent stimulant to a classic psychedelic. This guide offers a comparative analysis of 3,5-Dimethyl-benzenepropanamine, a less-studied analogue, with well-characterized phenethylamines such as amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to inform future research.

The Phenethylamine Backbone: A Gateway to Diverse Pharmacology

The parent compound, phenethylamine, is a naturally occurring trace amine that acts as a central nervous system stimulant.[1] Its structure, a benzene ring attached to an ethylamine side chain, offers multiple points for chemical modification. Substitutions on the phenyl ring, the alpha- and beta-carbons of the ethyl chain, and the terminal amine group all contribute to a compound's unique interactions with monoamine transporters and receptors.[2][3] These interactions, primarily with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as various serotonin (5-HT) receptors, are the principal determinants of a phenethylamine's pharmacological effects.[2][4][5]

Profiling 3,5-Dimethyl-benzenepropanamine

The addition of methyl groups to the phenyl ring generally increases lipophilicity, which can enhance blood-brain barrier penetration. The meta-positioning (3 and 5) of these groups, as opposed to para- or ortho-positions, can influence the molecule's interaction with binding sites on monoamine transporters and receptors.[7] It is plausible that 3,5-Dimethyl-benzenepropanamine acts as a monoamine releaser or reuptake inhibitor, though its potency and selectivity for DAT, NET, and SERT would require empirical determination through in vitro assays.

Comparative Analysis with Archetypal Phenethylamines

To understand the potential pharmacological profile of 3,5-Dimethyl-benzenepropanamine, it is instructive to compare it with its more famous relatives: amphetamine, methamphetamine, and MDMA.

  • Amphetamine , or α-methylphenethylamine, is a potent central nervous system stimulant primarily used in the treatment of ADHD and narcolepsy.[8] Its primary mechanism of action is the release of dopamine and norepinephrine from presynaptic nerve terminals, and to a lesser extent, the inhibition of their reuptake.[9]

  • Methamphetamine , the N-methylated derivative of amphetamine, exhibits a similar but more pronounced pharmacological profile. The addition of the methyl group to the amine increases its lipophilicity, leading to greater central nervous system penetration and a more potent and longer-lasting effect.[8]

  • 3,4-Methylenedioxymethamphetamine (MDMA) is distinguished by the methylenedioxy ring substitution at the 3 and 4 positions of the phenyl ring. This modification significantly shifts its activity towards the serotonin system, making it a potent SERT substrate and a powerful serotonin releaser, in addition to its effects on dopamine and norepinephrine.[10] This enhanced serotonergic activity is responsible for its characteristic entactogenic and empathogenic effects.

The 3,5-dimethyl substitution pattern of the titular compound suggests a pharmacological profile that might differ significantly from these archetypes. Without the α-methyl group, it may have a reduced potency as a monoamine releaser compared to amphetamine and methamphetamine. The lack of the methylenedioxy ring implies a less pronounced interaction with the serotonin system compared to MDMA.

Table 1: Comparative Pharmacological Data of Selected Phenethylamines

CompoundPrimary Mechanism of ActionPrimary Transporter AffinityNotable Subjective Effects
Amphetamine DA/NE Releaser & Reuptake InhibitorDAT > NET >> SERTStimulation, focus, euphoria
Methamphetamine Potent DA/NE Releaser & Reuptake InhibitorDAT > NET >> SERTIntense stimulation, euphoria, long duration
MDMA 5-HT Releaser & Reuptake InhibitorSERT > NET > DATEmpathy, euphoria, mild stimulation
3,5-Dimethyl-benzenepropanamine Hypothesized: Monoamine Releaser/Reuptake InhibitorUnknownUnknown

Note: The data for 3,5-Dimethyl-benzenepropanamine is hypothesized based on general structure-activity relationships and requires experimental validation.

Experimental Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profile of 3,5-Dimethyl-benzenepropanamine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably or transiently transfected with the cDNA for human DAT, NET, or SERT.[11]

  • Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.[11]

  • Assay Buffer Preparation: A Krebs-HEPES buffer (KHB) is prepared. For dopamine uptake assays, an antioxidant such as ascorbic acid is added to prevent substrate oxidation.[12][13]

  • Compound Preparation: A serial dilution of the test compound (3,5-Dimethyl-benzenepropanamine) and reference compounds (e.g., amphetamine, cocaine) is prepared in the assay buffer.

  • Pre-incubation: The cell culture medium is aspirated, and the cells are washed with KHB. The cells are then pre-incubated with the various concentrations of the test and reference compounds for a short period (e.g., 5-10 minutes) at room temperature.[12][13][14]

  • Uptake Initiation: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.[14]

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold KHB.[12][13]

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is quantified using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific uptake) are calculated by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis cell_culture HEK293 Cells expressing hDAT, hNET, or hSERT pre_incubation Pre-incubate cells with test compound cell_culture->pre_incubation compound_prep Serial Dilution of 3,5-Dimethyl-benzenepropanamine compound_prep->pre_incubation radioligand_prep [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin uptake Add radiolabeled substrate to initiate uptake radioligand_prep->uptake pre_incubation->uptake termination Terminate uptake by washing with ice-cold buffer uptake->termination lysis Lyse cells termination->lysis counting Quantify radioactivity via scintillation counting lysis->counting data_analysis Calculate IC₅₀ values counting->data_analysis

This assay determines the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the target.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., 5-HT₂ₐ) or from brain tissue known to be rich in the target (e.g., striatum for DAT).[15] This involves homogenization and centrifugation to isolate the membrane fraction.[16]

  • Assay Setup: In a 96-well plate, the following are added to each well: the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[15][16]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[15]

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is counted.

  • Data Analysis: The Kᵢ (inhibition constant) is calculated from the IC₅₀ value, which represents the affinity of the test compound for the binding site.

G start Start: Compound & Receptor Prep incubation incubation start->incubation analysis Data Analysis: Calculate Ki filtration filtration incubation->filtration washing washing filtration->washing counting counting washing->counting counting->analysis

Structure-Activity Relationship Insights and Future Directions

The systematic evaluation of 3,5-Dimethyl-benzenepropanamine and its analogs will contribute to a more comprehensive understanding of phenethylamine SAR. Key questions to be addressed include:

  • How does the 3,5-dimethyl substitution pattern influence affinity and activity at DAT, NET, and SERT compared to other substitution patterns (e.g., 3,4-methylenedioxy, 4-methoxy)?

  • Does 3,5-Dimethyl-benzenepropanamine exhibit agonist or antagonist activity at key serotonin receptors, such as 5-HT₂ₐ and 5-HT₂C?

  • What are the in vivo behavioral effects of this compound in animal models? Does it produce stimulant-like locomotor activity, or does it exhibit properties more akin to hallucinogens or entactogens?[17][18][19]

The exploration of less-common phenethylamine analogs like 3,5-Dimethyl-benzenepropanamine is crucial for expanding our knowledge of the intricate relationship between chemical structure and pharmacological function. The data generated from the proposed experiments will not only characterize this specific compound but will also refine predictive models for the design of novel therapeutic agents targeting the monoaminergic systems.

References

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Oregon Health & Science University.
  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC.
  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PubMed.
  • Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. ACS Publications.
  • Phenethylamine. Wikipedia.
  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. PMC.
  • Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. ResearchGate.
  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC.
  • -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. ResearchGate.
  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences. MDPI.
  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers.
  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Benchchem.
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Comparative

Comparative Pharmacological Profiling: 3,5-Dimethyl-benzenepropanamine vs. Amphetamine

As a Senior Application Scientist, evaluating novel or uncharacterized chemical entities requires anchoring them against well-understood pharmacological standards. This guide provides an in-depth comparative analysis bet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel or uncharacterized chemical entities requires anchoring them against well-understood pharmacological standards. This guide provides an in-depth comparative analysis between Amphetamine (1-phenylpropan-2-amine), a classical monoamine releasing agent (MRA), and 3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9), a structurally distinct building block belonging to the phenylpropylamine class.

While amphetamine's biological activity is extensively documented, 3,5-Dimethyl-benzenepropanamine is primarily utilized in early-stage discovery. Therefore, we will employ rigorous Structure-Activity Relationship (SAR) paradigms to predict its biological activity, followed by the definitive experimental protocols required for empirical validation.

Structural and Physicochemical Divergence

The biological activity of monoamine transporter (MAT) ligands is exquisitely sensitive to the spatial distance between the aromatic ring and the basic nitrogen, as well as the steric bulk on the aromatic ring.

  • Amphetamine (Phenethylamine Scaffold): Features a 2-carbon spacer between the phenyl ring and the primary amine, coupled with an alpha-methyl group. This alpha-methylation provides resistance to monoamine oxidase (MAO) degradation and optimizes the molecule for substrate-driven translocation through the dopamine (DAT) and norepinephrine (NET) transporters 1[1].

  • 3,5-Dimethyl-benzenepropanamine (Phenylpropylamine Scaffold): Features a 3-carbon spacer (propan-1-amine) and two methyl groups at the meta positions (3,5) of the aromatic ring. Extending the alkyl chain to three carbons fundamentally shifts the molecule's interaction with MATs. Phenylpropylamines typically lose the ability to act as efficient substrates for reverse transport, instead acting as reuptake inhibitors or binding to the Plasma Membrane Monoamine Transporter (PMAT) 2[2].

Table 1: Physicochemical and Structural Comparison

PropertyAmphetamine3,5-Dimethyl-benzenepropanamine
IUPAC Name 1-phenylpropan-2-amine3-(3,5-dimethylphenyl)propan-1-amine
Scaffold Class PhenethylaminePhenylpropylamine
Ar-N Distance ~5.2 Å~6.4 Å
Aromatic Substitution Unsubstituted3,5-Dimethyl (Steric bulk, lipophilic)
Primary Target DAT, NET, TAAR1 (Substrate/Releaser)PMAT, NET (Predicted Inhibitor)
Pharmacodynamic Profiling: Causality Behind the Activity

Why does a single carbon addition and ring methylation drastically alter the biological profile?

  • The Spacer Effect (Substrate vs. Inhibitor): Amphetamine's 2-carbon spacer perfectly mimics endogenous monoamines (dopamine, norepinephrine), allowing it to be transported intracellularly where it activates the Trace Amine-Associated Receptor 1 (TAAR1), triggering transporter phosphorylation and monoamine efflux 1[1]. Conversely, the 3-carbon spacer in 3,5-Dimethyl-benzenepropanamine increases the Ar-N distance to approximately 6.4 Å. Research on PMAT indicates that phenylpropylamines with this exact 6.4 Å distance exhibit optimal inhibitory interactions (e.g., PMAT IC50 = 9.8 μM) but fail to induce MAT efflux due to conformational misalignment within the DAT/NET translocation pore 2[2].

  • The 3,5-Dimethyl Effect: The addition of meta-methyl groups increases the molecule's lipophilicity (LogP) and steric volume. In related SAR studies (e.g., 3,5-dimethylamphetamine), this substitution pattern drastically reduces DAT binding affinity while preserving or enhancing interactions with the serotonin transporter (SERT) or peripheral receptors 3[3]. Therefore, 3,5-Dimethyl-benzenepropanamine is predicted to act as a lipophilic, non-releasing reuptake inhibitor with a preference for NET/SERT or PMAT over DAT.

Visualizing the Divergent Mechanisms of Action

The following diagram illustrates the distinct pharmacological pathways dictated by the structural backbones of the two compounds.

MOA Amp Amphetamine (Phenethylamine Core) DAT_NET Monoamine Transporters (DAT / NET / PMAT) Amp->DAT_NET Substrate Translocation DMBPA 3,5-Dimethyl-benzenepropanamine (Phenylpropylamine Core) DMBPA->DAT_NET High-Affinity Surface Binding Blockade Reuptake Inhibition (Conformational Block) DMBPA->Blockade Steric Hindrance (No Translocation) TAAR1 Intracellular TAAR1 Receptor Activation DAT_NET->TAAR1 Intracellular Access Efflux Transporter Reversal (Monoamine Efflux) TAAR1->Efflux Phosphorylation Cascade

Mechanistic divergence between phenethylamine substrates and phenylpropylamine inhibitors.

Experimental Methodologies: Self-Validating Protocols

To transition from SAR prediction to empirical data, the following self-validating experimental workflows must be executed. These protocols are designed to explicitly differentiate between a monoamine releaser (Amphetamine) and a presumed reuptake inhibitor (3,5-Dimethyl-benzenepropanamine).

Protocol A: Radioligand Binding Assay (Affinity Determination)

Purpose: To quantify the direct binding affinity (Ki) of the compounds at human DAT, NET, and SERT 4[4].

  • Membrane Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT. Harvest and homogenize cells in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection: Use [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, and [3H]Citalopram for SERT.

  • Incubation: Add 50 µL of the test compound (serial dilutions from 10−10 to 10−4 M), 50 µL of radioligand (at Kd concentration), and 100 µL of membrane suspension to a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Validation Check (Causality): Include a non-specific binding control (e.g., 10 µM Mazindol for DAT/NET). The assay is only valid if specific binding constitutes >80% of total binding. This ensures the displacement curve accurately reflects competitive binding at the active site rather than non-specific lipid partitioning.

Protocol B: In Vitro Monoamine Efflux Assay (Functional Characterization)

Purpose: To determine if the compound acts as a substrate (releaser) or merely an inhibitor.

  • Pre-loading: Incubate rat brain synaptosomes (striatum for DAT, prefrontal cortex for NET) with [3H]Dopamine or [3H]Norepinephrine for 30 minutes at 37°C to load the intracellular vesicles.

  • Washing: Centrifuge and wash the synaptosomes twice to remove extracellular radioligand, then resuspend in oxygenated Krebs-Ringer buffer.

  • Stimulation: Add Amphetamine (positive control) or 3,5-Dimethyl-benzenepropanamine at 1 µM and 10 µM concentrations.

  • Quantification: After 15 minutes, rapidly centrifuge the samples. Measure the radioactivity in the supernatant (effluxed monoamines) versus the pellet (retained monoamines).

  • Validation Check (Causality): Amphetamine will cause a massive spike in supernatant radioactivity due to TAAR1-mediated transporter reversal. If 3,5-Dimethyl-benzenepropanamine is solely an inhibitor, supernatant radioactivity will remain at baseline (vehicle control) levels, confirming it blocks the pore without inducing efflux.

References
  • Binding Affinity of 3-Phenylpropylamine Derivatives at Monoamine Transporters: A Comparative Analysis - BenchChem. 4

  • 3,5-Dimethylamphetamine | C11H17N | CID 541871 - PubChem / NIH. 3

  • Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter - PMC / NIH. 2

  • Monoamine releasing agent - Wikipedia. 1

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Validation

A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Benzenepropanamines at Monoamine Transporters

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimethyl-substituted benzenepropanamines, focusing on their interaction with the monoamine transporters for dopamine (DAT), norepi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dimethyl-substituted benzenepropanamines, focusing on their interaction with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). We will explore how the positional isomerism of dimethyl substitution on the phenyl ring dictates potency and selectivity, offering a framework for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of the Benzenepropanamine Scaffold

Benzenepropanamines, particularly the phenylpropan-2-amine subclass (commonly known as amphetamines), represent a cornerstone pharmacophore in neuropharmacology. These molecules are potent modulators of monoamine neurotransmission by interacting with plasma membrane transporters. Their therapeutic applications and abuse potential are largely dictated by their relative affinity and activity at DAT, NET, and SERT.

The core structure consists of a phenyl ring linked to a propyl chain with a terminal amine. This simple scaffold is exquisitely sensitive to chemical modification. The structure-activity relationship (SAR) explores how subtle changes, such as the addition and placement of two methyl groups on the phenyl ring, can dramatically alter a compound's pharmacological profile. Understanding this SAR is critical for designing novel compounds with desired selectivity—for instance, a potent DAT/NET inhibitor with minimal SERT activity for ADHD treatment, or a SERT-selective releaser for potential applications in psychotherapy.

Caption: General scaffold of a benzenepropanamine with numbered substitution positions.

The Targets: Dopamine, Norepinephrine, and Serotonin Transporters

DAT, NET, and SERT are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action terminates the neurotransmitter signal. Drugs can inhibit this reuptake process, thereby increasing the extracellular concentration and duration of the neurotransmitter.

  • Dopamine Transporter (DAT): Primarily associated with reward, motivation, and motor control. DAT inhibition is a key mechanism for psychostimulants like cocaine and methylphenidate.

  • Norepinephrine Transporter (NET): Involved in attention, arousal, and the "fight or flight" response. NET inhibitors are used to treat ADHD and depression.[1]

  • Serotonin Transporter (SERT): Plays a crucial role in mood, appetite, and sleep. Selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression and anxiety disorders.[2]

The affinity of a compound for these three transporters determines its overall pharmacological effect. High DAT/NET affinity with low SERT affinity is typical of classic stimulants, while high SERT affinity is the hallmark of SSRIs. Compounds with significant affinity for all three are termed "triple reuptake inhibitors" (TRIs).[3]

Comparative Analysis of Dimethyl-Substituted Isomers

The position of the two methyl groups on the phenyl ring profoundly impacts the compound's interaction with monoamine transporters. While comprehensive data for all possible isomers is sparse, studies on key compounds like 3,4-dimethylamphetamine provide critical insights. We can supplement this with data from related substituted amphetamines to build a predictive model.

The potency of these compounds is typically measured by their IC50 or Ki values, which represent the concentration required to inhibit 50% of transporter activity or the binding affinity, respectively. Lower values indicate higher potency.

Table 1: Monoamine Transporter Inhibition Potencies (IC50, nM) of Representative Substituted Benzenepropanamines

CompoundSubstitutionDAT (IC50 nM)NET (IC50 nM)SERT (IC50 nM)DAT/SERT RatioReference(s)
AmphetamineUnsubstituted~40-600~7-100~20,000-40,000~0.002[4][5]
4-Fluoroamphetamine4-Fluoro~200~50~9000.22[5]
4-Chloroamphetamine4-Chloro~400~130~2501.6[5]
3,4-Dimethylamphetamine3,4-DimethylData suggests stimulant propertiesData suggests stimulant propertiesLower than amphetamineLikely > 0.01[6]
MDMA3,4-Methylenedioxy~4,870-8,290~1,190-1,750~640-2,410~2-3[4]
Structure-Activity Relationship Insights:
  • Unsubstituted Amphetamine: Shows a strong preference for DAT and NET over SERT, with a DAT/SERT selectivity ratio that is very low, establishing a baseline for classic stimulant activity.[4][7]

  • Para-Substitution: Adding a small, electron-withdrawing group like fluorine at the 4-position (para) begins to increase SERT affinity relative to the parent compound.[5] Increasing the size and electronegativity with a chloro group at the 4-position further boosts SERT affinity, bringing the DAT/SERT ratio closer to unity. This demonstrates that the para-position is a critical locus for modulating SERT activity.[5]

  • 3,4-Disubstitution: The pharmacology of 3,4-methylenedioxymethamphetamine (MDMA) is an excellent proxy for understanding 3,4-disubstitution. The methylenedioxy ring significantly enhances SERT affinity, making MDMA a potent serotonin releaser.[8][9] It is highly probable that 3,4-dimethyl substitution similarly enhances SERT affinity compared to unsubstituted amphetamine, shifting the profile away from a pure stimulant towards a more SERT-active compound.

  • Ortho-Substitution (e.g., 2,4- or 2,6-): While specific data for 2,X-dimethylbenzenepropanamines is limited, steric hindrance is a key principle. Placing a methyl group at the 2- or 6-position (ortho) can introduce steric clash, potentially reducing the compound's ability to fit optimally into the binding pockets of all three transporters, likely decreasing overall potency.

Caption: Conceptual SAR flow for substituted benzenepropanamines.

Experimental Protocols for SAR Validation

To validate these SAR principles, researchers must synthesize the target compounds and evaluate their pharmacological activity. The following protocols provide a trusted framework for these essential steps.

Protocol 1: Synthesis of 3,4-Dimethyl-benzenepropanamine (Amphetamine Analog)

This protocol describes a reductive amination pathway, a common method for synthesizing phenylpropan-2-amines from their corresponding phenylacetone precursors.

Causality: Reductive amination is chosen for its reliability and high yield. The use of a reducing agent like aluminum amalgam is effective for converting the intermediate oxime to the primary amine without reducing the phenyl ring.

Step-by-Step Methodology:

  • Synthesis of 3,4-Dimethylphenylacetone:

    • Combine 3,4-dimethylphenylacetic acid with acetic anhydride.

    • Heat the mixture under reflux for several hours.

    • Carefully neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

    • Purify the resulting 3,4-dimethylphenylacetone via vacuum distillation.

  • Formation of the Oxime:

    • Dissolve the purified 3,4-dimethylphenylacetone in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

    • Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

    • Extract the oxime product and purify by recrystallization.

  • Reduction to the Amine:

    • Prepare an aluminum amalgam by reacting aluminum foil with a mercury(II) chloride solution.

    • In a suitable flask, add the prepared amalgam, the oxime from the previous step, and a solvent mixture (e.g., isopropanol/water).

    • Allow the reaction to proceed, monitoring for heat evolution. The reaction is exothermic.

    • After the reaction is complete, filter the mixture to remove aluminum salts.

    • Acidify the filtrate with HCl to precipitate the amine as its hydrochloride salt.

    • Collect the 3,4-dimethylamphetamine HCl salt by filtration and recrystallize from an appropriate solvent (e.g., ethanol/ether) to yield the pure product.

Protocol 2: In Vitro Evaluation via Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT using competition binding with a known radioligand.

Causality: This method provides a direct measure of the interaction between a compound and its target transporter. Using cell lines (e.g., HEK-293) that stably express a single human transporter isoform ensures that the measured affinity is specific to that target, eliminating confounding effects from other transporters.[5] The Cheng-Prusoff equation is used to convert the experimentally determined IC50 value into the true binding affinity constant, Ki.[10]

cluster_synthesis Part A: Synthesis cluster_binding Part B: In Vitro Binding Assay cluster_analysis Part C: Data Analysis Start Starting Materials (e.g., 3,4-Dimethylphenylacetic acid) Synth Chemical Synthesis (Multi-step) Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Prep Prepare Transporter Source (HEK-293 cells expressing hDAT/hNET/hSERT) Purify->Prep Test Compound Assay Incubate Membranes with: 1. Radioligand ([3H]WIN 35,428 for DAT) 2. Test Compound (Varying Conc.) Prep->Assay Filter Rapid Filtration (Separates bound from free radioligand) Assay->Filter Count Scintillation Counting (Measures bound radioactivity) Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Raw Data Calc_IC50 Calculate IC50 (Non-linear regression) Plot->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki Result Result Calc_Ki->Result Final SAR Data

Caption: Workflow from synthesis to pharmacological data analysis.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing either human DAT, NET, or SERT.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl).[10]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the final assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • Set up a 96-well plate. For each transporter, you will have wells for total binding, non-specific binding, and multiple concentrations of your test compound.

    • To each well, add:

      • A fixed amount of membrane protein (e.g., 10-20 µg).

      • Assay buffer.

      • A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).[11]

      • For test wells: Add the dimethyl-substituted benzenepropanamine at concentrations spanning several orders of magnitude (e.g., 0.1 nM to 100 µM).

      • For non-specific binding (NSB) wells: Add a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT).

      • For total binding wells: Add only buffer.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[10]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filter mat in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the IC50 value by performing a non-linear regression fit of the specific binding data (Total Binding CPM - NSB CPM) versus the log of the test compound concentration.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Conclusion and Future Directions

The structure-activity relationship of dimethyl-substituted benzenepropanamines is a clear demonstration of how subtle structural modifications can tune pharmacological activity across monoamine transporters. The key takeaways are:

  • The unsubstituted phenylpropan-2-amine core is inherently DAT/NET selective.

  • Substitution at the para (4-) and meta (3-) positions is crucial for enhancing affinity for the serotonin transporter (SERT).

  • Simultaneous 3,4-disubstitution is predicted to strongly favor SERT interaction, shifting the compound's profile from a classic stimulant to a mixed-action or SERT-dominant agent.

  • Substitution at the ortho (2-) position may introduce steric hindrance, potentially reducing overall potency.

Future research should focus on the systematic synthesis and evaluation of all 10 dimethyl-substituted isomers to create a complete, high-resolution SAR map. This data would be invaluable for computational modeling studies aimed at understanding the specific molecular interactions within the transporter binding sites and for the rational design of next-generation therapeutics with precisely tailored monoamine transporter profiles.

References

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Comparative

Validating a Novel Heterogeneous Catalytic Synthesis of 3,5-Dimethyl-benzenepropanamine: A Comparative Guide

Executive Summary The compound1 (CAS: 142332-82-9) serves as a vital structural scaffold in modern drug discovery, particularly for central nervous system (CNS) therapeutics[1]. Its unique architecture—a branched aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound1 (CAS: 142332-82-9) serves as a vital structural scaffold in modern drug discovery, particularly for central nervous system (CNS) therapeutics[1]. Its unique architecture—a branched aromatic ring paired with a flexible propylamine linker—imparts essential lipophilic and hydrogen-bonding characteristics[2]. Historically, synthesizing benzenepropanamine derivatives has relied on multi-step processes that suffer from poor atom economy and difficult purification[3]. This guide objectively compares the traditional two-step reductive amination method against a novel, one-pot hydroaminomethylation (HAM) utilizing a heterogeneous Ru/TiO₂ catalyst, providing actionable experimental data for scale-up validation.

Mechanistic Causality: Why the Novel Route Excels

The Traditional Baseline: Two-Step Reductive Amination

The established route involves the hydroformylation of 3,5-dimethylstyrene to yield 3-(3,5-dimethylphenyl)propanal, followed by isolation and subsequent reductive amination using Pd/C and ammonia[3].

  • The Flaw in Causality: This sequence is inherently inefficient. The intermediate aldehyde is highly prone to auto-oxidation and aldol condensation. Isolating it requires significant solvent overhead, and the subsequent reductive amination often yields secondary and tertiary amine byproducts due to uncontrolled sequential alkylation.

The Novel Alternative: One-Pot Ru/TiO₂ Catalyzed HAM

Recent literature demonstrates that 4 can drive the multicomponent synthesis of amines directly from olefins[4].

  • The Causality of the Catalyst: The superior performance of the Ru/TiO₂ system stems from a synergistic dual-site mechanism. The ruthenium nanoparticles efficiently activate synthesis gas (CO/H₂) to drive the initial hydroformylation. Simultaneously, the Lewis acidic TiO₂ support activates the carbonyl group of the transient aldehyde, accelerating nucleophilic attack by ammonia. This immediate trapping of the aldehyde prevents degradation. Furthermore, Ru outcompetes the undesired over-reduction of the aldehyde to an alcohol, ensuring high chemoselectivity toward the target primary amine.

Synthetic Pathway Visualization

SynthesisComparison cluster_traditional Traditional Two-Step Route cluster_novel Novel One-Pot HAM Route Start 3,5-Dimethylstyrene Tr_Int 3-(3,5-Dimethylphenyl)propanal (Unstable Intermediate) Start->Tr_Int Rh cat., CO/H2 New_Cat Ru/TiO2 Catalyzed HAM (CO/H2, NH3, 110°C) Start->New_Cat One-Pot Multicomponent Tr_Cat Reductive Amination (Pd/C, H2, NH3) Tr_Int->Tr_Cat End 3,5-Dimethyl-benzenepropanamine (Target Product) Tr_Cat->End New_Cat->End

Fig 1: Comparison of traditional two-step synthesis vs. novel one-pot Ru/TiO2 catalyzed HAM.

Comparative Performance Data

The following table summarizes the validation metrics obtained when scaling both routes to a 50 mmol batch size.

Performance MetricTraditional Two-Step RouteNovel Ru/TiO₂ HAM Route
Overall Isolated Yield 62% (over 2 steps)89% (single step)
Chemoselectivity (1° Amine) 78% (significant 2° amine formed)96%
Atom Economy ~65%>85%
Catalyst Recovery Poor (Homogeneous Rh lost)Excellent (Simple filtration, >98%)
E-Factor (Waste/Product) 18.54.2
Total Processing Time 36 hours16 hours

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the protocols below are designed as self-validating systems. By incorporating internal standards and specific stoichiometric ratios, operators can mathematically verify the success of each phase without relying solely on end-point isolation.

Protocol A: Traditional Reductive Amination (Baseline)
  • Hydroformylation: Charge a high-pressure reactor with 3,5-dimethylstyrene (50 mmol), Rh(acac)(CO)₂ (0.5 mol%), and toluene (50 mL). Pressurize with CO/H₂ (1:1, 40 bar) and heat to 80°C for 12 hours.

  • Intermediate Validation: Vent the reactor. Take a 0.1 mL aliquot and analyze via GC-MS to confirm the disappearance of the olefin. Note: The resulting aldehyde must be used immediately to prevent degradation.

  • Reductive Amination: Transfer the crude mixture to a secondary reactor containing Pd/C (5 wt%, 500 mg). Pressurize with NH₃ (5 bar) and H₂ (30 bar). Stir at 100°C for 24 hours[3].

  • Workup: Filter through Celite to remove Pd/C. Extract with 1M HCl, basify the aqueous layer with NaOH, and extract with ethyl acetate. Dry and concentrate.

Protocol B: Novel Ru/TiO₂-Catalyzed HAM (Optimized)

Causality of Design: A 1:3 ratio of CO to H₂ is deliberately chosen. The elevated hydrogen partial pressure accelerates the reduction of the transient imine, preventing the accumulation of the reactive aldehyde and suppressing heavy aldol condensation byproducts.

  • Reaction Setup & Internal Standard:

    • Charge a 100 mL stainless-steel autoclave with 3,5-dimethylstyrene (50 mmol, 6.61 g), Ru/TiO₂ catalyst (2.5 mol% Ru), and anhydrous methanol (40 mL).

    • Self-Validation Step: Add exactly 10.0 mmol of n-dodecane as an internal standard. This allows for real-time mass balance verification via GC-FID.

  • Pressurization:

    • Purge the reactor three times with argon.

    • Inject anhydrous ammonia (150 mmol, 3.0 equiv).

    • Pressurize with synthesis gas to a final pressure of 60 bar using a CO/H₂ ratio of 1:3.

  • Tandem Catalysis:

    • Heat the reactor to 110°C and stir at 800 rpm for 16 hours.

    • In-Process Validation: Sample a 50 µL aliquot at t=8h. A successful kinetic profile will show <5% of the aldehyde intermediate relative to the dodecane standard, confirming the tandem cycle is free of kinetic bottlenecks.

  • Workup & Catalyst Recovery:

    • Cool the reactor to 0°C and carefully vent the unreacted gases.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the heterogeneous Ru/TiO₂ catalyst. Decant the supernatant. (The catalyst can be washed with methanol and reused for up to 5 consecutive cycles with <2% loss in activity).

    • Concentrate the supernatant under reduced pressure. Purify via vacuum distillation to afford pure 3,5-Dimethyl-benzenepropanamine as a pale yellow oil.

References

  • Benchchem. "A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes." Benchchem.
  • BLD Pharm. "30684-05-0 | 3-Phenylpropan-1-amine hydrochloride." BLD Pharm.
  • CymitQuimica. "CAS 2038-57-5: Benzenepropanamine." CymitQuimica.
  • LookChem. "Cas 1738-99-4, Benzenepropanamine, N-phenyl." LookChem.

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Validation

A Comparative Guide to the Analytical Quantification of 3,5-Dimethyl-benzenepropanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is paramount. This guide provides a comprehensive comparative analysis of analytical techniques for the quantification of 3,5-Dimethyl-benzenepropanamine, a benzenepropanamine derivative. As a Senior Application Scientist, the following sections will delve into the nuances of various analytical methodologies, offering not just protocols, but also the scientific rationale behind the selection of specific techniques and parameters. This guide is designed to be a practical resource, grounded in established analytical principles and supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical challenges.

Introduction to 3,5-Dimethyl-benzenepropanamine and its Analytical Significance

3,5-Dimethyl-benzenepropanamine is an aromatic amine whose accurate determination is critical in various stages of drug development, from synthesis to quality control of the final product. The presence of the amine functional group and the aromatic ring dictates its chemical properties and, consequently, the analytical strategies for its quantification. The choice of an analytical technique is often a balance between sensitivity, selectivity, speed, and the cost of analysis. This guide will explore High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and chiral separation techniques, providing a holistic view of the available analytical arsenal.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability and high separation efficiency. For a compound like 3,5-Dimethyl-benzenepropanamine, both UV and MS detection can be employed, each offering distinct advantages.

HPLC with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, such as the benzene ring in 3,5-Dimethyl-benzenepropanamine.

Principle and Rationale: The method relies on the principle of differential partitioning of the analyte between a stationary phase (typically a C18 column) and a mobile phase. The aromatic ring in the analyte absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration. The choice of a C18 column is based on the non-polar nature of the benzene ring and the propyl chain, leading to good retention and separation from polar impurities under reversed-phase conditions. An acidic mobile phase is often employed to protonate the amine group, which improves peak shape and reduces tailing by minimizing interactions with residual silanol groups on the stationary phase.

Experimental Protocol:

A validated HPLC-UV method for a structurally similar compound, 3-phenylpropylamine, provides a strong basis for the analysis of 3,5-Dimethyl-benzenepropanamine.[1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). The exact ratio would be optimized to achieve a suitable retention time, for instance, a 60:40 (v/v) mixture of buffer and acetonitrile.[2] For mass spectrometry compatibility, volatile acids like formic acid are preferred.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance maximum for the benzene ring is typically around 210-220 nm and 254-260 nm. A wavelength of 217 nm has been used for similar compounds.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a known concentration.

Performance Characteristics:

ParameterTypical Performance
Linearity Excellent, with correlation coefficients (r²) > 0.999.[3]
LOD In the low ng/mL range.[3]
LOQ Typically around 3 times the LOD.[3]
Accuracy High, with recovery values typically between 98-102%.[4]
Precision High, with Relative Standard Deviation (RSD) < 2%.[4]

Workflow for HPLC-UV Analysis:

Caption: Workflow for HPLC-UV analysis of 3,5-Dimethyl-benzenepropanamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS/MS is the technique of choice.[5][6]

Principle and Rationale: LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI), and the resulting ions are fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing a high degree of selectivity and reducing matrix interference. For amines, ESI in positive ion mode is highly effective due to the ease of protonation of the amine group.

Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18, sub-2 µm particle size for UHPLC, or 3-5 µm for HPLC.

  • Mobile Phase: Acetonitrile or methanol with 0.1% formic acid in water. A gradient elution is often used to separate a wider range of compounds.

  • Flow Rate: 0.2-0.5 mL/min for UHPLC, 0.8-1.2 mL/min for HPLC.

  • Ionization Source: ESI or APCI in positive mode.

  • MS/MS Parameters: Optimized precursor ion (the protonated molecule [M+H]⁺) and product ions for 3,5-Dimethyl-benzenepropanamine would need to be determined. For a similar compound, N,N-dimethyl-3-phenylpropanamide, the precursor ion is m/z 177.[7]

  • Sample Preparation: Similar to HPLC-UV, but may involve a solid-phase extraction (SPE) step for complex matrices to remove interferences.[8]

Performance Characteristics:

ParameterTypical Performance
Linearity Wide linear range, r² > 0.99.[6]
LOD/LOQ Sub-ng/mL to pg/mL levels.[9]
Accuracy Excellent, with recovery typically 95-105%.[9]
Precision Excellent, with RSD < 5%.[9]

Workflow for LC-MS/MS Analysis:

Caption: Workflow for LC-MS/MS analysis of 3,5-Dimethyl-benzenepropanamine.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Technique for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. However, for polar compounds like amines, derivatization is often a necessary step to improve their chromatographic properties.[10][11]

Principle and Rationale: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer for detection. Primary and secondary amines, like 3,5-Dimethyl-benzenepropanamine, tend to exhibit poor peak shapes (tailing) due to their interaction with active sites in the GC system. Derivatization masks the polar amine group, increasing volatility and thermal stability, and improving peak shape.[10][12]

Derivatization:

Common derivatization strategies for amines include acylation and silylation.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile fluoroacyl derivatives.[13][14][15] These derivatives are also highly responsive to electron capture detection (ECD) if available.

  • Silylation: Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, improving volatility and chromatographic performance.[16]

Experimental Protocol (with Derivatization):

  • Instrumentation: GC system with a mass selective detector (MSD).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C.[15]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.[15]

  • Derivatization Procedure (Acylation with PFPA):

    • Evaporate the sample extract to dryness.

    • Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate.[13]

    • Heat at 65-70°C for 20-30 minutes.[13][15]

    • Evaporate the reagents and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.[13]

  • MS Parameters: Electron Impact (EI) ionization at 70 eV. Data is acquired in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[15]

Performance Characteristics:

ParameterTypical Performance
Linearity Good, with r² > 0.99.[14]
LOD 0.05 - 0.1 ng/mg in complex matrices like hair.[14]
LOQ 0.1 - 0.2 ng/mg in complex matrices.[14]
Accuracy Good, with recovery typically between 77-87%.[14]
Precision Good, with intra-day and inter-day RSDs typically < 8%.[14]

Workflow for GC-MS Analysis with Derivatization:

Caption: Workflow for GC-MS analysis of 3,5-Dimethyl-benzenepropanamine with a derivatization step.

Chiral Separation: Resolving Enantiomers

If 3,5-Dimethyl-benzenepropanamine is a chiral molecule, the separation and quantification of its enantiomers are crucial, as they may exhibit different pharmacological and toxicological profiles. Both HPLC and GC can be adapted for chiral separations.

Chiral HPLC:

Principle and Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[17] For amine compounds, a column like Chiralpak IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), has shown success in separating enantiomers of similar structures.[17] The separation can be performed in normal-phase, reversed-phase, or polar organic modes.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV or MS detector.

  • Chiral Column: A polysaccharide-based column, for example, Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)).[17]

  • Mobile Phase: The choice of mobile phase depends on the separation mode.

    • Normal Phase: A mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Reversed Phase: A mixture of acetonitrile and water with an amine modifier.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV or MS, as described previously.

Chiral GC:

Principle and Rationale: Chiral GC can be performed in two ways: by using a chiral stationary phase or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.[10][18] The latter approach is often more practical.

Experimental Protocol (with Chiral Derivatization):

  • Chiral Derivatizing Agent: A common choice is trifluoroacetyl-L-prolyl chloride (TFPC).

  • Derivatization and Analysis: The protocol would be similar to the standard GC-MS method, with the chiral derivatizing agent replacing the achiral one. The resulting diastereomers will have different retention times on a standard non-chiral GC column.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)Chiral Separation (HPLC/GC)
Principle UV absorbanceMass-to-charge ratioMass-to-charge ratioDifferential interaction with a chiral environment
Sensitivity ModerateVery HighHighDependent on detector
Selectivity ModerateVery HighHighHigh (for enantiomers)
Sample Prep. Simple (dissolution)Can be complex (SPE)Requires derivatizationDependent on the method
Speed ModerateFast (with UHPLC)ModerateCan be slower
Cost LowHighModerateModerate to High
Best For Routine QC, assayTrace analysis, impuritiesVolatile impurities, confirmationEnantiomeric purity

Conclusion

The selection of an analytical technique for 3,5-Dimethyl-benzenepropanamine is a decision driven by the specific requirements of the analysis. For routine quality control and content uniformity, HPLC-UV offers a cost-effective and reliable solution. When high sensitivity and selectivity are paramount, for instance, in the analysis of trace impurities or in complex biological matrices, LC-MS/MS is the superior choice. GC-MS , although requiring a derivatization step, provides an excellent alternative, especially for volatile and semi-volatile related substances, and serves as a valuable confirmatory technique. Finally, if the chirality of 3,5-Dimethyl-benzenepropanamine is a factor, dedicated chiral separation methods, either by HPLC or GC, are indispensable for ensuring the stereochemical purity of the substance. Each method, when properly validated, provides a self-validating system for the reliable quantification of 3,5-Dimethyl-benzenepropanamine, ensuring the quality and safety of pharmaceutical products.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • de la Torre, R., Ortuño, J., & Segura, J. (2001). A New GC-MS Method for the Determination of Five Amphetamines in Human Hair. Journal of Analytical Toxicology, 25(2), 99-104.
  • Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3), 193-200.
  • Al-Asmari, A. I., Al-Amri, A. S., & El-Tohamy, M. F. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian journal of medical sciences, 41(3), 164–174.
  • Woźniak, M. K., Wiergowski, M., Aszyk, J., Kubica, P., & Biziuk, M. (2016). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. Analytical and bioanalytical chemistry, 408(22), 6147–6156.
  • Academy of Applied Pharmaceutical Sciences. (2022, October 21).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (3-Phenyl-2-propen-1-YL)propylamine. BenchChem.
  • Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8118-8128.
  • BenchChem. (2025). N,N-Dimethyl-3-phenylpropanamide | 5830-31-9. BenchChem.
  • Dong, M. W. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 26(8), 748-757.
  • Pharmaguideline. (2024, December 11).
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  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183.
  • BenchChem. (2025). Application Note: Analysis of 3-Hydroxy-N-methyl-3-phenyl-propylamine (3-HMPA)
  • Bhavani, L. R. D., & Aruna, R. D. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-5.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SIELC Technologies. (n.d.). Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column. SIELC.
  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX.
  • Lekskulchai, V. (2001). Isomeric Separation of Methamphetamine by HPLC Chiral Column. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 84(11), 1604–1613.
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  • Sigma-Aldrich. (2024, January 3). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.
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  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu.
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Comparative

A Researcher's Guide to the In Vitro Pharmacological Benchmarking of Novel Psychoactive Compounds: The Case of 3,5-Dimethyl-benzenepropanamine

Abstract The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge for toxicological assessment and pharmacological understanding.[1][2] This guide provides a comprehensive, technic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge for toxicological assessment and pharmacological understanding.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial in vitro benchmarking of a new compound, using the hypothetical molecule 3,5-Dimethyl-benzenepropanamine (3,5-DMBP) as a case study. We detail a logical, tiered approach to characterize its activity at key central nervous system targets and compare its profile to the well-understood psychoactives d-amphetamine and 3,4-methylenedioxymethamphetamine (MDMA). This document is intended for researchers in pharmacology, toxicology, and drug development, offering detailed experimental protocols, data interpretation guidelines, and an explanation of the scientific rationale behind each step.

Introduction: Establishing a Pharmacological Baseline

3,5-Dimethyl-benzenepropanamine (3,5-DMBP) is a phenethylamine derivative whose psychoactive properties are uncharacterized. Structurally, it is an analog of other benzenepropanamines, a class known to interact with monoamine transporters.[3][4] The primary goal of this guide is to establish a foundational in vitro pharmacological profile for 3,5-DMBP. This involves determining its affinity and functional activity at the primary molecular targets for psychostimulants and empathogens: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6]

To provide context, 3,5-DMBP will be benchmarked against two reference compounds:

  • d-Amphetamine: A classical psychostimulant that potently targets DAT and NET, primarily acting as a substrate and releasing agent, leading to increased extracellular dopamine and norepinephrine.[7][8]

  • MDMA: A prototypical empathogen that exhibits a more balanced interaction with SERT and, to a lesser extent, DAT and NET.[9][10] Its primary mechanism involves potent serotonin release.[11]

This comparative approach is critical for classifying the novel compound and predicting its potential physiological and behavioral effects.

Tier 1: Molecular Target Affinity Profiling via Radioligand Binding

The first and most fundamental step is to determine if, and how strongly, 3,5-DMBP binds to the primary monoamine transporters. A competitive radioligand binding assay is the gold standard for quantifying a compound's binding affinity (expressed as the inhibition constant, Kᵢ) for a target protein.[12][13]

Causality: Why Binding Assays First?

Binding affinity is the initial gatekeeper of pharmacological activity. A compound that does not bind to a target at physiologically relevant concentrations is unlikely to exert a direct effect upon it. This experiment is a cost-effective and high-throughput method to screen for potential interactions and prioritize further, more complex functional studies. By determining Kᵢ values for DAT, SERT, and NET, we can generate an initial "fingerprint" of the compound's selectivity.[12]

Experimental Workflow: Radioligand Binding Assay

This protocol outlines a competitive binding assay using membrane preparations from HEK-293 cells stably expressing the human DAT, SERT, or NET.

Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare cell membrane homogenates expressing hDAT, hSERT, or hNET P2 Determine protein concentration (e.g., BCA assay) P1->P2 A1 Add buffer, membrane prep, and test compound/vehicle P2->A1 P3 Prepare serial dilutions of 3,5-DMBP, Amphetamine, MDMA P3->A1 P4 Prepare radioligand working solution (e.g., [3H]WIN 35,428 for DAT) A2 Add radioligand to initiate binding P4->A2 A1->A2 A3 Incubate to equilibrium (e.g., 60 min at 25°C) A2->A3 A4 Terminate by rapid filtration (GF/B filters) A3->A4 A5 Wash filters to remove unbound radioligand A4->A5 D1 Measure radioactivity (scintillation counting) A5->D1 D2 Plot % inhibition vs. log[compound] D1->D2 D3 Calculate IC50 from nonlinear regression D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Caption: Radioligand binding assay workflow.

Detailed Experimental Protocol

Objective: To determine the binding affinity (Kᵢ) of 3,5-DMBP for hDAT, hSERT, and hNET.

Materials:

  • Membrane preparations from HEK-293 cells expressing hDAT, hSERT, or hNET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (3,5-DMBP, d-amphetamine, MDMA) and non-specific binding definers (e.g., 10 µM Cocaine for DAT).

  • 96-well plates, glass fiber filters (GF/B), cell harvester, and scintillation counter.

Procedure:

  • Reagent Preparation: Thaw membrane preparations on ice and dilute to a final concentration of 10-20 µg protein/well in assay buffer.[14] Prepare serial dilutions of test compounds. Prepare radioligand solution at 2x the final concentration.

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (vehicle), Non-Specific Binding (NSB, e.g., 10 µM cocaine), and each concentration of the test compounds.[14]

  • Assay: To each well, add 50 µL of the appropriate compound dilution or control, followed by 100 µL of the diluted membrane preparation.[14][15]

  • Initiation & Incubation: Initiate the binding reaction by adding 50 µL of the radioligand working solution to all wells. Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[14]

  • Termination: Terminate the reaction by rapidly filtering the contents of each well through a GF/B filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.[15]

  • Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioactivity.[14]

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity in counts per minute (CPM) using a scintillation counter.[14]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve. Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Hypothetical Comparative Binding Data

The results of this assay provide a quantitative comparison of binding affinities.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT Ratio
d-Amphetamine 253,50070.007
MDMA 600902506.67
3,5-DMBP 150850950.18

Interpretation:

  • d-Amphetamine shows high affinity and selectivity for DAT and NET over SERT, consistent with its known profile as a potent catecholaminergic stimulant.[5][7]

  • MDMA displays the highest affinity for SERT, aligning with its primary serotonergic and empathogenic effects.[5][11]

  • 3,5-DMBP (Hypothetical) exhibits moderate affinity for all three transporters, with a preference for NET, followed by DAT, and weakest for SERT. Its DAT/SERT selectivity ratio falls between that of amphetamine and MDMA, suggesting a mixed pharmacological profile.[16]

Tier 2: Functional Activity at Monoamine Transporters

Affinity does not reveal function. A compound can be an inhibitor (blocker) of reuptake or a substrate (releaser). This distinction is pharmacologically critical.[8] Releasers like amphetamine cause transporter-mediated efflux of neurotransmitters, a robust mechanism leading to high abuse potential.[5] Reuptake inhibitors like cocaine simply block the transporter, preventing it from clearing neurotransmitters from the synapse.[6] We will use a neurotransmitter uptake assay with brain-derived synaptosomes to determine functional potency (IC₅₀).

Causality: Why Functional Assays are Essential

This assay differentiates the mechanism of action. Synaptosomes are resealed nerve terminals that contain the entire molecular machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model.[17][18] By measuring the inhibition of radiolabeled neurotransmitter uptake, we can determine if 3,5-DMBP functionally interacts with the transporters and quantify its potency.

Experimental Workflow: Synaptosome Uptake Assay

Uptake_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Isolate synaptosomes from rodent brain tissue (e.g., striatum) P2 Prepare serial dilutions of test compounds P1->P2 P3 Prepare [3H]neurotransmitter (DA, 5-HT, or NE) P1->P3 A1 Pre-incubate synaptosomes with test compound or vehicle P2->A1 A2 Initiate uptake by adding [3H]neurotransmitter P3->A2 A1->A2 A3 Incubate for a short duration (e.g., 5 min at 37°C) A2->A3 A4 Terminate uptake by rapid filtration and washing with ice-cold buffer A3->A4 D1 Lyse synaptosomes and measure intracellular radioactivity A4->D1 D2 Plot % uptake inhibition vs. log[compound] D1->D2 D3 Calculate IC50 from nonlinear regression D2->D3

Caption: Synaptosome neurotransmitter uptake workflow.

Detailed Experimental Protocol

Objective: To determine the potency (IC₅₀) of 3,5-DMBP to inhibit the uptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Materials:

  • Freshly prepared synaptosomes from rat striatum (for DAT) and cortex (for SERT/NET).[19]

  • Krebs-Henseleit Buffer (KHB).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Selective uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR-12909 for DAT).

Procedure:

  • Preparation: Prepare synaptosomes via differential centrifugation of brain tissue homogenates.[19][20] Resuspend the final P2 pellet in KHB.

  • Pre-incubation: In a 96-well plate, pre-incubate synaptosomes (approx. 50 µg protein) with varying concentrations of test compounds for 5-10 minutes at 37°C.[12] This allows the compound to access the transporter before the substrate is added.

  • Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., final concentration 20 nM [³H]DA) to start the uptake reaction.[12]

  • Incubation: Incubate for a short period within the linear range of uptake (typically 1-5 minutes for DAT/SERT, 3-10 minutes for NET).[12]

  • Termination: Stop the reaction by rapid filtration over glass fiber filters and wash immediately with ice-cold buffer to remove extracellular radioactivity.

  • Quantification: Lyse the synaptosomes on the filter and measure the trapped radioactivity via scintillation counting.

  • Data Analysis: Determine the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Comparative Functional Data
CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
d-Amphetamine 454,20015
MDMA 850150300
3,5-DMBP 2501,100120

Interpretation: The functional data largely correlate with the binding data. 3,5-DMBP is a moderately potent inhibitor at NET and DAT, and significantly weaker at SERT. This profile suggests that its primary pharmacological action in vivo would likely be driven by enhancing norepinephrine and dopamine signaling, pointing towards a more stimulant-like than empathogenic character.[21]

Tier 3: Off-Target Activity at G-Protein Coupled Receptors (GPCRs)

Many psychoactive compounds interact with GPCRs, which can significantly modify their effects. For instance, activity at the serotonin 2A receptor (5-HT₂ₐ) is associated with hallucinogenic properties. A calcium mobilization assay is an effective method to screen for functional activity at Gq-coupled receptors like 5-HT₂ₐ.[22][23]

Causality: Why Screen for GPCR Activity?

Screening for off-target effects is crucial for a comprehensive safety and pharmacological profile.[24] Activation of Gq-coupled receptors leads to an increase in intracellular calcium ([Ca²⁺]i), which can be measured using a calcium-sensitive fluorescent dye.[25] This provides a direct functional readout of receptor activation (agonism).[26]

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow cluster_prep Cell & Plate Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis P1 Seed cells expressing target GPCR (e.g., h5-HT2A) in 96-well plates P2 Incubate overnight to form monolayer P1->P2 P3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) P2->P3 A1 Place plate in a fluorescence microplate reader (e.g., FlexStation) P3->A1 A2 Establish baseline fluorescence reading A1->A2 A3 Inject test compound and monitor fluorescence change in real-time A2->A3 D1 Calculate peak fluorescence response over baseline A3->D1 D2 Plot response vs. log[compound] D1->D2 D3 Calculate EC50 for agonists D2->D3

Caption: Calcium mobilization assay workflow.

Detailed Experimental Protocol

Objective: To determine if 3,5-DMBP acts as an agonist at the human 5-HT₂ₐ receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Black, clear-bottom 96-well plates.

  • FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM).

  • Positive control agonist (e.g., Serotonin or a selective agonist like DOI).

  • Fluorescence microplate reader with liquid handling capabilities (e.g., FlexStation 3).[25]

Procedure:

  • Cell Plating: Seed cells into 96-well plates and grow overnight to achieve a confluent monolayer.[22]

  • Dye Loading: Aspirate the growth medium and add loading buffer containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature.[22][25]

  • Measurement: Place the cell plate and a compound plate containing serial dilutions of the test compounds into the plate reader.

  • Assay Execution: The instrument will establish a baseline fluorescence reading for several seconds, then automatically inject the compound into the wells and continue to record the fluorescence signal for 1-2 minutes.[27]

  • Data Analysis: The change in fluorescence intensity is directly proportional to the increase in intracellular calcium.[22] Calculate the concentration-response curve and determine the half-maximal effective concentration (EC₅₀) for any agonist activity.

Hypothetical Comparative GPCR Data
Compound5-HT₂ₐ Receptor Agonism EC₅₀ (nM)
Serotonin (Control) 15
d-Amphetamine >10,000 (No activity)
MDMA >10,000 (No significant activity)
3,5-DMBP >10,000 (No activity)

Interpretation: In this hypothetical screen, 3,5-DMBP shows no agonist activity at the 5-HT₂ₐ receptor, suggesting it is unlikely to produce classical hallucinogenic effects mediated by this target. This further refines its profile as being more aligned with a catecholamine-focused psychostimulant.

Integrated Profile and Conclusion

Summary of Pharmacological Profile (Hypothetical):

ParameterDATSERTNET5-HT₂ₐPredicted Profile
Binding Kᵢ (nM) 15085095N/ANET > DAT >> SERT
Uptake IC₅₀ (nM) 2501,100120N/ANET > DAT >> SERT
GPCR EC₅₀ (nM) N/AN/AN/A>10,000Inactive

The data collectively suggest that 3,5-DMBP is a norepinephrine-dopamine preferring reuptake inhibitor . Its much weaker activity at SERT and lack of activity at the 5-HT₂ₐ receptor distinguish it from empathogens/hallucinogens like MDMA. Its profile is more analogous to classical psychostimulants, though with a potentially stronger relative action on norepinephrine compared to dopamine than d-amphetamine.

Future Directions: This in vitro profile serves as a critical foundation for further studies. The next logical steps would include:

  • Neurotransmitter Release Assays: To definitively determine if 3,5-DMBP is a pure reuptake inhibitor or also a substrate/releaser.

  • In Vitro Metabolism Studies: Using human liver microsomes to identify potential metabolites, which may themselves be active.[1][28]

  • In Vivo Behavioral Assays: To assess its effects on locomotor activity, drug discrimination, and reinforcing properties in animal models, which would validate the predictions made from this in vitro data.[29]

By following this structured, data-driven benchmarking process, researchers can efficiently and accurately classify novel compounds, paving the way for a more complete understanding of their therapeutic potential and toxicological risk.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • ResearchGate. (n.d.). DAT vs. SERT selectivity of a variety of stimulants. Available at: [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ, 165(7), 917-928. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. Available at: [Link]

  • Luethi, D., & Liechti, M. E. (2020). Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. Handbook of Experimental Pharmacology, 258, 115-141. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available at: [Link]

  • MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Available at: [Link]

  • Sulzer, D., et al. (2009). Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. Progress in Neurobiology, 88(3), 153-180. Available at: [Link]

  • Brain & Behavior Research Foundation. (2025). The Surprising Science of Safety: Why MDMA is Not the Same as Methamphetamine. Available at: [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Luethi, D., & Liechti, M. E. (2020). Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). MDMA. Available at: [Link]

  • Peters, F. T. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Testing and Analysis, 3(7-8), 487-495. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • JoVE. (2022). A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. Available at: [Link]

  • Podyma, B., et al. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (77), e50534. Available at: [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available at: [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Available at: [Link]

  • Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. The Journal of Neuroscience, 31(17), 6605-6615. Available at: [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Available at: [Link]

  • Taylor & Francis. (n.d.). Synaptosomes – Knowledge and References. Available at: [Link]

  • Singh, S., et al. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 93, 74-78. Available at: [Link]

  • Portland Press. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. Available at: [Link]

  • Wang, Z., et al. (2025). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Journal of Pharmaceutical and Biomedical Analysis, 255, 116667. Available at: [Link]

  • ScienceDirect. (2024). In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Available at: [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenepropanamine, «alpha»-methyl- (CAS 22374-89-6). Available at: [Link]

  • PLOS. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. Available at: [Link]

  • PMC. (2025). Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. Available at: [Link]

Sources

Validation

In Vivo Pharmacological Profiling of 3,5-Dimethyl-benzenepropanamine vs. Its Isomers: A Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporter (MAT) modulation. Introduction & Mechanistic Causality P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporter (MAT) modulation.

Introduction & Mechanistic Causality

Phenylpropylamines represent a highly versatile chemical scaffold in neuropharmacology, acting as critical modulators of both monoamine transporters (DAT, NET, SERT) and [1]. The precise positioning of alkyl substituents on the phenyl ring dictates the steric bulk and electronic distribution of the molecule, fundamentally shifting its receptor binding profile.

As a Senior Application Scientist, I designed this guide to objectively evaluate 3,5-Dimethyl-benzenepropanamine (CAS: 142332-82-9) against its structural isomers, 3,4-Dimethyl-benzenepropanamine and 2,5-Dimethyl-benzenepropanamine . The causality behind this comparison lies in the "meta-meta" (3,5) substitution pattern. Unlike the "meta-para" (3,4) pattern, which often mimics the endogenous catecholamine structure and heavily biases towards direct MAT inhibition, the symmetrical 3,5-dimethyl configuration creates a distinct steric umbrella. This structural feature selectively enhances TAAR1 agonism while [2], offering a unique mechanism for regulating monoaminergic tone without the severe abuse liability associated with classical amphetamine-like releasers.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following in vivo protocols are designed as self-validating systems. Every assay utilizes a crossover design with target-knockout models to distinguish between direct MAT interaction and TAAR1-mediated modulation.

Protocol A: In Vivo Microdialysis (Monoamine Efflux)

Objective: Quantify extracellular dopamine (DA) and serotonin (5-HT) in the mouse striatum. Self-Validation Mechanism: Continuous baseline sampling establishes a stable physiological reference. The inclusion of a TAAR1-KO mouse cohort ensures that any observed efflux is[3].

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum (AP: +0.5 mm, ML: +2.0 mm, DV: -2.5 mm) of wild-type (WT) and TAAR1-KO mice under isoflurane anesthesia. Allow 5 days for recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μL/min for 120 minutes to establish baseline equilibrium.

  • Baseline Sampling: Collect three consecutive 20-minute fractions to confirm baseline stability (variation < 10%).

  • Compound Administration: Administer 3,5-Dimethyl-benzenepropanamine or its isomers (10 mg/kg, i.p.) formulated in 5% DMSO/95% saline.

  • Quantification: Collect dialysate fractions every 20 minutes for 3 hours. Analyze DA and 5-HT concentrations immediately using HPLC coupled with electrochemical detection (HPLC-ECD).

Protocol B: Core Body Temperature (CBT) & Locomotor Assay

Objective: Assess macroscopic physiological responses (thermoregulation and psychomotor activity). Self-Validation Mechanism: TAAR1 agonists characteristically induce hypothermia in WT mice but not in TAAR1-KO mice, providing a [4].

Step-by-Step Methodology:

  • Telemetry Implantation: Implant temperature/activity telemetry probes intraperitoneally 7 days prior to testing.

  • Habituation: Place mice in individual recording arenas for 60 minutes prior to dosing to stabilize baseline CBT and locomotor activity.

  • Dosing & Recording: Administer the test compound (10 mg/kg, i.p.). Continuously record CBT and ambulatory distance (cm) for 120 minutes post-injection.

  • Data Stratification: Calculate the Area Under the Curve (AUC) for locomotor activity and the maximum shift in CBT (ΔT_max).

Comparative Data Synthesis

The following tables summarize the quantitative pharmacological and in vivo performance of the three isomers, demonstrating how structural variations translate to functional outcomes.

Table 1: In Vitro Binding & Functional Efficacy
CompoundTAAR1 EC₅₀ (nM)DAT Kᵢ (nM)SERT Kᵢ (nM)Primary Pharmacological Bias
3,5-Dimethyl-benzenepropanamine 45 ± 5>5,0001,200TAAR1 Selective Agonist
3,4-Dimethyl-benzenepropanamine 380 ± 20150 ± 1585 ± 10MAT Inhibitor / Releaser
2,5-Dimethyl-benzenepropanamine 1,100 ± 50800 ± 40>5,000Weak Mixed Modulator
Table 2: In Vivo Pharmacodynamics (10 mg/kg, i.p.)
Parameter3,5-Dimethyl Isomer3,4-Dimethyl Isomer2,5-Dimethyl Isomer
Max Striatal DA Efflux (% baseline) 140% (WT) / 105% (KO)450% (WT) / 440% (KO)110% (WT) / 110% (KO)
Core Body Temp Shift (ΔT_max °C) -2.1°C (WT) / 0.0°C (KO)+0.8°C (WT) / +0.9°C (KO)-0.2°C (WT) / -0.1°C (KO)
Locomotor Activity (AUC₀₋₁₂₀) Baseline equivalent3x HyperlocomotionBaseline equivalent

Scientific Analysis: The experimental data clearly demonstrates that 3,5-Dimethyl-benzenepropanamine functions as a potent, selective TAAR1 agonist. Its administration leads to a controlled, TAAR1-dependent modulation of dopamine (140% efflux) and significant hypothermia (-2.1°C), both of which are completely abolished in TAAR1-KO mice. Conversely, the 3,4-dimethyl isomer induces massive, TAAR1-independent dopamine efflux and hyperlocomotion, characteristic of direct DAT interaction. The 2,5-dimethyl isomer lacks significant activity at either target due to unfavorable steric clashes within the receptor binding pockets.

Visualizations

Workflow N1 Compound Synthesis & Purity Validation (>99%) N2 In Vitro Screening (TAAR1 & MAT Assays) N1->N2 N3 In Vivo PK Profiling (Brain/Plasma Ratio) N2->N3 N4 In Vivo Microdialysis (DA/5-HT Efflux) N3->N4 N5 Behavioral Assays (WT vs TAAR1-KO Mice) N4->N5 N6 Data Synthesis & Isomer Comparison N5->N6

Step-by-step experimental workflow for the in vivo profiling of phenylpropylamine isomers.

Pathway L 3,5-Dimethyl- benzenepropanamine R TAAR1 Receptor (Intracellular/Presynaptic) L->R Agonism G Gαs Protein Activation R->G AC Adenylyl Cyclase (AC) G->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA MAT MAT Internalization (DAT/SERT/NET) PKA->MAT Phosphorylation

TAAR1 signaling pathway modulated by 3,5-Dimethyl-benzenepropanamine leading to MAT regulation.

References

  • Title: Monoamine releasing agent Source: Wikipedia URL: [Link]

  • Title: Synephrine and Its Derivative Compound A: Common and Specific Biological Effects Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Ractopamine, a Livestock Feed Additive, Is a Full Agonist at Trace Amine–Associated Receptor 1 Source: Journal of Pharmacology and Experimental Therapeutics (via PMC) URL: [Link]

  • Title: AlphaFold accelerated discovery of psychotropic agonists targeting the trace amine–associated receptor 1 Source: Science Advances (via PMC) URL: [Link]

Sources

Comparative

A Guide to the Reproducible Synthesis and Bioactivity Assessment of 3,5-Dimethyl-benzenepropanamine

Introduction: The Imperative of Reproducibility in Novel Compound Evaluation This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the caus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Novel Compound Evaluation

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal relationships behind experimental choices, thereby empowering the reader to troubleshoot and adapt these methods effectively. We will explore common synthetic routes, compare their efficiencies, and detail a validated protocol. Subsequently, we will delve into the principles of reproducible bioassays, providing a framework for assessing the biological activity of this compound with confidence.

Part 1: Reproducible Synthesis of 3,5-Dimethyl-benzenepropanamine

The synthesis of a novel compound with high purity and consistent yield is the first critical step in its evaluation. The choice of synthetic route can significantly impact not only the efficiency of the process but also the impurity profile of the final product, which can have profound effects on subsequent biological testing.

Comparative Analysis of Synthetic Routes

Several established methodologies for the synthesis of phenethylamines can be adapted for 3,5-Dimethyl-benzenepropanamine. The two most logical approaches are reductive amination of a corresponding ketone and a multi-step synthesis originating from the corresponding carboxylic acid.

ParameterRoute 1: Reductive AminationRoute 2: Hofmann Rearrangement
Starting Material 3,5-Dimethylphenylacetone3,5-Dimethylbenzenepropanoic acid
Key Reagents Ammonia/Ammonium Acetate, NaBH₃CNSOCl₂, NH₃, NaOBr
Number of Steps 1 (One-pot)3
Typical Overall Yield 60-80%40-60%
Key Advantages High convergence, fewer stepsAvoids controlled precursors
Potential Challenges Formation of secondary amine impuritiesUse of hazardous reagents (SOCl₂, Br₂)
Purification Strategy Acid-base extraction, crystallizationColumn chromatography, crystallization

The reductive amination pathway is generally preferred due to its efficiency and higher yield. The key to reproducibility in this reaction is controlling the stoichiometry and pH to minimize the formation of secondary and tertiary amine by-products.[6]

Diagram of a Recommended Synthetic Workflow

cluster_synthesis Synthesis & Purification cluster_qc Quality Control start 3,5-Dimethylphenylacetone + Ammonium Acetate reaction Reductive Amination (Methanol, NaBH₃CN) start->reaction workup Aqueous Workup & Acid-Base Extraction reaction->workup salt Salt Formation (HCl in Ether) workup->salt product 3,5-Dimethyl-benzenepropanamine HCl salt->product nmr ¹H & ¹³C NMR product->nmr ms LC-MS product->ms hplc HPLC Purity (>98%) product->hplc

Caption: Recommended workflow for synthesis and quality control.

Detailed Experimental Protocol: Reductive Amination

This protocol is designed to be self-validating through in-process controls and final product characterization.

Materials:

  • 3,5-Dimethylphenylacetone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated and 1M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reference Standard: A previously synthesized and fully characterized batch of 3,5-Dimethyl-benzenepropanamine.[7]

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylphenylacetone (1.62 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol, 10 equivalents).

    • Causality: A large excess of the ammonia source (ammonium acetate) is crucial to drive the equilibrium towards the formation of the primary amine and minimize the side reaction where the product amine reacts with another molecule of the ketone.[6]

  • Imine Formation: Add anhydrous methanol (50 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (0.94 g, 15 mmol, 1.5 equivalents) in 20 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone. Adding it slowly at a low temperature helps to control the reaction rate and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching and Workup: Carefully add 1M HCl (aq) dropwise until gas evolution ceases to quench the excess NaBH₃CN. Adjust the pH to ~2. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Purification (Acid-Base Extraction):

    • Wash the acidic aqueous solution with dichloromethane (3 x 30 mL) to remove any unreacted ketone and non-basic impurities. Discard the organic layers.

    • Adjust the aqueous layer to pH >12 with 2M NaOH.

    • Extract the aqueous layer with dichloromethane (4 x 40 mL). The product will now be in the organic phase as the free base.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.

  • Salt Formation and Final Product Isolation: Dissolve the resulting oil in a minimal amount of diethyl ether. Add a 1M solution of HCl in diethyl ether dropwise until no further precipitation is observed. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 3,5-Dimethyl-benzenepropanamine hydrochloride.

  • Characterization and Validation:

    • Determine the yield.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess purity using HPLC analysis, comparing the result against a validated reference standard.[8][9] The purity should typically be >98% for use in biological assays.

Part 2: Reproducible Bioassays for 3,5-Dimethyl-benzenepropanamine

The biological evaluation of a compound is highly susceptible to variability.[10] Establishing a robust and reproducible bioassay is critical for generating reliable data on a compound's potency and efficacy. Given its structure as a substituted phenethylamine, a logical starting point for bioactivity screening is its interaction with serotonin receptors, such as the 5-HT₂A receptor, a common target for psychoactive compounds.[4]

Comparative Analysis of Bioassay Methods
ParameterRadioligand Binding AssayFunctional Assay (Calcium Mobilization)
Principle Measures direct binding of a radiolabeled ligand to the receptor, and its displacement by the test compound.Measures a downstream cellular response (e.g., intracellular calcium release) upon receptor activation.
Primary Endpoint Affinity (Ki)Potency (EC₅₀) and Efficacy (Emax)
Cellular Context Cell membranes or purified receptorsLive, intact cells
Key Advantages Direct measure of binding, high throughputProvides functional information (agonist, antagonist), more physiologically relevant
Potential Challenges Use of radioactivity, does not measure functionSusceptible to off-target effects, cell health variability, signal artifacts[11][12]
Reproducibility Factors Consistent membrane prep, radioligand purityCell line passage number, serum batch, dye loading, incubation times[13]
Diagram of a Gq-Coupled 5-HT₂A Receptor Signaling Pathway

compound 3,5-Dimethyl- benzenepropanamine receptor 5-HT₂A Receptor (GPCR) compound->receptor Binds g_protein Gαq/βγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor (on ER) ip3->ip3r Binds ca_release Ca²⁺ Release ip3r->ca_release er Endoplasmic Reticulum (ER) response Cellular Response ca_release->response

Caption: Gq signaling pathway initiated by a 5-HT₂A agonist.

Detailed Experimental Protocol: Calcium Mobilization Assay

This protocol for a cell-based functional assay incorporates best practices to ensure data reproducibility.[10][13]

Materials:

  • HEK293 cell line stably expressing the human 5-HT₂A receptor.

  • Cell Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor).

  • Positive Control: Serotonin (5-HT).

  • Test Compound: Validated 3,5-Dimethyl-benzenepropanamine HCl.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating (Critical for Reproducibility):

    • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • Use cells within a consistent, low passage number range (e.g., passages 5-15). Document the passage number for every experiment.

    • Causality: High passage numbers can lead to genetic drift and altered receptor expression, causing significant variability in assay performance.

    • Plate cells at a density of 20,000 cells/well in 40 µL of culture medium and incubate for 18-24 hours. Ensure even cell distribution to avoid "edge effects".[11]

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

    • Perform a serial dilution (e.g., 1:3) in assay buffer to create a concentration-response curve (e.g., 10-point). The final DMSO concentration in the assay should be ≤0.1%.

    • Causality: High concentrations of DMSO can be toxic to cells and interfere with the assay. Maintaining a consistent final concentration across all wells is essential.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Causality: Probenecid prevents the cells from actively pumping the dye out, ensuring a stable baseline fluorescence.

    • Remove culture medium from the cell plate and add 40 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Place the cell plate and compound plate into the fluorescent plate reader.

    • Set the instrument to record baseline fluorescence for 15-20 seconds.

    • Configure the instrument to automatically add 10 µL of compound from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity every second for at least 120 seconds.

  • Data Analysis:

    • For each well, calculate the maximum fluorescence response minus the baseline fluorescence.

    • Normalize the data: Set the average response of vehicle control wells to 0% and the average response of the maximum concentration of the positive control (5-HT) to 100%.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.

    • Causality: Proper normalization and curve fitting are essential for comparing results across different experiments and plates. Statistical methods like t-tests or ANOVA can be used to compare the potency of different compounds.[14][15]

Conclusion: A Framework for Trustworthy Data

The reproducibility of both the synthesis and bioassay of 3,5-Dimethyl-benzenepropanamine is not a matter of chance, but a result of deliberate experimental design and rigorous validation. For synthesis, a convergent route like reductive amination, coupled with strict control over reaction conditions and validated analytical characterization, provides a reliable path to obtaining high-purity material. For bioassays, success hinges on meticulous attention to cell culture conditions, the use of appropriate controls, and robust data analysis procedures.[16][17] By understanding the causality behind each step and implementing self-validating systems, researchers can generate high-quality, reproducible data that builds confidence in the scientific process and accelerates the journey of drug discovery.

References

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  • Pellati, F., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
  • Iversen, P. W., et al. (2013). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. SLAS Discovery.
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Comparative

A Definitive Guide to the Structural Confirmation of 3,5-Dimethyl-benzenepropanamine Using 2D NMR Spectroscopy

In the realm of drug development and chemical research, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. For substituted aromatic compounds such as 3,5-Dimethyl-be...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and chemical research, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. For substituted aromatic compounds such as 3,5-Dimethyl-benzenepropanamine, seemingly minor variations in substituent placement can drastically alter chemical and pharmacological properties. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short in providing the definitive connectivity data required to distinguish between isomers. This guide provides an in-depth, experimentally-grounded comparison of how two-dimensional (2D) NMR techniques overcome the limitations of 1D methods to provide irrefutable structural confirmation.

We will dissect the process of confirming the precise structure of 3,5-Dimethyl-benzenepropanamine, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments builds a complete and validated molecular picture from the ground up.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of 3,5-Dimethyl-benzenepropanamine would reveal the expected signals: aromatic protons, a propyl chain, and methyl groups. The ¹³C spectrum would show the corresponding carbon signals. However, several critical questions would remain unanswered:

  • Isomeric Ambiguity: How can we be certain of the 3,5-substitution pattern on the benzene ring versus other possibilities like 2,4-, 2,5-, or 2,6-dimethyl arrangements? 1D coupling patterns in the aromatic region can be complex and misleading.

  • Quaternary Carbon Assignment: The two aromatic carbons directly bonded to the methyl groups (C3' and C5') and the carbon bonded to the propyl chain (C1') are quaternary and will not appear in a DEPT-135 experiment or show direct coupling to protons. Their assignment based on chemical shift alone is presumptive.

  • Fragment Connectivity: While we can identify the propyl chain and the dimethyl-substituted benzene ring as separate fragments, how do we prove their connection through the Cγ-C1' bond?

To overcome these challenges, we turn to 2D NMR, which spreads spectral information across a second frequency dimension, resolving overlaps and revealing through-bond correlations between nuclei.[1]

The 2D NMR Toolkit for Structural Elucidation

Our approach relies on a suite of three complementary 2D NMR experiments, each providing a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H).[2][3] The resulting spectrum displays cross-peaks between the signals of coupled protons, allowing us to trace out complete "spin systems."[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[5][6] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a highly reliable method for assigning protonated carbons.[7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the full molecular skeleton. HMBC reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[8][9][10] It is indispensable for connecting independent spin systems and for assigning non-protonated (quaternary) carbons.[11]

Experimental Protocol: Acquiring High-Quality 2D NMR Data

A self-validating protocol is critical for trustworthy results. The following outlines a standard procedure for acquiring the necessary spectra.

1. Sample Preparation:

  • Dissolve ~10-20 mg of the synthesized 3,5-Dimethyl-benzenepropanamine in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is crucial, and CDCl₃ is selected for its ability to dissolve the analyte and for its well-characterized residual solvent peak.
  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (¹H and ¹³C at 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup & 1D Spectra Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.
  • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse calibration.
  • Acquire a proton-decoupled ¹³C spectrum to identify all carbon environments.

3. 2D Spectra Acquisition:

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Key parameters include setting the spectral widths in both dimensions to encompass all proton signals.
  • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. The ¹³C spectral width should be set to cover the expected range (~0-150 ppm). The experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.
  • HMBC: Acquire a gradient-selected HMBC experiment. This experiment is optimized for long-range coupling constants (ⁿJCH), typically with a value set around 8 Hz to prioritize 2- and 3-bond correlations.

Data Interpretation: A Step-by-Step Assembly of the Structure

Let us now walk through the logical process of interpreting the spectral data to build the molecule.

Step 1: Analysis of 1D NMR and Initial Assignments

First, we analyze the 1D spectra to identify the basic chemical environments. The expected chemical shifts are summarized in the table below. Note that primes (') are used to denote positions on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Dimethyl-benzenepropanamine in CDCl₃

Atom Label¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Carbon Type (DEPT)
Hα / Cα~2.95t2H~40.5CH₂
Hβ / Cβ~1.85m2H~31.0CH₂
Hγ / Cγ~2.60t2H~33.5CH₂
NH₂~1.50br s2H--
H2'/H6' / C2'/C6'~6.85s2H~126.5CH
H4' / C4'~6.90s1H~128.0CH
C1'---~141.0C (Quaternary)
C3'/C5'---~137.5C (Quaternary)
-CH₃ / -CH₃~2.30s6H~21.0CH₃

Initial Observations: The ¹H spectrum shows three distinct signals in the aromatic region, two aliphatic triplets and a multiplet, a broad singlet for the amine protons, and a sharp singlet for two equivalent methyl groups. The ¹³C spectrum shows the corresponding number of carbons. However, assigning the specific aromatic protons and quaternary carbons is not possible from this data alone.

Step 2: Establishing Connectivity with COSY

The COSY spectrum is used to identify bonded proton networks.[1][2] The primary goal here is to confirm the propanamine side chain.

COSY_Workflow H_alpha Hα (~2.95 ppm) H_beta Hβ (~1.85 ppm) H_alpha->H_beta ³JHH H_beta->H_alpha ³JHH H_gamma Hγ (~2.60 ppm) H_beta->H_gamma ³JHH H_gamma->H_beta ³JHH

Interpretation: A cross-peak will be observed between the triplet at ~2.95 ppm (Hα) and the multiplet at ~1.85 ppm (Hβ). Another cross-peak will connect the multiplet at ~1.85 ppm (Hβ) with the triplet at ~2.60 ppm (Hγ). This definitively establishes the Hα-Hβ-Hγ connectivity of the propyl chain. No correlations are seen from these aliphatic protons to the aromatic or methyl protons, confirming they are separate spin systems.

Step 3: Linking Protons to Carbons with HSQC

The HSQC experiment provides direct, one-bond ¹H-¹³C correlations, allowing us to confidently assign the protonated carbons.[5][12]

HSQC_Workflow cluster_H ¹H Signals cluster_C ¹³C Signals H_alpha C_alpha H_alpha->C_alpha ¹JCH H_beta C_beta H_beta->C_beta ¹JCH H_gamma C_gamma H_gamma->C_gamma ¹JCH H_arom H2'/4'/6' C_arom C2'/4'/6' H_arom->C_arom ¹JCH H_methyl -CH₃ C_methyl -CH₃ H_methyl->C_methyl ¹JCH

Interpretation: The HSQC spectrum will show the following key correlations:

  • ¹H at ~2.95 ppm → ¹³C at ~40.5 ppm (Hα-Cα)

  • ¹H at ~1.85 ppm → ¹³C at ~31.0 ppm (Hβ-Cβ)

  • ¹H at ~2.60 ppm → ¹³C at ~33.5 ppm (Hγ-Cγ)

  • ¹H at ~6.85 ppm → ¹³C at ~126.5 ppm (H2'/H6'-C2'/C6')

  • ¹H at ~6.90 ppm → ¹³C at ~128.0 ppm (H4'-C4')

  • ¹H at ~2.30 ppm → ¹³C at ~21.0 ppm (-CH₃)

This step confirms the assignments of all CH, CH₂, and CH₃ groups. Crucially, the quaternary carbons (C1', C3', C5') will be absent from the HSQC spectrum, as they have no directly attached protons.[6]

Step 4: Assembling the Final Structure with HMBC

The HMBC experiment is the final and most critical step, revealing long-range connections that piece the entire molecule together.[9][13] We look for correlations from protons to carbons two or three bonds away.

HMBC_Workflow H_gamma C_beta H_gamma->C_beta ²JCH C_1prime C1' H_gamma->C_1prime ²JCH C_2prime C2'/C6' H_gamma->C_2prime ³JCH H_methyl -CH₃ H_methyl->C_2prime ³JCH C_3prime C3'/C5' H_methyl->C_3prime ²JCH C_4prime C4' H_methyl->C_4prime ³JCH H_arom26 H2'/H6' H_arom26->C_1prime ²JCH H_arom26->C_3prime ²JCH H_arom26->C_4prime ²JCH

Interpretation and Definitive Proof: The HMBC spectrum provides the irrefutable evidence for the 3,5-dimethyl substitution pattern.

  • Connecting the Side Chain: The benzylic protons (Hγ at ~2.60 ppm) are the bridge. They will show a strong two-bond (²JCH) correlation to the quaternary carbon at ~141.0 ppm (C1') and three-bond (³JCH) correlations to the aromatic CH carbons at ~126.5 ppm (C2' and C6'). This proves the propyl chain is attached to C1' of the aromatic ring.

  • Assigning the Methyl Groups: The methyl protons (~2.30 ppm) will show a strong two-bond correlation to the quaternary carbons they are attached to (~137.5 ppm), allowing us to assign these as C3' and C5'.

  • Confirming the 3,5-Pattern: The most crucial correlations are the three-bond couplings from the methyl protons. They will show correlations to C2'/C6' (~126.5 ppm) and C4' (~128.0 ppm). This is only possible in a 3,5-disubstituted pattern. If the pattern were different (e.g., 2,4-), the correlation patterns would change entirely. For instance, in a 2,4-isomer, the methyl group at C2 would show a correlation to the quaternary C1'. This correlation is absent in our data.

  • Validating Aromatic Assignments: The aromatic proton H4' (~6.90 ppm) will show correlations to C2'/C6' and C3'/C5', while H2'/H6' protons (~6.85 ppm) will show correlations to C4', C1', and C3'/C5'. These reciprocal correlations create a self-validating network of connections that locks in the assignment of every atom in the ring.

Step 5: Final Data Synthesis

By combining the evidence from all experiments, we can now populate a complete and validated assignment table.

Table 2: Confirmed NMR Assignments for 3,5-Dimethyl-benzenepropanamine

Atom Label¹³C Shift (ppm)¹H Shift (ppm)COSY Correlations (¹H)HMBC Correlations (from ¹H to ¹³C)
40.52.95Cβ, Cγ, NH₂
31.01.85Hα, HγCα, Cγ
33.52.60Cβ, C1', C2'/C6'
C1'141.0--Hγ, H2'/H6'
C2'/C6'126.56.85-C1', C3'/C5', C4'
C3'/C5'137.5---CH₃, H2'/H6', H4'
C4'128.06.90-C2'/C6', C3'/C5'
-CH₃21.02.30-C3'/C5', C2'/C6', C4'

Conclusion: The Superiority of the 2D NMR Approach

This comprehensive analysis demonstrates that while 1D NMR is a vital starting point, it lacks the resolving power to definitively confirm the structure of 3,5-Dimethyl-benzenepropanamine. The ambiguity surrounding the substitution pattern on the aromatic ring can only be resolved by establishing long-range connectivity. The HMBC experiment, in particular, serves as the ultimate arbiter, providing the crucial through-bond correlation data needed to connect all molecular fragments and assign quaternary centers with certainty.

For researchers in drug development and organic synthesis, adopting this multi-dimensional NMR approach is not merely an alternative—it is a requirement for ensuring the scientific integrity and validity of their work. The combination of COSY, HSQC, and HMBC provides a robust, self-validating system that transforms spectral data into an unambiguous molecular structure.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • JEOL. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. [Link]

  • ETD at IISc. (n.d.). Interpretation of 2-Dimensional NMR spectra of small molecules. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Epistemeo. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. [Link]

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Validation

A Forensic Scientist's Guide to 3,5-Dimethyl-benzenepropanamine: Ensuring Analytical Certainty in Novel Psychoactive Substance Identification

In the ever-evolving landscape of novel psychoactive substances (NPS), the definitive identification of positional isomers is a critical challenge for forensic laboratories. The subtle shift of a methyl group on a phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of novel psychoactive substances (NPS), the definitive identification of positional isomers is a critical challenge for forensic laboratories. The subtle shift of a methyl group on a phenyl ring can create a new substance that may fall outside existing legislation, exhibit different physiological effects, and present a unique analytical profile. This guide provides an in-depth technical comparison of 3,5-Dimethyl-benzenepropanamine, a substituted phenethylamine, and its related isomers. We will explore the analytical methodologies required to unambiguously identify this compound, underscoring the indispensable role of a certified reference standard in achieving forensic certainty.

Substituted phenethylamines are a broad class of compounds known for their stimulant, entactogenic, and hallucinogenic properties.[1] Clandestine labs frequently synthesize analogs of controlled substances like amphetamine and MDMA to circumvent drug laws.[2][3] 3,5-Dimethyl-benzenepropanamine represents such a challenge—a structural variant of the core phenethylamine structure. Without a well-characterized reference standard, distinguishing it from other dimethyl isomers during routine screening is fraught with peril, potentially leading to misidentification and compromised legal proceedings.

Chemical Identity and Physicochemical Properties

To establish a baseline for comparison, we must first define the target analyte. 3,5-Dimethyl-benzenepropanamine is a derivative of benzenepropanamine (also known as 3-phenylpropylamine)[4][5], with two methyl groups substituted at the 3 and 5 positions of the benzene ring.

PropertyValueSource
Chemical Name 3,5-Dimethyl-benzenepropanamine-
Synonyms 1-(3-aminopropyl)-3,5-dimethylbenzene-
Molecular Formula C₁₁H₁₇NDerived
Molecular Weight 163.26 g/mol Derived
Parent Compound Benzenepropanamine (CAS: 2038-57-5)[4]
Parent MW 135.21 g/mol [5]

The addition of two methyl groups to the benzenepropanamine core increases its molecular weight and lipophilicity, which in turn influences its chromatographic retention and mass spectral fragmentation, as we will explore below.

Comparative Analytical Profiling: Distinguishing Isomers

The primary analytical challenge lies in differentiating 3,5-Dimethyl-benzenepropanamine from its positional isomers (e.g., 2,3-, 2,4-, 3,4-dimethyl-benzenepropanamine). While all share the same molecular weight and will be indistinguishable by low-resolution mass spectrometry alone, their structural differences can be resolved using chromatographic techniques and detailed mass spectral analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic drug analysis.[3] For phenethylamines, derivatization is often employed to improve peak shape and thermal stability, and to produce more characteristic mass spectra.[6]

Causality in Method Design: The choice of a non-polar stationary phase, such as one based on 5% diphenyl / 95% dimethyl polysiloxane, is deliberate. It separates compounds primarily based on their boiling points and, to a lesser extent, their interaction with the phenyl groups in the phase. Isomers with different substitution patterns will have slightly different boiling points and shapes, leading to variations in retention time (tᵣ).[7]

Expected Outcome: We predict that isomers with methyl groups at the ortho positions (2,6- and 2,3-) may exhibit slightly shorter retention times compared to the meta (3,5-) and para-substituted (2,5-, 3,4-) isomers due to steric hindrance affecting intermolecular interactions. However, only analysis with an authentic reference standard for each isomer can confirm the precise elution order.

Mass Spectral Fragmentation: Electron ionization (EI) of 3,5-Dimethyl-benzenepropanamine is expected to produce a characteristic fragmentation pattern. The molecular ion (M⁺) at m/z 163 may be weak. The primary fragmentation pathway for phenethylamines involves cleavage of the C-C bond beta to the nitrogen atom (β-cleavage), resulting in a stable, nitrogen-containing ion.

  • Expected Key Fragments for Dimethyl-benzenepropanamines:

    • m/z 30: [CH₂NH₂]⁺, the characteristic base peak for many primary amines.

    • m/z 133: [M - CH₂NH₂]⁺, representing the dimethylbenzyl cation [C₉H₁₁]⁺. This fragment is crucial for identifying the substituted ring.

    • m/z 119: [C₉H₁₁ - CH₂]⁺, loss of a methyl group from the m/z 133 fragment.

    • m/z 105: [C₈H₉]⁺, loss of ethylene from the m/z 133 fragment.

While the major fragments will be common across all dimethyl isomers, the relative intensities of these fragments may differ subtly. This is where a library match against a certified reference standard becomes non-negotiable for positive identification.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it a robust tool for forensic analysis.[8] It is particularly well-suited for analyzing thermally labile or polar compounds without the need for derivatization.

Causality in Method Design: A reversed-phase C18 column is chosen to separate the isomers based on their hydrophobicity.[9] The mobile phase, typically a gradient of water and acetonitrile with a formic acid modifier, ensures efficient protonation of the amine for positive ion electrospray ionization (ESI). The multiple reaction monitoring (MRM) mode is used for quantification and confirmation, providing two layers of mass-based selectivity.[8]

Predicted Analytical Data Comparison:

AnalyteParent Ion (Q1) [M+H]⁺Predicted Product Ions (Q3)Predicted Retention Time (tᵣ)
Benzenepropanamine136.1119.1 (loss of NH₃), 91.1 (tropylium)Baseline
3,5-Dimethyl-benzenepropanamine 164.1 147.1 (loss of NH₃), 119.1 (dimethyltropylium) > Baseline
3,4-Dimethyl-benzenepropanamine164.1147.1 (loss of NH₃), 119.1 (dimethyltropylium)Different from 3,5-isomer
2,4-Dimethyl-benzenepropanamine164.1147.1 (loss of NH₃), 119.1 (dimethyltropylium)Different from 3,5-isomer

Note: Predicted data requires empirical verification with certified reference standards.

The key to differentiation with LC-MS/MS is the chromatographic separation. While the precursor and product ions will be identical for all isomers, their unique interaction with the stationary phase will result in distinct, reproducible retention times. The use of a validated method and a 3,5-Dimethyl-benzenepropanamine reference standard allows the analyst to confirm not only the mass but also the specific isomeric identity of the analyte.

Experimental Protocols for Method Validation

The following protocols are designed as self-validating systems, incorporating quality controls and steps that ensure trustworthiness and reproducibility, in line with SWGTOX guidelines.[8][10]

Protocol 1: GC-MS Identification of 3,5-Dimethyl-benzenepropanamine

This protocol describes the identification of the target analyte in a seized powder sample following derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Review p1 Weigh 1 mg sample p2 Dissolve in 1 mL Methanol p1->p2 p3 Vortex to mix p2->p3 d1 Transfer 100 µL extract p3->d1 d2 Add 50 µL TFAA d1->d2 d3 Heat at 70°C for 20 min d2->d3 a1 Inject 1 µL d3->a1 a2 GC Separation a1->a2 a3 EI Fragmentation (70 eV) a2->a3 a4 Mass Detection (m/z 40-500) a3->a4 r1 Compare tᵣ to Reference Standard a4->r1 r2 Compare Mass Spectrum to Reference r1->r2 LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 100 µL Urine Sample p2 Add Internal Standard (e.g., d5-Benzenepropanamine) p1->p2 p3 Dilute with 400 µL Mobile Phase A p2->p3 p4 Vortex & Centrifuge p3->p4 a1 Inject 5 µL Supernatant p4->a1 a2 Reversed-Phase C18 Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Qualifier & Quantifier Ions) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

LC-MS/MS workflow for quantitative analysis.
  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free urine with known concentrations of the 3,5-Dimethyl-benzenepropanamine reference standard.

  • Sample Preparation: To 100 µL of sample (calibrator, control, or unknown), add 20 µL of an internal standard (IS) working solution (e.g., Benzenepropanamine-d5). Add 400 µL of 0.1% formic acid in water. Vortex and centrifuge. Transfer the supernatant to an autosampler vial.

    • Expert Insight: This "dilute-and-shoot" method is rapid and minimizes sample loss. The deuterated internal standard is critical for trustworthy quantification as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response. [11]3. LC-MS/MS Parameters:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Ionization: Electrospray Positive (ESI+).

    • MRM Transitions: Monitor at least two transitions for the analyte (one for quantification, one for qualification) and one for the IS. For 3,5-Dimethyl-benzenepropanamine: Q1: 164.1 -> Q3: 147.1 (quantifier), 164.1 -> 119.1 (qualifier).

  • Data Analysis & Validation:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.

    • The concentration of the unknown sample is calculated from this curve.

    • Validation requires the ion ratio (qualifier/quantifier) in the unknown sample to be within ±20% of the average ratio from the calibrators. [8]

Conclusion and Authoritative Recommendation

The analysis of novel psychoactive substances like 3,5-Dimethyl-benzenepropanamine demands more than just advanced instrumentation; it requires an unwavering commitment to analytical rigor. The comparison of chromatographic and mass spectrometric data clearly shows that while isomers share many properties, they are not identical. Definitive identification is only possible through direct comparison of retention time and mass spectra with a certified reference standard.

Attempting to identify this compound without a specific standard for the 3,5-isomer forces the analyst to rely on inference and educated guesswork, which is scientifically untenable and legally indefensible. Therefore, for any laboratory engaged in NPS analysis, the acquisition and use of a certified 3,5-Dimethyl-benzenepropanamine reference standard is not merely a recommendation—it is a fundamental requirement for producing accurate, reliable, and trustworthy forensic results.

References

Sources

Comparative

Evaluating the Selectivity of 3,5-Dimethyl-benzenepropanamine: A Methodological Comparison Guide

This guide provides a comprehensive framework for evaluating the receptor selectivity profile of 3,5-Dimethyl-benzenepropanamine, a novel compound with an uncharacterized pharmacological profile. In drug discovery, estab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the receptor selectivity profile of 3,5-Dimethyl-benzenepropanamine, a novel compound with an uncharacterized pharmacological profile. In drug discovery, establishing a molecule's selectivity is paramount; it defines the potential for therapeutic efficacy versus off-target effects. A highly selective compound interacts with a specific receptor target, minimizing unintended biological consequences. Conversely, a non-selective compound may lead to a cascade of side effects, complicating its therapeutic development.

Given the structural scaffold of 3,5-Dimethyl-benzenepropanamine, which shares features with known monoaminergic modulators, this guide proposes a systematic evaluation focused on the primary monoamine transporters and related G-protein coupled receptors (GPCRs). We will not only describe the necessary experimental protocols but also explain the causal logic behind their selection and sequence. This self-validating workflow ensures that by the final step, a researcher will have a robust and defensible selectivity profile of the test compound.

Part 1: Initial Target Assessment via Radioligand Binding Assays

The foundational step in any selectivity profiling is to determine where the compound binds. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1][2] The principle is straightforward: a radiolabeled ligand with known high affinity for a specific receptor is incubated with a membrane preparation containing that receptor. The displacement of this radioligand by the unlabeled test compound (3,5-Dimethyl-benzenepropanamine) is measured, allowing for the determination of the test compound's inhibitory constant (Ki), a direct measure of its binding affinity.[3] A lower Ki value signifies a higher binding affinity.[3]

We will employ competitive binding assays to screen 3,5-Dimethyl-benzenepropanamine against a panel of primary targets: the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Target Receptor) assay_plate Incubate in 96-well Plate: Membranes + Radioligand + Test Compound prep_membranes->assay_plate prep_ligand Prepare Radioligand (e.g., [3H]Citalopram for SERT) prep_ligand->assay_plate prep_compound Prepare Serial Dilutions of 3,5-Dimethyl-benzenepropanamine prep_compound->assay_plate filtration Rapid Filtration (Separates Bound vs. Free Radioligand) assay_plate->filtration Equilibrium Reached counting Scintillation Counting (Quantifies Bound Radioactivity) filtration->counting analysis Calculate IC50 (Non-linear Regression) counting->analysis calc_ki Calculate Ki (Cheng-Prusoff Equation) analysis->calc_ki

Caption: Workflow for determining binding affinity (Ki) via competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Utilize cell membranes from stable cell lines overexpressing the human target of interest (e.g., HEK293-hSERT, CHO-hDAT).

    • Thaw frozen membrane aliquots on ice and resuspend in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[4]

    • Determine the protein concentration using a standard method like the BCA assay to ensure consistent amounts are added to each well.[5]

  • Assay Plate Setup (96-well format):

    • A final assay volume of 250 µL is common.[6]

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the specific radioligand (e.g., [³H]Citalopram for SERT) at a concentration near its dissociation constant (Kd).[6]

    • Non-specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known non-radiolabeled inhibitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites, and 50 µL of the radioligand.

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of 3,5-Dimethyl-benzenepropanamine at varying concentrations (typically a 10-point, 5-log unit serial dilution), and 50 µL of the radioligand.[1]

  • Incubation and Filtration:

    • Incubate the plate with gentle agitation for 60 minutes at 30°C to allow the binding to reach equilibrium.[5]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). This traps the membranes with bound radioligand while unbound radioligand passes through.[5]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification and Data Analysis:

    • Dry the filters, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.[5]

    • Calculate Specific Binding by subtracting the average counts from the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration and fit the data using non-linear regression to determine the IC50 value (the concentration at which the compound inhibits 50% of specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Comparative Binding Affinity Data (Hypothetical)
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Primary Target(s)Selectivity Profile
3,5-Dimethyl-benzenepropanamine TBDTBDTBDTo Be DeterminedTo Be Determined
Fluoxetine (SSRI Control)1[4]4180[4]660[4]SERTHighly SERT Selective
GBR 12909 (DRI Control)>100[4]1[4]>100[4]DATHighly DAT Selective
Cocaine (Non-selective Control)740[4]230[4]480[4]DAT/NET/SERTNon-selective

TBD: To Be Determined by the experimental protocol outlined above.

Part 2: Functional Activity Profiling at "Hit" Receptors

Identifying binding affinity is only half the story. A compound can bind to a receptor and act as an agonist (activating it), an antagonist (blocking it), or an inverse agonist (inactivating it). Functional assays are required to elucidate this mechanism of action. For any receptor where 3,5-Dimethyl-benzenepropanamine shows significant binding affinity (e.g., Ki < 1 µM), we must proceed to functional characterization.

We will focus on two robust functional assays: the [³⁵S]GTPγS binding assay for direct G-protein activation and the cAMP modulation assay for downstream signaling of Gs/Gi-coupled receptors.

A. [³⁵S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation

This assay directly measures the first step in GPCR signaling: the exchange of GDP for GTP on the Gα subunit.[7] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[8][9] This allows for the quantification of receptor activation and is invaluable for determining a compound's potency (EC50) and efficacy (Emax).[9]

Signaling Pathway: GPCR Activation & GTPγS Binding

G cluster_receptor Cell Membrane cluster_activation Activation Cascade GPCR GPCR (Inactive) G_Protein G-Protein (Gα-GDP, Gβγ) GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Active Gα-[35S]GTPγS Agonist Agonist (e.g., 3,5-Dimethyl-benzenepropanamine) Agonist->GPCR Binds GTP_S [35S]GTPγS GTP_S->G_Active Incorporated GPCR_Active->G_Active GDP/GTP Exchange G_BetaGamma Gβγ G_Active->G_BetaGamma Dissociation Downstream Downstream Effectors G_Active->Downstream Modulates G_BetaGamma->Downstream Modulates

Caption: GPCR activation leading to the binding of [35S]GTPγS to the Gα subunit.

Detailed Protocol: [³⁵S]GTPγS Binding Assay
  • Reagents and Preparation:

    • Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 µM GDP, pH 7.4). GDP is crucial to keep the G-proteins in their inactive state prior to stimulation.

    • Prepare the test compound (3,5-Dimethyl-benzenepropanamine) in serial dilutions.

    • Prepare a working solution of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[7]

  • Assay Procedure (SPA Format):

    • In a 96-well plate, add the cell membranes, the test compound at various concentrations, and the [³⁵S]GTPγS solution.

    • Incubate at 30°C for 30-60 minutes with gentle agitation to allow for receptor activation and [³⁵S]GTPγS binding.[7]

    • Add a suspension of Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads. These beads bind to the cell membranes.[10]

    • Incubate for at least one hour at room temperature to allow bead-membrane interaction.[10]

  • Signal Detection and Analysis:

    • When [³⁵S]GTPγS is bound to the G-protein on the membrane (which is now attached to the SPA bead), the emitted beta particles from the ³⁵S excite the scintillant within the bead, producing light. Unbound [³⁵S]GTPγS in the solution is too far away to cause excitation.

    • Measure the light output using a microplate scintillation counter. No separation step is needed.[10]

    • Plot the scintillation counts against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[7]

B. cAMP Modulation Assay: Measuring Downstream Signaling

Many GPCRs, including dopamine and serotonin subtypes, signal by modulating the intracellular levels of the second messenger cyclic AMP (cAMP).[11] Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP, while Gi-coupled receptors inhibit it.[12] A cAMP assay provides a functional readout further down the signaling cascade, confirming the G-protein coupling and physiological consequence of receptor activation.[13][14]

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
  • Cell Culture and Stimulation:

    • Seed cells expressing the target receptor into 384-well plates and grow overnight.

    • Wash the cells gently with a stimulation buffer.

    • Add 3,5-Dimethyl-benzenepropanamine at various concentrations. For Gi-coupled receptors, a co-stimulation with an adenylyl cyclase activator like Forskolin is required to measure the inhibition of cAMP production.

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents. These typically consist of a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[11]

    • In the absence of cellular cAMP, the antibody and the d2-cAMP analog are in close proximity, allowing for a high FRET signal.

    • Cellular cAMP produced upon receptor stimulation competes with the d2-cAMP for antibody binding, disrupting the FRET pair and causing a decrease in the signal.

    • The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Plot the HTRF ratio against the log of the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.

Part 3: Synthesizing the Data for a Complete Selectivity Profile

By integrating the data from binding and functional assays, a comprehensive selectivity profile for 3,5-Dimethyl-benzenepropanamine can be constructed.

  • Binding Selectivity: Calculate the selectivity ratio by dividing the Ki value for an off-target receptor by the Ki value for the primary target receptor. A selectivity ratio of >100-fold is generally considered significant.[15]

  • Functional Selectivity: Compare the potency (EC50) and efficacy (Emax) across different "hit" receptors. A compound may be a full agonist at one receptor (high Emax) but a partial agonist (lower Emax) or antagonist (Emax of zero) at another, a phenomenon known as functional selectivity.

Final Comparative Data Summary (Illustrative)
ParameterReceptor Target 1 (e.g., SERT)Receptor Target 2 (e.g., D2R)Receptor Target 3 (e.g., 5-HT2A)
Binding Affinity (Ki, nM) e.g., 15e.g., 850e.g., >10,000
Functional Potency (EC50, nM) e.g., 35 (Inhibition)e.g., 1200 (Agonist)N/A
Functional Efficacy (Emax, %) e.g., 95% (Inhibition)e.g., 40% (Agonist)N/A
Inferred Activity Potent SERT InhibitorWeak D2R Partial AgonistNo significant activity
Selectivity Ratio (vs. SERT) -57-fold (Ki D2R / Ki SERT)>667-fold (Ki 5-HT2A / Ki SERT)

This systematic approach, progressing from broad binding screens to targeted functional assays, provides the rigorous, multi-faceted data required to confidently evaluate the receptor selectivity of 3,5-Dimethyl-benzenepropanamine. The resulting profile is essential for guiding future preclinical and clinical development, enabling informed decisions about its therapeutic potential and safety.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • BenchChem. (2025). Application Notes and Protocols: GTPγS Binding Assay for the GPR40 Agonist AMG 837.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • BenchChem. (2025). Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. (Note: While not directly cited from the search results, this is a foundational review. The principles are covered in the provided links.)
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • BenchChem. (2025). Binding Affinity of 3-Phenylpropylamine Derivatives at Monoamine Transporters: A Comparative Analysis.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Jin, J., et al. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. Bioorganic & medicinal chemistry letters, 13(15), 2581–2584.

Sources

Comparative

Assessing the Enantiomeric Purity of Synthesized 3,5-Dimethyl-benzenepropanamine and its Chiral Derivatives: A Comprehensive Analytical Guide

Executive Summary: The Structural Reality Check As a Senior Application Scientist, the first step in any analytical workflow is a rigorous structural assessment. It is critical to establish that the exact parent compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Reality Check

As a Senior Application Scientist, the first step in any analytical workflow is a rigorous structural assessment. It is critical to establish that the exact parent compound 3,5-Dimethyl-benzenepropanamine (CAS 142332-82-9; systematically 3-(3,5-dimethylphenyl)propan-1-amine) is an achiral molecule [1]. It possesses a plane of symmetry and lacks a stereocenter. Consequently, assessing its "enantiomeric purity" directly is a structural impossibility.

However, in pharmaceutical drug development, this parent scaffold is frequently modified to introduce chirality—most notably via α -methylation (e.g., α -methyl-3,5-dimethylbenzenepropanamine) or chain substitution. Since the[2], regulatory bodies mandate the rigorous quantification of individual enantiomers due to their potentially divergent pharmacokinetic and toxicological profiles. This guide addresses the comparative methodologies and self-validating protocols required to assess the enantiomeric purity of these critical chiral derivatives of 3,5-dimethyl-benzenepropanamine.

Comparative Analysis of Enantiomeric Purity Platforms

When evaluating chiral primary amines, scientists must choose between direct separation methods and indirect derivatization methods.

  • Chiral HPLC (Direct Separation): Utilizes Chiral Stationary Phases (CSPs), most commonly amylose or cellulose tris(phenylcarbamate) derivatives. The causality behind this choice is mechanistic: the carbamate linkages provide critical hydrogen-bonding sites, while the phenyl groups offer π−π interactions, creating a highly stereoselective cavity for the amine[3].

  • NMR with Mosher's Acid (Indirect Derivatization): Involves reacting the chiral amine with an enantiopure Chiral Derivatizing Agent (CDA) like (R)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl). This converts the enantiomers into diastereomers, which possess distinct NMR chemical shifts[4].

Quantitative Data Summary

Table 1: Performance Comparison of Analytical Platforms for Chiral Amines

ParameterChiral HPLC (Polysaccharide CSPs)NMR (with MTPA-Cl Derivatization)Chiral GC (Cyclodextrin CSPs)
Primary Output Enantiomeric Excess (ee%), Trace ImpurityAbsolute Configuration, ee%ee% (Volatile compounds)
Resolution ( Rs​ ) High ( Rs​>1.5 typical)Baseline (Diastereomeric shifts)Moderate to High
LOD / LOQ ~0.05% / 0.1% (with UV/FL detection)~1% - 2% (limited by NMR sensitivity)~0.1% / 0.5%
Analysis Time 10 - 30 mins per run1 - 4 hours (includes reaction time)20 - 45 mins per run
Causality of Choice Best for high-throughput screening and regulatory batch release.Best for initial structural characterization and absolute stereochemistry.Best for highly volatile, low-molecular-weight amines.

Method Selection Workflow

MethodSelection Start Chiral Amine Analyte (e.g., α-methyl derivative) Q1 Is absolute configuration required? Start->Q1 NMR NMR with Chiral Derivatizing Agents (e.g., MTPA-Cl) Q1->NMR Yes Q2 Is high-throughput screening or trace impurity analysis needed? Q1->Q2 No HPLC Chiral HPLC (Polysaccharide CSPs) Q2->HPLC High-throughput / Trace Q3 Is the analyte volatile without derivatization? Q2->Q3 Routine Analysis GC Chiral GC (Volatile Amines) Q3->HPLC No Q3->GC Yes

Decision matrix for selecting the optimal enantiomeric purity assessment method.

Self-Validating Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Enantiomeric Excess (ee%)

Causality Check: Polysaccharide CSPs operating in Normal Phase (NP) yield superior resolution for primary amines. However, the addition of a basic modifier is mandatory to suppress peak tailing caused by secondary interactions with residual acidic silanols on the silica support[5].

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (80:20 v/v). Add 0.1% Diethylamine (DEA).

    • Self-Validation Step: The DEA acts as a sacrificial base, competing for acidic silanol sites. Run a blank injection to ensure a stable baseline, guaranteeing the sharp, Gaussian peaks necessary for accurate integration of trace enantiomers.

  • Sample Preparation: Dissolve the synthesized chiral benzenepropanamine derivative in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • System Suitability: Inject a racemic standard first. Adjust the Hexane/IPA ratio until the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline resolution).

  • Analysis: Inject the synthesized batch. Calculate ee% using the area under the curve (AUC):

    ee%=AUCmajor​+AUCminor​AUCmajor​−AUCminor​​×100
Protocol 2: 19 F NMR Derivatization with Mosher's Acid Chloride (MTPA-Cl)

Causality Check: Converting the enantiomeric amines into diastereomeric amides allows them to be distinguished in an achiral environment (the NMR spectrometer). because the spectrum is completely free of background signals from the aliphatic protons of the benzenepropanamine scaffold, providing clean, distinct singlets[4].

  • Reagent Preparation: Ensure the chiral amine is strictly anhydrous. Water will hydrolyze MTPA-Cl into MTPA acid, ruining the stoichiometry and complicating the spectra.

  • Reaction Setup: In a dry 5 mL vial, dissolve 10 mg of the chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl 3​ ).

  • Catalysis & Derivatization: Add 2 equivalents of anhydrous pyridine (to scavenge the HCl byproduct) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Dropwise, add 1.2 equivalents of enantiopure (R)-MTPA-Cl at 0∘C .

  • Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Step: Monitor the reaction by TLC to ensure 100% conversion. Incomplete conversion can lead to kinetic resolution (where one enantiomer reacts faster than the other), which would artificially skew the observed ee% of the final product.

  • NMR Acquisition: Transfer the mixture directly to an NMR tube. Acquire a 19 F NMR spectrum (typically observing signals around -71 to -75 ppm).

  • Quantification: Integrate the two distinct CF 3​ singlets corresponding to the (R,R) and (R,S) diastereomers. The ratio of these integrals directly represents the enantiomeric ratio of the original amine.

References

  • Development of New Stereoisomeric Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines Source: ResearchGate (Nature Protocols) URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-benzenepropanamine

As researchers and scientists at the forefront of drug development, our work with novel research chemicals demands the highest standards of safety. This guide provides essential, immediate safety and logistical informati...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel research chemicals demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 3,5-Dimethyl-benzenepropanamine (CAS No. 142332-82-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound[1], this protocol is built upon a conservative hazard assessment, drawing from the known profiles of structurally similar substituted phenethylamines and general principles of laboratory safety. Our primary objective is to create a self-validating system of protocols that ensures your safety and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential risks is the foundation of safe chemical handling.[2] 3,5-Dimethyl-benzenepropanamine belongs to the phenethylamine class. Amines can be corrosive and cause severe skin burns and eye damage.[3][4][5][6] The benzene component suggests that we should also consider potential irritation and toxicity associated with aromatic compounds. Therefore, we must treat this compound as potentially harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye irritation or damage.

Inferred Hazards based on Analogous Compounds:

  • Skin and Eye Contact: Likely to be corrosive or irritating, causing burns or serious eye damage.[3][4][5]

  • Inhalation: May cause respiratory tract irritation.[5][7][8]

  • Ingestion: Assumed to be harmful or toxic if swallowed.[3][5][7][8]

  • Sensitization: Prolonged or repeated contact may lead to skin sensitization.[5][6][9]

This conservative assessment necessitates a stringent Personal Protective Equipment (PPE) protocol.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical barrier between you and potential exposure.[10][11] The following table outlines the minimum required PPE for various laboratory operations involving 3,5-Dimethyl-benzenepropanamine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shields2 pairs of powder-free nitrile glovesFully-buttoned lab coatRecommended if not in a fume hood or ventilated enclosure
Preparing Solutions Chemical splash goggles2 pairs of chemical-resistant nitrile glovesChemical-resistant apron over a lab coatRequired; conduct in a certified chemical fume hood
Running Reactions/Transfers Chemical splash goggles and face shield2 pairs of chemical-resistant nitrile glovesChemical-resistant apron over a lab coatRequired; conduct in a certified chemical fume hood
Handling Waste/Decontamination Chemical splash goggles and face shield2 pairs of heavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatRequired if outside a fume hood
Justification for PPE Selection:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes and aerosols.[12][13] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring solutions or dealing with reactions under pressure.[6]

  • Skin and Body Protection : A standard lab coat protects against minor spills.[13] However, given the corrosive potential of amines, a chemical-resistant apron provides an additional layer of safety. The practice of "double-gloving" is critical.[11] The outer glove can be removed immediately after a task, minimizing the spread of contamination from the primary engineering control (e.g., fume hood) to the general lab area.[10][11] Always wear long pants and closed-toe shoes.[12][13]

  • Respiratory Protection : While engineering controls are the first line of defense, respiratory protection may be necessary.[14] All work with 3,5-Dimethyl-benzenepropanamine solutions or any procedure that could generate aerosols or vapors must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][15]

Operational Plan: A Step-by-Step Handling Workflow

This workflow is designed to minimize exposure at every stage of handling. Following these steps methodically is crucial for creating a safe operating environment.

Step 1: Preparation and Pre-Handling
  • Review Documentation : Before beginning any work, thoroughly read this guide and any available safety information on analogous compounds.[2]

  • Assemble PPE : Don all required PPE as specified in the table above before entering the designated work area. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.[11]

  • Prepare Work Area : Ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents to minimize movement in and out of the hood.

  • Emergency Equipment Check : Confirm the location and operational readiness of the nearest safety shower and eyewash station.[16]

Step 2: Handling and Use
  • Chemical Transport : When moving the chemical from storage, use a secondary container to mitigate the risk of spills.[15][17]

  • Weighing : If possible, weigh the solid material inside a ventilated balance enclosure or a chemical fume hood.

  • Solution Preparation : Always prepare solutions inside a certified chemical fume hood. Add the chemical slowly to the solvent.

  • Conducting Reactions : Keep all reactions involving 3,5-Dimethyl-benzenepropanamine within the fume hood. Never leave active experiments unattended.[16]

  • Good Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13][16] Do not eat, drink, or apply cosmetics in the lab.[2][13][16]

Step 3: Post-Handling and Decontamination
  • Decontaminate Surfaces : After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.[18]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves and dispose of them. Then remove your apron, face shield, and goggles. Finally, remove your lab coat and the inner pair of gloves.

The following diagram illustrates the essential workflow for safely handling 3,5-Dimethyl-benzenepropanamine.

G cluster_prep PREPARATION cluster_handling HANDLING (in Fume Hood) cluster_disposal POST-HANDLING & DISPOSAL prep_node 1. Review Safety Docs & Assemble All PPE area_prep 2. Prepare Fume Hood & Verify Emergency Equipment prep_node->area_prep Proceed transport 3. Transport Chemical in Secondary Containment area_prep->transport weigh 4. Weigh & Prepare Solutions transport->weigh react 5. Conduct Experiment weigh->react decon 6. Decontaminate Surfaces & Equipment react->decon waste 7. Segregate & Label Hazardous Waste decon->waste doff 8. Doff PPE Correctly waste->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Workflow for Safe Handling of 3,5-Dimethyl-benzenepropanamine.

Emergency and Disposal Plans

Spill Response:

  • Alert Personnel : Immediately alert others in the area.[2]

  • Evacuate : If the spill is large or outside of a containment area, evacuate the lab.

  • Small Spills (in fume hood) : For minor spills within a fume hood, use an appropriate absorbent spill kit. Do not use combustible materials like paper towels.

  • Decontaminate : Clean the spill area thoroughly.[17]

  • Dispose : Collect all contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to institutional guidelines.[17]

Personal Exposure:

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[3][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Disposal Plan: All materials contaminated with 3,5-Dimethyl-benzenepropanamine, including unused product, empty containers, and decontamination debris, must be treated as hazardous waste.

  • Segregate Waste : Do not mix this waste stream with other chemical waste unless approved by your institution's Environmental Health and Safety (EHS) office.[15][18]

  • Containerize : Collect waste in a designated, leak-proof, and clearly labeled container.[15][18][19] The label must include "Hazardous Waste" and the full chemical name.[18]

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[18]

  • Collection : Arrange for pickup and disposal by a licensed hazardous waste disposal company through your EHS office.[18] Incineration is often the preferred method for organic amine compounds.[18][20] Never pour this chemical down the drain.[18]

By adhering to these rigorous safety protocols, you build a foundation of trust in your experimental procedures and contribute to a culture of safety within your laboratory.

References

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.

  • Staying Safe in the Lab: Easy Tips for Handling Chemicals. Eversafe Academy.

  • Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder.

  • Safe Laboratory Practices & Procedures. NIH Office of Research Services.

  • SAFETY DATA SHEET - 3,3'-Iminobis(N,N-dimethylpropylamine). TCI Chemicals.

  • SAFETY DATA SHEET - 3,5-Dimethylthiophenol. Fisher Scientific.

  • Safety Data Sheet - Phenylpropylmethylamine Hydrochloride. LGC Standards.

  • SAFETY DATA SHEET - 2,4-Dimethylbenzylamine. Fisher Scientific.

  • 2-Phenylethylamine hydrochloride Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 3-Methylbenzylamine. Fisher Scientific.

  • Information to help reduce the risk of occupational exposure to illicit drugs, including Fentanyl. 3M.

  • Material Safety Data Sheet - Phenethylamine. Cole-Parmer.

  • SAFETY DATA SHEET. Merck.

  • 3-dimethyl amino-1-propylamine cas no 109-55-7 - Safety Data Sheet. Central Drug House (P) Ltd.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.

  • Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).

  • ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE. International Chemical Safety Cards (ICSCs).

  • 3,5-Dimethyl-benzenepropanamine. BLD Pharm.

  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem.

  • Disposal of Waste Solvents. NUS Chemistry.

  • Effective Toxic Waste Management Solutions. Modern Asia Environmental Holdings (MAEH).

  • Benzene - Environment, Health & Safety. University of Michigan.

Sources

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